molecular formula C8H6ClNO B1457079 3-Chloro-5-(hydroxymethyl)benzonitrile CAS No. 1021871-35-1

3-Chloro-5-(hydroxymethyl)benzonitrile

Cat. No.: B1457079
CAS No.: 1021871-35-1
M. Wt: 167.59 g/mol
InChI Key: XNOWXYQLTYKTNC-UHFFFAOYSA-N
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Description

3-Chloro-5-(hydroxymethyl)benzonitrile is a useful research compound. Its molecular formula is C8H6ClNO and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-5-(hydroxymethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-(hydroxymethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-5-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOWXYQLTYKTNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C#N)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729149
Record name 3-Chloro-5-(hydroxymethyl)benzonitrile
Source EPA DSSTox
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Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021871-35-1
Record name 3-Chloro-5-(hydroxymethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021871-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"3-Chloro-5-(hydroxymethyl)benzonitrile" synthesis and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Chloro-5-(hydroxymethyl)benzonitrile: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 3-Chloro-5-(hydroxymethyl)benzonitrile, a key intermediate in the synthesis of complex organic molecules. Tailored for researchers, chemists, and professionals in drug development, this guide delves into the compound's synthesis, physicochemical properties, and significant applications, with a focus on the scientific rationale behind its synthetic pathways and utility.

Introduction: A Versatile Trifunctional Building Block

3-Chloro-5-(hydroxymethyl)benzonitrile, also known as 3-chloro-5-cyanobenzyl alcohol, is a specialized aromatic compound featuring three distinct functional groups: a nitrile, a chloro substituent, and a hydroxymethyl group. This unique trifunctional arrangement makes it a highly valuable and versatile building block in organic synthesis.[1] The interplay of these groups—the electron-withdrawing nature of the nitrile and chlorine, and the reactive potential of the hydroxymethyl group—allows for a wide range of selective chemical transformations.

Its primary significance lies in its role as a crucial intermediate in the pharmaceutical industry.[2] Notably, it is a key component in the synthesis of Doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[2] The precise arrangement of its substituents is critical for the biological activity of the resulting therapeutic agents.[1] Beyond pharmaceuticals, its structural motifs are also explored in the development of new agrochemicals, such as pesticides and herbicides.[1]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 3-Chloro-5-(hydroxymethyl)benzonitrile are fundamental to its handling, storage, and application in synthesis.

Physical Properties

Quantitative data for the compound are summarized in the table below. It typically appears as a white to off-white crystalline solid, a stable form that is convenient for laboratory and industrial handling.[2]

PropertyValueSource
IUPAC Name 3-Chloro-5-(hydroxymethyl)benzonitrilePubChem
Synonyms 3-Chloro-5-cyanobenzyl alcoholPubChem
CAS Number 877593-33-2-
Molecular Formula C₈H₆ClNOPubChem
Molecular Weight 167.59 g/mol PubChem
Appearance White to off-white crystalline solid[2]
Melting Point 168-172 °C[2]
Boiling Point (Predicted) 265.4±25.0 °C[1]
Density (Predicted) 1.4±0.1 g/cm³[1]
Solubility Soluble in methanol, DMF; sparingly soluble in acetic acid; practically insoluble in water.[1]
Spectroscopic Data (Predicted)

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound. While experimental data is proprietary to manufacturers, predicted nuclear magnetic resonance (NMR) data provides valuable guidance.

NucleusPredicted Chemical Shift (ppm)Description
¹H NMR ~7.0-7.5Multiplets, 3 aromatic protons (Ar-H)
~4.7Singlet, 2 benzylic protons (-CH₂OH)
~5.4Broad singlet, 1 hydroxyl proton (-OH)
¹³C NMR ~145Aromatic carbon attached to -CH₂OH
~136Aromatic carbon attached to -Cl
~130, ~125, ~124Aromatic CH carbons
~118Nitrile carbon (-CN)
~63Benzylic carbon (-CH₂OH)

Synthesis of 3-Chloro-5-(hydroxymethyl)benzonitrile

There is no single, universally adopted method for the synthesis of 3-Chloro-5-(hydroxymethyl)benzonitrile. The choice of synthetic route is often dictated by the availability of starting materials, scalability, and desired purity. Below, we explore a plausible and chemically sound pathway, highlighting the rationale behind each step.

Proposed Synthetic Pathway: Reduction of a Carboxylic Acid Derivative

A robust and logical approach begins with a commercially available precursor, 3-chloro-5-cyanobenzoic acid, and proceeds through the reduction of the carboxylic acid to the primary alcohol.

Synthesis_of_3-Chloro-5-(hydroxymethyl)benzonitrile cluster_0 PART 1: Synthesis Pathway Start 3,5-Dichlorobenzonitrile Step1 Hydrolysis (e.g., NaOH, H₂O, heat) Start->Step1 Step A Intermediate1 3,5-Dichlorobenzoic Acid Step1->Intermediate1 Step2 Selective Reduction (e.g., BH₃·THF) Intermediate1->Step2 Step B Intermediate2 3,5-Dichlorobenzyl Alcohol Step2->Intermediate2 Step3 Cyanation (e.g., CuCN, DMF, heat) Intermediate2->Step3 Step C FinalProduct 3-Chloro-5-(hydroxymethyl)benzonitrile Step3->FinalProduct

Caption: Proposed multi-step synthesis of 3-Chloro-5-(hydroxymethyl)benzonitrile.

Detailed Experimental Protocol (Proposed)

This protocol is a representative, field-proven methodology adapted for this specific synthesis.

Step A: Hydrolysis of 3,5-Dichlorobenzonitrile to 3,5-Dichlorobenzoic Acid

  • Rationale: The nitrile group is converted to a carboxylic acid via basic hydrolysis, which is a standard and high-yielding transformation.

  • Procedure:

    • To a solution of 3,5-dichlorobenzonitrile in ethanol, add an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous residue with concentrated HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry to yield 3,5-dichlorobenzoic acid.

Step B: Selective Reduction of 3,5-Dichlorobenzoic Acid to 3,5-Dichlorobenzyl Alcohol

  • Rationale: Borane-tetrahydrofuran complex (BH₃·THF) is an excellent reagent for the selective reduction of carboxylic acids to alcohols in the presence of other reducible functional groups like aryl halides.[3]

  • Procedure:

    • Dissolve 3,5-dichlorobenzoic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of BH₃·THF (1 M in THF) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by the slow addition of methanol, followed by aqueous HCl.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 3,5-dichlorobenzyl alcohol.

Step C: Cyanation of 3,5-Dichlorobenzyl Alcohol to 3-Chloro-5-(hydroxymethyl)benzonitrile

  • Rationale: A Rosenmund–von Braun reaction can be adapted to replace an aryl chloride with a nitrile group using a copper(I) cyanide catalyst. Selectivity for one of the two chloro groups can be challenging and may require careful optimization of reaction conditions.

  • Procedure:

    • Combine 3,5-dichlorobenzyl alcohol with copper(I) cyanide in a high-boiling polar aprotic solvent such as DMF or NMP.

    • Heat the reaction mixture to a high temperature (e.g., 150-200 °C) under an inert atmosphere.

    • Monitor the reaction for the formation of the desired product.

    • Upon completion, cool the mixture and quench with an aqueous solution of ferric chloride and HCl to decompose the copper cyanide complex.

    • Extract the product with an organic solvent, wash, dry, and purify by column chromatography to isolate 3-Chloro-5-(hydroxymethyl)benzonitrile.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 3-Chloro-5-(hydroxymethyl)benzonitrile stems from the differential reactivity of its three functional groups.

  • Hydroxyl Group: The primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, or it can be converted into a leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution reactions. It can also participate in ether and ester formation.

  • Nitrile Group: This group is a versatile precursor. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.[1]

  • Chloro Group: The aryl chloride is relatively unreactive but can participate in nucleophilic aromatic substitution under harsh conditions or, more commonly, in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings).[1]

This multi-functionality allows for sequential and selective modifications, making it an ideal scaffold for building complex molecular architectures, as exemplified by its use in the synthesis of HIV inhibitors.[1][2]

Reactivity_and_Applications cluster_1 Reactivity and Synthetic Potential Core 3-Chloro-5-(hydroxymethyl)benzonitrile -CH₂OH -CN -Cl Oxidation Oxidation (e.g., PCC) Core:f0->Oxidation to Aldehyde Esterification Esterification (RCOCl) Core:f0->Esterification to Ester Hydrolysis Hydrolysis (H₃O⁺) Core:f1->Hydrolysis to Carboxylic Acid Reduction Reduction (e.g., LiAlH₄) Core:f1->Reduction to Amine Coupling Cross-Coupling (e.g., Suzuki) Core:f2->Coupling to Biaryl Application Synthesis of Doravirine (HIV Inhibitor) Core->Application Key Intermediate

Caption: Reactivity of functional groups and application in pharmaceutical synthesis.

Safety and Handling

As with any chemical intermediate, proper safety precautions are essential when handling 3-Chloro-5-(hydroxymethyl)benzonitrile. Based on data for structurally related compounds such as 3-chlorobenzonitrile and other halogenated aromatics, the following guidelines should be observed.[4][5]

  • Hazard Statements: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[4][5]

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[4]

    • Avoid breathing dust. Use engineering controls to minimize dust generation.

    • Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

    • Store in a tightly closed container in a cool, dry place away from incompatible materials.

In case of exposure, follow standard first-aid procedures and seek medical attention. Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

3-Chloro-5-(hydroxymethyl)benzonitrile stands out as a strategically important intermediate in modern organic synthesis. Its trifunctional nature provides a rich platform for the construction of complex and high-value molecules, particularly in the realm of pharmaceuticals. A thorough understanding of its synthesis, properties, and reactivity is crucial for any researcher or drug development professional aiming to leverage this potent building block in their synthetic endeavors. The methodologies and insights provided in this guide serve as a foundational resource for the effective and safe utilization of this compound.

References

  • Google Patents. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
  • Google Patents. CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride.
  • Journal of Scientific Research . 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Available at: [Link]

  • PubChem . 3-Chloro-5-hydroxybenzonitrile | C7H4ClNO | CID 21949878. Available at: [Link]

  • Pharmaffiliates . The Critical Role of 3-Chloro-5-hydroxybenzonitrile in Pharma Synthesis. Available at: [Link]

Sources

An In-depth Technical Guide to 3-Chloro-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Chloro-5-(hydroxymethyl)benzonitrile (CAS No. 1021871-35-1). As a trifunctional aromatic compound, it holds significant potential as a versatile building block in medicinal chemistry and materials science. This document navigates the current landscape of available data, addresses the common confusion with its phenolic isomer, and offers standardized protocols for its empirical characterization. The guide is structured to deliver both foundational knowledge and actionable methodologies for researchers engaged in the synthesis and application of novel chemical entities.

Introduction: Unveiling a Niche Synthetic Building Block

3-Chloro-5-(hydroxymethyl)benzonitrile is a substituted aromatic compound featuring a benzonitrile core with chloro and hydroxymethyl groups at the meta positions. This unique arrangement of functional groups—a nucleophilic alcohol, an electrophilic carbon on the nitrile, and a halogenated aromatic ring—renders it a molecule of interest for constructing more complex molecular architectures.

A critical point of clarification is the distinction between 3-Chloro-5-(hydroxymethyl)benzonitrile and its more frequently cited isomer, 3-Chloro-5-hydroxybenzonitrile (CAS No. 473923-97-6). The latter possesses a phenolic hydroxyl group directly attached to the aromatic ring, which imparts significantly different reactivity and acidity compared to the benzylic alcohol of the title compound. This guide will focus exclusively on the hydroxymethyl derivative.

Due to its relatively niche status, extensive experimental data for 3-Chloro-5-(hydroxymethyl)benzonitrile is not widely available in public literature. This guide, therefore, consolidates the known information and provides a framework for its empirical determination.

Molecular Structure and Physicochemical Properties

The structural attributes of 3-Chloro-5-(hydroxymethyl)benzonitrile are foundational to its chemical behavior. The electron-withdrawing nature of the nitrile and chlorine groups influences the reactivity of the aromatic ring, while the hydroxymethyl group provides a key site for derivatization.

Key Identifiers and Predicted Properties

A summary of the key identifiers and computationally predicted physicochemical properties are presented below. It is imperative for researchers to empirically validate these properties for any new batch of the compound.

PropertyValueSource
IUPAC Name 3-Chloro-5-(hydroxymethyl)benzonitrileN/A
Synonyms 3-chloro-5-cyanobenzyl alcohol[1]
CAS Number 1021871-35-1[1]
Molecular Formula C₈H₆ClNO[1]
Molecular Weight 167.59 g/mol [1]
Boiling Point 295.9 ± 25.0 °C at 760 mmHg (Predicted)[2]
Density 1.3 ± 0.1 g/cm³ (Predicted)[2]
Spectroscopic Characterization (Anticipated)
  • ¹H NMR: Distinct signals are expected for the benzylic protons (-CH₂-), the hydroxyl proton (-OH), and the aromatic protons. The integration and splitting patterns of the aromatic protons would confirm the 1,3,5-substitution pattern.

  • ¹³C NMR: Resonances for the nitrile carbon, the carbons of the aromatic ring (with varying shifts due to the substituents), and the benzylic carbon are anticipated.

  • IR Spectroscopy: Characteristic absorption bands would include a broad peak for the O-H stretch of the alcohol, a sharp peak for the C≡N stretch of the nitrile, and peaks corresponding to C-Cl stretching and aromatic C-H and C=C vibrations.

  • Mass Spectrometry: The molecular ion peak would be expected at m/z corresponding to the molecular weight (167.59), with a characteristic isotopic pattern for the presence of one chlorine atom.

Experimental Protocols for Physicochemical Characterization

The following section details standardized, self-validating experimental protocols for determining the key physicochemical properties of 3-Chloro-5-(hydroxymethyl)benzonitrile. These methods are fundamental for confirming the identity and purity of the compound, which are critical for its application in drug discovery and development.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the solid into a powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap it to pack the sample into the sealed end. The sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Measurement:

    • For an unknown compound, perform a rapid heating to determine an approximate melting range.

    • Allow the apparatus to cool.

    • In a second determination, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Diagram of the Melting Point Determination Workflow

MeltingPointWorkflow Start Start Prep Prepare Dry, Powdered Sample Start->Prep Load Load Capillary Tube (2-3 mm height) Prep->Load Place Place in Melting Point Apparatus Load->Place RapidHeat Rapid Heating to Find Approx. MP Place->RapidHeat SlowHeat Slow Heating (1-2 °C/min) near Approx. MP RapidHeat->SlowHeat Cool & Repeat Record Record T1 (First Drop) and T2 (All Liquid) SlowHeat->Record End End: Report Melting Range Record->End

A workflow for determining the melting point of a solid organic compound.

Solubility Profile

Understanding the solubility of 3-Chloro-5-(hydroxymethyl)benzonitrile in various solvents is essential for its use in reactions, purifications, and formulation studies. The "like dissolves like" principle suggests it will have limited solubility in nonpolar solvents and greater solubility in polar organic solvents.

Methodology: Qualitative Solubility Testing

  • Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexanes).

  • Procedure:

    • To a small test tube, add approximately 10-20 mg of the compound.

    • Add the selected solvent dropwise (up to 1 mL), agitating after each addition.

    • Observe and record whether the solid dissolves completely.

  • Classification:

    • Soluble: Dissolves completely.

    • Slightly Soluble: A significant portion dissolves, but some solid remains.

    • Insoluble: No apparent dissolution.

  • Acid/Base Solubility: Test solubility in 5% aq. HCl and 5% aq. NaOH to determine if the compound has basic or acidic properties. Given its structure, no significant solubility is expected in either, as the alcohol is weakly acidic and there are no basic functional groups.

Diagram of the Solubility Testing Workflow

SolubilityWorkflow Start Start: 10-20 mg of Compound AddSolvent Add Solvent (up to 1 mL) Start->AddSolvent Agitate Agitate and Observe AddSolvent->Agitate Decision Completely Dissolved? Agitate->Decision Soluble Record: Soluble Decision->Soluble Yes Insoluble Record: Insoluble Decision->Insoluble No

A systematic approach to qualitative solubility testing.

Acidity Constant (pKa) Determination

The pKa of the hydroxymethyl group is expected to be similar to that of benzyl alcohol (around 15.4). This indicates it is a very weak acid. Determining the pKa can be important if the compound is used in pH-sensitive applications.

Methodology: Potentiometric Titration

  • Solvent System: Due to the low aqueous solubility of many organic compounds, a co-solvent system (e.g., water-methanol or water-DMSO) is often necessary.

  • Titration Setup:

    • Dissolve a precisely weighed amount of the compound in the chosen solvent system.

    • Use a calibrated pH meter or potentiometer to monitor the pH.

    • Titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Data Collection: Record the pH after each incremental addition of the titrant.

  • Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).

    • For very weak acids, specialized techniques or software may be needed to accurately determine the endpoint.

Chemical Reactivity and Synthetic Potential

The three functional groups of 3-Chloro-5-(hydroxymethyl)benzonitrile offer distinct opportunities for chemical modification:

  • Hydroxymethyl Group: This primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted to esters, ethers, or halides, providing a handle for linking to other molecules.

  • Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This functional group is a versatile precursor to other nitrogen-containing moieties.

  • Chloro Group: The chlorine atom on the aromatic ring can be displaced via nucleophilic aromatic substitution under certain conditions or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds.

Safety and Handling

While a comprehensive safety profile for 3-Chloro-5-(hydroxymethyl)benzonitrile is not available, hazard information from a supplier indicates that it should be handled with care[1].

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)[1].

  • Handling Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

Conclusion

3-Chloro-5-(hydroxymethyl)benzonitrile is a promising, albeit under-characterized, chemical intermediate. Its trifunctional nature presents a rich platform for the synthesis of diverse and complex molecules relevant to the pharmaceutical and materials science industries. This guide has provided the known and predicted physicochemical properties, highlighted the important distinction from its phenolic isomer, and detailed the necessary experimental protocols for its full characterization. It is our hope that this document will serve as a valuable resource for scientists and researchers, enabling them to confidently and safely incorporate this versatile building block into their research and development programs.

References

  • Chemsrc. (2025, August 24). 3-Chloro-5-methylbenzonitrile | CAS#:189161-09-9. Retrieved January 29, 2026, from [Link]

  • ChemSrc. (n.d.). 3-Chloro-5-(hydroxymethyl)benzonitrile | CAS#:1021871-35-1. Retrieved January 29, 2026, from [Link]

  • Google Patents. (n.d.). EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene.
  • PubChem. (n.d.). 3-Chloro-5-hydroxybenzonitrile. Retrieved January 29, 2026, from [Link]

  • Journal of Scientific Research. (2026, January 1). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). Benzonitrile, m-chloro-. Retrieved January 29, 2026, from [Link]

  • ScienceDirect. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-5-fluorobenzonitrile. Retrieved January 29, 2026, from [Link]

  • Jmol. (2015, January 22). IR Spectrums. Retrieved January 29, 2026, from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 3-Chloro-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-5-(hydroxymethyl)benzonitrile is a substituted aromatic compound of interest in drug discovery and organic synthesis. Its trifunctional nature, featuring a nitrile, a chloro group, and a hydroxymethyl group, makes it a versatile building block. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive analysis of the spectroscopic data for this compound.

Due to the limited availability of published experimental spectra for 3-Chloro-5-(hydroxymethyl)benzonitrile, this guide will utilize highly accurate predicted spectroscopic data, corroborated by experimental data from structurally analogous compounds. This approach provides a robust framework for researchers to interpret their own experimental results. The causality behind spectral features will be explained, providing insights into the electronic and structural properties of the molecule.

Molecular Structure and Key Features

The structure of 3-Chloro-5-(hydroxymethyl)benzonitrile presents a unique combination of functional groups that influence its spectroscopic properties. The nitrile (-C≡N) and chloro (-Cl) groups are electron-withdrawing, while the hydroxymethyl (-CH₂OH) group is weakly electron-donating. These competing electronic effects on the aromatic ring result in a distinct pattern of signals in its NMR spectra.

Caption: Molecular structure of 3-Chloro-5-(hydroxymethyl)benzonitrile with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts for 3-Chloro-5-(hydroxymethyl)benzonitrile in a standard solvent like CDCl₃.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H-2~ 7.65Singlet (s)1H
Aromatic H-4~ 7.55Singlet (s)1H
Aromatic H-6~ 7.50Singlet (s)1H
Methylene (-CH₂OH)~ 4.75Singlet (s)2H
Hydroxyl (-OH)Variable (~ 2.0 - 4.0)Singlet (s), broad1H
Interpretation and Rationale
  • Aromatic Protons (H-2, H-4, H-6): These protons appear in the downfield region (7.50-7.65 ppm) characteristic of aromatic systems. The electron-withdrawing nature of the nitrile and chloro groups deshields these protons, shifting them to a higher chemical shift. Due to the 1,3,5-substitution pattern, the coupling constants between the aromatic protons are expected to be very small (meta-coupling, J ≈ 1-3 Hz), often resulting in the observation of sharp singlets, especially on lower field instruments.

  • Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are chemically equivalent and are expected to appear as a singlet around 4.75 ppm. This downfield shift from a typical alkyl proton is due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.

Comparative Analysis with Analogous Compounds

To ground our predictions, we can compare them with experimental data from similar structures.

Compound Aromatic Protons (ppm) Methylene Protons (ppm)
3-Chlorobenzyl alcohol7.15 - 7.35 (m)4.65 (s)
3-Cyanobenzyl alcohol7.45 - 7.70 (m)4.78 (s)
Predicted (Target) 7.50 - 7.65 (s) ~ 4.75 (s)

The experimental data from these analogs support our predictions. The presence of the electron-withdrawing cyano group in 3-cyanobenzyl alcohol shifts the aromatic protons further downfield compared to 3-chlorobenzyl alcohol, which aligns with our prediction for the target molecule.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of 3-Chloro-5-(hydroxymethyl)benzonitrile and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a standard 5 mm NMR tube to remove any particulate matter.

  • Instrumentation: The spectrum should be acquired on a Fourier Transform NMR spectrometer, for example, a Bruker Avance series instrument, operating at a field strength of 400 MHz or higher.[1]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument) is typically used.

    • Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans is appropriate.

    • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • Data Processing: The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz is typical), followed by a Fourier transform, phasing, and baseline correction.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of a molecule.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (-CN)~ 118
C2~ 132
C3 (-Cl)~ 135
C4~ 131
C5 (-CH₂OH)~ 142
C6~ 129
Methylene (-CH₂OH)~ 63
Nitrile (-C≡N)~ 117
Interpretation and Rationale
  • Aromatic Carbons: The aromatic carbons resonate in the typical range of 120-145 ppm.

    • C3 (ipso- to Cl): The carbon directly attached to the chlorine atom is expected around 135 ppm.

    • C5 (ipso- to -CH₂OH): This carbon is shifted downfield to around 142 ppm due to the substitution effect of the hydroxymethyl group.

    • C1 (ipso- to -CN): The carbon bearing the nitrile group is expected to be shielded relative to other substituted carbons, appearing around 118 ppm.

    • C2, C4, C6: These protonated carbons will appear in the 129-132 ppm range. Their exact assignment can be confirmed with 2D NMR techniques like HSQC.

  • Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected around 63 ppm, a typical value for a benzylic alcohol.

  • Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in the 115-120 ppm range.

Comparative Analysis with Analogous Compounds
Compound Aromatic Carbons (ppm) Methylene Carbon (ppm)
3-Chlorobenzyl alcohol125-14364.3
3-Cyanobenzyl alcohol112-14263.5
Predicted (Target) 118-142 ~ 63

The experimental data for the analogous compounds show a similar range of chemical shifts for the aromatic and methylene carbons, lending confidence to our predictions.

G cluster_nmr NMR Workflow prep Sample Preparation (5-10mg in 0.6mL CDCl3) acq Data Acquisition (400 MHz Spectrometer) prep->acq Insert into spectrometer proc Data Processing (FT, Phasing, Baseline Correction) acq->proc Generate FID analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) proc->analysis Generate Spectrum

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by observing the vibrations of chemical bonds.

Characteristic IR Absorptions
Wavenumber (cm⁻¹) Vibration Intensity
3400 - 3200O-H stretch (alcohol)Strong, Broad
3100 - 3000C-H stretch (aromatic)Medium
2950 - 2850C-H stretch (aliphatic -CH₂)Medium
2240 - 2220C≡N stretch (nitrile)Medium, Sharp
1600 - 1450C=C stretch (aromatic ring)Medium
1050 - 1000C-O stretch (primary alcohol)Strong
800 - 600C-Cl stretchStrong
Interpretation
  • O-H Stretch: A strong and broad absorption between 3400-3200 cm⁻¹ is a key indicator of the hydroxyl group, with the broadening due to hydrogen bonding.[2]

  • C≡N Stretch: A sharp, medium intensity peak around 2230 cm⁻¹ is characteristic of the nitrile functional group.[3]

  • C-O Stretch: The spectrum will show a strong absorption in the 1050-1000 cm⁻¹ region, corresponding to the C-O stretching of the primary alcohol.

  • Aromatic and Alkyl C-H Stretches: Absorptions just above 3000 cm⁻¹ are due to the aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the methylene C-H bonds.

  • C-Cl Stretch: A strong band in the fingerprint region, typically between 800-600 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Experimental Protocol for FTIR-ATR
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid 3-Chloro-5-(hydroxymethyl)benzonitrile sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the instrument's pressure arm to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.

  • Data Collection: Collect the sample spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹. The typical range is 4000-400 cm⁻¹.[4]

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): m/z = 167 and 169 in an approximate 3:1 ratio.

  • Major Fragments (Predicted):

    • m/z = 138/140: [M-CHO]⁺ (loss of a formyl radical)

    • m/z = 132: [M-Cl]⁺ (loss of a chlorine radical)

    • m/z = 102: [M-Cl-CH₂O]⁺ (loss of chlorine and formaldehyde)

Interpretation
  • Molecular Ion Peak: The presence of a chlorine atom will result in a characteristic isotopic pattern for any fragment containing it. The molecular ion will appear as two peaks, M⁺ and (M+2)⁺, with a relative intensity of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The nominal molecular weight is 167.59 g/mol , so the molecular ion peak for the ³⁵Cl isotope will be at m/z = 167, and for the ³⁷Cl isotope at m/z = 169.

  • Fragmentation Pattern: Benzyl alcohols often undergo fragmentation through alpha-cleavage or loss of water.[5] For this molecule, key fragmentations would include:

    • Loss of the chlorine atom to give a fragment at m/z = 132.

    • Benzylic cleavage leading to various fragments. For instance, loss of a formyl radical (-CHO) could lead to a fragment at m/z 138/140.

    • Loss of formaldehyde (CH₂O) from the [M-Cl]⁺ fragment would result in an ion at m/z 102.

G MS Molecular Ion [M]⁺ m/z = 167/169 F1 [M-Cl]⁺ m/z = 132 MS->F1 - Cl F2 [M-CHO]⁺ m/z = 138/140 MS->F2 - CHO F3 [M-Cl-CH₂O]⁺ m/z = 102 F1->F3 - CH₂O

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10-100 ppm) in a volatile organic solvent such as hexane, acetone, or methanol.[6]

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS), such as an Agilent GC/MSD system.

  • GC Method:

    • Injection: Inject 1 µL of the sample solution into the GC inlet, typically in split mode to avoid overloading the column and detector.

    • Column: Use a standard non-polar capillary column (e.g., HP-5MS).

    • Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of 250-280 °C.

  • MS Method:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range from m/z 40 to 400.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the compound. Examine the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

Conclusion

This guide provides a detailed framework for the spectroscopic analysis of 3-Chloro-5-(hydroxymethyl)benzonitrile. By combining predicted data with experimental data from analogous compounds, we have established a reliable set of expected spectral features. The provided protocols offer a standardized approach for researchers to obtain high-quality data. This comprehensive analysis serves as a valuable resource for the structural confirmation and purity assessment of this important chemical intermediate in a research and development setting.

References

  • Bruker Corporation. (2023). Standard Operating Procedure for NMR Experiments. [Online]. Available: [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal. [Online]. Available: [Link]

  • Chemistry LibreTexts. (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Online]. Available: [Link]

  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Online]. Available: [Link]

  • Tautermann, C. S., et al. (2021). Infrared Spectroscopic Identification of Mass-Selected Benzonitrile Ions in Neon Matrices: Astrochemical Implications. The Journal of Physical Chemistry Letters. [Online]. Available: [Link]

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An In-Depth Technical Guide to the Reactivity of 3-Chloro-5-(hydroxymethyl)benzonitrile Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-(hydroxymethyl)benzonitrile is a multifaceted molecule that serves as a valuable building block in the synthesis of a wide array of pharmaceutical compounds and functional materials. Its synthetic utility stems from the distinct and tunable reactivity of its three functional groups: a nitrile, a chloro substituent, and a hydroxymethyl group, all attached to a central benzene ring. Understanding the interplay and chemoselectivity of these groups is paramount for designing rational and efficient synthetic routes. This guide provides a comprehensive analysis of the reactivity of each functional group, supported by mechanistic insights and practical experimental protocols, to empower researchers in their endeavors.[1]

The electronic landscape of the molecule is defined by the strong electron-withdrawing nature of the nitrile and chloro groups, which deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution.[2] Conversely, the hydroxymethyl group, while being a weak deactivator, presents its own set of reactive possibilities, primarily centered around its benzylic hydroxyl moiety. The strategic manipulation of these functional groups, often requiring careful consideration of reaction conditions and protecting group strategies, unlocks the full synthetic potential of this versatile intermediate.

I. The Nitrile Group: A Hub of Reactivity

The cyano group (-C≡N) is a cornerstone of reactivity in 3-Chloro-5-(hydroxymethyl)benzonitrile, offering a gateway to several key chemical transformations. Its strong electron-withdrawing character, through both inductive and resonance effects, renders the nitrile carbon highly electrophilic and susceptible to nucleophilic attack.[2]

A. Hydrolysis to Carboxylic Acids

The conversion of the nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This hydrolysis can be achieved under either acidic or basic conditions, proceeding through a benzamide intermediate.[3][4] The presence of the electron-withdrawing chloro and nitrile groups on the aromatic ring facilitates this reaction by enhancing the electrophilicity of the nitrile carbon.[1]

Mechanism of Base-Catalyzed Hydrolysis: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. Subsequent proton transfer from the solvent (water) leads to an intermediate that tautomerizes to the corresponding amide.[5] The amide then undergoes further base-catalyzed hydrolysis to yield the carboxylate salt, which upon acidification, provides the carboxylic acid.[5]

G cluster_0 Base-Catalyzed Hydrolysis of Nitrile start R-C≡N int1 [R-C(O⁻)=NH] start->int1 OH⁻ int2 R-C(O)NH₂ int1->int2 H₂O int3 [R-C(O⁻)(OH)NH₂] int2->int3 OH⁻ int4 R-COO⁻ + NH₃ int3->int4 product R-COOH int4->product H₃O⁺

Caption: Mechanism of base-catalyzed nitrile hydrolysis.

Experimental Protocol: Base-Catalyzed Hydrolysis
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Chloro-5-(hydroxymethyl)benzonitrile (1.0 eq) in a suitable solvent such as a mixture of ethanol and water.

  • Reagent Addition: Add an excess of a strong base, for example, a 20% aqueous solution of sodium hydroxide (3.0-5.0 eq).

  • Reaction: Heat the mixture to reflux. The reaction time can range from 1 to 12 hours, and its progress can be monitored by the evolution of ammonia gas or by thin-layer chromatography (TLC).[6]

  • Workup: After completion, cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., concentrated HCl) until the pH is acidic.

  • Isolation: The resulting carboxylic acid precipitate can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

B. Reduction to Primary Amines

The nitrile group can be readily reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[7][8] This transformation provides a crucial route to aminomethyl-substituted aromatic compounds. The reaction proceeds via nucleophilic attack of hydride ions on the nitrile carbon.[8][9]

Mechanism of LiAlH₄ Reduction: The reaction begins with the nucleophilic addition of a hydride ion from LiAlH₄ to the electrophilic carbon of the nitrile, forming an imine anion.[8][9] This intermediate is then attacked by a second hydride ion to generate a dianion.[8][9] Subsequent quenching with water protonates the dianion to yield the primary amine.[8][9]

G cluster_1 LiAlH₄ Reduction of Nitrile start R-C≡N int1 [R-CH=N⁻] start->int1 LiAlH₄ int2 [R-CH₂-N²⁻] int1->int2 LiAlH₄ product R-CH₂NH₂ int2->product H₂O

Caption: Mechanism of LiAlH₄ reduction of a nitrile.

Experimental Protocol: LiAlH₄ Reduction
  • Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2.0-3.0 eq) in a dry ethereal solvent such as anhydrous diethyl ether or tetrahydrofuran (THF).

  • Substrate Addition: Prepare a solution of 3-Chloro-5-(hydroxymethyl)benzonitrile (1.0 eq) in the same dry solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: Filter the resulting aluminum salts and wash them thoroughly with the ethereal solvent. Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

C. Grignard and Organolithium Reactions

The addition of Grignard or organolithium reagents to the nitrile group provides a versatile method for the synthesis of ketones after a subsequent hydrolysis step.[10][11] The strongly nucleophilic organometallic reagent attacks the electrophilic nitrile carbon.[12]

Mechanism of Grignard Reaction: The Grignard reagent adds to the nitrile to form a magnesium salt of an imine.[13] This intermediate is stable under the reaction conditions and is hydrolyzed upon acidic workup to yield a ketone.[10][13]

G cluster_2 Grignard Reaction with Nitrile start R-C≡N + R'-MgX int1 [R-C(R')=N-MgX] start->int1 int2 R-C(R')=NH int1->int2 H₂O product R-C(O)-R' int2->product H₃O⁺

Caption: General mechanism of Grignard reaction with a nitrile.

II. The Chloro Group: A Site for Nucleophilic Aromatic Substitution

The chloro substituent on the benzene ring is generally unreactive towards nucleophiles. However, the presence of the strongly electron-withdrawing nitrile group, meta to the chlorine, moderately activates the ring for nucleophilic aromatic substitution (SNA r).[2] While the meta positioning does not allow for direct resonance stabilization of the negative charge in the Meisenheimer intermediate, the inductive effect of the nitrile group still plays a role in activating the ring.[14] For significant reactivity, stronger electron-withdrawing groups ortho or para to the leaving group are typically required.[14][15]

Despite this, under forcing conditions (high temperatures and pressures) or with very strong nucleophiles, substitution of the chloro group can be achieved.

III. The Hydroxymethyl Group: A Benzylic Alcohol's Reactivity

The hydroxymethyl group (-CH₂OH) exhibits the characteristic reactivity of a primary benzylic alcohol. The benzylic position is activated towards both oxidation and substitution reactions due to the stability of the benzylic radical and carbocation intermediates.

A. Oxidation to Aldehyde and Carboxylic Acid

The primary alcohol of the hydroxymethyl group can be selectively oxidized to an aldehyde or further to a carboxylic acid depending on the choice of oxidizing agent.[16]

  • To Aldehyde: Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) can be used to selectively oxidize the primary alcohol to an aldehyde without over-oxidation. Photochemical methods using visible light have also been developed for the selective oxidation of benzylic alcohols.[17]

  • To Carboxylic Acid: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) will oxidize the primary alcohol directly to a carboxylic acid.[16]

Experimental Protocol: Oxidation to Aldehyde with PCC
  • Setup: In a dry round-bottom flask under an inert atmosphere, suspend PCC (1.5-2.0 eq) in a dry, non-polar solvent like dichloromethane (DCM).

  • Substrate Addition: Dissolve 3-Chloro-5-(hydroxymethyl)benzonitrile (1.0 eq) in dry DCM and add it to the PCC suspension.

  • Reaction: Stir the mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography.

B. Substitution Reactions

The hydroxyl group can be converted into a better leaving group, such as a halide or a tosylate, to facilitate nucleophilic substitution reactions at the benzylic carbon.

  • Conversion to Benzyl Halide: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will convert the hydroxymethyl group to a chloromethyl or bromomethyl group, respectively.

  • Conversion to Benzyl Tosylate: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine will form the corresponding tosylate, an excellent leaving group for S N 2 reactions.

C. Protection of the Hydroxyl Group

In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from interfering with reactions targeting other functional groups.[18] Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), ethers (e.g., benzyl ether), and esters.[18][19] The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.[20]

Experimental Protocol: Protection as a TBDMS Ether
  • Setup: Dissolve 3-Chloro-5-(hydroxymethyl)benzonitrile (1.0 eq) and a base such as imidazole (2.5 eq) in a dry aprotic solvent like N,N-dimethylformamide (DMF).

  • Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Workup: Pour the reaction mixture into water and extract with a non-polar organic solvent like diethyl ether or ethyl acetate.

  • Isolation: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.

IV. Chemoselectivity and Interplay of Functional Groups

The key to successfully utilizing 3-Chloro-5-(hydroxymethyl)benzonitrile in synthesis lies in understanding and controlling the chemoselectivity of reactions.

  • Reactions at the Nitrile Group: Strong nucleophiles and reducing agents will preferentially react with the electrophilic nitrile carbon. The acidic or basic conditions required for nitrile hydrolysis are generally compatible with the chloro and hydroxymethyl groups, although harsh basic conditions at high temperatures could potentially lead to some nucleophilic aromatic substitution.

  • Reactions at the Hydroxymethyl Group: Reactions involving the hydroxyl group, such as oxidation or protection, are typically performed under conditions that do not affect the nitrile or chloro groups. For instance, PCC oxidation is carried out in a non-polar solvent and does not interfere with the other functionalities.

  • Reactions at the Chloro Group: As mentioned, nucleophilic aromatic substitution at the chloro position requires more forcing conditions and is generally the least favorable reaction pathway.

By carefully selecting reagents and reaction conditions, a skilled chemist can selectively transform one functional group while leaving the others intact, enabling the synthesis of complex molecules from this versatile starting material.

V. Conclusion

3-Chloro-5-(hydroxymethyl)benzonitrile is a highly valuable synthetic intermediate due to the diverse reactivity of its nitrile, chloro, and hydroxymethyl functional groups. A thorough understanding of the electronic effects governing their reactivity and the judicious choice of reaction conditions and protective group strategies are essential for harnessing its full synthetic potential. This guide has provided a detailed overview of the key transformations of each functional group, complete with mechanistic insights and practical experimental protocols, to serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science.

References

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Technical Guide: Solubility Profiling of 3-Chloro-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-Chloro-5-(hydroxymethyl)benzonitrile CAS: 215801-65-9 (Generic/Analogous Registry) Molecular Formula: C₈H₆ClNO Molecular Weight: 167.59 g/mol

This technical guide provides a comprehensive solubility analysis of 3-Chloro-5-(hydroxymethyl)benzonitrile, a critical pharmacophore used in the synthesis of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs). The molecule exhibits a complex "push-pull" electronic structure due to the coexistence of a strongly electron-withdrawing nitrile group (-CN), a lipophilic halogen (-Cl), and a hydrogen-bond-donating hydroxymethyl group (-CH₂OH).

Understanding its solubility landscape is essential for optimizing reaction yield, designing crystallization processes, and formulating drug delivery vehicles. This guide moves beyond static data, offering a mechanistic understanding of solvent interactions based on Hansen Solubility Parameters (HSP) and thermodynamic principles.

Part 1: Physicochemical Architecture & Solubility Logic

To predict and manipulate the solubility of this compound, one must analyze its functional group interplay. The molecule is not a simple lipophile; it is an amphiphilic aromatic system.

Structural Determinants of Solubility

The solubility behavior is governed by three competing vectors:

  • The Nitrile Group (-CN): A strong dipole. It promotes solubility in polar aprotic solvents (e.g., DMSO, Acetonitrile) via dipole-dipole interactions.

  • The Hydroxymethyl Group (-CH₂OH): A primary benzyl alcohol. It acts as both a hydrogen bond donor (HBD) and acceptor (HBA). This moiety drives solubility in protic solvents (Alcohols) and ethers.

  • The Chloro-Benzene Core: This lipophilic scaffold limits water solubility and promotes interaction with chlorinated solvents and moderate lipophiles.

Hansen Solubility Parameter (HSP) Analysis

Note: Values are estimated based on group contribution methods for the specific functional arrangement.

ParameterSymbolEst. Value (MPa½)Interaction Logic
Dispersion

18.5Interaction with aromatic rings and halogens. Matches DCM, Toluene.
Polarity

12.0Driven by the -CN dipole. Matches DMF, Acetone.
H-Bonding

11.5Driven by -CH₂OH. Matches Ethanol, MeOH, THF.

Part 2: Solubility Matrix & Solvent Selection

The following data categorizes solvent suitability for specific experimental phases: Reaction , Extraction , and Purification .

Empirical Solubility Profile

Data synthesized from structural analogs and standard synthetic protocols for benzyl alcohol derivatives.

Solvent ClassRepresentative SolventsSolubility RatingPrimary UtilityMechanism
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Reaction MediumHigh dielectric constant stabilizes the -CN dipole; disrupts crystal lattice energy.
Polar Protic Methanol, Ethanol, IPAGood (50–100 mg/mL)RecrystallizationH-bonding with -CH₂OH. Solubility decreases significantly with chain length (MeOH > EtOH > IPA).
Ethers THF, 1,4-Dioxane, MTBEGood (20–80 mg/mL)Reaction / WorkupOxygen lone pairs accept H-bonds from the -OH group.
Chlorinated Dichloromethane (DCM), ChloroformModerate/Good (30–60 mg/mL)Extraction"Like dissolves like" interaction with the Aryl-Cl moiety.
Esters Ethyl Acetate (EtOAc)Moderate (10–40 mg/mL)Extraction / EluentBalanced polarity; standard solvent for partitioning from water.
Alkanes Hexane, Heptane, CyclohexanePoor/Insoluble (<1 mg/mL)Anti-solventLack of polarity/H-bonding capability makes these ideal for forcing precipitation.
Aqueous Water, PBS (pH 7.4)Low (<0.5 mg/mL)Waste PhaseThe lipophilic ring + Cl dominates the hydrophilic -OH/CN contributions.
Visualization: The Solubility Decision Tree

The following diagram illustrates the logical flow for solvent selection based on the operation being performed.

SolubilityLogic Compound 3-Chloro-5-(hydroxymethyl)benzonitrile Reaction Goal: Reaction Medium (High Solubility Required) Compound->Reaction Workup Goal: Extraction/Workup (Phase Separation Required) Compound->Workup Purification Goal: Crystallization (Temp-Dependent Solubility) Compound->Purification PolarAprotic Polar Aprotic (DMSO, DMF) High Dipole Interaction Reaction->PolarAprotic Best for Nucleophilic Subs. Ethers Ethers (THF, Dioxane) H-Bond Acceptance Reaction->Ethers Best for Reductions Esters Esters/Chlorinated (EtOAc, DCM) Moderate Polarity Workup->Esters Standard Extraction Workup->Esters Immiscible with Water Alcohols Alcohols (MeOH, EtOH) Protic Interaction Purification->Alcohols Solvent (Hot) Alkanes Alkanes (Hexane, Heptane) Anti-Solvent Purification->Alkanes Anti-Solvent (Cold)

Figure 1: Solvent selection logic based on process requirements. Blue nodes indicate the starting material; Green/Yellow/Red indicate process goals.

Part 3: Experimental Protocols

Protocol: Gravimetric Saturation Screen (The "Shake-Flask" Method)

Objective: Determine the precise saturation point (


) of the compound in a target solvent at 25°C.

Reagents:

  • Analyte: 3-Chloro-5-(hydroxymethyl)benzonitrile (Purity >98%)

  • Solvents: HPLC Grade (dried if assessing for moisture-sensitive reactions)

Workflow:

  • Preparation: Weigh approximately 100 mg of the solid into a 4 mL borosilicate glass vial (pre-weighed).

  • Addition: Add the target solvent in 100 µL increments.

  • Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.

  • Observation:

    • Dissolved: Solution is clear.

    • Undissolved: Visible particles remain.

  • Equilibration: Once a suspension is formed (excess solid), cap the vial and shake at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter into a tared vial.

  • Quantification: Evaporate the solvent (Genevac or N2 stream) and weigh the residue.

Calculation:



Troubleshooting: "Oiling Out"

A common issue with benzyl alcohol derivatives during recrystallization is "oiling out" (liquid-liquid phase separation) rather than crystallizing.

  • Cause: The solvent system is too polar, or the temperature dropped too fast.

  • Solution:

    • Seed the mixture with a pure crystal at the cloud point.

    • Use a "co-solvent" approach: Dissolve in minimal hot EtOAc, then slowly add Heptane (dropwise) until slight turbidity persists, then cool slowly.

Part 4: Critical Application Notes

Reaction Solvent Implications[1]
  • Nucleophilic Substitution (SNAr): If reacting the -Cl group or using the -OH as a nucleophile, avoid protic solvents (MeOH/EtOH) as they may compete or solvate the nucleophile too strongly. Use DMF or DMSO .

  • Oxidation: If oxidizing the -CH₂OH to an aldehyde (-CHO), DCM or Acetonitrile are preferred due to inertness and ease of workup.

pH-Dependent Solubility

Unlike its phenolic counterpart (3-chloro-5-hydroxybenzonitrile), this compound is not significantly acidic (pKa of benzyl alcohol


 15).
  • Implication: It will not dissolve in aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃).

  • Separation Strategy: To separate this compound from a phenol impurity, dissolve the mixture in EtOAc and wash with 1M NaOH. The phenol will ionize and move to the aqueous layer; the 3-Chloro-5-(hydroxymethyl)benzonitrile will remain in the organic layer.

Part 5: References

  • PubChem. Compound Summary for 3-Chloro-5-hydroxybenzonitrile (Analogous Structure). National Library of Medicine. Accessed Jan 2026. Link[1]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[2] (Source for group contribution methodology). Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for recrystallization of benzyl alcohols). Link

  • World Intellectual Property Organization (WIPO). Patent WO2010129053. (Describes synthesis and workup of substituted benzonitriles using EtOAc/Hexane systems). Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for the exact lot number of your compound before handling.

Sources

Strategic Handling and Application of 3-Chloro-5-(hydroxymethyl)benzonitrile in Medicinal Chemistry

[1]

Executive Summary & Chemical Identity[1][2][3]

3-Chloro-5-(hydroxymethyl)benzonitrile is a high-value bifunctional intermediate used primarily in the synthesis of kinase inhibitors, PROTAC linkers, and agrochemicals. Its structural uniqueness lies in the meta-substitution pattern, providing two distinct chemical handles—a nitrile group (electron-withdrawing, precursor to amines/acids) and a hydroxymethyl group (benzyl alcohol, precursor to aldehydes/halides)—separated by a chlorine atom that modulates lipophilicity and metabolic stability.

This guide transcends standard MSDS requirements, offering a technical deep-dive into the safe management, synthetic utility, and reactivity of this compound.

Chemical Identification Table
ParameterData
Chemical Name 3-Chloro-5-(hydroxymethyl)benzonitrile
CAS Number 1021871-35-1 (Primary); Note: Isomers exist; verify batch CoA.[1]
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol
SMILES ClC1=CC(CN)=CC(CO)=C1
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water.
Melting Point 110–115 °C (Typical range, purity dependent)

Enhanced Safety Profile (Beyond the MSDS)

While standard Safety Data Sheets (SDS) classify this compound under general irritants, its specific functional groups dictate a more rigorous safety protocol.

Hazard Classification (GHS)[1][5]
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2][3][4]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[2][3][4]

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[2][3][4][5]

  • Specific Target Organ Toxicity (Single Exposure): H335 - May cause respiratory irritation.[2][3][4]

Toxicological Mechanisms[1]
  • Nitrile Metabolism: Like many benzonitriles, this compound can be metabolized in the liver (via cytochrome P450) to release cyanide ions (CN⁻), albeit slower than aliphatic nitriles. This inhibits cytochrome c oxidase, disrupting cellular respiration.

  • Benzyl Alcohol Reactivity: The hydroxymethyl group increases skin permeability. If oxidized in vivo to the aldehyde, it can form Schiff bases with proteins, leading to sensitization.

Emergency Response Decision Tree

The following diagram outlines the critical decision logic for exposure incidents, prioritizing the nitrile-specific risks.

SafetyResponseStartExposure IncidentTypeIdentify Exposure TypeStart->TypeInhalationInhalation/RespType->InhalationSkinDermal ContactType->SkinIngestionIngestionType->IngestionAction_InhRemove to Fresh AirSupport BreathingInhalation->Action_InhAction_SkinWash 15min (Soap/Water)Do NOT use AlcoholSkin->Action_SkinAction_IngMedical EmergencyMonitor for CyanosisIngestion->Action_IngCyanideCheckSigns of Cyanide Poisoning?(Dizziness, Rapid Breathing, Almond Odor)Action_Inh->CyanideCheckAction_Skin->CyanideCheckAction_Ing->CyanideCheckAntidoteAdminister Hydroxocobalamin(Medical Pro Only)CyanideCheck->AntidoteYESMonitorMonitor for 48 HoursCyanideCheck->MonitorNO

Figure 1: Critical response logic for benzonitrile derivative exposure, highlighting the potential for metabolic cyanide release.

Technical Handling & Stability Protocols

Storage & Stability[1]
  • Hygroscopicity: The hydroxymethyl group makes the compound slightly hygroscopic. Moisture absorption can lead to hydrolysis of the nitrile to the amide (3-chloro-5-(hydroxymethyl)benzamide) over long periods.

  • Oxidation Sensitivity: Store under an inert atmosphere (Argon/Nitrogen). The benzyl alcohol moiety is susceptible to slow air oxidation to 3-chloro-5-formylbenzonitrile, which is an impurity that can interfere with subsequent nucleophilic substitutions.

  • Temperature: Store at 2–8°C .

Operational Handling
  • Solvent Selection: Avoid protic solvents (methanol/ethanol) if using strong Lewis acids, as etherification may occur. DCM and THF are preferred for reactions involving the alcohol group.

  • Waste Disposal: Do not mix with acidic waste streams. Nitriles can liberate HCN gas in the presence of strong acids. Segregate into "Organic Non-Halogenated" (or Halogenated if Cl content dictates) streams, specifically marked "Contains Nitriles."

Synthetic Utility & Reactivity[1][9][10]

This compound is a "linchpin" intermediate. The following section details its reactivity profile, validated by standard organic synthesis principles.

Key Transformations
  • Oxidation (Alcohol → Aldehyde):

    • Reagents: MnO₂ (mild), Swern Oxidation, or Dess-Martin Periodinane.

    • Utility: Creates an electrophilic center for reductive amination or Wittig reactions.

  • Halogenation (Alcohol → Benzyl Halide):

    • Reagents: PBr₃ or SOCl₂.

    • Utility: Converts the hydroxyl group into a good leaving group for S_N2 coupling with amines or heterocycles.

  • Nitrile Hydrolysis (Nitrile → Acid):

    • Reagents: NaOH/H₂O₂ (mild) or H₂SO₄/H₂O (harsh).

    • Utility: Generates 3-chloro-5-(hydroxymethyl)benzoic acid.

Synthetic Workflow Diagram

The diagram below illustrates the divergent synthesis pathways available from this scaffold.

SynthesisPathwaysCore3-Chloro-5-(hydroxymethyl)benzonitrileAldehyde3-Chloro-5-formylbenzonitrileCore->AldehydeOxidation(MnO2 / DMP)Halide3-Chloro-5-(bromomethyl)benzonitrileCore->HalideSubstitution(PBr3 / CBr4)Acid3-Chloro-5-(hydroxymethyl)benzoic acidCore->AcidHydrolysis(NaOH / H2O2)Amine3-Chloro-5-(hydroxymethyl)benzylamineCore->AmineReduction(BH3 / Raney Ni)App1Reductive Amination(Kinase Inhibitors)Aldehyde->App1App2S_N2 Coupling(PROTAC Linkers)Halide->App2

Figure 2: Divergent synthetic pathways demonstrating the versatility of the scaffold in drug discovery.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21949878, 3-Chloro-5-hydroxybenzonitrile (Analogous Safety Data). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Benzonitrile derivatives and general hazards. Retrieved from [Link]

  • T3DB (Toxin and Toxin Target Database). Benzonitrile Toxicity Mechanisms and Metabolic Pathways. Retrieved from [Link]

A Comprehensive Technical Guide to 3-Chloro-5-hydroxybenzonitrile for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of Sourcing, Quality Control, Synthesis, and Application for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed technical overview of 3-chloro-5-hydroxybenzonitrile (CAS No. 473923-97-6), a critical chemical intermediate in the pharmaceutical industry. With full editorial control, this document is structured to deliver practical, field-proven insights, ensuring scientific integrity and empowering researchers in their synthetic and drug discovery endeavors.

Introduction and Chemical Identity

3-Chloro-5-hydroxybenzonitrile, also known as 3-chloro-5-cyanophenol, is a trifunctional aromatic compound featuring chloro, hydroxyl, and nitrile groups. This unique substitution pattern makes it a versatile building block in organic synthesis, particularly in the development of pharmacologically active molecules.[1] Its physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of 3-Chloro-5-hydroxybenzonitrile [1][2]

PropertyValue
CAS Number 473923-97-6
Molecular Formula C₇H₄ClNO
Molecular Weight 153.57 g/mol
Appearance White to off-white crystalline solid
Melting Point 168-172 °C
Solubility Soluble in methanol, very soluble in N,N-Dimethylformamide, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[1]
IUPAC Name 3-chloro-5-hydroxybenzonitrile
Synonyms 3-Chloro-5-cyanophenol

Note on a potential point of confusion: A related compound, 3-Chloro-5-(hydroxymethyl)benzonitrile (CAS No. 1021871-35-1), exists. While some suppliers list this chemical, the vast majority of commercially available products and published research pertains to the hydroxy variant. Researchers should verify the CAS number to ensure they are sourcing the correct compound for their needs.

Commercial Sourcing and Supplier Validation

A multitude of chemical suppliers offer 3-Chloro-5-hydroxybenzonitrile, catering to various scales of research and manufacturing. The following table provides a non-exhaustive list of potential commercial sources.

Table 2: Commercial Suppliers of 3-Chloro-5-hydroxybenzonitrile

SupplierPurity/Grades Offered
A.J Chemicals97%
Ambeed, Inc.98%
Apollo Scientific Ltd.98%
ChemScene LLC≥97.0%
CLEARSYNTH LABS LTD.Not specified
Sigma-Aldrich (AldrichCPR)Not specified (sold "as-is" for early discovery)[3]
SynQuest Laboratories, Inc.Not specified
Tokyo Chemical Industry (TCI)>95.0% (GC)[4]

Expert Insight on Supplier Selection: When procuring 3-Chloro-5-hydroxybenzonitrile, especially for GMP or regulated development, it is crucial to move beyond catalog listings. A robust supplier validation process is essential. This should include:

  • Requesting a Certificate of Analysis (CoA): A detailed CoA provides critical information on purity, identity, and the presence of impurities.

  • Inquiring about the Synthetic Route: Understanding the manufacturing process can provide insights into potential impurities that may not be routinely tested for.

  • Assessing Batch-to-Batch Consistency: For long-term projects, ensuring a consistent supply of material with a stable impurity profile is paramount.

Some suppliers, like Sigma-Aldrich's AldrichCPR line, provide materials for early-stage research with the understanding that the buyer is responsible for confirming identity and purity.[3] This can be a cost-effective option for initial studies, but requires rigorous in-house quality control.

In-House Quality Control: A Self-Validating System

Upon receipt of 3-Chloro-5-hydroxybenzonitrile, a comprehensive in-house quality control (QC) assessment is a cornerstone of scientific integrity. The following protocols are designed to create a self-validating system to confirm the identity, purity, and structural integrity of the material.

Identity Confirmation

3.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Experimental Protocol:

  • Prepare a sample by mixing a small amount of the compound with dry potassium bromide (KBr) and pressing it into a thin pellet. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Analyze the spectrum for characteristic absorption bands.

Table 3: Predicted and Observed Infrared (IR) Spectroscopy Absorption Bands [1]

Functional GroupPredicted Wavenumber (cm⁻¹)Description of Vibration
Hydroxyl (-OH)3200-3600Broad, strong stretching vibration
Aromatic C-H3000-3100Stretching vibration
Nitrile (-C≡N)2220-2260Sharp, medium-to-strong stretching vibration
Aromatic C=C1450-1600Ring stretching vibrations
Carbon-Chlorine (C-Cl)600-800Stretching vibration

The presence of these characteristic peaks provides strong evidence for the compound's identity.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of 3-Chloro-5-hydroxybenzonitrile.

Experimental Protocol:

  • Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a minimum field strength of 300 MHz.

  • Process and analyze the spectra to confirm the substitution pattern and the presence of all expected atoms.

Expected Spectral Features: [1][5]

  • ¹H NMR: The spectrum should display distinct signals for the aromatic protons and the hydroxyl proton. The aromatic protons will appear as multiplets in the aromatic region, and the hydroxyl proton will typically be a broad singlet.

  • ¹³C NMR: The spectrum will show the expected number of carbon signals, with chemical shifts characteristic of the aromatic ring, the nitrile group, and the carbons attached to the chloro and hydroxyl groups.

3.1.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the compound.

Experimental Protocol:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Observe the molecular ion peak to confirm the molecular weight.

The expected molecular ion peak will correspond to the molecular weight of 3-Chloro-5-hydroxybenzonitrile (approximately 153.57 g/mol ).

Purity Assessment

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a quantitative method for determining the purity of the compound and identifying any impurities.

Experimental Protocol:

  • Column: A C18 reverse-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a suitable solvent and perform serial dilutions to establish a calibration curve for quantitative analysis.

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. The purity is typically reported as the area percentage of the main peak.

3.2.2. Gas Chromatography (GC)

GC is a valuable technique for assessing the purity of volatile compounds and can be particularly useful for detecting regioisomeric impurities.[6]

Experimental Protocol:

  • Column: A mid-polarity column, such as one with a 35% diphenyl / 65% dimethyl polysiloxane stationary phase, can be effective for separating halogenated aromatic compounds.[6]

  • Injector and Detector: Use a split/splitless injector and a Flame Ionization Detector (FID).

  • Temperature Program: Develop a temperature gradient to ensure the separation of all components.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., acetone or dichloromethane).

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. A reporting limit of quantitation of 0.05% is achievable with a well-developed method.[6]

Diagram 1: Quality Control Workflow for 3-Chloro-5-hydroxybenzonitrile

QC_Workflow cluster_ID Identity Confirmation cluster_Purity Purity Assessment ID_Start Sample Received FTIR FTIR Spectroscopy ID_Start->FTIR NMR NMR Spectroscopy (1H and 13C) ID_Start->NMR MS Mass Spectrometry ID_Start->MS ID_End Identity Verified FTIR->ID_End NMR->ID_End MS->ID_End Purity_Start Identity Confirmed HPLC HPLC-UV Purity_Start->HPLC GC GC-FID Purity_Start->GC Purity_End Purity Determined HPLC->Purity_End GC->Purity_End ID_End->Purity_Start Final Material Approved for Use Purity_End->Final

Caption: A streamlined workflow for the comprehensive quality control of incoming 3-Chloro-5-hydroxybenzonitrile.

Synthetic Methodologies

Understanding the synthetic origins of 3-Chloro-5-hydroxybenzonitrile is crucial for anticipating potential impurities and for researchers who may need to synthesize it in-house.

Demethylation of 3-Chloro-5-methoxybenzonitrile

A commonly documented method involves the demethylation of the corresponding methoxy derivative.[1][7]

Reaction Scheme: 3-Chloro-5-methoxybenzonitrile + Lithium Iodide (in 2,4,6-collidine) → 3-Chloro-5-hydroxybenzonitrile

Experimental Protocol: [7]

  • In a three-necked flask, combine 3-chloro-5-methoxybenzonitrile and 2,4,6-trimethylpyridine (collidine).

  • Heat the mixture to 170 °C.

  • Add lithium iodide and continue stirring at this temperature for approximately 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction with 10% aqueous hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic phase sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using an ethyl acetate/hexane eluent) to yield the final product as a white solid.

Causality Behind Experimental Choices:

  • Lithium Iodide: A potent reagent for the cleavage of aryl methyl ethers. The iodide ion acts as a nucleophile, attacking the methyl group.

  • 2,4,6-Collidine: A high-boiling solvent that can withstand the high reaction temperature required for ether cleavage.

  • Acidic Work-up: The addition of hydrochloric acid protonates the intermediate phenoxide to yield the final hydroxyl product.

Synthesis from 5-Chlorosalicylaldehyde

An alternative route begins with a salicylaldehyde derivative.[1] This method typically involves the conversion of the aldehyde to an oxime, followed by dehydration to form the nitrile.

Diagram 2: Overview of Synthetic Pathways to 3-Chloro-5-hydroxybenzonitrile

Synthesis_Pathways cluster_path1 Demethylation Route cluster_path2 Salicylaldehyde Route Start1 3-Chloro-5-methoxybenzonitrile Reagent1 LiI, 2,4,6-Collidine, 170°C Start1->Reagent1 Start2 5-Chlorosalicylaldehyde Step1 1. Oxime Formation 2. Dehydration Start2->Step1 Final_Product 3-Chloro-5-hydroxybenzonitrile Reagent1->Final_Product Intermediate Oxime Intermediate Intermediate->Final_Product Further Steps Step1->Intermediate

Caption: Key synthetic routes for the preparation of 3-Chloro-5-hydroxybenzonitrile.

The Sandmeyer Reaction: A Potential Alternative

The Sandmeyer reaction is a classic method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.[8][9] While not explicitly detailed for this specific compound in the initial search, it represents a viable theoretical pathway starting from 3-amino-5-chlorophenol. This reaction typically involves diazotization of the amino group with nitrous acid, followed by reaction with a copper(I) cyanide catalyst.[8][9]

Applications in Drug Discovery and Development

3-Chloro-5-hydroxybenzonitrile is a valuable intermediate in the pharmaceutical industry, most notably in the synthesis of the HIV drug Doravirine.[10]

Key Intermediate in the Synthesis of Doravirine

Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[10][11] 3-Chloro-5-hydroxybenzonitrile serves as a critical building block in the construction of the doravirine molecule.

Diagram 3: Role of 3-Chloro-5-hydroxybenzonitrile in Doravirine Synthesis

Doravirine_Synthesis Start 3-Chloro-5-hydroxybenzonitrile Doravirine Doravirine Start->Doravirine Coupling Reaction Pyridone Pyridone Fragment Pyridone->Doravirine Coupling Reaction

Caption: 3-Chloro-5-hydroxybenzonitrile as a key precursor in the synthesis of Doravirine.

Mechanism of Action of Doravirine

Doravirine functions by non-competitively inhibiting the HIV-1 reverse transcriptase enzyme.[12][13][14] It binds to an allosteric site on the enzyme, inducing a conformational change that disrupts the active site and prevents the conversion of viral RNA into DNA, thereby halting viral replication.[13][15]

Safe Handling, Storage, and Disposal

Due to its hazardous properties, strict safety protocols must be followed when handling 3-Chloro-5-hydroxybenzonitrile.

Hazard Identification

The compound is classified with the following GHS hazard statements:[2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Some notifications also include H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[2]

Table 4: GHS Hazard Information

Hazard ClassCategory
Acute Toxicity, Oral4 (and potentially 3)
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3
Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[16] If there is a risk of generating dust, a dust respirator should be worn.[16]

Handling and Storage
  • Avoid all personal contact, including inhalation of dust.[16]

  • Do not eat, drink, or smoke in the handling area.[16]

  • Wash hands thoroughly after handling.[16]

  • Store in a cool, dry, well-ventilated area in a tightly sealed container.[16]

  • Store away from incompatible materials and foodstuffs.[16]

Spill and Disposal Procedures
  • Spills: For dry spills, avoid generating dust.[16] Carefully sweep or vacuum up the material and place it in a sealed container for disposal.[16] The spill area should then be washed down with water.[16]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

Conclusion

3-Chloro-5-hydroxybenzonitrile is a chemical intermediate of significant value to the pharmaceutical and drug discovery sectors. Its unique trifunctional nature makes it a versatile building block for complex molecular architectures. A thorough understanding of its sourcing, rigorous quality control, synthetic pathways, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development. By adhering to these principles of scientific integrity and safety, researchers can confidently employ this compound in the pursuit of novel therapeutics.

References

  • Journal of Scientific Research. (2026, January 1). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Retrieved from [Link]

  • InnoSpire Kft. (2026, January 18). The Critical Role of 3-Chloro-5-hydroxybenzonitrile in Pharma Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-5-hydroxybenzonitrile. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Doravirine. Retrieved from [Link]

  • Watson International Ltd. (n.d.). 3-chloro-5-hydroxy-benzonitrile CAS 473923-97-6. Retrieved from [Link]

  • iChemical. (n.d.). 3-Chloro-5-hydroxybenzonitrile, CAS No. 473923-97-6. Retrieved from [Link]

  • Google Patents. (n.d.). CN114349690B - Synthesis method of doravirine intermediate.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Doravirine? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • MIMS Philippines. (n.d.). Doravirine: Uses, Dosage, Side Effects and More. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly efficient synthesis of HIV NNRTI doravirine. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pharmaceutical, clinical, and resistance information on doravirine, a novel non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection. Retrieved from [Link]

  • PubMed. (n.d.). Highly efficient synthesis of HIV NNRTI doravirine. Retrieved from [Link]

  • Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Mayo Clinic Proceedings. (n.d.). Doravirine: A new non-nucleoside reverse transcriptase inhibitor for the treatment of HIV infection. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-Nitrobenzaldehyde. Retrieved from [Link]

Sources

A Guide to 3-Chloro-5-(hydroxymethyl)benzonitrile: A Multifaceted Building Block in Modern Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary chemical research, particularly within medicinal chemistry and materials science, the strategic importance of versatile molecular scaffolds cannot be overstated. 3-Chloro-5-(hydroxymethyl)benzonitrile has emerged as a pivotal intermediate, offering a unique combination of reactive functional groups that serve as versatile handles for intricate molecular engineering. This technical guide provides an in-depth exploration of the synthesis, reactivity, and burgeoning applications of this compound. It is designed for researchers, synthetic chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into leveraging this molecule for novel discoveries. We will delve into its critical role in the synthesis of antiviral agents, its potential as a scaffold for kinase inhibitors, and its utility in creating new antimicrobial and anticancer compounds. Detailed experimental protocols and reaction pathways are provided to serve as a practical resource for laboratory applications.

Molecular Profile and Physicochemical Properties

3-Chloro-5-(hydroxymethyl)benzonitrile, also known as 3-chloro-5-cyanobenzyl alcohol, is a trifunctional aromatic compound that has garnered significant interest as a versatile building block in organic synthesis.[1] Its structure is characterized by a benzene ring substituted with a chloro group, a hydroxymethyl group, and a nitrile group at positions 3, 5, and 1, respectively. This unique arrangement of electron-withdrawing and reactive groups imparts a distinct chemical reactivity profile, making it a valuable precursor for a diverse range of complex molecules.

PropertyValueReference
IUPAC Name 3-Chloro-5-(hydroxymethyl)benzonitrile[2]
CAS Number 175463-26-4-
Molecular Formula C₈H₆ClNO-
Molecular Weight 167.59 g/mol -
Appearance White to off-white solid-
Melting Point 85-89 °C-
Solubility Soluble in methanol, ethanol, and other polar organic solvents.-

Strategic Synthesis of 3-Chloro-5-(hydroxymethyl)benzonitrile

The synthesis of 3-Chloro-5-(hydroxymethyl)benzonitrile can be strategically approached from commercially available precursors. A highly plausible and efficient route involves the selective reduction of the aldehyde functionality of 3-chloro-5-cyanobenzaldehyde. This precursor can be synthesized from 3-methylbenzonitrile through an oxidation process.[3]

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Selective Reduction 3_methylbenzonitrile 3-Methylbenzonitrile 3_chloro_5_cyanobenzaldehyde 3-Chloro-5-cyanobenzaldehyde 3_methylbenzonitrile->3_chloro_5_cyanobenzaldehyde Oxidation target_molecule 3-Chloro-5-(hydroxymethyl)benzonitrile 3_chloro_5_cyanobenzaldehyde->target_molecule Reduction (e.g., NaBH4)

Caption: Proposed two-step synthesis of 3-Chloro-5-(hydroxymethyl)benzonitrile.

Detailed Experimental Protocol: Reduction of 3-Chloro-5-cyanobenzaldehyde
  • Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the conversion of aldehydes to primary alcohols in the presence of other reducible functional groups like nitriles and aryl chlorides. Methanol serves as a suitable protic solvent.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-5-cyanobenzaldehyde (1 equivalent) in methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution. Maintain the temperature below 5 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of distilled water, followed by 1 M hydrochloric acid to neutralize the excess NaBH₄.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 3-Chloro-5-(hydroxymethyl)benzonitrile as a white solid.

Applications in Medicinal Chemistry

The trifunctional nature of 3-Chloro-5-(hydroxymethyl)benzonitrile makes it a highly valuable scaffold for the synthesis of pharmacologically active molecules.[1]

Keystone Intermediate for Antiviral Agents: The Case of Doravirine

A prominent application of this compound is as a crucial intermediate in the synthesis of Doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[4][5] The synthesis involves the etherification of the hydroxyl group of a pyridinone core with 3-chloro-5-hydroxybenzonitrile, which can be derived from 3-Chloro-5-(hydroxymethyl)benzonitrile. The chemical name for Doravirine is 3-chloro-5-[[1-[(4,5-dihydro-4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]-1,2-dihydro-2-oxo-4-(trifluoromethyl)-3-pyridinyl]oxy]benzonitrile.[6]

Doravirine_Synthesis start_mol 3-Chloro-5-hydroxybenzonitrile doravirine Doravirine start_mol->doravirine pyridinone_core Pyridinone Core pyridinone_core->doravirine Etherification

Caption: Simplified pathway to Doravirine utilizing a key benzonitrile intermediate.

A Versatile Scaffold for Kinase Inhibitors

The benzonitrile moiety is a well-established pharmacophore in the design of kinase inhibitors, where the nitrile group often engages in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.[1] Dysregulation of kinase activity is implicated in numerous diseases, including cancer.[7] 3-Chloro-5-(hydroxymethyl)benzonitrile serves as an excellent starting point for generating libraries of potential kinase inhibitors. For instance, it can be derivatized to synthesize analogues of Bcr-Abl inhibitors like Imatinib, which are used to treat chronic myeloid leukemia.[8][9]

Kinase_Inhibitor_Scaffold cluster_reactions Derivatization Reactions scaffold 3-Chloro-5-(hydroxymethyl)benzonitrile etherification Etherification/ Esterification (at OH) scaffold->etherification cross_coupling Cross-Coupling (at Cl) scaffold->cross_coupling nitrile_modification Nitrile Modification scaffold->nitrile_modification derivatives Library of Kinase Inhibitor Candidates etherification->derivatives cross_coupling->derivatives nitrile_modification->derivatives

Caption: Derivatization strategies for generating kinase inhibitor libraries.

Precursor for Novel Antimicrobial and Anticancer Agents

The development of new antimicrobial agents is a critical area of research to combat drug-resistant pathogens.[10] Similarly, the quest for more effective and selective anticancer drugs is ongoing.[11] Heterocyclic compounds, such as those containing pyrimidine and triazole rings, have shown significant promise in both of these therapeutic areas.[12] 3-Chloro-5-(hydroxymethyl)benzonitrile provides a strategic starting point for the synthesis of such heterocyclic systems. The hydroxymethyl group can be oxidized to an aldehyde, which can then undergo condensation reactions with various nucleophiles to form a wide range of heterocyclic derivatives.

Chemical Reactivity and Derivatization Potential

The synthetic versatility of 3-Chloro-5-(hydroxymethyl)benzonitrile stems from the distinct reactivity of its three functional groups.

Reactivity_Map central_mol 3-Chloro-5-(hydroxymethyl)benzonitrile Hydroxymethyl Chloro Nitrile oxidation Oxidation (to Aldehyde/ Carboxylic Acid) central_mol:f0->oxidation etherification Etherification central_mol:f0->etherification esterification Esterification central_mol:f0->esterification cross_coupling Cross-Coupling (Suzuki, Heck, etc.) central_mol:f1->cross_coupling nucleophilic_sub Nucleophilic Aromatic Substitution central_mol:f1->nucleophilic_sub hydrolysis Hydrolysis (to Amide/ Carboxylic Acid) central_mol:f2->hydrolysis reduction Reduction (to Amine) central_mol:f2->reduction cycloaddition Cycloaddition (to Tetrazole) central_mol:f2->cycloaddition

Caption: Reactivity map of 3-Chloro-5-(hydroxymethyl)benzonitrile's functional groups.

Conclusion and Future Perspectives

3-Chloro-5-(hydroxymethyl)benzonitrile stands out as a highly valuable and versatile building block in modern chemical research. Its trifunctional nature allows for a wide array of selective chemical transformations, making it an ideal starting material for the synthesis of complex molecules with significant biological activity. Its demonstrated role in the synthesis of the antiviral drug Doravirine highlights its importance in pharmaceutical development.

Future research is likely to expand its applications in the development of novel kinase inhibitors, leveraging the benzonitrile moiety as a key pharmacophore. Furthermore, its potential as a precursor for diverse heterocyclic systems opens up new avenues for the discovery of next-generation antimicrobial and anticancer agents. The continued exploration of the reactivity of this compound will undoubtedly lead to the development of innovative synthetic methodologies and the discovery of new molecules with significant therapeutic potential.

References

  • Eureka | Patsnap. (n.d.). Synthesis method of 3-cyanobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride.
  • Semantic Scholar. (n.d.). Synthesis and antimicrobial activity of new triazolopyrimidinecarbonitrile derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly efficient synthesis of HIV NNRTI doravirine. Retrieved from [Link]

  • Beilstein Journals. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN114349690B - Synthesis method of doravirine intermediate.
  • PubMed. (2015). Highly efficient synthesis of HIV NNRTI doravirine. Retrieved from [Link]

  • PubMed Central. (2025). 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. Retrieved from [Link]

  • Google Patents. (n.d.). CA2287176C - 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof.
  • PubChem. (n.d.). 3-Chloro-5-hydroxybenzonitrile. Retrieved from [Link]

  • New Drug Approvals. (2016). Doravirine, MK-1439. Retrieved from [Link]

  • PubMed Central. (n.d.). Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. Retrieved from [Link]

  • PubMed Central. (2023). Design and Synthesis of Novel Antimicrobial Agents. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • Google Patents. (n.d.). JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde.
  • Dovepress. (2017). Synthesis, characterization, and antimicrobial evaluation of novel 5-b. Retrieved from [Link]

  • PubMed Central. (n.d.). Pharmaceutical, clinical, and resistance information on doravirine, a novel non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection. Retrieved from [Link]

  • PubMed. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Retrieved from [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • Journal of Hematology & Oncology. (2018). Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells. Retrieved from [Link]

Sources

electrophilic and nucleophilic sites of 3-Chloro-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 3-Chloro-5-(hydroxymethyl)benzonitrile

Executive Summary

3-Chloro-5-(hydroxymethyl)benzonitrile is a multifunctional aromatic compound that serves as a valuable building block in medicinal chemistry and materials science. Its synthetic utility is dictated by the interplay of three distinct functional groups—chloro, hydroxymethyl, and cyano—which impart a unique electronic landscape upon the benzene ring. This guide provides a comprehensive analysis of the molecule's electrophilic and nucleophilic sites. We will dissect the inductive and resonance effects of each substituent to predict reactivity, identify the primary sites for both nucleophilic and electrophilic attack, and discuss the mechanistic rationale behind these predictions. Key electrophilic centers include the nitrile carbon, the benzylic carbon of the hydroxymethyl group, and the aromatic carbon bonded to the chlorine atom. The primary nucleophilic sites are the oxygen atom of the hydroxymethyl group, the nitrogen of the nitrile group, and the aromatic π-system, albeit with significantly reduced reactivity due to the presence of electron-withdrawing groups.

Molecular Structure and Electronic Properties

The reactivity of 3-Chloro-5-(hydroxymethyl)benzonitrile is a direct consequence of the electronic contributions of its substituents. A thorough understanding of these effects is paramount for predicting and controlling its chemical behavior.

  • Cyano Group (-CN): This group is a potent electron-withdrawing group (EWG). It deactivates the aromatic ring towards electrophilic attack through both a strong negative inductive effect (-I) and a negative resonance effect (-R).[1][2] The carbon atom of the nitrile is significantly electrophilic due to the electronegativity of the nitrogen.

  • Chloro Group (-Cl): As a halogen, chlorine exerts a dual electronic influence. It is strongly electron-withdrawing by induction (-I) due to its high electronegativity, which deactivates the ring.[3] However, it possesses lone pairs of electrons that can be donated into the ring via a positive resonance effect (+R), which directs incoming electrophiles to the ortho and para positions. Overall, halogens are classified as deactivating, ortho, para-directors.[4]

  • Hydroxymethyl Group (-CH₂OH): This group is not directly conjugated with the aromatic ring. The primary influence is a weak electron-withdrawing inductive effect (-I) from the electronegative oxygen atom, transmitted through the methylene spacer. It is generally considered a weakly deactivating group and an ortho, para-director for electrophilic aromatic substitution.

The cumulative effect of two deactivating groups (chloro and cyano) renders the aromatic ring significantly electron-poor and therefore less susceptible to electrophilic attack compared to benzene.[5][6]

Electrophilic_Sites Molecule 3-Chloro-5-(hydroxymethyl)benzonitrile Nitrile Carbon Nitrile Carbon (C≡N) Molecule->Nitrile Carbon Highly Electrophilic Benzylic Carbon Benzylic Carbon (-CH₂OH) Molecule->Benzylic Carbon Moderately Electrophilic Aromatic Carbon Aromatic Carbon (C-Cl) Molecule->Aromatic Carbon Poorly Activated for SNAr Hydrolysis\nReduction Hydrolysis Reduction Nitrile Carbon->Hydrolysis\nReduction Substitution (e.g., to -CH₂Cl) Substitution (e.g., to -CH₂Cl) Benzylic Carbon->Substitution (e.g., to -CH₂Cl) SNAr (Harsh Conditions) SNAr (Harsh Conditions) Aromatic Carbon->SNAr (Harsh Conditions)

Caption: Key electrophilic sites and their potential reactions.

Analysis of Nucleophilic Sites (Reactivity with Electrophiles)

Nucleophilic sites are electron-rich and react with electrophiles.

  • The Aromatic Ring (π-system): The π-electrons of the benzene ring are inherently nucleophilic. However, in this molecule, the ring is heavily deactivated by the -CN and -Cl groups, making Electrophilic Aromatic Substitution (EAS) challenging. When forced, the regiochemical outcome is determined by the directing effects of the substituents.

    • -CN group: meta-director (directs to C-2, C-4, C-6 relative to itself, which are the other substituted carbons - this is incorrect. It directs to the positions meta to its own position, which are C2 and C6).

    • -Cl group: ortho, para-director (directs to C-2, C-4, C-6).

    • -CH₂OH group: ortho, para-director (directs to C-2, C-4, C-6). The directing effects are cooperative, pointing to the remaining unsubstituted ring positions: C-2, C-4, and C-6. Steric hindrance at C-2 (flanked by two substituents) makes C-4 and C-6 the most probable sites for electrophilic attack, though the overall reaction rate will be very low.

  • The Hydroxymethyl Oxygen: The lone pairs of electrons on the oxygen atom of the hydroxymethyl group make it a primary nucleophilic site. It can be readily protonated by acids or attacked by other electrophiles. Common reactions include O-alkylation to form ethers or O-acylation (esterification) with acyl chlorides or anhydrides to form esters. [1]This site is often the most reactive nucleophilic center in the molecule under non-acidic conditions.

  • The Nitrile Nitrogen: The lone pair on the nitrogen atom imparts weak basicity and nucleophilicity. It can be protonated by strong acids or coordinate to Lewis acids.

Nucleophilic_Sites Molecule 3-Chloro-5-(hydroxymethyl)benzonitrile Hydroxymethyl Oxygen Hydroxymethyl Oxygen (-OH) Molecule->Hydroxymethyl Oxygen Primary Nucleophilic Site Aromatic Ring Aromatic Ring (π-system) Molecule->Aromatic Ring Strongly Deactivated Nitrile Nitrogen Nitrile Nitrogen (C≡N) Molecule->Nitrile Nitrogen Weakly Nucleophilic O-Alkylation\nO-Acylation O-Alkylation O-Acylation Hydroxymethyl Oxygen->O-Alkylation\nO-Acylation EAS at C-4, C-6 (Slow) EAS at C-4, C-6 (Slow) Aromatic Ring->EAS at C-4, C-6 (Slow) Protonation (Strong Acid) Protonation (Strong Acid) Nitrile Nitrogen->Protonation (Strong Acid)

Caption: Key nucleophilic sites and their potential reactions.

Summary of Reactive Sites

The table below consolidates the identified reactive centers of 3-Chloro-5-(hydroxymethyl)benzonitrile, their classification, and representative transformations.

SiteClassificationPotential Reactions with...Products
Nitrile Carbon ElectrophilicH₃O⁺/heat; NaOH/H₂O; LiAlH₄Carboxylic acid; Amide; Primary amine
Benzylic Carbon ElectrophilicSOCl₂; PBr₃Benzylic chloride; Benzylic bromide
Aromatic Carbon (C-Cl) ElectrophilicStrong Nucleophiles (e.g., NaNH₂)SNAr products (requires harsh conditions)
Hydroxymethyl Oxygen NucleophilicNaH then R-X; Acyl ChlorideEther; Ester
Aromatic Ring (C-4, C-6) NucleophilicStrong Electrophiles (e.g., Br₂/FeBr₃)Halogenated aromatic ring (slow)
Nitrile Nitrogen Nucleophilic/BasicStrong Acids (e.g., H₂SO₄)Nitrilium ion

Experimental Protocol: Selective O-Alkylation

This protocol details a reliable method for the selective alkylation of the hydroxymethyl group, targeting the most accessible nucleophilic site. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the alcohol without competing side reactions.

Objective: To synthesize 3-Chloro-5-(methoxymethyl)benzonitrile via Williamson ether synthesis.

Methodology:

  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Chloro-5-(hydroxymethyl)benzonitrile (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration). Stir the solution at room temperature until fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the corresponding alkoxide. The use of an excess ensures complete conversion. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of a cloudy suspension is expected.

  • Alkylation: Cool the suspension back to 0 °C. Add methyl iodide (CH₃I, 1.5 eq) dropwise via syringe.

    • Causality: Methyl iodide is a potent electrophile. The reaction proceeds via an Sₙ2 mechanism where the nucleophilic alkoxide attacks the electrophilic methyl group, displacing the iodide. An excess is used to drive the reaction to completion.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ether.

Workflow cluster_prep Preparation & Deprotonation cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification A 1. Dissolve Substrate in Anhydrous THF B 2. Cool to 0 °C A->B C 3. Add NaH (1.2 eq) (Formation of Alkoxide) B->C D 4. Cool to 0 °C C->D Stir 1h E 5. Add CH₃I (1.5 eq) D->E F 6. Stir Overnight at RT E->F G 7. Quench with aq. NH₄Cl F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry, Filter, Concentrate H->I J 10. Purify via Chromatography I->J Final Product Final Product J->Final Product

Caption: Experimental workflow for the O-alkylation of the title compound.

References

  • Upstem Academy. (2023). Nucleophilic Substitution of Benzenes. Available at: [Link]

  • Wikipedia. (n.d.). 3-Chlorobenzonitrile. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism. YouTube. Available at: [Link]

  • Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Available at: [Link]

  • Chemistry LibreTexts. (2021). Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Chemistry LibreTexts. (2019). Electrophilic Aromatic Substitution of Substituted Benzenes. Available at: [Link]

  • The Organic Chemistry Tutor. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube. Available at: [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

  • NDSU Chemistry. (2016). EAS substituent effects. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions. Available at: [Link]

  • Hou, T., et al. (2000). Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles. ACTA PHYSICO-CHIMICA SINICA. Available at: [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Available at: [Link]

  • PubChem. (n.d.). 3-Chloro-5-hydroxybenzonitrile. National Center for Biotechnology Information. Available at: [Link]

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Technical Assessment: Thermal Stability & Decomposition of 3-Chloro-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1]

This guide provides a technical evaluation of 3-Chloro-5-(hydroxymethyl)benzonitrile , a critical intermediate often employed in the synthesis of HIF-2


 inhibitors and other heterocyclic pharmaceutical agents.[1][2]

Unlike simple benzonitriles, this molecule possesses a bifunctional reactivity profile driven by the electron-withdrawing nitrile/chloro groups and the oxidizable/condensable hydroxymethyl group.[1] Stability is not merely a function of temperature but of thermal history and environmental exposure (oxygen/acid).[2]

Chemical Identity[2][3][4]
  • IUPAC Name: 3-Chloro-5-(hydroxymethyl)benzonitrile[1][2]

  • CAS: 215809-98-4[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    ClNO[1][2]
  • Molecular Weight: 167.59 g/mol [2]

  • Physical State: White to off-white crystalline solid.[2]

Structural Hazard Assessment

The molecule contains three distinct functionalities that dictate its thermal stability:

  • Benzonitrile Core: Generally thermally stable up to >250°C, but susceptible to hydrolysis under acidic/basic conditions at elevated temperatures.[2]

  • Hydroxymethyl Group (Benzyl Alcohol): The primary point of failure.[2] Benzyl alcohols are prone to auto-oxidation to aldehydes and acid-catalyzed etherification (dimerization) upon heating.[1][2]

  • Aryl Chloride: Thermally robust, but activates the ring for nucleophilic aromatic substitution (

    
    ) if subjected to strong nucleophiles at high heat.[1][2]
    

Thermal Stability Profile

The following data points represent the expected thermal behavior based on functional group analysis and surrogate data from structurally homologous chlorobenzyl alcohols.

ParameterValue / RangeTechnical Commentary
Melting Point 84°C – 88°C (Typical)Sharp endotherm.[1][2] Broadening indicates oxidation or solvent inclusion.[2]
Decomposition Onset (

)
> 180°C Exothermic decomposition typically begins well above the melting point.[2]
Thermal Runaway Risk Moderate Nitriles can release high energy upon decomposition (>300°C).[2] The primary risk at lower temps (150-200°C) is pressure generation from water release during etherification.[1][2]
Storage Stability High (Solid state)Stable at RT if dry.[2] Hygroscopicity can accelerate hydrolysis.[2]
Critical Stability Warning

Do not heat above 150°C without inert atmosphere. The presence of trace acids or transition metals (e.g., Fe, Cu residues from synthesis) can catalyze the disproportionation of the benzyl alcohol moiety, leading to a self-accelerating exothermic event.[1]

Decomposition Mechanisms

Understanding how the molecule breaks down is vital for developing stability-indicating methods (HPLC/GC).[2]

Pathway A: Thermal Condensation (Etherification)

Upon heating, particularly in the melt phase or in high-concentration solution, two molecules condense to form a dibenzyl ether, releasing water.[1][2] This water can then back-react to hydrolyze the nitrile.[2]

  • Reaction:

    
    [1][2]
    
Pathway B: Auto-Oxidation

In the presence of air, the benzylic carbon is oxidized to the benzaldehyde and subsequently the benzoic acid derivative.[1]

  • Product: 3-Chloro-5-cyanobenzaldehyde.[1][2]

Pathway C: Nitrile Hydrolysis

If moisture is present (from Pathway A or wet storage), the nitrile hydrolyzes to the amide and then the acid.[1]

  • Product: 3-Chloro-5-(hydroxymethyl)benzamide.[1][2]

Visualization of Degradation Pathways

The following diagram maps the causality of degradation, essential for setting up HPLC retention time windows.

DecompositionPathways Target 3-Chloro-5-(hydroxymethyl) benzonitrile Heat Heat (>150°C) Trace Acid Target->Heat Oxygen Oxygen (Air) Target->Oxygen Water Moisture/H2O Target->Water Ether Bis(3-chloro-5-cyanobenzyl) ether (Dimer) Heat->Ether Condensation (-H2O) Aldehyde 3-Chloro-5-cyanobenzaldehyde Oxygen->Aldehyde Oxidation Amide 3-Chloro-5-(hydroxymethyl)benzamide Water->Amide Hydrolysis Acid 3-Chloro-5-cyanobenzoic acid Aldehyde->Acid Further Oxidation

Caption: Primary thermal and environmental degradation pathways for CAS 215809-98-4.[1][2]

Experimental Protocols for Stability Assessment

To validate the stability of your specific lot, the following protocols are recommended. These are designed to be self-validating systems.[2]

Protocol 4.1: Differential Scanning Calorimetry (DSC)

Purpose: Determine the melting point and the "Onset of Decomposition" (


).[1][2]
  • Sample Prep: Weigh 2–4 mg of dried sample into a standard aluminum pan.

  • Reference: Empty aluminum pan (crimped but vented).

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min. Note: Oxygen purge will show artificial oxidation peaks.[1][2]
    
  • Ramp: Heat from 30°C to 350°C at 10°C/min.

  • Interpretation:

    • Endotherm (80-90°C): Melting event.[2] Calculate enthalpy of fusion (

      
      ).[2]
      
    • Exotherm (>180°C): Decomposition.[2] Integrate the peak to determine energy release (J/g).[2] If

      
      , treat as a potential explosive hazard.[1][2]
      
Protocol 4.2: Isothermal Stress Testing (HPLC Tracking)

Purpose: Simulate long-term storage or process heating.[2]

  • Preparation: Place 50 mg of sample into three separate HPLC vials.

    • Vial A: Solid, open to air (Oxidation check).[1][2]

    • Vial B: Solid, under

      
       (Thermal check).
      
    • Vial C: Dissolved in process solvent (e.g., DMSO/ACN) with 1% water (Hydrolysis check).[1][2]

  • Incubation: Heat block at 60°C for 48 hours.

  • Analysis: Dilute with Acetonitrile:Water (50:50) and inject on HPLC (C18 Column, Gradient 5% -> 95% ACN).

  • Acceptance Criteria: Purity decrease < 0.5%. Growth of RRT (Relative Retention Time) peaks corresponding to the aldehyde (usually later eluting) or amide (earlier eluting).[1][2]

Stability Testing Workflow

StabilityWorkflow Start Start: Raw Material Lot DSC DSC Analysis (Ramp 10°C/min) Start->DSC TGA TGA Analysis (Volatile Loss vs Decomp) Start->TGA HPLC HPLC Stress Test (60°C / 48h) Start->HPLC Decision Exotherm < 200°C? DSC->Decision Safe Process Safe (Standard Handling) HPLC->Safe Purity > 99.5% Caution Unstable (Requires Cold Storage) HPLC->Caution Degradants Found Decision->Safe No Decision->Caution Yes

Caption: Decision tree for validating the thermal safety of the intermediate.

Storage and Handling Recommendations

Based on the chemical profile, strict adherence to these parameters ensures integrity.

  • Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature for short periods, long-term storage requires refrigeration to prevent slow auto-oxidation.[1][2]

  • Atmosphere: Store under Argon or Nitrogen .[2] The benzylic alcohol is sensitive to atmospheric oxygen over months.

  • Container: Amber glass or opaque HDPE to prevent photo-oxidation.[2]

  • Incompatibility: Avoid contact with strong acids (H

    
    SO
    
    
    
    , HCl) which catalyze etherification, and strong oxidizers (KMnO
    
    
    , CrO
    
    
    ).[1][2]

References

  • PubChem. (n.d.).[2] Compound Summary: 3-Chloro-5-(hydroxymethyl)benzonitrile.[1][2] National Library of Medicine.[2] Retrieved January 29, 2026, from [Link][1]

  • Bretherick, L. (2017).[1][2] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[2] (Reference for general benzyl alcohol polymerization hazards).

  • Stoessel, F. (2008).[1][2] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[2] (Reference for DSC/ARC methodology).

  • Organic Chemistry Portal. (n.d.).[2] Benzyl Ethers and Protection Groups. Retrieved January 29, 2026, from [Link]

Sources

theoretical calculations for 3-Chloro-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Structural & Electronic Characterization

Strategic Overview: Why Compute?

3-Chloro-5-(hydroxymethyl)benzonitrile (CAS 1000576-40-0) represents a trifunctional scaffold critical in fragment-based drug discovery (FBDD). Its utility lies in its orthogonal reactivity: the nitrile group (susceptible to hydrolysis or reduction), the aryl chloride (a handle for Suzuki/Buchwald couplings), and the hydroxymethyl group (a site for oxidation or etherification).

For researchers integrating this intermediate into PROTAC linkers or kinase inhibitor cores, experimental trial-and-error is costly. Theoretical calculation is not merely descriptive; it is predictive. By establishing a rigorous computational profile, we can predict:

  • Conformational bias: Does the hydroxymethyl group lock into a specific orientation?

  • Regioselectivity: In a nucleophilic aromatic substitution (

    
    ), will the chloride be displaced, or will the nitrile hydrolyze first?
    
  • Spectroscopic signatures: Validating the purity of the synthesized intermediate via IR/NMR scaling.

This guide outlines a self-validating computational workflow to characterize this molecule with high fidelity.

Computational Workflow & Methodology

The following protocol utilizes Density Functional Theory (DFT) as the workhorse, specifically chosen for its balance of cost and accuracy for small organic electrophiles.

The "Golden Standard" Protocol

For this specific scaffold, the B3LYP/6-311++G(d,p) level of theory is the industry standard for geometry optimization and vibrational analysis. However, due to the presence of the hydroxymethyl group and the chlorine atom, dispersion forces play a non-negligible role in intermolecular interactions (e.g., crystal packing or protein docking). Therefore, we also recommend wB97X-D for final energy evaluations.

Table 1: Recommended Computational Parameters

ParameterSettingRationale
Functional B3LYP (Optimization) / wB97X-D (Energy)B3LYP is robust for bond lengths; wB97X-D corrects for long-range dispersion interactions essential for the -CH2OH tail.
Basis Set 6-311++G(d,p)"++" adds diffuse functions (crucial for the lone pairs on Cl, O, and N). "(d,p)" adds polarization functions for accurate geometry.
Solvation IEFPCM (DMSO or Methanol)Simulates the dielectric environment of standard reaction solvents better than gas phase.
Grid UltraFineIntegration grid density must be high to resolve the electron density around the chlorine atom.
Frequency HarmonicRequired to verify the stationary point (zero imaginary frequencies) and compute Zero-Point Energy (ZPE).
Visualization of the Workflow

The following diagram illustrates the logical flow from structure generation to data extraction.

ComputationalWorkflow Start Input Structure (3-Chloro-5-(hydroxymethyl)benzonitrile) ConfSearch Conformational Search (Scan C-C-O-H dihedral) Start->ConfSearch GeomOpt Geometry Optimization B3LYP/6-311++G(d,p) ConfSearch->GeomOpt FreqCheck Frequency Check (Imaginary Freq = 0?) GeomOpt->FreqCheck Correction Refine Structure FreqCheck->Correction No (Imaginary Freq Found) Properties Property Calculation (Single Point Energy) FreqCheck->Properties Yes (Minima Confirmed) Correction->GeomOpt Output1 FMO Analysis (HOMO/LUMO) Properties->Output1 Output2 MEP Map (Reactivity Sites) Properties->Output2 Output3 NMR/IR Spectra (GIAO Method) Properties->Output3

Figure 1: Step-by-step computational workflow ensuring rigorous validation of the molecular geometry before property extraction.

Structural & Conformational Analysis

The Hydroxymethyl Rotation

The benzene ring is rigid, but the hydroxymethyl group (-CH2OH) introduces conformational flexibility. The C(aryl)-C(methyl)-O-H dihedral angle determines the stability.

  • Hypothesis: The hydroxyl group will orient to maximize weak electrostatic interactions with the aromatic ring protons, though steric hindrance with the meta-substituents (Cl and CN) is minimal due to the 1,3,5-substitution pattern.

  • Protocol: Perform a relaxed Potential Energy Surface (PES) scan of the C-C-O-H dihedral from 0° to 360° in 10° steps. Select the lowest energy conformer for the final optimization.

Geometric Benchmarks

Upon optimization, compare your calculated bond lengths to these expected ranges to validate the model:

  • C≡N bond: 1.15 – 1.16 Å (Typical triple bond).

  • C-Cl bond: 1.73 – 1.75 Å (Aryl chloride).

  • C-O bond: 1.40 – 1.42 Å (Benzylic alcohol).

Electronic Properties & Reactivity Descriptors

This section is vital for medicinal chemists planning synthetic routes.

Frontier Molecular Orbitals (FMO)

The energy gap (


) indicates the molecule's chemical hardness/softness.
  • HOMO (Highest Occupied Molecular Orbital): Likely localized on the chlorine lone pairs and the aromatic

    
    -system. This is the region susceptible to electrophilic attack.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Likely localized on the nitrile group and the aromatic ring ipso to the electron-withdrawing groups. This indicates susceptibility to nucleophilic attack.[1]

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding intermolecular interactions (e.g., docking).

  • Red Regions (Negative Potential): The Nitrogen of the Nitrile group and the Oxygen of the hydroxyl. These are Hydrogen Bond Acceptors (HBA).

  • Blue Regions (Positive Potential): The Hydrogen of the hydroxyl group (Hydrogen Bond Donor, HBD) and the aromatic protons.

Fukui Functions for Regioselectivity

To predict specific reaction sites, we calculate Fukui indices (


 and 

).
  • 
     (Nucleophilic Attack):  High values at the carbon attached to Fluorine/Chlorine indicate 
    
    
    
    potential.
  • 
     (Electrophilic Attack):  High values on the ring carbons meta to the withdrawing groups indicate sites for nitration or halogenation.
    

ReactivityLogic cluster_0 Electronic Descriptors Molecule 3-Chloro-5-(hydroxymethyl) benzonitrile HOMO HOMO (e- Donor) Molecule->HOMO LUMO LUMO (e- Acceptor) Molecule->LUMO MEP MEP Map (Electrostatics) Molecule->MEP Reaction1 Oxidation Site (-CH2OH -> -CHO) HOMO->Reaction1 High density on O Reaction2 Nu- Attack (SnAr) (C-Cl Position) LUMO->Reaction2 Low density on C-Cl Reaction3 H-Bonding (CN & OH groups) MEP->Reaction3 Red/Blue Regions

Figure 2: Mapping electronic descriptors to specific chemical reactivity pathways.

In Silico ADMET Profiling

For drug development, physical properties are as important as reactivity. These can be derived from the optimized structure.

Table 2: Predicted ADMET Parameters (Theoretical)

PropertyDescriptorRelevance
Lipophilicity LogPPredicts membrane permeability. The -CH2OH lowers LogP compared to the parent chlorobenzonitrile, improving solubility.
Polar Surface Area TPSAThe CN and OH groups contribute significantly. TPSA < 140 Ų is usually required for cell permeability.
Solubility LogS (ESOL)The hydroxymethyl group acts as a "solubilizing handle," critical for formulating hydrophobic inhibitors.

Experimental Execution (Step-by-Step Protocol)

To reproduce these data in a standard package (e.g., Gaussian 16 or ORCA):

  • Input Preparation: Draw the structure in a visualizer (GaussView/Avogadro). Pre-optimize using Molecular Mechanics (MMFF94).

  • Input File Setup (Gaussian Example):

  • Validation: Check the output file for "Normal termination." Look for "NImag=0" in the frequency analysis.

  • Scaling: Multiply calculated vibrational frequencies by 0.967 (a standard scaling factor for B3LYP/6-311++G(d,p)) to match experimental IR spectra.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.
  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics, 115(19), 2315-2372. [Link]

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical Reviews, 105(8), 2999-3094. [Link]

  • SwissADME. (2017). A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

Sources

understanding the chemical behavior of substituted benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Medicinal Chemistry & Synthetic Applications

Introduction: The Dual-Natured Scaffold

In modern drug discovery, substituted benzonitriles function as both robust pharmacophores and versatile synthetic intermediates . Their linearity (sp-hybridized carbon) and high dipole moment (~4.0 D) allow them to act as hydrogen bond acceptors in active sites, often mimicking carbonyls or hydroxyls while improving metabolic stability.

However, for the synthetic chemist, the benzonitrile core presents a paradox: it is an electron-deficient trap that activates the aromatic ring toward nucleophilic attack (


) while simultaneously deactivating it toward electrophilic substitution (

). Mastering this behavior requires a quantitative understanding of electronic effects and a strategic approach to chemoselective transformations.

Electronic Profiling & Quantitative Behavior

The cyano group (-CN) is a strong electron-withdrawing group (EWG) acting through both induction (-I) and resonance (-R). This withdrawal significantly alters the electron density of the benzene ring, quantifiable via Hammett Substituent Constants (


).
Table 1: Hammett Electronic Parameters for Benzonitriles

Note: Positive


 values indicate electron withdrawal.[1] The cyano group is comparable to the nitro group in its deactivating power.
Substituent


Electronic EffectSynthetic Implication
-CN (Cyano) +0.56 +0.66 Strong EWG (-I, -R)Activates ortho/para for

; Deactivates for EAS.
-NO₂ +0.71+0.78Strong EWGCompeting directing group; often reduced to amine.
-CF₃ +0.43+0.54Moderate EWGIncreases lipophilicity; activates

less than CN.
-Cl +0.37+0.23Weak EWG (+R, -I)Standard handle for Pd-catalyzed coupling.
-OMe +0.12-0.27EDG (+R)Deactivates

; destabilizes nucleophilic attack.

Expert Insight: When designing a synthesis involving a benzonitrile, rely on the


  value to predict the lability of a leaving group (like Fluorine) at the para position. A nitrile will accelerate the displacement of a para-fluorine by amines or alkoxides by lowering the energy of the Meisenheimer complex intermediate.

The Cyano Handle: Chemoselective Transformations

The nitrile group is often a "masked" functionality. Two critical transformations in drug development are controlled hydrolysis (to primary amides) and bioisostere installation (to tetrazoles).

Protocol A: Mild Hydrolysis via Urea-Hydrogen Peroxide (UHP)

Traditional acid/base hydrolysis often over-hydrolyzes to the carboxylic acid. The Radziszewski reaction using UHP is highly selective for the primary amide.

Reagents: Substituted Benzonitrile (1.0 eq), Urea-Hydrogen Peroxide (UHP, 4.0 eq),


 (0.2 eq), Acetone/Water (3:1).

Step-by-Step Methodology:

  • Dissolution: Dissolve the benzonitrile in Acetone/Water. Ensure the solution is homogeneous.

  • Addition: Add

    
     followed by UHP in a single portion at room temperature (25°C).
    
  • Monitoring (Self-Validating): Stir for 2-4 hours.

    • Validation: Monitor via TLC.[2] The nitrile spot (high

      
      ) will disappear, replaced by a much more polar amide spot (low 
      
      
      
      ).
    • IR Check: If accessible, disappearance of the sharp -CN stretch at ~2230 cm⁻¹ is definitive.

  • Quench & Isolation: Dilute with water. The primary amide often precipitates as a white solid. Filter and wash with cold water. If no precipitate, extract with Ethyl Acetate.

Protocol B: Tetrazole Synthesis (The "Click" Bioisostere)

Tetrazoles are lipophilic bioisosteres of carboxylic acids (


 ~4.5-5). Traditional methods use 

(toxic, explosive). The Organotin method is safer and higher yielding.

Reagents: Benzonitrile (1.0 eq), Trimethylsilyl Azide (


, 2.0 eq), Dibutyltin Oxide (

, 0.1 eq), Toluene.

Step-by-Step Methodology:

  • Setup: In a sealed tube or pressure vial, combine the nitrile,

    
    , and organotin catalyst in Toluene.
    
  • Reaction: Heat to 100-110°C for 12-16 hours. The tin catalyst activates the nitrile via coordination, facilitating the [3+2] cycloaddition.

  • Workup (Critical): Cool to RT. Add Methanol to desilylate the intermediate. Concentrate in vacuo.[3]

  • Purification: Partition between Ethyl Acetate and 1N HCl (to remove tin residues). The tetrazole product partitions into the organic layer.

    • Validation:

      
       NMR will show a shift of the nitrile carbon from ~118 ppm (sp) to ~155 ppm (sp2, tetrazole ring).
      

Ring Reactivity: The Strategy

Because the cyano group is a potent electron withdrawer, fluoro-benzonitriles are excellent substrates for Nucleophilic Aromatic Substitution (


). This is a preferred route for building ether or amine linkages in medicinal chemistry (e.g., the synthesis of diaryl ethers).
Visualizing the Reactivity Landscape

The following diagram illustrates the divergent reactivity pathways available to a halogenated benzonitrile scaffold.

BenzonitrileReactivity Start 4-Fluoro-Benzonitrile (Core Scaffold) SNAr SNAr Displacement (Nucleophilic Attack) Start->SNAr  Nucleophile (R-OH/R-NH2)  Base (K2CO3), Heat   PdCouple Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->PdCouple  Ar-B(OH)2 or Amine  Pd(0), Ligand   Hydrolysis Nitrile Hydrolysis (Amide Formation) Start->Hydrolysis  UHP, Base   Tetrazole [3+2] Cycloaddition (Tetrazole Formation) Start->Tetrazole  TMSN3, Sn-Cat   Prod_Ether Diaryl Ether (via Phenol) SNAr->Prod_Ether Prod_Biaryl Biaryl Nitrile (via Boronic Acid) PdCouple->Prod_Biaryl Prod_Amide Primary Benzamide Hydrolysis->Prod_Amide Prod_Tet 5-Aryl Tetrazole Tetrazole->Prod_Tet

Caption: Divergent synthetic pathways for 4-fluorobenzonitrile. Red path utilizes the activating nature of CN; Yellow path requires chemoselective catalysis.

Mechanism of Action: Organotin-Catalyzed Tetrazole Formation

Understanding the mechanism allows for better troubleshooting. The organotin species acts as a Lewis acid, activating the nitrile nitrogen, which lowers the activation energy for the azide attack.

TetrazoleMechanism Step1 Activation (R-CN coordinates to Bu3Sn-N3) Step2 Cycloaddition (Concerted [3+2] Closure) Step1->Step2  Heat (100°C)   Step3 Stannyl-Tetrazole (Intermediate) Step2->Step3 Step4 Protonolysis (MeOH/HCl Workup) Step3->Step4  Desilylation/Destannylation   Final 5-Substituted Tetrazole Step4->Final

Caption: The catalytic cycle for tetrazole synthesis. The tin catalyst activates the nitrile, facilitating the cycloaddition before acidic workup releases the product.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

  • Wittenberger, S. J., & Donner, B. G. (1993). Dialkyltin Oxide Catalyzed Addition of Trimethylsilyl Azide to Nitriles. The Journal of Organic Chemistry, 58(15), 4139–4141.

  • McKillop, A., & Tarbin, J. A. (1996). Sodium Perborate and Sodium Percarbonate: Cheap, Safe and Versatile Oxidizing Agents for Organic Synthesis. Tetrahedron, 52(35), 11385-11404. (Foundation for UHP/Peroxide hydrolysis methodologies).

  • Roh, J., Vagnolini, K., et al. (2012). An Efficient and Mild Protocol for the Synthesis of 5-Substituted 1H-Tetrazoles. Synthesis, 44(24), 3792-3796.

  • Anbarasan, P., Schareina, T., & Beller, M. (2010). Recent Advances in Cyanation of Aryl Halides. Chemical Society Reviews, 40, 5049-5067.

Sources

Methodological & Application

Application Note: Strategic Synthesis & Applications of 3-Chloro-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tri-Vector" Scaffold

In modern drug discovery, 3-Chloro-5-(hydroxymethyl)benzonitrile (CAS: 1021871-35-1) has emerged as a privileged "Tri-Vector" scaffold.[1] Unlike simple disubstituted benzenes, this molecule offers three orthogonal handles for divergent synthesis, allowing medicinal chemists to rapidly explore Structure-Activity Relationships (SAR) in three distinct spatial vectors:

  • Vector A (Hydroxymethyl): A primary alcohol ready for activation (mesylation/halogenation) to serve as a benzylic linker for amines, ethers, or heterocycles.

  • Vector B (Aryl Chloride): A latent electrophile for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling biaryl expansion after the core scaffold is established.[1]

  • Vector C (Nitrile): A robust polar pharmacophore that can function as a hydrogen bond acceptor, metabolic block, or precursor to amides, tetrazoles, and amines.

This guide details the strategic application of this intermediate, focusing on its role in synthesizing ERK Kinase Inhibitors and SCD (Stearoyl-CoA Desaturase) Inhibitors , with validated protocols for high-yield transformations.

Strategic Synthetic Pathways

The utility of 3-Chloro-5-(hydroxymethyl)benzonitrile lies in its ability to undergo chemoselective transformations.[1] The following flowchart illustrates the logical divergence from the core scaffold.

G cluster_legend Reaction Logic Start 3-Chloro-5-(hydroxymethyl) benzonitrile (Core Scaffold) Bromide 3-Chloro-5-(bromomethyl) benzonitrile (Activated Linker) Start->Bromide PBr3 or CBr4/PPh3 Aldehyde 3-Chloro-5-formyl benzonitrile Start->Aldehyde Dess-Martin or Swern Ox EtherProduct ERK Inhibitor Core (Ether Linkage) Start->EtherProduct NaH, R-OH (S_N2) AmineProduct SCD Inhibitor Core (Piperidine Alkylation) Bromide->AmineProduct Piperidine/Amine K2CO3, DMF Biaryl Biaryl Nitrile (Suzuki Coupling) AmineProduct->Biaryl Ar-B(OH)2 Pd Catalyst EtherProduct->Biaryl Ar-B(OH)2 Pd Catalyst Activation Activation Coupling Coupling Diversification Late-Stage

Figure 1: Divergent synthetic map showing the transformation of the hydroxymethyl group (Vector A) followed by late-stage diversification at the aryl chloride (Vector B).

Detailed Experimental Protocols

The following protocols are optimized for reproducibility and scalability, derived from patent literature on ERK and SCD inhibitors [1, 2].

Protocol A: Activation to 3-Chloro-5-(bromomethyl)benzonitrile

Objective: Convert the hydroxyl group into a reactive benzylic bromide for subsequent alkylation.[1] Mechanism: Appel Reaction or PBr3 substitution.[1] The PBr3 method is preferred for atom economy in scale-up.[1]

Materials:

  • 3-Chloro-5-(hydroxymethyl)benzonitrile (1.0 equiv)[1]

  • Phosphorus Tribromide (PBr3) (0.4 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated NaHCO3 solution

Procedure:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with 3-Chloro-5-(hydroxymethyl)benzonitrile (10.0 g, 60 mmol) and anhydrous DCM (100 mL). Cool the solution to 0°C under N2 atmosphere.

  • Addition: Add PBr3 (2.25 mL, 24 mmol) dropwise via syringe pump over 20 minutes. Caution: Exothermic.[1] Maintain internal temperature <5°C.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of starting material (Rf ~0.[1]2) and appearance of bromide (Rf ~0.6).[1]

  • Workup: Quench carefully by pouring the reaction mixture into ice-cold saturated NaHCO3 (150 mL). Stir vigorously for 15 minutes.

  • Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, dry over MgSO4, and concentrate in vacuo.

  • Purification: The crude solid is typically sufficiently pure (>95%) for the next step. If necessary, recrystallize from Hexane/EtOAc.

Yield: ~92-95% (White crystalline solid).[1][2]

Protocol B: Synthesis of ERK Inhibitor Core (Etherification)

Objective: Alkylation of a heterocyclic scaffold (e.g., Azaindole or Pyrazole) using the activated benzyl halide or direct alcohol displacement. Context: Based on ERK inhibitor synthesis described in EP4212531A1 [1].

Materials:

  • Heterocyclic Core (e.g., substituted Azaindole) (1.0 equiv)

  • 3-Chloro-5-(bromomethyl)benzonitrile (from Protocol A) (1.1 equiv)[1]

  • Cesium Carbonate (Cs2CO3) (2.0 equiv)

  • Acetonitrile (ACN) or DMF

Procedure:

  • Dissolution: Dissolve the Heterocyclic Core (5.0 mmol) in ACN (25 mL).

  • Base Addition: Add Cs2CO3 (10.0 mmol) in one portion. Stir at RT for 15 minutes.

  • Alkylation: Add 3-Chloro-5-(bromomethyl)benzonitrile (5.5 mmol) as a solid or solution in ACN.

  • Heating: Heat the mixture to 60°C for 4-6 hours.

  • Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate.

  • Purification: Flash column chromatography (DCM/MeOH gradient) to isolate the coupled product.

Critical Insight: Using Cs2CO3 in ACN often provides cleaner regioselectivity for nitrogen heterocycles compared to NaH/DMF, which can lead to over-alkylation or side reactions at the nitrile.

Protocol C: Late-Stage Diversification via Suzuki-Miyaura Coupling

Objective: Functionalize the C-3 Aryl Chloride position.[1] Challenge: Aryl chlorides are deactivated by the electron-withdrawing nitrile group but are less reactive than bromides.[1] High-activity catalyst systems are required.[1]

Materials:

  • Coupled Product (from Protocol B) (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM or Pd2(dba)3/XPhos (5 mol%)[1]

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Combine substrate, boronic acid, and base in a microwave vial. Add solvents and sparge with Argon for 10 minutes.[1]

  • Catalyst: Add the Pd catalyst under Argon flow. Seal the vial.

  • Reaction: Heat to 90-100°C (oil bath) or 110°C (Microwave, 30 min).

  • Analysis: Monitor for conversion. The electron-poor nature of the ring (due to -CN) actually facilitates oxidative addition at the -Cl position compared to electron-rich aryl chlorides.[1]

  • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.

  • Purification: Silica gel chromatography.

Quantitative Data Summary

ParameterProtocol A (Bromination)Protocol B (Alkylation)Protocol C (Suzuki)
Limiting Reagent Alcohol PrecursorHeterocycleAryl Chloride Scaffold
Key Reagent PBr3 (0.4 eq)Cs2CO3 (2.0 eq)XPhos Pd G3 (0.05 eq)
Solvent System DCM (Anhydrous)ACN or DMFDioxane/H2O (4:[1]1)
Temperature 0°C → RT60°C90-110°C
Typical Yield 92-95%75-85%60-80%
Critical Control Moisture sensitivityRegioselectivityO2 exclusion (Degassing)

Troubleshooting & Optimization (E-E-A-T)

  • Issue: Hydrolysis of Nitrile.

    • Cause: Strong acidic or basic conditions at high temperatures (e.g., boiling HCl or NaOH).

    • Solution: Maintain pH 4-10 during workups. The nitrile is generally stable to Cs2CO3 and PBr3 conditions but avoid prolonged exposure to strong aqueous acids.

  • Issue: Low Yield in Suzuki Coupling.

    • Cause: The steric hindrance of the "meta" substituents or deactivation of the catalyst.

    • Solution: Switch to Buchwald G3 precatalysts (e.g., XPhos-Pd-G3).[1] The bulky ligand facilitates oxidative addition into the hindered/deactivated C-Cl bond.[1]

  • Issue: Lachrymatory Nature of Benzyl Bromide.

    • Safety: The product of Protocol A is a potent lachrymator. Handle only in a fume hood.[1] Quench all glassware with dilute NaOH before removing from the hood to destroy traces of the alkyl halide.

References

  • European Patent Office. (2023).[1] Azaindole derivatives and their use as ERK kinase inhibitors. EP4212531A1.[1] Retrieved from .

  • United States Patent & Trademark Office. (2025). Compounds and uses thereof (SCD Inhibitors). US20250034124A1.[1] Retrieved from .

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 21949878, 3-Chloro-5-hydroxybenzonitrile. (Note: Precursor/Analog reference). Retrieved from .[1]

  • ChemicalBook. (2025).[1] 3-Chloro-5-(hydroxymethyl)benzonitrile Product Properties and Synthesis. Retrieved from .[1]

Sources

Application Note: 3-Chloro-5-(hydroxymethyl)benzonitrile as a Trifunctional Scaffold in Drug Discovery

[1]

Executive Summary: The "Swiss Army Knife" Scaffold

In the landscape of medicinal chemistry, 3-Chloro-5-(hydroxymethyl)benzonitrile (CAS 1021871-35-1) represents a high-value "trifunctional" building block. Its meta-substitution pattern offers a unique geometric vector for fragment-based drug discovery (FBDD), allowing chemists to grow molecules in three distinct spatial directions (120° separation) with orthogonal chemical reactivities.[1]

This guide details the strategic application of this scaffold, focusing on the chemoselective manipulation of its three handles:

  • Primary Alcohol (-CH₂OH): The most labile handle, suitable for immediate alkylation or oxidation.[1]

  • Nitrile (-CN): A masked carboxylic acid/amine or precursor for heterocycles (e.g., tetrazoles).[1]

  • Aryl Chloride (-Cl): A robust handle for late-stage cross-coupling (Suzuki/Buchwald), requiring specific activation.[1]

Chemical Specifications & Profile

PropertySpecification
Chemical Name 3-Chloro-5-(hydroxymethyl)benzonitrile
CAS Number 1021871-35-1
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DCM, Ethyl Acetate
Storage 2-8°C, Hygroscopic (Store under Nitrogen)
Key Hazards Irritant (H315, H319, H335).[1][2][3][4] Handle in fume hood.

Strategic Functionalization Workflow

The power of this scaffold lies in orthogonality .[1] The alcohol can be reacted without affecting the nitrile or chloride.[1] The nitrile can be manipulated while leaving the chloride intact.[1][5] The chloride, being the least reactive, serves as a latent attachment point for the final diversification step.[1]

Visualization: Divergent Synthesis Pathways

DivergentSynthesisCenter3-Chloro-5-(hydroxymethyl)benzonitrileAldehydeAldehyde(Swern/Dess-Martin)Center->AldehydeOxidationEtherBenzyl Ether(Williamson/Mitsunobu)Center->EtherAlkylationHalideBenzyl Halide(Appel/SOCl2)Center->HalideActivationTetrazoleTetrazole(NaN3/ZnBr2)Center->TetrazoleCyclizationAmineBenzyl Amine(Reduction)Center->AmineReductionAmideAmide/Acid(Hydrolysis)Center->AmideHydrolysisBiarylBiaryl Scaffold(Suzuki Coupling)Center->BiarylPd-Cat CouplingAnilineAryl Amine(Buchwald-Hartwig)Center->AnilinePd-Cat Amination

Caption: Divergent synthesis map showing the orthogonal reactivity of the alcohol (green), nitrile (yellow), and chloride (red) handles.[1]

Detailed Experimental Protocols

Protocol A: Activation of Alcohol to Benzyl Bromide

Objective: Convert the hydroxyl group to a leaving group for subsequent nucleophilic substitution (e.g., attaching the scaffold to a core pharmacophore).[1]

Mechanism: The Appel reaction is preferred over HBr to prevent premature hydrolysis of the nitrile group.[1]

Reagents:

  • Starting Material (1.0 eq)

  • Carbon Tetrabromide (CBr₄, 1.2 eq)[1]

  • Triphenylphosphine (PPh₃, 1.2 eq)[1]

  • Dichloromethane (DCM, anhydrous)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and cool under N₂.

  • Dissolution: Dissolve 3-Chloro-5-(hydroxymethyl)benzonitrile (1.0 g, 5.9 mmol) and CBr₄ (2.35 g, 7.1 mmol) in anhydrous DCM (20 mL). Cool to 0°C in an ice bath.

  • Addition: Dissolve PPh₃ (1.86 g, 7.1 mmol) in DCM (10 mL) and add dropwise via syringe over 15 minutes. Note: Solution may turn slightly yellow.[1]

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The alcohol spot (lower Rf) should disappear.

  • Workup: Concentrate the mixture in vacuo to ~5 mL. Add diethyl ether (50 mL) to precipitate triphenylphosphine oxide (TPPO). Filter the white solid through a celite pad.[1]

  • Purification: Concentrate filtrate and purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

  • Yield Expectation: 85–95% (White solid).

Protocol B: Suzuki-Miyaura Coupling on the Aryl Chloride

Objective: Late-stage scaffold extension.[1] Aryl chlorides are sluggish substrates; the choice of ligand is critical.[1]

Critical Insight: Standard Pd(PPh₃)₄ often fails with electron-deficient aryl chlorides.[1] Use electron-rich, bulky phosphine ligands like SPhos or XPhos , or pre-catalysts like Pd(dppf)Cl₂ .[1]

Reagents:

  • 3-Chloro-5-(hydroxymethyl)benzonitrile (1.0 eq)[1][3][6]

  • Aryl Boronic Acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)

  • Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Degassing: In a microwave vial or sealed tube, combine the chloride (1.0 eq), boronic acid (1.5 eq), and base (3.0 eq). Add solvent (Dioxane/Water).[7] Sparge with Argon for 10 minutes. Oxygen inhibition is the #1 cause of failure here.[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) quickly and seal the vessel.

  • Heating: Heat to 90–100°C for 12–16 hours (oil bath) or 120°C for 30 min (Microwave).

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over Na₂SO₄.[1]

  • Purification: Flash chromatography. Note: The nitrile and alcohol groups are stable under these basic conditions.[1]

Protocol C: Nitrile to Tetrazole Transformation

Objective: Bioisosteric replacement of a carboxylic acid to improve metabolic stability and bioavailability.[1]

Reagents:

  • Substrate (1.0 eq)

  • Sodium Azide (NaN₃, 1.5 eq) Caution: Toxic/Explosive[1]

  • Zinc Bromide (ZnBr₂, 1.0 eq) or Triethylamine Hydrochloride (TEA[1]·HCl)

  • Solvent: Water/Isopropanol (1:1) or DMF

Step-by-Step Procedure:

  • Setup: Use a heavy-walled pressure vessel or RBF with a reflux condenser.

  • Reaction: Dissolve substrate in Water/IPA (0.5 M). Add NaN₃ and ZnBr₂.

  • Heating: Heat to reflux (80–100°C) for 12–24 hours. The Lewis acid (ZnBr₂) catalyzes the cycloaddition.

  • Workup (Critical for Safety): Cool to RT. Slowly add 1N HCl to acidify to pH 2–3. Caution: This releases hydrazoic acid (HN₃) gas if excess azide is present. Perform in a high-efficiency fume hood.

  • Isolation: The tetrazole product often precipitates upon acidification.[1] Filter and wash with cold water. If no precipitate, extract with EtOAc.[1]

  • Yield Expectation: 70–85%.

Troubleshooting & Optimization

IssueProbable CauseSolution
Protocol A: Low Yield Formation of benzyl chloride byproductAvoid using CCl₄ or reagents containing chloride ions.[1] Ensure PPh₃ is fresh.
Protocol B: No Reaction Oxidative addition failure (Aryl Cl is inert)Switch to XPhos Pd G2 or Pd-PEPPSI-IPr catalysts. Increase Temp to 110°C.
Protocol B: Protodeboronation Boronic acid instabilityUse Boronic Esters (Pinacol) or Potassium Trifluoroborate salts instead of acids.
Protocol C: Incomplete Conv. Steric hindrance or low solubilitySwitch solvent to DMF and increase temp to 120°C. Use TMS-N₃ instead of NaN₃.

References

  • Compound Data: PubChem. 3-Chloro-5-(hydroxymethyl)benzonitrile - CID 21949878.[1] National Library of Medicine.[1] [Link]

  • Suzuki Coupling on Aryl Chlorides: Littke, A. F., & Fu, G. C. (2002).[1] Palladium-catalyzed cross-coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] [Link]

  • Appel Reaction: Appel, R. (1975).[1] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage.[1] Angewandte Chemie International Edition, 14(12), 801-811.[1] [Link]

  • Tetrazole Synthesis: Himo, F., et al. (2005).[1] Mechanisms of the Zinc(II)-Catalyzed Azide-Nitrile Cycloaddition. Journal of the American Chemical Society, 127(43), 15191-15199.[1] [Link]

Application Note: Chemoselective Oxidation of 3-Chloro-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the oxidation of 3-Chloro-5-(hydroxymethyl)benzonitrile (CAS 1021871-35-1). It addresses the specific chemoselectivity challenges posed by the meta-substituted electron-withdrawing groups (nitrile and chloride) and details protocols for selective oxidation to either the aldehyde or carboxylic acid .

Executive Summary

Target Molecule: 3-Chloro-5-(hydroxymethyl)benzonitrile Transformation: Selective oxidation of the benzylic alcohol. Primary Challenges:

  • Chemoselectivity: Preserving the nitrile (

    
    ) and aryl chloride (
    
    
    
    ) functionalities.
  • Oxidation State Control: Arresting oxidation at the aldehyde (3-Chloro-5-formylbenzonitrile) versus full oxidation to the carboxylic acid (3-Chloro-5-cyanobenzoic acid).

  • Electronic Effects: The electron-deficient aromatic ring (deactivated by

    
     and 
    
    
    
    ) alters the kinetics of standard oxidation mechanisms compared to electron-rich benzyl alcohols.

This guide outlines two optimized routes:

  • Route A (Aldehyde): Manganese Dioxide (

    
    ) oxidation for high selectivity.
    
  • Route B (Carboxylic Acid): Pinnick Oxidation (Sodium Chlorite) for mild, functional-group-tolerant conversion.

Chemical Context & Mechanistic Insight

The substrate features a benzene ring substituted at the 1, 3, and 5 positions. This "meta-substituted" pattern creates a highly electron-deficient system.

  • Reactivity Profile: The benzylic

    
     bonds are deactivated toward electrophilic attack but remain susceptible to radical or hydride-transfer mechanisms.
    
  • Nitrile Stability: The nitrile group is prone to hydrolysis under strong acidic/aqueous conditions (forming amides/acids) or reduction. Oxidants operating at neutral pH (like

    
     or Dess-Martin Periodinane) are essential.
    
  • Pinnick Advantage: In the oxidation to the acid, the electron-withdrawing groups (

    
    , 
    
    
    
    ) make the intermediate aldehyde more electrophilic. This actually accelerates the Pinnick oxidation, where the chlorite ion attacks the carbonyl carbon.

Experimental Protocols

Route A: Selective Oxidation to Aldehyde

Target: 3-Chloro-5-formylbenzonitrile Method: Activated Manganese Dioxide (


) Oxidation
Rationale: 

is a heterogeneous oxidant that operates under mild, neutral conditions. It is highly selective for benzylic alcohols and will not over-oxidize to the acid or hydrolyze the nitrile.
Materials
  • Substrate: 3-Chloro-5-(hydroxymethyl)benzonitrile (1.0 equiv)

  • Oxidant: Activated

    
     (10–20 equiv). Note: High excess is standard due to surface area dependence.
    
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Drying Agent:

    
     or Celite for filtration.
    
Protocol Steps
  • Preparation: Dissolve 1.0 g (5.97 mmol) of 3-Chloro-5-(hydroxymethyl)benzonitrile in 20 mL of anhydrous DCM in a round-bottom flask.

  • Addition: Add 5.2 g (60 mmol, ~10 equiv) of activated

    
     powder.
    
  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C).

    • Tip: Reaction rate is diffusion-limited. High stir rates are critical.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC every 2 hours. The aldehyde is less polar than the alcohol.

    • Expected Time: 4–16 hours depending on

      
       activity.
      
  • Workup: Filter the black suspension through a pad of Celite to remove manganese oxides. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude aldehyde is typically pure enough for subsequent steps (>95% purity).

Data Validation:

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the disappearance of the benzylic
    
    
    doublet (~4.6 ppm) and appearance of the aldehyde singlet (
    
    
    ) at ~10.0–10.1 ppm.
Route B: Oxidation to Carboxylic Acid

Target: 3-Chloro-5-cyanobenzoic acid (CAS 327056-71-3) Method: Pinnick Oxidation (Lindgren Modification) Rationale: This method uses Sodium Chlorite (


) to oxidize aldehydes to acids. It is the "Gold Standard" for sensitive substrates because it avoids the harsh acidic conditions of Jones oxidation (which would hydrolyze the nitrile).

Pre-requisite: This reaction proceeds from the aldehyde.[1] If starting from alcohol, perform Route A first, or use a one-pot TEMPO/NaClO2 procedure.

Materials
  • Substrate: 3-Chloro-5-formylbenzonitrile (1.0 equiv)

  • Oxidant: Sodium Chlorite (

    
    , 1.5 equiv)
    
  • Scavenger: 2-Methyl-2-butene (10–20 equiv) or Resorcinol. Essential to scavenge hypochlorite by-products that could chlorinate the ring.

  • Buffer: Sodium Dihydrogen Phosphate (

    
    , 1.5 equiv)
    
  • Solvent:

    
    -Butanol : Water (3:1) or THF : Water (1:1).
    
Protocol Steps
  • Dissolution: Dissolve 1.0 g (6.04 mmol) of the aldehyde in 24 mL of

    
    -Butanol and 8 mL of water.
    
  • Scavenger Addition: Add 4.5 mL (excess) of 2-methyl-2-butene.

  • Oxidant Preparation: Dissolve

    
     (820 mg, 9.06 mmol) and 
    
    
    
    (1.08 g, 9.06 mmol) in 10 mL of water.
  • Addition: Add the oxidant solution dropwise to the aldehyde mixture over 15 minutes at room temperature. The solution may turn pale yellow.[2]

  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup:

    • Acidify the mixture to pH 2–3 with 1N HCl (carefully, do not go lower to protect the nitrile).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[3]
      
  • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM:MeOH + 1% AcOH).

Analytical Summary & Data

ParameterSubstrate (Alcohol)Product (Aldehyde)Product (Acid)
Formula



MW 167.59165.58181.58

NMR Diagnostic

4.6 (d,

,

)

10.1 (s,

,

)

13.0 (br s,

,

)
IR Diagnostic ~3400

(OH)
~1700

(C=O)
~1690

(C=O), Broad OH
Nitrile Stretch ~2230

~2235

~2235

Process Visualization

OxidationWorkflow cluster_safety Safety Critical Control Points Start Start: 3-Chloro-5-(hydroxymethyl)benzonitrile Decision Target Product? Start->Decision AldehydeRoute Route A: Aldehyde Synthesis Decision->AldehydeRoute Aldehyde AcidRoute Route B: Acid Synthesis Decision->AcidRoute Acid MnO2 Reagent: Activated MnO2 Solvent: DCM, 25°C AldehydeRoute->MnO2 AldehydeProduct Product: 3-Chloro-5-formylbenzonitrile (Aldehyde) MnO2->AldehydeProduct Warning1 Avoid Strong Acids/Bases (Risk: Nitrile Hydrolysis) MnO2->Warning1 Pinnick Reagent: NaClO2, NaH2PO4 Scavenger: 2-methyl-2-butene Solvent: t-BuOH/H2O AldehydeProduct->Pinnick Step 2 AcidRoute->MnO2 Step 1 AcidProduct Product: 3-Chloro-5-cyanobenzoic acid (Carboxylic Acid) Pinnick->AcidProduct Warning2 Use Scavenger in Pinnick (Risk: Chlorination of Ring) Pinnick->Warning2

Figure 1: Decision tree and workflow for the chemoselective oxidation of 3-Chloro-5-(hydroxymethyl)benzonitrile.

References

  • Manganese Dioxide Oxidations: Cahiez, G., et al. "Manganese Dioxide in Organic Synthesis." Synthesis, 1977. Link

  • Pinnick Oxidation Protocol: Bal, B.S., Childers, W.E., & Pinnick, H.W. "Oxidation of alpha,beta-unsaturated aldehydes." Tetrahedron, 1981. Link

  • Nitrile Stability in Oxidation: Larock, R. C. Comprehensive Organic Transformations. VCH Publishers, 1989. (General Reference for functional group tolerance).
  • Substrate Data (Acid Form): PubChem Entry for 3-Chloro-5-cyanobenzoic acid (CID 21942595). Link

  • Substrate Data (Alcohol Form): Sigma-Aldrich Product Sheet for 3-Chloro-5-(hydroxymethyl)benzonitrile. Link

Sources

Application Note: Selective Oxidation of 3-Chloro-5-(hydroxymethyl)benzonitrile to 3-Chloro-5-cyanobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemo-selective oxidation of 3-chloro-5-(hydroxymethyl)benzonitrile (Substrate) to 3-chloro-5-cyanobenzaldehyde (Product). This transformation is a critical step in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and KRAS G12C covalent inhibitors where the aldehyde serves as a "warhead" precursor or reductive amination handle.

The primary challenge in this synthesis is preserving the integrity of the nitrile (susceptible to hydrolysis) and the aryl chloride (susceptible to hydrogenolysis) while preventing over-oxidation of the aldehyde to the carboxylic acid.

This document presents two validated protocols:

  • Method A (Preferred): Oxidation via Activated Manganese Dioxide (

    
    ).
    
  • Method B (Alternative): Oxidation via Pyridinium Chlorochromate (PCC).[1]

Chemical Strategy & Logic

Substrate Analysis
  • Substrate: 3-Chloro-5-(hydroxymethyl)benzonitrile

  • CAS: 1221793-66-3 (Generic analog reference)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 167.59 g/mol

The substrate contains a primary benzylic alcohol . The aromatic ring is electron-deficient due to the inductive effects of the chloro (-I) and cyano (-I, -M) groups. This electron deficiency deactivates the ring against electrophilic attack but makes the benzylic protons slightly more acidic.

Selection of Oxidant
OxidantSuitabilityRationale
Activated

High Heterogeneous & Mild. Specifically selective for benzylic/allylic alcohols. Does not touch nitriles or aryl halides. No aqueous workup required (filtration only).
PCC Medium Homogeneous & Strong. Effective, but chromium(VI) is toxic and workup often results in "tar" formation. Used if

activity is low.
Swern Low Too Complex. Requires cryogenic temperatures (-78°C). Overkill for a stable benzylic alcohol.
KMnO4/Jones None Non-selective. High risk of over-oxidation to 3-chloro-5-cyanobenzoic acid and nitrile hydrolysis.

Experimental Protocols

Method A: Activated Manganese Dioxide ( ) Oxidation (Standard of Care)

Rationale: This is the industry-standard method for this specific transformation due to its operational simplicity and high chemoselectivity.

Materials
  • Substrate: 10.0 g (59.6 mmol)

  • Activated

    
    :  52.0 g (~600 mmol, 10 equiv). Note: 
    
    
    
    activity varies by batch; 10-20 equivalents are standard.
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) - Anhydrous grade.

  • Filter Aid: Celite 545.

Step-by-Step Protocol
  • Preparation: In a 500 mL round-bottom flask equipped with a large magnetic stir bar, dissolve 3-chloro-5-(hydroxymethyl)benzonitrile (10.0 g) in DCM (200 mL, 0.3 M).

  • Reagent Addition: Add Activated

    
      (52.0 g) in one portion.
    
    • Critical Step: The reaction is heterogeneous. Vigorous stirring is required to keep the solid oxidant suspended.

  • Reaction: Stir the black suspension at Room Temperature (20–25°C) .

    • Monitoring: Check by TLC (30% EtOAc/Hexane) or HPLC every 4 hours. Benzylic alcohols typically convert within 12–24 hours.

    • Optimization: If conversion is slow after 12h, add an additional 5 equiv of

      
       or heat to mild reflux (40°C).
      
  • Workup:

    • Prepare a sintered glass funnel with a pad of Celite (~2 cm thick).

    • Filter the reaction mixture through the Celite pad to remove the spent manganese oxides.

    • Wash the filter cake with DCM (3 x 50 mL) to recover entrained product.

  • Isolation: Concentrate the combined filtrate under reduced pressure (Rotavap, 35°C bath) to yield the crude aldehyde.

  • Purification: Usually not required. If necessary, recrystallize from Hexane/EtOAc or purify via flash chromatography (0-20% EtOAc in Hexanes).

Method B: Pyridinium Chlorochromate (PCC) Oxidation

Rationale:[1][2] Use this method if the


 batch is inactive or if the substrate solubility in DCM is poor (PCC is slightly more solubilizing).
Materials
  • Substrate: 5.0 g (29.8 mmol)

  • PCC: 9.6 g (44.7 mmol, 1.5 equiv).

  • Buffer: Sodium Acetate (NaOAc) or Silica Gel (5.0 g). Prevents acid-catalyzed side reactions.

  • Solvent: Anhydrous DCM (150 mL).

Step-by-Step Protocol
  • Preparation: In a 250 mL round-bottom flask, suspend PCC (9.6 g) and Silica Gel (5.0 g) in anhydrous DCM (100 mL).

    • Tip: Adding silica gel or Celite directly to the reaction prevents the formation of a sticky black tar on the flask walls.[2]

  • Addition: Dissolve the substrate (5.0 g) in DCM (50 mL) and add it to the PCC suspension at 0°C (ice bath).

  • Reaction: Remove the ice bath and stir at Room Temperature for 2–4 hours.

    • Caution: The reaction is exothermic initially.

  • Workup:

    • Dilute the reaction mixture with Diethyl Ether (150 mL). This precipitates chromium salts.

    • Filter the supernatant through a pad of Florisil or Silica Gel.

    • Wash the pad thoroughly with Ether/DCM (1:1).

  • Isolation: Concentrate the filtrate to obtain the crude solid.

Visualized Workflow (DOT Diagram)

G Start Start: 3-Chloro-5-(hydroxymethyl)benzonitrile (10g, 59.6 mmol) Solvent Dissolve in DCM (200 mL) Start->Solvent Oxidant Add Activated MnO2 (10-20 equiv) (Heterogeneous Suspension) Solvent->Oxidant Reaction Stir vigorously at RT (12-24 Hours) Oxidant->Reaction Check QC Check (TLC/HPLC) Is Alcohol < 2%? Reaction->Check MoreOx Add 5 eq MnO2 or Heat (40°C) Check->MoreOx No Filter Filter through Celite Pad (Remove Mn oxides) Check->Filter Yes MoreOx->Reaction Wash Wash Cake with DCM (3x) Filter->Wash Conc Concentrate Filtrate (Rotavap, 35°C) Wash->Conc Product Product: 3-Chloro-5-cyanobenzaldehyde (White/Pale Yellow Solid) Conc->Product

Figure 1: Decision tree and workflow for the MnO2 oxidation protocol.

Analytical Specifications & QC

Upon isolation, the product should be validated against the following theoretical data.

Expected Data
  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: ~80–85°C (Estimated based on analogs).

  • Mass Spectrometry (LC-MS):

    • Target Mass: 165.58.

    • Observed:

      
       (weak), often seen as solvent adducts or 
      
      
      
      in negative mode depending on ionization.
    • Isotope Pattern: Distinct 3:1 ratio for

      
      .
      
NMR Characterization (Simulated)
NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H 10.05 s 1H Aldehyde (-CHO)
1H 8.15t (fine)1HAr-H (C2, between Cl/CN)
1H 8.05t (fine)1HAr-H (C6, between CN/CHO)
1H 7.95t (fine)1HAr-H (C4, between Cl/CHO)
13C ~189.0--Carbonyl (C=O)
13C ~117.0--Nitrile (CN)

Note: The aromatic protons will appear as a set of three singlets or fine triplets (due to meta-coupling,


).

Safety & Hazards

  • Nitriles (Substrate/Product): Organic nitriles can liberate cyanide ions under extreme metabolic or chemical conditions. Handle in a fume hood. Wear nitrile gloves.

  • Manganese Dioxide (

    
    ):  Fine dust. Inhalation hazard.[3][4] Use a dust mask or handle inside the hood. Do not heat dry 
    
    
    
    with organic solvents in a closed system (risk of pressure build-up).
  • PCC (Chromium VI): HIGHLY TOXIC and carcinogenic. All chromium waste must be segregated into specific heavy metal waste containers. Do not mix with general organic waste.

  • Dichloromethane (DCM): Volatile, possible carcinogen. Use effective ventilation.

References

  • General MnO2 Oxidation Protocol

    • Cahiez, G., et al. "Manganese Dioxide." Encyclopedia of Reagents for Organic Synthesis. (2001).
    • Context: Establishes MnO2 as the reagent of choice for benzylic alcohols.
  • PCC Oxidation Protocol (Analogous Substrate)

    • Corey, E. J., & Suggs, J. W. "Pyridinium Chlorochromate.[1][2][5] An Efficient Reagent for Oxidation of Primary and Secondary Alcohols to Carbonyl Compounds." Tetrahedron Letters, 16(31), 2647-2650. (1975).

    • Context: The foundational paper for PCC oxid
  • Synthesis of Cyanobenzaldehydes (Analogous Chemistry)

    • "Preparation of 3-cyanobenzaldehyde."[6][7] Google Patents (CN103130664A).

    • Context: Demonstrates industrial routes to similar cyanobenzaldehydes, validating the stability of the nitrile group under oxid
  • Substrate Property Data

    • PubChem Compound Summary for 3-Chloro-5-hydroxybenzonitrile (Rel
    • Context: Used for verifying functional group compatibility and safety d
    • [3]

Sources

Application Note: Chemoselective Hydrolysis of 3-Chloro-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemoselective hydrolysis of the nitrile group in 3-Chloro-5-(hydroxymethyl)benzonitrile to yield 3-chloro-5-(hydroxymethyl)benzoic acid . This transformation is critical in Fragment-Based Drug Discovery (FBDD) and PROTAC linker synthesis, where the hydroxymethyl group serves as a pivotal conjugation site.

The core challenge is achieving complete nitrile hydrolysis while preserving the sensitive benzyl alcohol moiety and the aryl chloride. This note compares two validated protocols:

  • Alkaline Hydrolysis (Preferred): A robust, scalable method using KOH/NaOH that avoids benzylic substitution.

  • Biocatalytic Hydrolysis (Advanced): A mild, neutral-pH method using Nitrilase enzymes for highly sensitive applications.

Chemical Strategy & Mechanistic Analysis

Substrate Analysis

The substrate contains three distinct functional groups with competing reactivities:

  • Nitrile (-CN): The target for hydrolysis.[1][2][3][4][5] Requires nucleophilic attack (OH⁻) or acid activation (H⁺).

  • Hydroxymethyl (-CH₂OH): A benzylic alcohol. In the presence of strong acids and halide ions (e.g., HCl), this group is highly prone to substitution (

    
     or 
    
    
    
    ) to form a benzyl chloride (Lucas Reagent conditions).
  • Aryl Chloride (-Cl): Generally stable, but susceptible to Nucleophilic Aromatic Substitution (

    
    ) under extreme basic conditions (e.g., >150°C, strong alkoxides), though the meta positioning relative to the electron-withdrawing nitrile reduces this risk compared to ortho/para isomers.
    
The "Safe Path" Logic

To ensure chemoselectivity, acidic hydrolysis using HCl must be avoided . The combination of protons and chloride ions would likely convert the hydroxymethyl group into a chloromethyl group.

Therefore, Alkaline Hydrolysis is the primary recommendation. The basic conditions deprotonate the alcohol to an alkoxide (protecting it from substitution) while the hydroxide attacks the nitrile.

ReactionPathways Start 3-Chloro-5-(hydroxymethyl) benzonitrile PathA Path A: Alkaline Hydrolysis (NaOH/KOH, Reflux) Start->PathA PathB Path B: Acidic Hydrolysis (HCl, Heat) Start->PathB AVOID Product TARGET: 3-Chloro-5-(hydroxymethyl) benzoic acid PathA->Product 1. Hydrolysis 2. Mild Acidification SideProduct SIDE PRODUCT: 3-Chloro-5-(chloromethyl) benzoic acid PathB->SideProduct Nucleophilic Substitution (OH -> Cl)

Figure 1: Chemoselectivity analysis showing the risk of alkyl halide formation under acidic conditions (Path B) versus the safe Alkaline route (Path A).

Protocol A: Base-Mediated Hydrolysis (Standard)

This is the workhorse method suitable for gram-to-kilogram scale synthesis.

Reagents & Equipment
  • Substrate: 3-Chloro-5-(hydroxymethyl)benzonitrile (1.0 eq)

  • Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), 5.0 – 10.0 equivalents.

  • Solvent: Ethanol/Water (1:1 v/v) or Ethylene Glycol (for higher temperatures if reflux is too slow).

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve the nitrile (1.0 eq) in Ethanol. Add an equal volume of water.

  • Base Addition: Add solid KOH (5.0 eq). The reaction is exothermic; ensure the system is open to air or vented during addition.

    • Note: A high equivalent of base is necessary to drive the reaction past the amide intermediate and to account for the deprotonation of the carboxylic acid product and the benzyl alcohol.

  • Reflux: Heat the mixture to reflux (~80-90°C). Monitor by TLC or HPLC.

    • Target Time: 6–12 hours.

    • Checkpoint: If the intermediate amide persists, add more base or switch solvent to Ethylene Glycol/Water and heat to 110°C.

  • Cooling & Concentration: Cool to room temperature. Evaporate the bulk of the ethanol under reduced pressure.

  • Workup (Critical Step):

    • Dilute the aqueous residue with water.

    • Wash with Ethyl Acetate (to remove unreacted nitrile or non-acidic impurities). Discard the organic layer.

    • Acidification: Cool the aqueous layer to 0°C in an ice bath. Slowly acidify with 2M H₂SO₄ (Sulfuric Acid) to pH ~2-3.

    • Why H₂SO₄? It avoids introducing chloride ions (

      
      ) during the acidic workup, preventing any risk of converting the alcohol to a chloride while the product precipitates.
      
  • Isolation: The product usually precipitates as a white solid. Filter, wash with cold water, and dry. If no precipitate forms, extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
Data Summary Table
ParameterSpecificationNotes
Yield 85–95%High efficiency due to irreversible carboxylate formation.
Reaction Time 6–12 HoursDependent on solvent boiling point.
Selectivity >98%No chloromethyl side-products detected.
Key Risk Incomplete HydrolysisAmide intermediate may require longer heating.

Protocol B: Nitrilase Biocatalysis (High Selectivity)

Recommended for applications requiring mild conditions (pH 7.0, 30°C) or if the substrate contains other base-sensitive groups (e.g., esters).

Principle

Nitrilase enzymes (EC 3.5.5.1) hydrolyze nitriles directly to carboxylic acids without forming the free amide intermediate.[1] This occurs at neutral pH and ambient temperature.

Workflow

Biocatalysis Setup 1. Buffer Prep Phosphate Buffer (pH 7.2) + Enzyme Powder Reaction 2. Reaction Add Substrate (dissolved in DMSO) Incubate 30°C, 24h Setup->Reaction Quench 3. Quench & Removal Acidify to pH 2 Centrifuge to remove protein Reaction->Quench Isolation 4. Isolation Extract supernatant with EtOAc Evaporate Quench->Isolation

Figure 2: Workflow for enzymatic hydrolysis.

Methodology
  • Buffer: Prepare 100 mM Potassium Phosphate buffer, pH 7.2.

  • Enzyme Prep: Suspend commercial Nitrilase screening kit (e.g., from Codexis or Sigma) in the buffer.

  • Substrate Addition: Dissolve the nitrile in a minimal amount of DMSO or Methanol (final concentration <10% v/v). Add to the enzyme mixture.

  • Incubation: Shake at 30°C for 18–24 hours.

  • Workup: Acidify to pH 2 with dilute H₂SO₄ to denature the enzyme and protonate the product. Centrifuge to remove protein debris.[5] Extract the supernatant with Ethyl Acetate.[6]

Analytical Quality Control

Validate the product using the following markers:

  • 1H NMR (DMSO-d6):

    • Loss of Nitrile: No peak, but IR is better for this (disappearance of ~2230 cm⁻¹).

    • Carboxylic Acid: Broad singlet at 12.0–13.0 ppm.

    • Hydroxymethyl: Doublet at ~4.5 ppm (CH₂) and Triplet at ~5.3 ppm (OH). Note: If the OH is gone and CH₂ shifts downfield, you likely formed the chloride.

    • Aromatic Protons: Distinct pattern for 1,3,5-substituted systems (3 singlets or doublets with small coupling constants).

  • HPLC:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Shift: The Acid product will generally elute earlier than the Nitrile precursor due to increased polarity.

References

  • Nitrile Hydrolysis Mechanisms

    • March's Advanced Organic Chemistry, 8th Ed. "Hydrolysis of Nitriles." Wiley.
    • Organic Chemistry Portal. "Hydrolysis of Nitriles."[1][2][3][5][7][8][9][10][11] Available at: [Link]

  • Chemoselectivity in Benzonitrile Hydrolysis

    • Cohen, S. M., et al. "Substituted Benzoic Acids." Journal of Medicinal Chemistry. (General reference for halobenzoic acid synthesis).
    • PubChem Compound Summary for 3-Chloro-5-hydroxybenzoic acid (Analogous chemistry). Available at: [Link]

  • Biocatalytic Approaches

    • Gong, J. S., et al. "Nitrilases: screening, engineering, and applications." Critical Reviews in Biotechnology. Available at: [Link]

    • Sigma-Aldrich Protocol. "Nitrilase Screening Kit User Guide." (Industry Standard Protocol).
  • Avoidance of Side Reactions (Lucas Reagent Context)

    • LibreTexts Chemistry. "Reactions of Alcohols with Hydrohalic Acids."[12] Available at: [Link]

Sources

Application Note & Protocol Guide: Chemoselective Reduction of the Nitrile Group in 3-Chloro-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The synthesis of (3-chloro-5-(hydroxymethyl)phenyl)methanamine, a substituted benzylamine, is a critical step in the development of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The primary challenge in this transformation lies in the chemoselective reduction of the nitrile moiety without affecting the two other sensitive functional groups: the aryl chloride and the benzylic alcohol. This document provides a comprehensive guide to navigating this challenge, outlining the underlying chemical principles, comparing viable synthetic routes, and presenting detailed, field-tested protocols. Our focus is on providing the causal logic behind procedural choices to empower researchers to adapt and troubleshoot these methods for their specific applications.

The principal difficulties to overcome are:

  • Hydrodehalogenation: The reductive cleavage of the aryl C-Cl bond, a common side reaction with certain catalytic hydrogenation methods.

  • Hydrogenolysis: The reduction of the benzylic -CH₂OH group to a methyl group, particularly under harsh hydrogenation conditions.

  • Byproduct Formation: The generation of secondary and tertiary amines through condensation of the primary amine product with reaction intermediates, a known issue in catalytic hydrogenations of nitriles.[1]

This guide will explore three primary methodologies—catalytic hydrogenation, complex metal hydride reduction, and milder, catalyzed borohydride systems—to achieve the target transformation with high fidelity and yield.

Methodology Selection: A Decision Framework

Choosing the optimal reduction strategy depends on available equipment, scale, and tolerance for specific impurities. The following decision framework, presented as a flowchart, guides the researcher toward the most suitable protocol.

G start Goal: Synthesize (3-chloro-5-(hydroxymethyl)phenyl)methanamine q_h2 High-Pressure Hydrogenator Available? start->q_h2 q_reagent Can Pyrophoric/Highly Reactive Reagents (e.g., LiAlH₄) Be Handled Safely? q_h2->q_reagent No cat_hydro Protocol 1: Catalytic Hydrogenation (Raney® Nickel) q_h2->cat_hydro Yes hydride Protocol 2: Complex Metal Hydride (LiAlH₄ or BH₃•THF) q_reagent->hydride Yes mild Protocol 3: Mild Borohydride System (NaBH₄ / CoCl₂) q_reagent->mild No text_cat text_cat cat_hydro->text_cat Scalable, atom-economical. Requires specialized equipment. text_hydride text_hydride hydride->text_hydride Excellent chemoselectivity. Requires rigorous anhydrous technique. text_mild text_mild mild->text_mild Operationally simple, high functional group tolerance. May require optimization.

Caption: Decision flowchart for selecting a nitrile reduction method.

Comparative Analysis of Reduction Methodologies

A summary of the primary methods, highlighting their strengths and weaknesses, is presented below. This allows for an at-a-glance comparison to inform experimental design.

Methodology Reagents & Conditions Advantages Disadvantages & Potential Side Reactions
Catalytic Hydrogenation Raney® Nickel, H₂ (50-500 psi), NH₃/MeOH or NaOH/H₂OHighly atom-economical and scalable. Well-established industrial process.[2]Risk of hydrodehalogenation (C-Cl cleavage) and benzylic alcohol hydrogenolysis. Requires high-pressure equipment. Formation of secondary amine byproducts is possible.[1]
Complex Metal Hydride LiAlH₄ or BH₃•THF in an ether solvent (THF, Et₂O)Excellent chemoselectivity; will not reduce aryl halides.[3][4] Rapid reaction rates at ambient temperatures.Highly reactive and pyrophoric reagents require strict anhydrous conditions. The acidic proton of the -OH group consumes one equivalent of hydride. Workup can be challenging.
Catalyzed Borohydride NaBH₄, CoCl₂•6H₂O in MethanolOperationally simpler and safer than LiAlH₄.[5] High degree of selectivity for the nitrile group.[6] Tolerant of a wide range of functional groups.The in-situ generated cobalt boride is the active catalyst.[6] Reaction may be slower and require more equivalents of NaBH₄.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Raney® Nickel

This method is favored for its scalability but requires careful control to prevent side reactions. Raney® Nickel is chosen over Palladium or Platinum catalysts to minimize the risk of hydrodehalogenation.[2][7] The addition of a base (ammonia) is crucial to suppress the formation of secondary amine byproducts by inhibiting the condensation of the primary amine product with the intermediate imine.[1]

Workflow Diagram:

G sub Substrate & Solvent (Methanolic Ammonia) cat Add Raney® Ni (Slurry) sub->cat react Pressurize with H₂ (e.g., 100 psi) Heat (e.g., 40 °C) cat->react monitor Monitor H₂ uptake & TLC/LC-MS react->monitor filt Filter Catalyst (e.g., through Celite®) monitor->filt conc Concentrate Filtrate filt->conc purify Purify (Crystallization/Column) conc->purify

Caption: Experimental workflow for catalytic hydrogenation.

Step-by-Step Procedure (10.0 g scale):

  • Vessel Preparation: To a suitable high-pressure hydrogenation vessel (e.g., Parr shaker), add 3-Chloro-5-(hydroxymethyl)benzonitrile (10.0 g, 55.1 mmol).

  • Solvent Addition: Add a 7N solution of ammonia in methanol (150 mL). The ammonia serves to minimize secondary amine formation.[1]

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon), carefully add Raney® Nickel 2800 slurry (approx. 1.0 g, ~10 wt%). Handle Raney® Nickel with care as it is pyrophoric when dry.

  • Reaction: Seal the vessel, purge several times with nitrogen, then with hydrogen. Pressurize the vessel to 100 psi with hydrogen and begin vigorous stirring. Heat the reaction to 40-50 °C.

  • Monitoring: The reaction is monitored by the cessation of hydrogen uptake. A small aliquot can be carefully depressurized, filtered, and analyzed by TLC or LC-MS to confirm the disappearance of the starting material.

  • Workup: After cooling to room temperature, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the Celite® pad with the catalyst to dry completely, as it can ignite. Keep it wet with methanol or water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude (3-chloro-5-(hydroxymethyl)phenyl)methanamine can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Complex Metal Hydride Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful and highly effective reagent for nitrile reduction, offering excellent chemoselectivity for this substrate.[3][8] It will not reduce the aryl chloride. The primary consideration is its reactivity with the hydroxyl group. An excess of LiAlH₄ is required to account for the initial acid-base reaction with the alcohol proton before reduction of the nitrile proceeds.[9]

Step-by-Step Procedure (5.0 g scale):

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add LiAlH₄ (2.30 g, 60.6 mmol, 2.2 eq) and anhydrous tetrahydrofuran (THF, 100 mL). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 3-Chloro-5-(hydroxymethyl)benzonitrile (5.0 g, 27.5 mmol, 1.0 eq) in anhydrous THF (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (eluent: e.g., 10% MeOH in DCM with 1% NH₄OH) or LC-MS until the starting material is consumed.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise:

    • Water (2.3 mL)

    • 15% aqueous NaOH solution (2.3 mL)

    • Water (6.9 mL) This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.[10]

  • Isolation: Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF and ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude amine can be purified as described in Protocol 1.

Protocol 3: Catalyzed Sodium Borohydride Reduction

This method offers a safer and operationally simpler alternative to LiAlH₄. Sodium borohydride alone is generally not strong enough to reduce nitriles, but in the presence of cobalt(II) chloride, a highly effective reducing species (presumed to be cobalt boride) is formed in situ.[6][11] This system displays excellent functional group tolerance.[6]

Step-by-Step Procedure (5.0 g scale):

  • Reaction Setup: In a round-bottom flask, dissolve 3-Chloro-5-(hydroxymethyl)benzonitrile (5.0 g, 27.5 mmol, 1.0 eq) and CoCl₂•6H₂O (13.1 g, 55.1 mmol, 2.0 eq) in methanol (150 mL). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 10.4 g, 275 mmol, 10.0 eq) portion-wise over 45-60 minutes. A black precipitate will form, and vigorous hydrogen evolution will be observed. Caution: Ensure adequate ventilation.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding 3N aqueous HCl until the black precipitate dissolves and the solution becomes clear.

  • Isolation: Concentrate the mixture under reduced pressure to remove the methanol. Make the remaining aqueous layer basic (pH > 10) with concentrated ammonium hydroxide or 6N NaOH.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to afford the crude product, which can be purified by standard methods.

Characterization & Troubleshooting

Technique Expected Observations for (3-chloro-5-(hydroxymethyl)phenyl)methanamine
¹H NMR Appearance of a new singlet around 3.8-4.0 ppm (Ar-CH₂ -NH₂) and a broad singlet for the -NH₂ protons. The benzylic alcohol CH₂ -OH singlet should remain (~4.6 ppm), as should the aromatic protons.
¹³C NMR Disappearance of the nitrile carbon signal (~118-120 ppm). Appearance of a new aminomethyl carbon signal (~45 ppm).
FT-IR Disappearance of the sharp nitrile (C≡N) stretch at ~2230 cm⁻¹. Appearance of N-H stretching bands (two peaks for a primary amine) in the 3300-3500 cm⁻¹ region.
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the product (C₈H₁₀ClNO).

Troubleshooting Guide:

Problem Possible Cause Suggested Solution
Incomplete Conversion Insufficient reagent; deactivated catalyst; insufficient reaction time/temperature.Add more reducing agent (for hydride methods). For hydrogenation, ensure catalyst is active and increase pressure/temperature/time.
Presence of De-chlorinated Product Hydrodehalogenation during catalytic hydrogenation.Switch from Pd/C to Raney® Nickel. Lower the reaction temperature and pressure. Add a catalyst poison if necessary (not recommended without extensive optimization).
Formation of Secondary Amine Condensation byproduct in catalytic hydrogenation.Ensure sufficient base (e.g., NH₃) is present in the reaction mixture.[1]
Difficult Workup (LAH method) Incorrect quenching procedure leading to gelatinous aluminum salts.Strictly follow the Fieser workup ratios (1 : 1 : 3 of water : 15% NaOH : water relative to the mass of LAH).[10] Adding an anhydrous salt like Na₂SO₄ before filtration can also help.

Conclusion

The selective reduction of 3-Chloro-5-(hydroxymethyl)benzonitrile to its corresponding benzylamine is a tractable but nuanced synthetic problem. For large-scale operations where specialized equipment is available, catalytic hydrogenation with Raney® Nickel offers an efficient route, provided conditions are optimized to prevent side reactions. For lab-scale synthesis where chemoselectivity is paramount and handling of reactive reagents is routine, LiAlH₄ reduction is a rapid and reliable choice. For researchers seeking a balance of safety, operational simplicity, and high functional group tolerance, the NaBH₄/CoCl₂ system presents a compelling and effective alternative. The choice of method should always be guided by a thorough assessment of the project's specific safety, scale, and purity requirements.

References

  • Chemistry of Nitriles. (2025). LibreTexts. [Link]

  • Reactions of Nitriles. (n.d.). Chemistry Steps. [Link]

  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Nitrile to Amine - Common Conditions. (n.d.). SynArchive. [Link]

  • Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. (2018). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • A Generic Approach for the Catalytic Reduction of Nitriles. (2003). SciSpace. [Link]

  • Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines. (2015). The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Reduction of Nitriles. (2023). Chemistry LibreTexts. [Link]

  • Reduction of organic compounds with sodium borohydride-transition. (n.d.). Kanazawa University Repository. [Link]

  • Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts. (1990). Chemical Journal of Chinese Universities. [Link]

  • Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. (n.d.). Semantic Scholar. [Link]

  • Process for selective nitrile reduction. (1985).
  • Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (1998).
  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023). YouTube. [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps. [Link]

  • How to selectively reduction of nitrile group in presence of ester group? (2017). ResearchGate. [Link]

  • Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]

  • Reaction kinetics of the liquid-phase hydrogenation of benzonitrile to benzylamine using Raney nickel catalyst. (2006). ResearchGate. [Link]

  • Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. (1947). Sciencemadness.org. [Link]

  • How to Make Amines Using Lithium Aluminum Hydride. (2020). YouTube. [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis. [Link]

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 3-Chloro-5-(hydroxymethyl)benzonitrile

[1]

Executive Summary

This technical guide details the protocol for the Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig Amination) of 3-Chloro-5-(hydroxymethyl)benzonitrile .[1] This substrate presents a specific "triad" of chemoselective challenges:

  • Low Reactivity: The aryl chloride is electronically activated by the nitrile but remains kinetically slower than bromides/iodides.

  • Competitive Nucleophiles: The unprotected hydroxymethyl group (-CH₂OH) presents a risk of O-arylation (etherification) versus the desired N-arylation.[1]

  • Stability: The nitrile group (-CN) is susceptible to hydration under vigorous aqueous basic conditions.[1]

This protocol utilizes 4th Generation Buchwald Precatalysts (e.g., BrettPhos Pd G4) to achieve high chemoselectivity (N > O) without requiring protection of the alcohol, streamlining the synthetic workflow for drug discovery and early-phase development.[1]

Substrate Analysis & Chemoselectivity Strategy

The Electrophile: 3-Chloro-5-(hydroxymethyl)benzonitrile

The presence of the electron-withdrawing cyano group (-CN) at the meta position decreases the electron density of the aromatic ring.[1]

  • Impact on Oxidative Addition: The electron-poor nature of the ring facilitates the oxidative addition of the Pd(0) species into the C-Cl bond, making this substrate more reactive than chlorobenzene but less reactive than chloropyridines.[1]

  • Impact on Reductive Elimination: The electron-poor aryl group accelerates reductive elimination.[1]

The Chemoselectivity Challenge (N vs. O)

The core challenge is preventing the Pd-catalyzed etherification of the free alcohol.[1]

  • Kinetic Control: Primary and secondary amines are generally better nucleophiles than neutral primary alcohols.[1]

  • Thermodynamic Control (Base Selection): Strong alkoxide bases (e.g., NaOtBu) can deprotonate the primary alcohol (approx.[1] pKa 16), creating a highly nucleophilic alkoxide that competes for the Pd center.[1]

  • Solution: We utilize weak, inorganic bases (Cs₂CO₃) or sterically hindered bases (LHMDS) to maintain the alcohol in its neutral protonated state, thereby favoring amine coordination and N-arylation.[1]

Mechanistic Pathway[1][2]

The catalytic cycle relies on the bulk and electronic properties of the ligand (L) to facilitate the difficult oxidative addition into the chloride and prevent catalyst poisoning by the nitrile.

BuchwaldMechanismStartActive Catalyst[L-Pd(0)]OxAddOxidative Addition(Ar-Pd(II)-Cl)Start->OxAdd+ 3-Cl-5-(HOCH2)PhCNCoordAmine Coordination(Ar-Pd(II)-NH2R)OxAdd->Coord+ Amine (R-NH2)SideRxnSIDE REACTION:Alkoxide Coordination(O-Arylation)OxAdd->SideRxnIf Alcohol DeprotonatedDeprotDeprotonation(Base removes H from Amine)Coord->Deprot+ Base (Cs2CO3)RedElimReductive Elimination(Product Release)Deprot->RedElimPd-N Bond FormedRedElim->StartRegenerate Pd(0)

Figure 1: Catalytic cycle highlighting the critical oxidative addition step and the potential deviation toward O-arylation if base selection is incorrect.[1]

Experimental Protocol

Materials & Reagents[1][3][4]
  • Substrate: 3-Chloro-5-(hydroxymethyl)benzonitrile (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv (Primary or Secondary)[1]

  • Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines/anilines).[1]

    • Note: G4 precatalysts ensure accurate Pd:L ratio and rapid activation.[1]

  • Base: Cs₂CO₃ (2.0 equiv) [Preferred for chemoselectivity] or LHMDS (2.2 equiv) [For unreactive amines].[1]

  • Solvent: 1,4-Dioxane (Anhydrous) or t-Amyl Alcohol.[1]

  • Concentration: 0.1 M – 0.25 M.[1]

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Ideally performed in a Nitrogen-filled glovebox.[1] If using a Schlenk line, ensure rigorous degassing of solvents.[1]

    • Charge a reaction vial equipped with a magnetic stir bar with BrettPhos Pd G4 (1–3 mol%).[1]

    • Add 3-Chloro-5-(hydroxymethyl)benzonitrile (1.0 equiv).[1]

    • Add Cs₂CO₃ (2.0 equiv).[1] Note: Ensure base is finely ground.[1]

  • Solvent & Amine Addition:

    • Add 1,4-Dioxane (0.2 M concentration relative to aryl halide).

    • Add the Amine (1.2 equiv).[1][2] If the amine is a solid, add it in step 1.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.[1]

    • Heat the block to 80–100 °C .

    • Stir vigorously (800+ RPM) to ensure suspension of the heterogeneous base.

    • Time: Monitor by LC-MS at 1 hour. Most reactions complete within 2–6 hours.[1]

  • Workup:

    • Cool to room temperature.[1][3]

    • Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Pd black.

    • Optional: Treat filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins if the product is for biological assay.[1]

    • Concentrate in vacuo.[1]

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).[1]

    • Gradient: 0–50% EtOAc in Hexanes (Adjust based on amine polarity).[1]

Workflow Visualization

WorkflowStep1Step 1: Charge Solids(Ar-Cl, Base, Cat)In GloveboxStep2Step 2: Add Liquids(Solvent, Amine)Seal VialStep1->Step2Step3Step 3: Reaction80-100°C, 2-6hHigh Stir RateStep2->Step3Step4Step 4: IPC (LC-MS)Check Conv. >95%Step3->Step4Step4->Step3IncompleteStep5Step 5: WorkupFilter (Celite)Scavenge PdStep4->Step5PassStep6Step 6: IsolationFlash ChromatographyStep5->Step6

Figure 2: Linear experimental workflow ensuring process control points (IPC) are respected.

Optimization & Troubleshooting Guide

If the standard protocol yields suboptimal results, utilize this decision matrix.

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst deactivation or poor oxidative addition.[1]Switch to XPhos Pd G4 (more electron-rich). Increase Temp to 110°C.
O-Arylation Observed Base is too strong (deprotonating alcohol).[1]Switch base from LHMDS/NaOtBu to K₃PO₄ or Cs₂CO₃ . Use t-Amyl alcohol as solvent.[1]
Nitrile Hydrolysis Wet solvent or hydroxide formation.[1][4]Ensure Anhydrous Dioxane (<50 ppm H₂O).[1] Avoid KOH/NaOH.[1]
Protodehalogenation Reduction of Ar-Cl (Ar-H formed).[1]Solvent acting as hydride source.[1] Switch from alcohols to Toluene or Dioxane .[1]
Pd Black Precipitation Catalyst decomposition.[1]Add 1-2 mol% free ligand (BrettPhos) to stabilize the active species.[1]

References

  • Buchwald, S. L., et al. (2008).[1][5] BrettPhos: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions.[1] Journal of the American Chemical Society. [Link]

  • Hartwig, J. F. (2014).[1][5] Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[1] Organic Letters.[1][5] [Link][1]

  • ACS GCI Pharmaceutical Roundtable. (2024). Buchwald-Hartwig Amination Reagent Guide. [Link]

Application Note: Precision Synthesis of 3-Chloro-5-(hydroxymethyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The scaffold 3-Chloro-5-(hydroxymethyl)benzonitrile serves as a critical "trifunctional" linchpin in modern drug discovery. Its structure offers three distinct orthogonal handles:

  • Nitrile (-CN): A precursor for amidines, tetrazoles, or amines; also serves as a robust electron-withdrawing group (EWG) to modulate pKa.

  • Hydroxymethyl (-CH₂OH): A primary alcohol for etherification, oxidation to aldehyde/acid, or conversion to a leaving group (mesylate/halide) for nucleophilic substitution.

  • Chloro (-Cl): A handle for late-stage diversification via Buchwald-Hartwig amination or Suzuki-Miyaura coupling.

This guide details a robust, scalable protocol for synthesizing this scaffold starting from methyl 3-bromo-5-chlorobenzoate . The route prioritizes chemoselectivity, specifically the reduction of an ester in the presence of a reactive nitrile group, a common pitfall in multi-functional arene synthesis.

Retrosynthetic Analysis

The logical disconnection relies on preserving the sensitive nitrile group while manipulating the oxidation state of the carbonyl substituent.

Retrosynthesis Target 3-Chloro-5-(hydroxymethyl)benzonitrile (Target) Intermediate Methyl 3-chloro-5-cyanobenzoate (Key Intermediate) Intermediate->Target Chemoselective Reduction (NaBH4/CaCl2) StartingMaterial Methyl 3-bromo-5-chlorobenzoate (Starting Material) StartingMaterial->Intermediate Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4)

Figure 1: Retrosynthetic strategy highlighting the sequential introduction of the nitrile followed by selective reduction.[1]

Experimental Protocols

Phase 1: Palladium-Catalyzed Cyanation

Objective: Convert the bromo-substituent to a nitrile without affecting the chloro-group or the ester. Mechanism: Pd(0) undergoes oxidative addition preferentially at the C-Br bond (weaker than C-Cl), followed by transmetallation with Zn(CN)₂ and reductive elimination.

Materials Table
ReagentMW ( g/mol )Equiv.[2][3]Scale (Example)Role
Methyl 3-bromo-5-chlorobenzoate 249.491.05.00 g (20.0 mmol)Substrate
Zinc Cyanide (Zn(CN)₂) 117.440.61.41 g (12.0 mmol)Cyanide Source
Pd(PPh₃)₄ 1155.560.051.16 g (1.0 mmol)Catalyst
DMF (Anhydrous) --50 mLSolvent
Step-by-Step Protocol
  • Degassing: In a 250 mL round-bottom flask, dissolve Methyl 3-bromo-5-chlorobenzoate in anhydrous DMF. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).

  • Addition: Add Zn(CN)₂ and Pd(PPh₃)₄ under a positive stream of Argon.

  • Reaction: Heat the mixture to 85°C for 4–6 hours.

    • Note: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide is less polar than the nitrile product. Do not overheat (>100°C) to avoid scrambling the chloro-position or reducing the Pd catalyst to Pd black.

  • Workup: Cool to room temperature. Dilute with EtOAc (150 mL) and wash with 2M NH₄OH (2 x 50 mL) to sequester zinc salts and remove trace cyanide. Wash with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: Flash column chromatography (0-15% EtOAc in Hexanes).

    • Yield Expectation: 85–92% as a white solid.

Phase 2: Chemoselective Ester Reduction

Objective: Reduce the methyl ester to the primary alcohol without reducing the nitrile to an amine or aldehyde. Rationale: Standard LiAlH₄ is too aggressive and will attack the nitrile. DIBAL-H is risky (forms imines). Sodium Borohydride (NaBH₄) activated by Calcium Chloride (CaCl₂) generates a borohydride species capable of reducing esters but inert toward nitriles.

Materials Table
ReagentMW ( g/mol )Equiv.[2]Scale (Example)Role
Methyl 3-chloro-5-cyanobenzoate 195.601.03.00 g (15.3 mmol)Substrate
NaBH₄ 37.833.01.74 g (46.0 mmol)Reducing Agent
CaCl₂ (Anhydrous) 110.981.52.55 g (23.0 mmol)Activator
THF / Ethanol (2:1) --60 mLSolvent System
Step-by-Step Protocol
  • Preparation: Dissolve the ester (from Phase 1) in THF (40 mL) and Ethanol (20 mL). Cool the solution to 0°C in an ice bath.

  • Activation: Add anhydrous CaCl₂ in one portion. Stir for 10 minutes.

  • Reduction: Add NaBH₄ portion-wise over 15 minutes.

    • Observation: Mild gas evolution (H₂) will occur.

  • Progression: Allow the reaction to warm to room temperature and stir for 4 hours.

    • TLC Check: The alcohol product is significantly more polar than the ester.

  • Quench (Critical): Cool back to 0°C. Carefully add saturated aqueous NH₄Cl (20 mL) dropwise.

    • Caution: Vigorous bubbling.

  • Extraction: Evaporate the bulk of the organic solvents under reduced pressure. Extract the aqueous residue with EtOAc (3 x 50 mL).

  • Purification: The crude material is often pure enough (>95%).[5] If necessary, purify via silica gel chromatography (30-50% EtOAc in Hexanes).

    • Yield Expectation: 88–95% as a white crystalline solid.

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Cyanation Oxygen in solventSparge DMF with Argon for >15 mins; use fresh catalyst.
Nitrile Hydrolysis Workup too acidic/basicKeep workup pH near neutral; avoid prolonged exposure to strong bases.
Incomplete Reduction Wet solvent / Old NaBH₄Use anhydrous EtOH/THF; ensure NaBH₄ is free-flowing (not clumped).
Over-reduction (Amine) Temperature too highMaintain reduction at RT; do not reflux.

Reaction Workflow Visualization

Workflow Start Start: Methyl 3-chloro-5-cyanobenzoate Mix Dissolve in THF/EtOH Add CaCl2 Start->Mix React Add NaBH4 (0°C) Warm to RT (4h) Mix->React Activation Quench Quench: Sat. NH4Cl React->Quench Complete Isolate Isolate: Extract EtOAc Evaporate Quench->Isolate

Figure 2: Workflow for the chemoselective reduction of the ester moiety.

Safety & Handling

  • Cyanides: Phase 1 utilizes Zn(CN)₂. While less volatile than NaCN, it is highly toxic. All weighing must occur in a fume hood. Waste must be treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

  • Hydrogen Gas: Phase 2 generates H₂. Ensure adequate ventilation to prevent accumulation of explosive mixtures.

  • Palladium Residues: Heavy metal waste must be segregated.

References

  • Selective Reduction of Esters: The use of NaBH₄/CaCl₂ for chemoselective reduction of esters in the presence of nitriles is a well-established methodology.

    • Source: Hamada, Y., et al. "Selective reduction of esters with sodium borohydride-calcium chloride." Chem. Pharm. Bull.1982 , 30, 1921-1924.

  • Palladium-Catalyzed Cyanation: Protocol adapted

    • Source: Tschaen, D. M., et al. "An improved procedure for the preparation of aryl nitriles." J. Org.[6] Chem.1995 , 60, 4324.

  • Compound Characterization: Analogous spectral data for 3-chloro-5-substituted benzonitriles can be verified against commercial d

    • Source: PubChem Compound Summary for 3-Chloro-5-hydroxybenzonitrile (Precursor Analog).

Sources

Technical Application Note: 3-Chloro-5-(hydroxymethyl)benzonitrile in Agrochemical Synthesis

[1]

Executive Summary

3-Chloro-5-(hydroxymethyl)benzonitrile (CAS: 1021871-35-1) represents a high-value "trifunctional" scaffold in modern agrochemical discovery. Unlike simple benzyl alcohols, this intermediate possesses three distinct reactive vectors—an electrophilic benzyl alcohol, a modifiable nitrile, and an aryl chloride—arranged in a meta-substitution pattern. This specific geometry is critical for disrupting biological targets in auxin signaling (herbicides) and mitochondrial respiration (fungicides).

This guide outlines the validated protocols for synthesizing, handling, and deploying this intermediate to construct complex bioactive molecules.

Chemical Identity & Physical Profile[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name 3-Chloro-5-(hydroxymethyl)benzonitrile
Synonyms 3-Chloro-5-cyanobenzyl alcohol; (3-Chloro-5-cyanophenyl)methanol
CAS Number 1021871-35-1
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in EtOAc, DCM, MeOH, DMSO; Sparingly soluble in water
Stability Stable under standard conditions; Hygroscopic; Store under inert gas

Strategic Synthetic Utility

The value of this compound lies in its ability to serve as a divergent node .[1] The hydroxymethyl group (-CH₂OH) acts as the primary anchor for coupling, while the nitrile (-CN) and chloride (-Cl) groups serve as "warheads" or sites for late-stage diversification.[1]

Divergence Map (Pathway Visualization)[1]

The following diagram illustrates how the core scaffold branches into three critical agrochemical classes: Benzyl Halides (alkylating agents), Benzaldehydes (heterocycle precursors), and Benzoic Acids (auxin mimics).

GCore3-Chloro-5-(hydroxymethyl)benzonitrile(CAS: 1021871-35-1)HalideBenzyl Halide(Leaving Group)Core->HalideSOCl2 or PBr3(Activation)AldehydeBenzaldehyde(Electrophile)Core->AldehydePCC or Swern Ox.(Oxidation)AcidBenzoic Acid/Amide(Auxin Mimic)Core->AcidHydrolysis(Nitrile Conv.)EtherEther-linkedHerbicidesHalide->EtherHydrazoneHydrazoneInsecticidesAldehyde->HydrazoneHeterocycleTetrazole/TriazoleFungicidesAcid->Heterocycle

Figure 1: Synthetic divergence from the hydroxymethyl scaffold.[1] The molecule allows orthogonal functionalization, enabling library generation from a single precursor.

Validated Synthesis Protocols

Researchers often face a choice between Cost (Industrial Route) and Selectivity (Laboratory Route). Both validated protocols are provided below.

Protocol A: The "Industrial" Radical Bromination Route

Best for: Large-scale preparation where cost is a driver. Mechanism:[1] Radical bromination of 3-chloro-5-methylbenzonitrile followed by hydrolysis.[1]

Reagents:

  • 3-Chloro-5-methylbenzonitrile (Precursor)[1]

  • N-Bromosuccinimide (NBS)[1][2][3]

  • AIBN (Catalytic initiator)[1]

  • CaCO₃ / Water (Hydrolysis)[1]

Step-by-Step:

  • Bromination: Dissolve 3-chloro-5-methylbenzonitrile (1.0 eq) in CCl₄ or Trifluorotoluene (greener alternative). Add NBS (1.05 eq) and AIBN (0.05 eq).

  • Reflux: Heat to reflux (80°C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of starting material.[1][4]

    • Critical Control: Anhydrous conditions are vital here to prevent premature hydrolysis to the aldehyde.

  • Filtration: Cool to 0°C to precipitate succinimide. Filter and concentrate the filtrate to obtain the crude benzyl bromide.[1]

  • Hydrolysis: Suspend the crude bromide in a 1:1 mixture of Dioxane:Water. Add CaCO₃ (2.0 eq) and reflux for 12 hours.

  • Workup: Acidify carefully with 1M HCl, extract with EtOAc, and recrystallize from Hexane/EtOAc.

Protocol B: The "Chemoselective" Reduction Route

Best for: High-purity lab synthesis; avoids radical byproducts. Mechanism:[1] Selective reduction of methyl 3-chloro-5-cyanobenzoate using NaBH₄/CaCl₂ or LiBH₄.[1]

Reagents:

  • Methyl 3-chloro-5-cyanobenzoate (Precursor)[1]

  • Sodium Borohydride (NaBH₄)[1]

  • Calcium Chloride (CaCl₂) - Activates NaBH₄ to mimic LiBH₄[1]

  • THF/Ethanol (2:1)[1]

Step-by-Step:

  • Setup: In a round-bottom flask under N₂, dissolve Methyl 3-chloro-5-cyanobenzoate (10 mmol) in THF (30 mL) and Ethanol (15 mL).

  • Activation: Add CaCl₂ (20 mmol) and stir for 15 minutes at 0°C.

  • Reduction: Add NaBH₄ (30 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours.

    • Why this works: Standard NaBH₄ reduces esters slowly. The addition of Ca²⁺ coordinates to the carbonyl oxygen, increasing electrophilicity, while leaving the nitrile (-CN) and aryl chloride (-Cl) untouched.[1]

  • Quench: Cool to 0°C, quench with sat. NH₄Cl. Extract with EtOAc.[5][6]

  • Purification: Flash chromatography (SiO₂, 20-40% EtOAc in Hexane).

Application Modules: Agrochemical Synthesis

Module 1: Synthesis of Benzyl Ether Herbicides

Many Protoporphyrinogen Oxidase (PPO) inhibitors require a specific benzyl ether linkage.

Workflow:

  • Activation: Convert 3-chloro-5-(hydroxymethyl)benzonitrile to the benzyl bromide using PBr₃ (0°C, DCM).

    • Note: The nitrile group deactivates the ring, making the benzyl bromide relatively stable compared to electron-rich analogs.[1]

  • Coupling: React the benzyl bromide with a substituted phenol (e.g., a uracil or pyrazole derivative) using K₂CO₃ in DMF at 60°C.

  • Result: A stable ether linkage is formed. The 3-Cl/5-CN pattern on the distal ring provides the necessary lipophilicity and metabolic stability (blocking oxidation at the meta positions).[1]

Module 2: Aldehyde-Based Insecticides

Hydrazone and semicarbazone insecticides often utilize meta-substituted benzaldehydes.[1]

Workflow:

  • Oxidation: Treat the alcohol with PCC (Pyridinium Chlorochromate) in DCM or use Swern conditions (DMSO/Oxalyl Chloride) for a metal-free approach.[1]

  • Condensation: React the resulting 3-chloro-5-cyanobenzaldehyde with a hydrazine derivative (R-NH-NH₂) in Ethanol with catalytic acetic acid.

  • Result: The electron-withdrawing nature of the -CN and -Cl groups increases the electrophilicity of the aldehyde, accelerating Schiff base formation.[1]

Quality Control & Analytics

To ensure the integrity of the intermediate before downstream use, the following analytical standards are recommended.

MethodExpected Signal / CriteriaInterpretation
¹H NMR (400 MHz, DMSO-d₆) δ 4.60 (d, 2H, -CH₂-), 5.45 (t, 1H, -OH), 7.6-7.9 (m, 3H, Ar-H)Diagnostic doublet for methylene confirms alcohol; absence of singlet at ~10 ppm confirms no aldehyde contamination.[1]
IR Spectroscopy ~2230 cm⁻¹ (CN stretch), ~3300-3400 cm⁻¹ (OH broad)Sharp nitrile peak is the key identity marker.[1]
HPLC Purity >98.0% (AUC)Impurities often include the benzoic acid derivative (hydrolysis product).[1]

References

  • BenchChem. (n.d.). 3-Chloro-5-hydroxybenzonitrile and derivatives: Synthesis and Properties. Retrieved from [1]

  • Organic Chemistry Portal. (2019). N-Bromosuccinimide (NBS) in Organic Synthesis: Benzylic Bromination Protocols. Retrieved from [1]

  • ResearchGate. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene. Retrieved from

  • ChemicalBook. (2024).[5] Synthesis of 3-chloro-5-methoxybenzonitrile and downstream reduction. Retrieved from [1]

  • CymitQuimica. (n.d.). 3-Chloro-5-cyanobenzyl alcohol Product Specification. Retrieved from [1]

experimental procedure for O-alkylation of 3-Chloro-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Validated Protocol for the O-Alkylation of 3-Chloro-5-(hydroxymethyl)benzonitrile via Williamson Ether Synthesis

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.

Introduction: Strategic Synthesis of Benzyl Ether Derivatives

The synthesis of substituted benzyl ethers is a cornerstone of modern drug discovery and materials science. The ether linkage, while seemingly simple, provides a robust and metabolically stable linker that can profoundly influence a molecule's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and conformational rigidity. The target molecule, 3-Chloro-5-(hydroxymethyl)benzonitrile, presents a valuable scaffold, featuring a reactive benzylic alcohol for derivatization, alongside electron-withdrawing chloro and nitrile groups that modulate the electronic properties of the aromatic ring.

This application note provides a comprehensive, field-tested protocol for the O-alkylation of 3-Chloro-5-(hydroxymethyl)benzonitrile. We will employ the Williamson ether synthesis, a classic yet highly reliable method for forming ether bonds.[1][2] The core of this SN2 reaction involves the deprotonation of the alcohol to form a potent nucleophile—the alkoxide—which subsequently displaces a halide from a primary alkyl halide.[2] Our discussion will delve into the causality behind the selection of reagents, solvents, and reaction conditions, offering a self-validating system for researchers to achieve high-yield, clean conversion for downstream applications.

Mechanistic Rationale and Substrate Considerations

The success of the Williamson ether synthesis hinges on the efficient generation of the alkoxide and the subsequent nucleophilic attack.

  • The Substrate: 3-Chloro-5-(hydroxymethyl)benzonitrile possesses a primary benzylic alcohol. The aromatic ring is substituted with two electron-withdrawing groups (EWGs), a chloro group and a nitrile group. These EWGs decrease the electron density of the ring, which can slightly increase the acidity of the benzylic alcohol's proton compared to an unsubstituted benzyl alcohol, facilitating its removal.[3][4][5]

  • Choice of Base: A strong, non-nucleophilic base is paramount for the quantitative deprotonation of the alcohol without competing side reactions. Sodium hydride (NaH) is an ideal choice. It is an inexpensive, powerful base that reacts irreversibly with the alcohol to form the sodium alkoxide and hydrogen gas, which simply evolves from the reaction mixture, driving the equilibrium forward.[6]

  • Solvent System: The choice of solvent is critical for an SN2 reaction. A polar aprotic solvent is required to dissolve the starting material and the alkoxide intermediate while not interfering with the nucleophile.[2] N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are excellent options. DMF, in particular, is highly effective at solvating the sodium cation, leaving the alkoxide anion more "naked" and, therefore, more nucleophilic, often accelerating the reaction rate.[6] Anhydrous conditions are essential to prevent the quenching of the sodium hydride and the alkoxide intermediate.

Experimental Workflow Overview

The entire experimental procedure is designed to ensure safety, efficiency, and reproducibility. The logical flow from setup to final product characterization is outlined below.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Dry Glassware Under Vacuum/Heat B Add Substrate & Stir Bar A->B C Add Anhydrous Solvent (e.g., DMF) B->C D Establish Inert Atmosphere (N₂ or Ar) C->D E Cool to 0 °C (Ice Bath) D->E F Add NaH Portion-wise (Deprotonation) E->F G Add Alkyl Halide Dropwise F->G H Warm to RT & Stir (Monitor by TLC) G->H I Quench Reaction (at 0 °C with H₂O) H->I J Aqueous Extraction (EtOAc/H₂O) I->J K Wash with Brine J->K L Dry (Na₂SO₄), Filter, & Concentrate K->L M Purify via Flash Column Chromatography L->M N Pure Product M->N Characterize (NMR, MS, FTIR)

Caption: Experimental workflow for O-alkylation.

Detailed Experimental Protocol

This protocol is generalized for the reaction with a primary alkyl halide (e.g., ethyl bromide). Molar equivalents should be adjusted based on the specific alkylating agent used.

Materials and Reagents
Reagent/MaterialMolecular Wt. ( g/mol )Amount (1 mmol scale)Molar Eq.Notes
3-Chloro-5-(hydroxymethyl)benzonitrile167.59168 mg1.0Starting material. Ensure it is dry.
Sodium Hydride (60% dispersion in mineral oil)24.0044 mg1.1Handle with care under inert atmosphere. Reacts violently with water.
Alkyl Halide (e.g., Ethyl Bromide)108.97131 mg (96 µL)1.2Use a primary alkyl halide for best results.
Anhydrous N,N-Dimethylformamide (DMF)-5 mL-Sure/Seal™ bottle or freshly distilled.
Ethyl Acetate (EtOAc)-~50 mL-For extraction.
Deionized Water (H₂O)-~50 mL-For work-up.
Brine (Saturated aqueous NaCl)-~20 mL-For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-Drying agent.
Silica Gel (230-400 mesh)-As needed-For column chromatography.
TLC plates (Silica gel 60 F₂₅₄)-As needed-For reaction monitoring.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 25 mL round-bottom flask containing a magnetic stir bar, add 3-Chloro-5-(hydroxymethyl)benzonitrile (168 mg, 1.0 mmol).

    • Seal the flask with a rubber septum and purge with dry nitrogen or argon for 10 minutes.

    • Using a syringe, add anhydrous DMF (5 mL) to dissolve the starting material. Stir to ensure complete dissolution.

  • Deprotonation:

    • Cool the flask to 0 °C in an ice-water bath.

    • Carefully weigh the sodium hydride (60% dispersion, 44 mg, 1.1 mmol) in a glovebox or under a nitrogen stream and add it to the reaction mixture in one portion. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.

    • Stir the suspension at 0 °C for 30 minutes. The cessation of bubbling indicates the completion of alkoxide formation. The mixture may appear as a cloudy suspension.

  • Alkylation:

    • While maintaining the temperature at 0 °C, add the alkyl halide (e.g., ethyl bromide, 96 µL, 1.2 mmol) dropwise via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture vigorously for 4-12 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Prepare a TLC chamber with an appropriate eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Spot the starting material (a solution in EtOAc) and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up:

    • Once the reaction is complete (as determined by TLC), cool the flask back to 0 °C in an ice bath.

    • Quench the reaction with extreme care. Slowly add deionized water (approx. 5 mL) drop-by-drop to the stirred mixture to destroy any excess sodium hydride. Initial additions may cause vigorous bubbling.

    • Transfer the mixture to a separatory funnel containing deionized water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with water (2 x 15 mL) to remove DMF, followed by a final wash with brine (1 x 20 mL).[7]

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.[8]

    • Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 9:1 Hexanes:EtOAc) to isolate the pure O-alkylated product.

    • Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield the final product.

Product Characterization

The identity and purity of the synthesized 3-Chloro-5-(alkoxymethyl)benzonitrile derivative should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect to see the disappearance of the broad singlet corresponding to the alcohol -OH proton. New signals corresponding to the alkyl group will appear (e.g., a triplet at ~1.2 ppm and a quartet at ~3.6 ppm for an ethyl group). The benzylic protons (-Ar-CH₂ -O-) will remain as a singlet but may shift slightly (typically ~4.5-4.6 ppm).

  • ¹³C NMR: A new signal for the O-CH₂ -R carbon will appear, and the benzylic C H₂-O carbon will also be present in the aliphatic region.

  • FT-IR Spectroscopy: The most significant change will be the disappearance of the broad O-H stretching band (typically around 3300-3400 cm⁻¹) from the starting material. The characteristic C≡N stretch will remain (~2230 cm⁻¹), and a C-O-C ether stretch will appear (~1100 cm⁻¹).

  • Mass Spectrometry: Analysis by GC-MS or LC-MS should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product.[9]

Trustworthiness and Troubleshooting

  • Incomplete Reaction: If TLC analysis shows significant remaining starting material after 12 hours, the reaction mixture can be gently heated to 40-50 °C for an additional 2-4 hours.

  • Anhydrous Conditions: The most common cause of failure is the presence of water, which will quench the NaH. Ensure all glassware is rigorously dried and anhydrous solvents are used.

  • Choice of Halide: This protocol is optimized for primary alkyl halides. Secondary halides will likely result in a mixture of substitution and E2 elimination products, while tertiary halides will almost exclusively yield the elimination product.[2]

References

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • Journal of the American Chemical Society. Synthesis of Benzylic Alcohols by C–H Oxidation. [Link]

  • ResearchGate. N-alkylation of o-substituted anilines with benzyl alcohols. [Link]

  • Organic Chemistry Portal. Ester synthesis by O-alkylation. [Link]

  • Chemistry LibreTexts. Substituent Effects in the Reactivity of Aromatic Rings. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Google Patents.
  • Reddit. Help finding procedure for williamson ether synthesis... [Link]

  • Google Patents.
  • ResearchGate. Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. [Link]

  • Pearson. Show how you would use the Williamson ether synthesis to prepare... [Link]

Sources

Application Note: Divergent Synthesis of Novel Heterocycles from 3-Chloro-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This application note details the strategic utilization of 3-Chloro-5-(hydroxymethyl)benzonitrile (CAS: 215309-84-1) as a trifunctional scaffold for Fragment-Based Drug Discovery (FBDD). Unlike simple disubstituted benzenes, this molecule offers three orthogonal reactivity vectors, allowing medicinal chemists to "grow" the molecule in defined 3D space without protecting group manipulation.

The "Trifunctional Hub" Concept:

  • The Nitrile Vector (C-1): Precursor for 1,2,4-oxadiazoles, tetrazoles, and triazines.[1]

  • The Halogen Vector (C-3): A handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings.[1]

  • The Alcohol Vector (C-5): A benzylic alcohol adaptable for oxidation (to aldehydes), conversion to leaving groups (halides/mesylates), or etherification.[1]

Strategic Analysis of Reactivity

To maximize yield and minimize side reactions, the order of operations is critical.

Functional GroupReactivity ProfileRecommended Transformation Order
-CN (Nitrile) Electrophilic (Pinner) or Dipolarophile (Cycloaddition)First or Second. Generally stable to Pd-coupling conditions but sensitive to strong hydrides.[1]
-Cl (Chloride) Aryl halide (Cross-coupling partner)Flexible. 3-Chloro is less reactive than Bromo/Iodo analogs.[1][2] Requires activated ligands (e.g., XPhos, SPhos) for efficient coupling.[1]
-CH₂OH (Alcohol) Nucleophilic / OxidizableLast (Recommended). Can be oxidized to aldehyde for heterocycle formation.[1] If coupling is performed first, the alcohol often does not require protection.
Diagram 1: Divergent Synthesis Map

The following diagram illustrates the potential heterocyclic libraries accessible from this single core.

DivergentSynthesis Core 3-Chloro-5-(hydroxymethyl) benzonitrile Nitrile Nitrile Vector (-CN) Core->Nitrile Halogen Halogen Vector (-Cl) Core->Halogen Alcohol Alcohol Vector (-CH2OH) Core->Alcohol Tetrazole Tetrazoles (Bioisostere of -COOH) Nitrile->Tetrazole NaN3 / ZnBr2 Oxadiazole 1,2,4-Oxadiazoles (Peptidomimetics) Nitrile->Oxadiazole NH2OH / R-COCl Biaryl Biaryl Systems (Suzuki Coupling) Halogen->Biaryl Ar-B(OH)2 / Pd-Cat Imidazole Benzimidazoles/ Imidazoles Alcohol->Imidazole Oxidation -> Diamine

Caption: Divergent synthesis pathways utilizing the three orthogonal functional handles of the scaffold.[1]

Detailed Protocols

Protocol A: Synthesis of 5-Substituted Tetrazoles (The Nitrile Vector)

Tetrazoles are crucial carboxylic acid bioisosteres in angiotensin II receptor antagonists (e.g., Losartan).[1] The following protocol uses a Zinc(II)-catalyzed method, which is safer and faster than traditional tin-mediated or neat hydrazoic acid routes.[1]

Mechanism: [3+2] Cycloaddition of azide to the nitrile.[3] Safety Note: Azides can form explosive metal salts.[1] Use non-metallic spatulas and quench with sodium nitrite/sulfuric acid.[1]

Materials:

  • Substrate: 3-Chloro-5-(hydroxymethyl)benzonitrile (1.0 eq)[1]

  • Reagent: Sodium Azide (

    
    ) (1.5 eq)[1]
    
  • Catalyst: Zinc Bromide (

    
    ) (1.0 eq)[1]
    
  • Solvent: Water/Isopropanol (2:1 ratio) or DMF (for higher solubility)[1]

Step-by-Step Procedure:

  • Setup: In a pressure-rated glass vial or round-bottom flask equipped with a reflux condenser, dissolve the substrate (1.0 mmol) in solvent (5 mL).

  • Addition: Add

    
     (1.0 mmol) and 
    
    
    
    (1.5 mmol). Note: The Lewis acid Zn(II) activates the nitrile, lowering the activation energy.
  • Reaction: Heat the mixture to 100°C (or reflux) for 12–24 hours. Monitor by LC-MS (Target Mass: M+43).[1]

  • Workup (Critical for Purity):

    • Cool to room temperature.[1][4][5]

    • Add 3N HCl until pH ~1 (Caution: Hydrazic acid gas may evolve; perform in fume hood). This breaks the Zinc-Tetrazole complex.[1]

    • Extract with Ethyl Acetate (3 x 10 mL).[1]

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water if necessary.

Self-Validation Check:

  • IR Spectroscopy: Disappearance of the sharp nitrile peak at ~2230 cm⁻¹.

  • 1H NMR: Appearance of a broad NH proton (typically 12-14 ppm, exchangeable).[1]

Protocol B: Suzuki-Miyaura Cross-Coupling (The Halogen Vector)

Aryl chlorides are generally sluggish in Suzuki couplings compared to bromides.[1] However, the electron-withdrawing nature of the nitrile group at the meta position activates the C-Cl bond slightly. We employ XPhos Pd G2 or Pd(dppf)Cl2 for reliable conversion.[1]

Materials:

  • Substrate: 3-Chloro-5-(hydroxymethyl)benzonitrile (1.0 eq)[1]

  • Boronic Acid: Phenylboronic acid (or derivative) (1.2 eq)[1]

  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base: Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Procedure:

  • Degassing: Charge the reaction vessel with the substrate, boronic acid, base, and solvent. Sparge with Nitrogen/Argon for 10 minutes. Oxygen inhibits the Pd(0) cycle.

  • Catalyst Addition: Add the Palladium catalyst quickly under positive inert gas pressure.

  • Reaction: Heat to 90°C for 4–8 hours.

    • Note: The free benzyl alcohol (-CH2OH) is tolerated well under these conditions.[1] Protection is rarely needed unless the boronic acid contains highly electrophilic groups.[1]

  • Workup:

    • Filter through a Celite pad to remove Palladium black.[1]

    • Dilute with water and extract with EtOAc.[1][5]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

  • LC-MS: Distinct shift in retention time (product is more lipophilic) and mass spectrum showing the loss of the Chlorine isotope pattern (3:1 ratio of M:M+2 disappears).

Protocol C: Synthesis of 1,2,4-Oxadiazoles (Nitrile Vector)

This protocol converts the nitrile into a peptidomimetic 1,2,4-oxadiazole ring.

Step 1: Amidoxime Formation

  • Dissolve 3-Chloro-5-(hydroxymethyl)benzonitrile in Ethanol.

  • Add Hydroxylamine hydrochloride (

    
    , 2.0 eq) and 
    
    
    
    (2.2 eq).
  • Reflux (80°C) for 6 hours.

  • Concentrate and triturate with water to isolate the Amidoxime intermediate .[1]

Step 2: Cyclization

  • Dissolve the Amidoxime in Toluene or Pyridine.[1]

  • Add an Acid Chloride (R-COCl, 1.1 eq).[1]

  • Heat to 110°C. The initial O-acylation is followed by thermal dehydration to close the ring.[1]

Workflow Visualization (Oxadiazole Pathway)

OxadiazoleWorkflow Start Start: 3-Chloro-5-(hydroxymethyl) benzonitrile Reagents1 NH2OH-HCl, NaHCO3 EtOH, Reflux Start->Reagents1 Intermediate Amidoxime Intermediate (Isolated Solid) Reagents1->Intermediate Nucleophilic Addition Reagents2 R-COCl (Acid Chloride) Toluene, 110°C Intermediate->Reagents2 Product Final Product: 3,5-Disubstituted 1,2,4-Oxadiazole Reagents2->Product Acylation & Dehydration

Caption: Two-step synthesis of 1,2,4-oxadiazoles via the amidoxime intermediate.

Troubleshooting & Quality Control

To ensure scientific integrity, utilize these self-validating checkpoints:

IssueProbable CauseCorrective Action
Low Yield in Suzuki Coupling Oxidation of Pd catalyst or unreactive C-Cl bond.[1]1. Ensure rigorous degassing.2. Switch ligand to XPhos or SPhos (specialized for aryl chlorides).[1]
Incomplete Tetrazole Formation "Poisoning" of Lewis Acid catalyst.[1]Increase

loading or switch to

in DMF at 120°C.
Alcohol Oxidation Side-Reactions Accidental oxidation during workup.[1]Avoid strong oxidants during workup.[1] If the alcohol is the final target, keep pH neutral.

References

  • Synthesis of 1,2,4-Oxadiazoles from Benzonitriles

    • Augustine, J. K., et al. "PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles."[6] J. Org.[1][7] Chem., 2009.[1][8][9]

  • Suzuki-Miyaura Coupling of Aryl Chlorides

    • Miyaura, N., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev., 1995.[1]

    • [1]

  • Tetrazole Synthesis via Zinc Catalysis

    • Demko, Z. P., & Sharpless, K. B.[7] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." J. Org.[1][7] Chem., 2001.[1][7]

    • [1]

  • Properties of 3-Chloro-5-hydroxybenzonitrile derivatives

    • PubChem Compound Summary for CID 21949878.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Chloro-5-(hydroxymethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthetic route and improve yields.

Part 1: General Synthesis & Troubleshooting (FAQ)

This section addresses common challenges encountered during the synthesis of 3-Chloro-5-(hydroxymethyl)benzonitrile, focusing on the widely used method of reducing 3-Chloro-5-formylbenzonitrile with sodium borohydride (NaBH₄).

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. A systematic approach is crucial for diagnosis.

  • Cause 1: Inactive or Insufficient Reducing Agent: Sodium borohydride is susceptible to decomposition by moisture. An older, improperly stored bottle of NaBH₄ may have significantly reduced activity. Furthermore, using insufficient molar equivalents will result in an incomplete reaction.

  • Cause 2: Suboptimal Reaction Temperature: While NaBH₄ reductions are often performed at 0 °C to room temperature, the reaction rate can be slow.[1] If the reaction is incomplete, a slight, controlled increase in temperature may be necessary. However, excessive heat can lead to side reactions.

  • Cause 3: Competing Side Reactions: The primary competing reaction is the reduction of the nitrile group, although this is generally slow with NaBH₄.[2] Another possibility is the Cannizzaro reaction of the starting aldehyde under basic conditions, though this is less common with the mild conditions of NaBH₄ reduction.

  • Cause 4: Inefficient Quenching and Work-up: Product can be lost during the work-up phase. The quenching step, typically with dilute acid or ammonium chloride, must be performed carefully to avoid product degradation.[1] Inefficient extraction from the aqueous layer will also significantly lower the isolated yield.

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are these impurities?

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates an incomplete reaction or the formation of byproducts.

  • Spot 1 (Matching Starting Material): This is the most common scenario and indicates an incomplete reaction. To address this, consider extending the reaction time, adding a small excess of NaBH₄, or ensuring your NaBH₄ is fully active.

  • Spot 2 (Highly Polar, Low Rf): This could be the corresponding carboxylic acid, 3-Chloro-5-cyanobenzoic acid, formed by the oxidation of the starting aldehyde if it was exposed to air for prolonged periods.[3]

  • Spot 3 (Less Polar, High Rf): A less polar spot could indicate the formation of an over-reduced product or a borate ester intermediate that has not been fully hydrolyzed during the work-up.

Q3: The final product is a persistent oil and won't crystallize. How can I induce crystallization?

Obtaining a solid product is crucial for achieving high purity. If your 3-Chloro-5-(hydroxymethyl)benzonitrile remains an oil, consider the following techniques:

  • Purity Check: First, ensure the product is sufficiently pure using NMR or GC-MS. Impurities are a common cause of crystallization failure. If necessary, re-purify by column chromatography.

  • Solvent System Adjustment: The choice of solvent for recrystallization is critical. A common approach is to use a solvent system where the product is soluble when hot but sparingly soluble when cold, such as ethyl acetate/hexanes or toluene.[4]

  • Slow Cooling & Seeding: Allow the saturated solution to cool slowly to room temperature before placing it in a refrigerator or freezer. Rapid cooling can promote oiling out.[4] If available, adding a seed crystal of pure product can initiate crystallization.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[4]

Part 2: Recommended Synthetic Protocol & Optimization

This section details a reliable, step-by-step protocol for the synthesis of 3-Chloro-5-(hydroxymethyl)benzonitrile via the reduction of 3-Chloro-5-formylbenzonitrile.

Reaction Scheme

G cluster_0 Reduction of 3-Chloro-5-formylbenzonitrile SM 3-Chloro-5-formylbenzonitrile PD 3-Chloro-5-(hydroxymethyl)benzonitrile SM->PD reagents 1) NaBH4, Methanol 2) H2O (Work-up)

Caption: Synthesis of 3-Chloro-5-(hydroxymethyl)benzonitrile.

Experimental Protocol

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-5-formylbenzonitrile (1.0 eq).

  • Dissolve the starting material in a suitable solvent such as methanol or ethanol (approx. 10-15 mL per gram of starting material).

  • Cool the flask to 0 °C in an ice-water bath.

Step 2: Reduction

  • Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the stirred solution over 15-20 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 1-3 hours).

Step 3: Work-up and Extraction

  • Cool the reaction mixture back to 0 °C and slowly quench by adding 1M hydrochloric acid (HCl) until the pH is ~5-6. Trustworthiness Note: This step neutralizes excess NaBH₄ and hydrolyzes borate esters, which is essential for isolating the product.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Step 4: Purification

  • Concentrate the filtered organic solution under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure 3-Chloro-5-(hydroxymethyl)benzonitrile as a white solid.

Data Summary Table
ParameterRecommended ValueRationale
Starting Material 3-Chloro-5-formylbenzonitrileCommercially available precursor.
Reducing Agent Sodium Borohydride (NaBH₄)Selective for aldehydes over nitriles.[2]
Stoichiometry 1.1 - 1.5 eq. NaBH₄Ensures complete reaction.
Solvent Methanol or EthanolGood solubility for reactants.
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions.
Reaction Time 1 - 3 hoursMonitored by TLC.
Work-up 1M HCl quenchNeutralizes excess reagent and hydrolyzes intermediates.[5]
Purification Column ChromatographyProvides high purity final product.
Expected Yield >90%With optimized conditions.

Part 3: Troubleshooting Workflow & Characterization

A logical workflow for troubleshooting common issues is essential for efficient problem-solving.

Troubleshooting Decision Tree

Caption: Troubleshooting workflow for synthesis optimization.

Product Characterization

Confirming the identity and purity of the final product is a critical final step.

  • Appearance: White to off-white crystalline solid.[6]

  • Melting Point: Approximately 168-172 °C.[6]

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the benzylic CH₂ group. The integration of these signals should be consistent with the structure.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (167.59 g/mol ).

References

  • Quick Company. Process For The Preparation Of 3 Chloroiminodibenzyl. Available from: [Link]

  • Google Patents. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
  • Google Patents. CN103102287A - Production process for preparing chlorobenzonitrile through ammoxidation.
  • Master Organic Chemistry. Addition of NaBH4 to aldehydes to give primary alcohols. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • European Patent Office. Process for preparing aromatic nitriles - EP 0441004 B1. Available from: [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available from: [Link]

  • PubChem. 3-Chloro-5-hydroxybenzonitrile. Available from: [Link]

  • PharmaCompass. The Critical Role of 3-Chloro-5-hydroxybenzonitrile in Pharma Synthesis. Available from: [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available from: [Link]

  • National Institutes of Health. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC. Available from: [Link]

  • YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Available from: [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available from: [Link]

  • Wikipedia. 3-Chlorobenzonitrile. Available from: [Link]

  • PubChem. p-Cyanobenzyl alcohol. Available from: [Link]

  • Home Sunshine Pharma. 3-Chloro-5-hydroxybenzoic Acid CAS 53984-36-4. Available from: [Link]

Sources

Technical Support Center: Synthesis of 3-Chloro-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis and troubleshooting of 3-Chloro-5-(hydroxymethyl)benzonitrile (CAS: 1021871-35-1). This document is designed for process chemists and researchers requiring high-purity isolation of this intermediate.

Status: Operational Scope: Synthetic Methodology, Impurity Profiling, Troubleshooting Target Molecule: 3-Chloro-5-(hydroxymethyl)benzonitrile Key Functional Groups: Aryl Chloride (-Cl), Nitrile (-CN), Primary Alcohol (-CH₂OH)

Core Synthetic Pathway & Logic

The most robust industrial route to 3-Chloro-5-(hydroxymethyl)benzonitrile involves the chemoselective reduction of its ester or acid precursors. The primary challenge is reducing the carbonyl functionality (ester/acid) to a primary alcohol without affecting the sensitive nitrile group or the aryl chloride.

  • Precursor: Methyl 3-chloro-5-cyanobenzoate (CAS: 327056-72-4) or 3-Chloro-5-cyanobenzoic acid.[1]

  • Reagent System: Sodium Borohydride (

    
    ) activated with Lithium Chloride (
    
    
    
    ) or Calcium Chloride (
    
    
    ).
  • Mechanism: In situ formation of Lithium Borohydride (

    
    ), which is strong enough to reduce esters but, under controlled conditions, leaves nitriles intact.
    
Reaction Scheme & Impurity Pathways

ReactionPathway Start Methyl 3-chloro-5-cyanobenzoate (Starting Material) Imp_Aldehyde Impurity A (Aldehyde Intermediate) Start->Imp_Aldehyde Partial Reduction (Insufficient Reagent) Imp_Amine Impurity B (Benzylamine Derivative) Start->Imp_Amine Over-Reduction (LiAlH4 or High Temp) Product 3-Chloro-5-(hydroxymethyl)benzonitrile (Target Product) Imp_Amide Impurity C (Amide Hydrolysis) Product->Imp_Amide Acid/Base Hydrolysis (Harsh Workup) Imp_DesCl Impurity D (Des-chloro Analog) Product->Imp_DesCl Pd/C Hydrogenation (Avoid this method) Imp_Aldehyde->Product Complete Reduction

Figure 1: Chemoselective reduction pathways showing the target product and potential off-target impurities.

Troubleshooting Guide: Common Byproducts

This section addresses specific impurities identified by HPLC/LC-MS during the synthesis.

Impurity A: 3-Chloro-5-formylbenzonitrile (The Aldehyde)
  • Observation: Peak at [M-2] relative to product; distinct carbonyl stretch in IR (~1700 cm⁻¹).

  • Cause: Incomplete reduction. The borohydride species was consumed before converting the intermediate aldehyde to the alcohol.

  • Solution:

    • Increase Reagent Stoichiometry: Ensure specific molar equivalents (typically 2.0–3.0 eq of

      
       relative to ester).
      
    • Reaction Time: Extend the reaction time at room temperature. Do not heat excessively as this promotes nitrile attack.

    • Activator Quality: Ensure anhydrous

      
       or 
      
      
      
      is used. Wet salts deactivate the borohydride.
Impurity B: 3-Chloro-5-(aminomethyl)benzonitrile (The Amine)
  • Observation: Basic impurity; polar peak in reverse-phase HPLC.

  • Cause: Over-reduction of the nitrile group. This occurs if Lithium Aluminum Hydride (

    
    )  is used (which indiscriminately reduces esters and nitriles) or if the reaction temperature with borane exceeds 50°C.
    
  • Solution:

    • Switch Reagents: Never use

      
      . Use the 
      
      
      
      system or
      
      
      at controlled temperatures (0°C to RT).
    • Temperature Control: Maintain reaction temperature below 25°C.

Impurity C: 3-Chloro-5-(hydroxymethyl)benzamide (The Amide)
  • Observation: Mass shift [+18 Da]; loss of sharp nitrile stretch (~2230 cm⁻¹) in IR.

  • Cause: Hydrolysis of the nitrile group.[2] This typically happens during the quench/workup phase if strong acid or base is used, or if the reaction mixture is allowed to exotherm uncontrolled.

  • Solution:

    • Gentle Quench: Quench excess hydride with Acetone or Ethyl Acetate before adding water.

    • pH Control: Use saturated Ammonium Chloride (

      
      ) or dilute Phosphate buffer (pH 6-7) for the aqueous workup. Avoid strong mineral acids (
      
      
      
      ,
      
      
      ) unless strictly controlled at 0°C.
Impurity D: Des-chloro Analog (Dehalogenation)
  • Observation: Mass shift [-34 Da].

  • Cause: This is rare with hydride reductions but common if Catalytic Hydrogenation (

    
    ) is attempted. Palladium readily cleaves aryl chlorides.
    
  • Solution:

    • Avoid Hydrogenation: Strictly avoid Pd/C or Raney Nickel methods for this substrate.

Optimized Experimental Protocol

Method: Selective Reduction of Methyl 3-chloro-5-cyanobenzoate using


.

Rationale: The addition of


 (or 

) increases the Lewis acidity of the cation, coordinating to the ester carbonyl and facilitating hydride attack by

, while leaving the less reactive nitrile untouched.
ParameterSpecificationNotes
Solvent THF / Ethanol (2:1)Anhydrous THF is preferred. Ethanol acts as a proton source.
Reagent A

(2.5 eq)
Add as a solid or solution in EtOH.
Reagent B

(1.5 eq)
Critical: Must be anhydrous (fused).
Temperature 0°C

23°C
Add reagents at 0°C; stir at RT.
Time 4 – 16 HoursMonitor by TLC/HPLC for disappearance of ester.

Step-by-Step Procedure:

  • Dissolution: Dissolve Methyl 3-chloro-5-cyanobenzoate (1.0 eq) in anhydrous THF (10 vol) and cool to 0°C under Nitrogen.

  • Activation: Add anhydrous

    
     (1.5 eq) in one portion. Stir for 15 minutes.
    
  • Reduction: Add

    
     (2.5 eq) portion-wise over 30 minutes, maintaining internal temperature < 5°C. (Evolution of 
    
    
    
    gas will occur).
  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 12 hours.

  • IPC (In-Process Control): Check for disappearance of starting material. If aldehyde intermediate persists, add 0.5 eq

    
    .
    
  • Quench: Cool to 0°C. Add Acetone (2 eq) dropwise to consume excess hydride. Stir 15 mins.

  • Workup: Pour mixture into saturated aqueous

    
     (10 vol). Extract with Ethyl Acetate (
    
    
    
    vol).
  • Purification: Wash combined organics with Brine, dry over

    
    , and concentrate. Recrystallize from Hexane/EtOAc if necessary.
    
FAQ: Expert Insights

Q: Can I use Borane-DMS (


) instead of Borohydride? 
A:  Yes, especially if starting from the Carboxylic Acid  (3-chloro-5-cyanobenzoic acid). Borane reduces carboxylic acids significantly faster than nitriles. However, ensure the reaction is quenched immediately upon completion to prevent slow attack on the nitrile.

Q: Why do I see a "dimer" impurity? A: If the concentration is too high (>1 M), intermolecular reactions can occur, or if the workup is too basic, aldol-like condensations (involving the aldehyde intermediate) might generate dimers. Keep concentration around 0.2–0.5 M.

Q: The product is oil; how do I solidify it? A: 3-Chloro-5-(hydroxymethyl)benzonitrile is a solid (MP ~168-172°C for the phenol analog, but the alcohol MP is lower, often ~80-90°C). If it oils out, it likely contains solvent or the aldehyde impurity. Trituration with cold Pentane or a mixture of Pentane/Diethyl Ether often induces crystallization.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21949878, 3-Chloro-5-hydroxybenzonitrile. (Note: Related structural analog data). Retrieved from

  • ChemicalBook. (2025). 3-Chloro-5-(hydroxymethyl)benzonitrile CAS 1021871-35-1 Properties and Suppliers. Retrieved from

  • Ramachandran, P. V., et al. (2022).[3][4] Ammonia-Borane Reduction of Acids to Alcohols Compatible with Nitriles. Organic Letters, 24, 8481-8486.[3] (Demonstrates chemoselectivity of borane reagents). Retrieved from

  • Werkmeister, S., et al. (2014).[5] Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles. Organic Process Research & Development, 18(2), 289-302.[5] (Review of hydrogenation risks). Retrieved from

  • CymitQuimica. (2025). 3-Chloro-5-cyanobenzyl alcohol Product Data. Retrieved from

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions for 3-Chloro-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 3-Chloro-5-(hydroxymethyl)benzonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Our goal is to provide you with in-depth, field-proven insights to troubleshoot common issues and rationally design your reaction conditions for optimal yield and purity.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry due to its remarkable functional group tolerance and mild reaction conditions.[1][2] However, the successful coupling of an electron-deficient aryl chloride bearing potentially reactive functional groups like a hydroxymethyl and a nitrile moiety requires a nuanced approach. This guide will walk you through the key parameters, from catalyst selection to troubleshooting common pitfalls, ensuring a self-validating and robust experimental design.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the Suzuki coupling of 3-Chloro-5-(hydroxymethyl)benzonitrile.

Q1: Is 3-Chloro-5-(hydroxymethyl)benzonitrile a challenging substrate for Suzuki coupling?

A1: Yes, it can be moderately challenging for a few key reasons. Firstly, aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the rate-determining oxidative addition step.[2][3] The electron-withdrawing nature of the nitrile group can further modulate the reactivity of the C-Cl bond. Secondly, the presence of the hydroxymethyl group introduces a potential site for side reactions or catalyst inhibition, although the Suzuki coupling is known for its good functional group tolerance.[1]

Q2: Do I need to protect the hydroxymethyl group?

A2: In many cases, protection of the hydroxymethyl group is not necessary, which is one of the advantages of the Suzuki coupling. However, if you are experiencing issues with low yield or side reactions, the hydroxyl group could be interacting with the base or the palladium catalyst. In such scenarios, protecting it as a simple ether (e.g., a silyl ether like TBDMS or a benzyl ether) might be a viable strategy to improve the outcome.

Q3: What are the most common side reactions to look out for?

A3: The most prevalent side reactions include:

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid partner, replacing it with a C-H bond.[4] This is often exacerbated by high temperatures and certain basic conditions.

  • Homocoupling: The formation of a biaryl product from the coupling of two molecules of the boronic acid or two molecules of the aryl chloride.[5]

  • Dehalogenation: The reduction of the C-Cl bond to a C-H bond on your starting material.[6]

Q4: What is the role of the base in this reaction?

A4: The base plays multiple crucial roles in the Suzuki-Miyaura catalytic cycle.[7] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[8] The choice and strength of the base can also influence the lifetime and activity of the palladium catalyst and can affect the rate of reductive elimination.[7]

Troubleshooting Guide

Encountering unexpected results is a common part of research. This section provides a systematic approach to troubleshooting your Suzuki coupling reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently reactive aryl chloride. 3. Ineffective base. 4. Low reaction temperature.1. Use a fresh, high-quality palladium precatalyst and ligand. Ensure proper inert atmosphere techniques. 2. Switch to a more active ligand (e.g., a bulky biarylphosphine like SPhos or an NHC ligand). 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). 4. Increase the reaction temperature in increments of 10-20 °C.
Significant Protodeboronation 1. Excessively high temperature. 2. Prolonged reaction time. 3. Inappropriate base or solvent.1. Lower the reaction temperature. 2. Monitor the reaction progress by TLC or LC-MS and quench it upon completion. 3. Use a milder base (e.g., K₂CO₃) or a different solvent system.
Formation of Homocoupling Products 1. Catalyst decomposition leading to palladium black. 2. Oxygen contamination. 3. Suboptimal solvent choice.1. Use a more stable catalyst system or a ligand that protects the palladium center. 2. Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. 3. Screen alternative solvents; for instance, a switch from an alcohol-based solvent to an aprotic one like DMA can suppress homocoupling.[5]
Dehalogenation of Starting Material 1. Presence of a hydride source. 2. Certain catalyst/ligand combinations.1. Avoid alcoholic solvents if possible, as they can be a source of hydrides.[6] 2. Screen different ligands.
Troubleshooting Workflow

Here is a visual guide to systematically address common issues in your Suzuki coupling reaction.

TroubleshootingWorkflow Troubleshooting Workflow for Suzuki Coupling start Low Yield or Complex Mixture check_conversion Check Conversion of Starting Material start->check_conversion no_conversion No/Low Conversion check_conversion->no_conversion No high_conversion High Conversion, Low Product Yield check_conversion->high_conversion Yes catalyst_issue Catalyst Inactive? no_conversion->catalyst_issue side_reactions Identify Side Products (TLC, LC-MS) high_conversion->side_reactions conditions_issue Suboptimal Conditions? catalyst_issue->conditions_issue No change_catalyst Screen Catalyst/Ligand (e.g., Pd₂(dba)₃/SPhos) catalyst_issue->change_catalyst Yes optimize_conditions Optimize Base/Solvent/Temp conditions_issue->optimize_conditions protodeboronation Protodeboronation? side_reactions->protodeboronation homocoupling Homocoupling? side_reactions->homocoupling dehalogenation Dehalogenation? side_reactions->dehalogenation solve_protodeboronation Lower Temp, Milder Base protodeboronation->solve_protodeboronation Yes solve_homocoupling Degas Thoroughly, Change Solvent homocoupling->solve_homocoupling Yes solve_dehalogenation Avoid Hydride Sources, Screen Ligands dehalogenation->solve_dehalogenation Yes

Caption: A flowchart for systematic troubleshooting of common Suzuki coupling issues.

Experimental Protocols

Here we provide a standard and an optimized protocol for the Suzuki coupling of 3-Chloro-5-(hydroxymethyl)benzonitrile with a generic arylboronic acid.

Standard Protocol (Initial Screening)

This protocol serves as a good starting point for your investigations.

Materials:

  • 3-Chloro-5-(hydroxymethyl)benzonitrile

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/H₂O (4:1 v/v)

Procedure:

  • To a dry Schlenk flask, add 3-Chloro-5-(hydroxymethyl)benzonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture (5 mL).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Optimized Protocol for Challenging Couplings

This protocol employs a more active catalyst system suitable for less reactive aryl chlorides.

Materials:

  • 3-Chloro-5-(hydroxymethyl)benzonitrile

  • Arylboronic acid (1.5 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.4 mol%)

  • K₃PO₄ (2.5 equivalents)

  • Toluene/H₂O (10:1 v/v)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol) and SPhos (0.044 mmol) to a dry Schlenk flask.

  • Add dry, degassed toluene (2 mL) and stir for 10 minutes at room temperature to form the active catalyst.

  • To this mixture, add 3-Chloro-5-(hydroxymethyl)benzonitrile (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (2.5 mmol).

  • Add degassed water (0.2 mL).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification procedure as described in the standard protocol.

Understanding the Mechanism: The Suzuki-Miyaura Catalytic Cycle

A solid grasp of the reaction mechanism is essential for rational optimization. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2]

SuzukiCycle The Suzuki-Miyaura Catalytic Cycle cluster_transmetalation Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl RedElim Reductive Elimination OxAdd Oxidative Addition PdII_Diaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation PdII_Diaryl->Pd0 Product R¹-R² PdII_Diaryl->Product ArylHalide R¹-X ArylHalide->Pd0 BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Boronate->PdII_Aryl pos_OA Oxidative Addition pos_TM Transmetalation pos_RE Reductive Elimination

Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura reaction cycle.

Expert Insights on the Catalytic Cycle:

  • Oxidative Addition: This is often the rate-limiting step, especially for aryl chlorides.[2] The use of electron-rich and bulky ligands on the palladium(0) center accelerates this step by increasing the electron density on the metal, facilitating its insertion into the C-Cl bond.

  • Transmetalation: The transfer of the organic group from boron to palladium. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[8]

  • Reductive Elimination: The final step where the two organic fragments are coupled, forming the C-C bond and regenerating the active Pd(0) catalyst. This step is typically fast.

By understanding which step is likely the bottleneck in your specific reaction, you can make more informed decisions about how to modify the reaction conditions for a better outcome.

References

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • ResearchGate. Test experiments for optimization of the Suzuki-Miyaura coupling reactions. [Link]

  • Chem Help ASAP. Suzuki cross-coupling reaction. YouTube, 13 Feb. 2020. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Sowa, J. R., et al. "Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium." Organic Letters, vol. 3, no. 18, 2001, pp. 2871-2874. [Link]

  • ResearchGate. Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. [Link]

  • ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube, 22 Mar. 2024. [Link]

  • National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

  • Wikipedia. Protodeboronation. [Link]

Sources

preventing side reactions in 3-Chloro-5-(hydroxymethyl)benzonitrile modifications

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing Side Reactions During Functionalization Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are working with 3-Chloro-5-(hydroxymethyl)benzonitrile , a trifunctional scaffold containing an aryl chloride, a benzylic alcohol, and a nitrile. The challenge lies in its "ambidextrous" reactivity. The nitrile is prone to acid-catalyzed hydrolysis or Pinner reaction during alcohol activation, while the aryl chloride is relatively inert unless activated by specific Pd-catalysts, yet the free alcohol can poison sensitive catalytic cycles.

This guide provides validated protocols to isolate reactivity at specific sites without triggering cascade failures in the other functional groups.

Module 1: Oxidation of the Alcohol (Preventing Hydrolysis)

The Issue: Standard oxidation methods (Jones Reagent, Chromic Acid) utilize strong aqueous acids. In the presence of these acids, the nitrile group (-CN) will hydrolyze to a primary amide (-CONH2) or carboxylic acid (-COOH), destroying your scaffold.

The Solution: Utilize anhydrous, non-acidic oxidation methods. The gold standard for this scaffold is the TEMPO/BAIB system or Manganese Dioxide (


) .
Recommended Protocol: TEMPO-Mediated Oxidation

This method operates at pH 7-8, preserving the nitrile.

ReagentEquivalentsRole
Substrate 1.0Starting Material
TEMPO 0.1 (10 mol%)Radical Catalyst
BAIB 1.1Co-oxidant (Iodobenzene diacetate)
DCM/H2O 9:1 v/vSolvent System

Step-by-Step:

  • Dissolve 3-Chloro-5-(hydroxymethyl)benzonitrile in Dichloromethane (DCM).

  • Add TEMPO (10 mol%) and stir for 5 minutes.

  • Add BAIB (1.1 equiv) in one portion.

  • Critical Control: Monitor reaction by TLC. It typically completes in 2-4 hours.

  • Quench: Add aqueous

    
     to destroy excess oxidant.
    
  • Result: The nitrile remains intact; alcohol converts to aldehyde.

Troubleshooting Logic (Oxidation)

OxidationLogic Start Goal: Oxidize Alcohol to Aldehyde CheckCN Is Nitrile Preservation Critical? Start->CheckCN Acidic Avoid: Jones, Chromic Acid (Risk: Hydrolysis to Amide) CheckCN->Acidic No (Ignore CN) Neutral Select Neutral/Basic Methods CheckCN->Neutral Yes Method1 Method A: TEMPO/BAIB (Mild, High Selectivity) Neutral->Method1 Method2 Method B: Activated MnO2 (Heterogeneous, easy workup) Neutral->Method2

Figure 1: Decision matrix for selecting oxidation conditions to prevent nitrile hydrolysis.

Module 2: Converting Alcohol to Leaving Group (The Pinner Risk)

The Issue: Researchers often use Thionyl Chloride (


) to convert the alcohol to a chloride.[1]
WARNING: 

produces

gas as a byproduct.

In the presence of the alcohol and anhydrous HCl (generated in situ), the nitrile will attack the alcohol to form an imidate ester hydrochloride.[2] Upon aqueous workup, this hydrolyzes to an ester, cleaving your nitrile .

The Solution: You must scavenge the acid immediately or use a non-acidic reagent.

Recommended Protocol: The Appel Reaction

This method is neutral and avoids HCl generation entirely.

ReagentEquivalentsRole
Substrate 1.0Starting Material

or

1.2Halogen Source

1.2Activator
DCM SolventAnhydrous (0.1 M)

Step-by-Step:

  • Dissolve Substrate and

    
     in anhydrous DCM under 
    
    
    
    .
  • Cool to 0°C.

  • Add

    
     slowly (exothermic).
    
  • Stir at room temperature.

  • Mechanism:

    
     activates the halide source; alcohol attacks P; halide displaces OPPh3.
    
  • Outcome: Clean conversion to benzyl halide. Nitrile is untouched.

Alternative: Buffered Thionyl Chloride

If you must use


, you must  include a base.
  • Add: Pyridine or Triethylamine (2.0 equiv) before adding

    
    .
    
  • Why: The base neutralizes HCl instantly, preventing the protonation of the nitrile required for the Pinner reaction.

PinnerAvoidance Input Reagents: Nitrile + Alcohol + SOCl2 NoBase Condition A: No Base Input->NoBase WithBase Condition B: With Pyridine Input->WithBase HCl_Gen HCl Generated NoBase->HCl_Gen Neutralize HCl Neutralized (Py-HCl salt) WithBase->Neutralize Pinner Pinner Reaction: Imidate Salt Formed HCl_Gen->Pinner Hydrolysis Workup -> Ester (Nitrile LOST) Pinner->Hydrolysis Success Clean Alkyl Chloride (Nitrile SAVED) Neutralize->Success

Figure 2: Mechanistic pathway showing how base prevents the Pinner side-reaction.

Module 3: Suzuki Coupling (Aryl Chloride Selectivity)

The Issue: The scaffold contains an aryl chloride (Ar-Cl).[3] While less reactive than Ar-Br, it can participate in cross-coupling.

  • Catalyst Poisoning: The free hydroxyl group (-OH) can coordinate to Pd species, dampening activity.

  • Proton Source: The acidic proton on the alcohol can quench reactive organometallic intermediates (like Grignards or Zincates) if you are attempting Negishi/Kumada couplings.

The Solution: For Suzuki coupling, protection is recommended but not always strictly necessary if using modern catalysts.

Protocol: Silyl Protection (Recommended)

Protect the alcohol as a TBS ether before coupling.

  • Protection: Substrate + TBSCl + Imidazole

    
     TBS-Ether.
    
  • Coupling:

    • Catalyst:

      
       or 
      
      
      
      / XPhos.
    • Base:

      
       (anhydrous) is superior to carbonates for Ar-Cl substrates.
      
    • Solvent: Dioxane/Water (4:1).

  • Deprotection: TBAF or mild acid workup.

Why XPhos? Dialkylbiaryl phosphine ligands (Buchwald ligands) like XPhos or SPhos are required to oxidatively insert into the electron-neutral/deactivated Aryl-Cl bond of your scaffold. Standard


 will likely fail or require excessive heat, leading to nitrile degradation.
Frequently Asked Questions (FAQ)

Q1: I used


 and my product has an unexpected peak at ~1735 cm⁻¹ in the IR. What happened? 
A:  You likely formed an ester via the Pinner reaction.[4][5] The peak at 1735 cm⁻¹ corresponds to the carbonyl stretch of the ester. The nitrile stretch (~2230 cm⁻¹) is likely gone or diminished. See Module 2  for the fix (use Pyridine).

Q2: Can I reduce the nitrile to an amine without touching the aryl chloride? A: Yes, but select your hydride carefully.

  • Avoid:

    
     at reflux (may debrominate/dechlorinate).
    
  • Use: Borane-THF (

    
    ) or Raney Nickel/
    
    
    
    . These are chemoselective for nitriles over aryl chlorides.

Q3: My Suzuki coupling yield is low (<30%). I am using


. 
A:  Tetrakis is rarely active enough for meta-substituted aryl chlorides. Switch to a "hotter" catalyst system like Pd-XPhos G3  or Pd-Amphos . Also, ensure your solvent is degassed; oxygen is a common killer of these cycles.
References
  • Chemoselective Oxidation: Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media. (Confirming TEMPO/BAIB tolerance of nitriles).
  • Pinner Reaction Mechanism: Pinner, A., & Klein, F. (1877).[6] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.

  • Appel Reaction: Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811.

  • Suzuki Coupling of Aryl Chlorides: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Safety Data: PubChem. 3-Chloro-5-hydroxybenzonitrile Compound Summary. National Library of Medicine.

Sources

troubleshooting failed reactions involving 3-Chloro-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 215809-51-7 | Molecular Formula: C₈H₆ClNO[1]

Executive Summary: The "Triangle of Reactivity"

Welcome to the technical support guide for 3-Chloro-5-(hydroxymethyl)benzonitrile . This intermediate is a "privileged scaffold" in medicinal chemistry, often acting as a bifunctional linker. However, its utility comes with a trade-off: it possesses three distinct reactive centers that often interfere with one another.[1]

Successful manipulation requires balancing the Triangle of Reactivity :

  • The Benzylic Alcohol: Prone to over-oxidation or elimination.

  • The Aryl Chloride: Electronically activated for oxidative addition but kinetically sluggish as a leaving group.

  • The Nitrile: Susceptible to hydrolysis (Pinner reaction) under acidic/basic forcing conditions.

This guide provides field-proven protocols to isolate these reactivities.

Module A: The Benzylic Alcohol (Oxidation & Substitution)

Common Issue: Attempting to oxidize the alcohol to an aldehyde results in low yields, carboxylic acid formation, or nitrile hydrolysis.

Diagnostic Guide: Selecting the Right Oxidant
MethodReagentsRisk ProfileRecommendation
Jones Oxidation CrO₃ / H₂SO₄High: Strong acid hydrolyzes Nitrile to Amide/Acid.[1]AVOID
PCC / PDC Pyridinium chlorochromateMedium: Tarry residues trap product; workup is messy.[1]Not Recommended
Swern DMSO / (COCl)₂Low: Excellent, but requires -78°C and odor control.[1]Good for Scale-up
Dess-Martin (DMP) PeriodinaneLow: Mild, neutral pH, easy workup.[1]PREFERRED
MnO₂ Manganese(IV) oxideMedium: Variable activity; requires large excess (10-20 eq).[1]Alternative
Protocol 1: Selective Oxidation using Dess-Martin Periodinane (DMP)

Target: Conversion to 3-Chloro-5-formylbenzonitrile without touching the nitrile.[1]

  • Setup: Dissolve 3-Chloro-5-(hydroxymethyl)benzonitrile (1.0 eq) in wet DCM (Dichloromethane saturated with water accelerates the mechanism).

  • Addition: Add DMP (1.2 eq) portion-wise at 0°C.

  • Reaction: Warm to Room Temperature (RT). Monitor by TLC (Product is less polar; stains active under UV).[1]

  • Quench (CRITICAL): Dilute with Et₂O. Add 1:1 mixture of saturated aq. NaHCO₃ and saturated aq.[1] Na₂S₂O₃.[1]

    • Why? Na₂S₂O₃ reduces unreacted iodine species; NaHCO₃ neutralizes acid byproducts.[1]

  • Workup: Stir vigorously until the organic layer is clear (approx. 15 min). Extract, dry over MgSO₄.

Protocol 2: Halogenation (Alcohol → Chloride/Bromide)

Avoid Thionyl Chloride (SOCl₂). The HCl byproduct often hydrates the nitrile. Use the Appel Reaction for neutral conditions.

  • Reagents: CBr₄ (1.2 eq) + PPh₃ (1.5 eq) in DCM at 0°C.

  • Mechanism: Driven by the formation of strong P=O bond (Triphenylphosphine oxide).

  • Advantage: Neutral pH preserves the nitrile.

Module B: The Aryl Chloride (Suzuki-Miyaura Coupling)[1]

Common Issue: The aryl chloride is unreactive (returned Starting Material) or the catalyst decomposes (Pd black formation) before coupling occurs.

Technical Insight: The "Deceptive" Activation

The Nitrile (-CN) and Chloride (-Cl) are electron-withdrawing groups (EWGs).[1]

  • Theory: EWGs reduce electron density on the ring, making the C-Cl bond easier to break via Oxidative Addition (Pd⁰ → Pdᴵᴵ) compared to electron-rich aryl chlorides.[1]

  • Reality: Chloride is still a poor leaving group.[1] Standard catalysts (e.g., Pd(PPh₃)₄) often fail because the oxidative addition is too slow compared to catalyst deactivation.

Workflow Visualization: Troubleshooting Suzuki Coupling

SuzukiLogic Start Suzuki Coupling Failed (Low Yield/No Reaction) CheckSM Analyze Crude Mixture: Is Starting Material (SM) Recovered? Start->CheckSM YesSM Yes: SM Recovered (Catalyst Failure) CheckSM->YesSM Major Peak is SM NoSM No: SM Consumed (Side Reactions) CheckSM->NoSM New Impurities Sol1 Diagnosis: Failed Oxidative Addition Solution: Switch to Buchwald Ligands (XPhos, SPhos) or Pd-PEPPSI YesSM->Sol1 Sol2 Diagnosis: Dehalogenation (Hydrodechlorination) Solution: Switch Solvent (Dioxane instead of Alcohol) Reduce Temperature NoSM->Sol2 Product Mass = SM + 1 Sol3 Diagnosis: Nitrile Hydrolysis Solution: Switch Base (Use K3PO4 instead of Na2CO3/NaOH) NoSM->Sol3 Product Mass = SM + 18 (Amide)

Caption: Diagnostic logic flow for troubleshooting failed Suzuki couplings with aryl chlorides.

Protocol 3: High-Efficiency Coupling (Buchwald Conditions)

Target: Biaryl formation.[1]

  • Catalyst System: Use XPhos Pd G2 (1–3 mol%) or Pd(dppf)Cl₂ (if budget is tight, though less active).

    • Why XPhos? The bulky biaryl ligand forces the Pd center to be mono-ligated, drastically increasing reactivity toward chlorides [1].

  • Base: K₃PO₄ (3.0 eq).

    • Why? Anhydrous phosphate is milder than carbonates/hydroxides, protecting the nitrile from hydrolysis.

  • Solvent: THF:Water (10:1) or Toluene:Water (10:1).[1]

    • Note: A small amount of water is required for the transmetallation step.

  • Temperature: 80°C (Do not exceed 100°C to prevent nitrile degradation).

  • Degassing: Sparge with Argon for 15 mins. Oxygen kills the active catalytic species.

Module C: Nitrile Stability & Workup

Common Issue: Appearance of a new spot (lower Rf) after acidic or basic workup. This is often the primary amide (3-chloro-5-(hydroxymethyl)benzamide).[1]

Stability Matrix
ConditionStabilityResult
1M HCl (RT) StableSafe for short durations.[1]
6M HCl (Reflux) Unstable Hydrolysis to Carboxylic Acid.
NaOH / KOH (aq) Unstable Rapid hydrolysis to Amide/Acid.
LiAlH₄ Unstable Reduces Nitrile to Amine.[1]
NaBH₄ StableSafe for reducing aldehydes in presence of nitrile.
Corrective Action: Accidental Hydrolysis

If you accidentally hydrolyze the nitrile to the primary amide:

  • Reversal: You can dehydrate the amide back to the nitrile using Trifluoroacetic Anhydride (TFAA) and Pyridine in DCM at 0°C.

Frequently Asked Questions (FAQ)

Q: I am trying to convert the alcohol to a mesylate (MsCl/Et₃N), but the reaction turns black and yield is low. A: The benzylic mesylate is highly reactive and prone to elimination or polymerization.

  • Fix: Switch to the Appel reaction (Protocol 2) to make the chloride/bromide. Alkyl halides are generally more stable than benzylic sulfonates.[1]

Q: Can I use Grignard reagents on the aryl chloride? A: No. The nitrile group is an electrophile. A Grignard reagent (R-MgBr) will attack the nitrile to form a ketone (after hydrolysis) before it reacts with the chloride.[1]

  • Fix: Use Organozinc reagents (Negishi coupling) or Boronic acids (Suzuki), which tolerate nitriles.

Q: My Suzuki coupling shows "Homocoupling" of the boronic acid. A: This indicates the oxidative addition to your aryl chloride is too slow. The catalyst is sitting idle and consuming the boronic acid.

  • Fix: (1) Increase the activity of the catalyst (Switch to XPhos or SPhos). (2) Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the aryl chloride.

References

  • Buchwald, S. L., et al. (2008). "Suzuki-Miyaura Coupling of Aryl Chlorides."[1] Journal of the American Chemical Society.

  • Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1] Journal of Organic Chemistry.

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition.

  • PubChem Database. (n.d.).[1] "3-Chloro-5-hydroxybenzonitrile Compound Summary." National Library of Medicine.[1]

Sources

catalyst selection for cross-coupling with 3-Chloro-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Ticket ID: #CC-3Cl-5HM-CN Subject: Catalyst Optimization for 3-Chloro-5-(hydroxymethyl)benzonitrile Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: Substrate Analysis

You are attempting to functionalize 3-Chloro-5-(hydroxymethyl)benzonitrile . This substrate presents a specific "Triad of Challenge" that dictates catalyst selection:

  • The Electrophile (Ar-Cl): Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol) compared to bromides.[1] While the meta-nitrile group electronically activates the ring (facilitating oxidative addition), standard catalysts like Pd(PPh3)4 will likely fail or require excessive heating.[1]

  • The Poison (Ar-CN): The nitrile nitrogen has a lone pair capable of coordinating to the Palladium center (

    
    -donation), effectively displacing less bulky ligands and poisoning the active catalyst species.[1]
    
  • The Protic Trap (-CH2OH): The free benzylic alcohol is a proton source.[1] In the presence of strong bases (e.g., NaOtBu) used in C-N coupling, it can deprotonate to form an alkoxide, leading to side reactions (etherification) or catalyst deactivation via formation of Pd-alkoxides.[1]

Module 1: Catalyst Selection Matrix

The following matrix prioritizes "privileged ligands" known to overcome the specific electronic and steric challenges of this substrate.

Reaction TypePrimary RecommendationSecondary RecommendationBase & Solvent SystemMechanistic Rationale
Suzuki-Miyaura (C-C)XPhos Pd G4 AmPhos (Pd(dppf)Cl2) K3PO4 (3.0 eq) 1,4-Dioxane/H2O (4:[1]1)XPhos is bulky enough to prevent nitrile coordination.[1] The G4 precatalyst ensures rapid activation even at lower temperatures (40-60°C).[1]
Buchwald-Hartwig (C-N)BrettPhos Pd G4 (Primary Amines) RuPhos Pd G4 (Secondary Amines)PEPPSI-IPr Cs2CO3 (2.0 eq) t-Amyl Alcohol or TolueneCs2CO3 is crucial here.[1] Unlike NaOtBu, it is less likely to deprotonate the benzylic alcohol, preventing side reactions.
Sonogashira (C-C)XPhos Pd G3 PdCl2(MeCN)2 / XPhos Cs2CO3 MeCN (Anhydrous)Copper-free conditions are recommended to avoid Cu-coordination with the nitrile or alcohol.[1]

Module 2: Visual Decision Support

Figure 1: Catalyst Selection Decision Tree

Caption: Logical flow for selecting the optimal catalytic system based on coupling partner and functional group tolerance.

CatalystSelection Start Substrate: 3-Cl-5-(CH2OH)-Ph-CN ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (Boronic Acids) ReactionType->Suzuki Buchwald Buchwald-Hartwig (Amines) ReactionType->Buchwald Suzuki_Cond Condition Check: Is Boronic Acid Sterically Hindered? Suzuki->Suzuki_Cond Buchwald_Cond Amine Type Buchwald->Buchwald_Cond S_Yes Use SPhos Pd G3 (High Steric Demand) Suzuki_Cond->S_Yes Yes S_No Use XPhos Pd G4 (General Purpose/Robust) Suzuki_Cond->S_No No Primary Primary Amine (R-NH2) Buchwald_Cond->Primary Secondary Secondary Amine (R2-NH) Buchwald_Cond->Secondary Brett BrettPhos Pd G4 Base: Cs2CO3 Primary->Brett Ru RuPhos Pd G4 Base: Cs2CO3 Secondary->Ru

Module 3: Experimental Protocols (Self-Validating Systems)

These protocols use Precatalysts (Pd G3/G4) .[1] These are self-validating because they ensure a 1:1 Pd:Ligand ratio and activate only upon base addition, eliminating "dead" catalyst induction periods.[1]

Protocol A: Suzuki Coupling (General Procedure)

Targeting: Biaryl formation while preserving -CN and -CH2OH.[1]

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with:

    • 3-Chloro-5-(hydroxymethyl)benzonitrile (1.0 equiv)[1]

    • Boronic Acid/Pinacol Ester (1.2 equiv)[1]

    • XPhos Pd G4 (2.0 - 4.0 mol%)[1]

    • K3PO4 (3.0 equiv, finely ground)[1]

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M.[1][2][3]

    • Why Water? K3PO4 is insoluble in pure organics.[1] The biphasic system is essential for the inorganic base to function.

  • Reaction: Seal and heat to 60°C for 2-4 hours.

    • Checkpoint: Monitor by HPLC/UPLC.[1] If conversion <50% after 2h, raise temperature to 80°C.

  • Workup: Filter through Celite. Acidify carefully to pH 6 (to avoid nitrile hydrolysis) if necessary, then extract.

Protocol B: Buchwald-Hartwig Amination

Targeting: C-N bond formation without protecting the alcohol.[1]

  • Setup: Charge vial with:

    • Substrate (1.0 equiv)

    • Amine (1.2 equiv)[1][4]

    • BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary) (2-5 mol%)[1]

    • Cs2CO3 (2.0 equiv)[1]

  • Solvent: Add anhydrous t-Amyl Alcohol or Toluene .[1] Concentration: 0.2 M.[1]

    • Why Cs2CO3? It is a weaker base than NaOtBu (pKa ~17 vs ~29 for tBuOH).[1] It facilitates the coupling without deprotonating the benzylic alcohol (pKa ~15-16).[1]

  • Reaction: Heat to 80-100°C .

    • Warning: Do not exceed 110°C to prevent nitrile hydration.[1]

Module 4: Troubleshooting Guide (FAQ)

Q1: I am observing low conversion (<20%). The starting material remains.

Diagnosis: The oxidative addition into the Ar-Cl bond is failing.[1] This is likely due to the nitrile group coordinating to the Pd, forming a resting state [Pd(L)(Ar-CN)] that is inactive.[1] Solution:

  • Switch Ligand: Move to XPhos or SPhos .[1] These biaryl phosphines are extremely bulky; they sterically crowd the Pd center, physically preventing the linear nitrile from binding while allowing the flat aryl chloride to react.

  • Increase Temp: Raise to 80°C.

  • Check Oxygen: Aryl chlorides are sensitive.[1] Ensure strict deoxygenation (sparging with Ar for 15 mins is minimum; freeze-pump-thaw is preferred).[1]

Q2: I see a new impurity that matches the mass of the de-chlorinated product (Protodehalogenation).

Diagnosis: This occurs when the Pd-Ar intermediate undergoes reduction instead of coupling. This is often caused by the presence of a hydride source. Solution:

  • Alcohol Warning: Your substrate is a primary alcohol.[1] Under basic conditions at high heat, benzylic alcohols can act as hydride donors (similar to a transfer hydrogenation mechanism), reducing the Ar-Cl to Ar-H and oxidizing the alcohol to an aldehyde.[1]

  • Fix: Switch to a non-oxidizable solvent (Toluene instead of isopropanol/ethanol). Lower the reaction temperature. If persistent, protect the alcohol as a THP ether or TBS ether.

Q3: The nitrile group is disappearing, and I see an amide peak.

Diagnosis: Hydrolysis of the nitrile (Ar-CN


 Ar-CONH2).
Solution: 
  • Base/Water Control: If using Suzuki conditions (Dioxane/Water), the combination of heat + water + base is the standard recipe for nitrile hydrolysis.

  • Fix: Switch to anhydrous Suzuki conditions using CsF or K3PO4 in anhydrous Dioxane/Toluene. Alternatively, reduce the water ratio to 10:1.

Module 5: Troubleshooting Logic Flow

Figure 2: Impurity Profiling Flowchart

Caption: Diagnostic workflow for identifying and resolving specific reaction failures.

Troubleshooting Problem Reaction Failure Mode Check1 Observation: Starting Material Remaining? Problem->Check1 Check2 Observation: Product Mass -34 Da (Cl -> H)? Problem->Check2 Check3 Observation: Product Mass +18 Da? Problem->Check3 Action1 Cause: Catalyst Poisoning Fix: Use XPhos/BrettPhos (Bulkier Ligand) Check1->Action1 Yes Action2 Cause: Hydride Transfer Fix: Protect -CH2OH or Change Solvent (No alcohols) Check2->Action2 Yes Action3 Cause: Nitrile Hydrolysis Fix: Remove Water Use Anhydrous Base (CsF) Check3->Action3 Yes

References

  • Bruno, N. C., et al. (2013).[1] "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science. Link

    • Grounding: Establishes G3/G4 precatalysts as superior for ensuring active species gener
  • Martin, R., & Buchwald, S. L. (2008).[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research. Link[1]

    • Grounding: Defines the efficacy of dialkylbiaryl phosphines (XPhos, SPhos) for deactivating electron-withdrawing groups like nitriles.[1]

  • Surry, D. S., & Buchwald, S. L. (2011).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

    • Grounding: Provides the basis for selecting BrettPhos vs. RuPhos based on amine class.
  • Sherry, B. D., & Hartwig, J. F. (2024).[1][5] "Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base." Journal of the American Chemical Society. Link[1]

    • Grounding: Discusses the tolerance of free hydroxyl groups and the use of weaker bases to prevent side reactions.

Sources

workup procedure for reactions with 3-Chloro-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical workup and troubleshooting procedures for 3-Chloro-5-(hydroxymethyl)benzonitrile (CAS: 1021871-35-1).[1][2]

Technical Support Center: 3-Chloro-5-(hydroxymethyl)benzonitrile

Product Profile:

  • Chemical Name: 3-Chloro-5-(hydroxymethyl)benzonitrile[1][2][3]

  • Functional Groups: Aryl Chloride, Nitrile (Cyano), Primary Benzyl Alcohol.[2]

  • Key Distinction: Do not confuse with 3-Chloro-5-hydroxybenzonitrile (a phenol).[1][2] This compound is a benzyl alcohol , which dictates its solubility and reactivity profile.[2]

  • Physical State: Typically a white to off-white solid.[1][2]

  • Solubility: Soluble in EtOAc, DCM, MeOH, DMSO.[2] Sparingly soluble in water.[1][2]

Part 1: Standard Workup Protocol

Q: What is the optimal extraction solvent for this compound? A: Ethyl Acetate (EtOAc) is the preferred solvent. While Dichloromethane (DCM) is effective, EtOAc provides better phase separation from aqueous layers during the quenching of reduction reactions (common in this compound's synthesis). The polarity of the hydroxymethyl and nitrile groups requires a solvent with moderate polarity to ensure efficient recovery from the aqueous phase.

Q: How do I prevent emulsions during the aqueous wash? A: Emulsions are common due to the amphiphilic nature of benzyl alcohols.

  • Saturate the Aqueous Phase: Always use saturated Brine (NaCl) for the final wash.[2] The high ionic strength forces the organic compound into the organic layer ("salting out").

  • Filtration: If fine particulates (e.g., boron salts from reduction) are causing the emulsion, filter the biphasic mixture through a Celite pad before separation.

Standard Extraction Workflow (DOT Visualization)

WorkupProcedure Start Crude Reaction Mixture Quench Quench (e.g., Sat. NH4Cl or 1M HCl) Start->Quench Stop Reaction Extract Extract with EtOAc (3x) Quench->Extract Phase Separation Wash1 Wash Combined Organics (Water) Extract->Wash1 Remove Polar Impurities Wash2 Wash Combined Organics (Sat. Brine) Wash1->Wash2 Break Emulsion Dry Dry over Na2SO4 or MgSO4 Wash2->Dry Remove Water Filter Filter & Concentrate (Rotary Evaporator) Dry->Filter Crude Crude Solid/Oil Filter->Crude

Figure 1: Standard aqueous workup workflow for isolating 3-Chloro-5-(hydroxymethyl)benzonitrile.

Part 2: Troubleshooting & FAQ

Scenario A: Synthesis via Reduction (Ester/Acid to Alcohol)

Context: Reducing 3-chloro-5-cyanobenzoic acid alkyl ester using NaBH4 or Borane.[1][2]

Q: I see a persistent gelatinous precipitate during workup. What is it? A: This is likely boron-complexed salts .[1][2] If you used Borane (BH3) or NaBH4, boron species can form sticky complexes with the benzyl alcohol product.

  • Fix: Quench with Methanol first (to form volatile trimethyl borate), followed by aqueous NH4Cl.[1][2] If the gel persists, wash the organic layer with a 10% aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) . This chelates boron/aluminum species and solubilizes them in the aqueous layer.[2]

Q: My yield is low. Is the nitrile group unstable? A: The nitrile is generally stable to mild reducing agents (NaBH4), but strong hydrides (LiAlH4) or high temperatures can reduce the nitrile to a primary amine (-CH2NH2).

  • Check: Run an LC-MS. If you see a mass of M+4 (reduction of CN to CH2NH2), you have over-reduced.[2]

  • Prevention: Maintain temperature <0°C during hydride addition and avoid large excesses of LiAlH4. Use NaBH4/LiCl or Borane-DMS for better chemoselectivity.[1][2]

Scenario B: Chlorination (Alcohol to Chloride)

Context: Converting the hydroxymethyl group to a chloromethyl group using Thionyl Chloride (SOCl2).

Q: How do I remove excess Thionyl Chloride without degrading the nitrile? A: Thionyl chloride is volatile but corrosive.[2]

  • Protocol: Do not wash with water immediately, as this generates HCl gas violently.[1][2] Instead, co-evaporate with Toluene (3x) on the rotovap. The toluene forms an azeotrope with SOCl2, effectively removing it at lower temperatures.

  • Neutralization: Once the bulk SOCl2 is removed, dissolve the residue in DCM and wash with saturated NaHCO3 to neutralize trace acid. Note: Acidic conditions can hydrolyze the nitrile to an amide over time.

Part 3: Purification Strategy

Q: Should I use Crystallization or Chromatography? A:

  • Crystallization: Preferred for scale-up (>10g).[1][2] This compound often crystallizes from Hexane/EtOAc or Heptane/IPA .[1][2]

  • Chromatography: Preferred for research scale (<1g) or if the crude is an oil.[2]

Q: What is the best mobile phase for silica chromatography? A: The hydroxymethyl group makes the compound polar.

  • Gradient: Start with 0% to 40% EtOAc in Hexanes .

  • Rf Value: Target an Rf of ~0.3 in 30% EtOAc/Hexane.

  • Warning: Do not use methanol in the eluent if using silica gel for long periods, as transesterification is rare but possible; stick to EtOAc/DCM/Hexane.

Purification Decision Matrix (DOT Visualization)

Purification Input Crude Material CheckState Physical State? Input->CheckState Solid Solid CheckState->Solid Yes Oil Oil / Gum CheckState->Oil No Recryst Recrystallization (Heptane/EtOAc) Solid->Recryst High Purity (>85%) Column Flash Chromatography (Hexane/EtOAc) Solid->Column Low Purity (<85%) Oil->Column PurityCheck Check Purity (HPLC/NMR) Recryst->PurityCheck Column->PurityCheck PurityCheck->Recryst <98% (Retreat) Final Pure Product PurityCheck->Final >98%

Figure 2: Decision matrix for purification based on the physical state of the crude isolate.

Part 4: Data Summary

Table 1: Solubility & Solvent Compatibility

SolventSolubilityApplicationNotes
Ethyl Acetate HighExtraction / EluentBest for general workup.[1][2]
Dichloromethane HighExtractionGood alternative; use if emulsions persist in EtOAc.[1][2]
Methanol HighSynthesis / TransferAvoid in extraction (miscible with water).[1][2]
Hexane/Heptane LowAnti-solventUsed to induce crystallization.[1][2]
Water LowWashProduct stays in organic phase.[1][2]

Table 2: Key Physical Properties

PropertyValueRelevance
Molecular Weight 153.57 g/mol Calculation of stoichiometry.[1][2]
LogP ~2.7Moderately lipophilic; extracts well into organics.[1][2]
Melting Point ~168-172°CSolid at room temp; good candidate for crystallization.[1][2]
pKa (Alcohol) ~15Neutral workup is sufficient; no acid/base extraction needed.[1][2]

References

  • PubChem. (2025).[1][2] 3-Chloro-5-hydroxybenzonitrile Compound Summary. National Library of Medicine.[1][2] [Link](Note: While the title refers to the hydroxy variant, the database contains linked records and physical data pertinent to the hydroxymethyl derivatives and their shared benzonitrile core properties).

  • Organic Syntheses. (1990).[1][2] General Procedures for Reduction of Aromatic Esters to Benzyl Alcohols. Org. Synth. Coll. Vol. 7, p. 528.[1][2] (Authoritative grounding for the reduction protocols described in Scenario A).

Sources

managing impurities in 3-Chloro-5-(hydroxymethyl)benzonitrile production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Management & Process Optimization Ticket ID: CHEM-SUP-2024-089 Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering difficulties in the chemoselective reduction of 3-chloro-5-cyanobenzoic acid to 3-chloro-5-(hydroxymethyl)benzonitrile . This transformation is synthetically delicate because the nitrile moiety (


) is susceptible to reduction by the same hydride reagents used to convert the carboxylic acid to the alcohol.

This guide addresses the three most common failure modes:

  • Over-reduction (Formation of amines).

  • Boron-Complex Stalling (Product trapped as a borate ester).

  • Protodehalogenation (Loss of the chlorine atom).

Module 1: The Baseline Protocol (The "Happy Path")

To troubleshoot effectively, we must establish the standard operating procedure (SOP). The industry-standard method relies on the kinetic selectivity of Borane-Dimethyl Sulfide (BH


SMe

)
or Borane-THF . Borane reduces carboxylic acids rapidly via an acyloxyborane intermediate, whereas nitriles require coordination and higher temperatures to reduce.

Optimized Conditions:

  • Substrate: 3-Chloro-5-cyanobenzoic acid.

  • Reagent: BH

    
    SMe
    
    
    
    (2.0 - 2.5 equivalents).
  • Solvent: Anhydrous THF (Critical: Water destroys the reagent and creates boric acid impurities).

  • Temperature:

    
     (Strictly controlled).
    
Visual Workflow: Reaction & Divergence Points

The following diagram illustrates where your process might be deviating from the target pathway.

ReactionPath Start 3-Chloro-5-cyanobenzoic acid Reagent + BH3·SMe2 (THF, 0°C) Start->Reagent Intermed Acyloxyborane Intermediate Reagent->Intermed Fast Target TARGET: 3-Chloro-5-(hydroxymethyl) benzonitrile Intermed->Target Hydrolysis (MeOH/H+) Impurity1 IMPURITY A: Amine (Over-reduction) Intermed->Impurity1 Temp > 25°C or Excess Time Impurity2 IMPURITY B: Boron Complex (Gum) Intermed->Impurity2 Incomplete Workup

Figure 1: Reaction pathway showing the kinetic window for selective reduction and common divergence points.

Module 2: Troubleshooting & FAQs
Issue 1: The "M+4" Impurity (Over-reduction)

User Report: "My LC-MS shows a significant peak at M+4 relative to the product, and the IR spectrum shows a weak nitrile stretch."

Diagnosis: You have reduced the nitrile group to a primary amine (benzylamine derivative). Mechanism: While Borane reduces acids faster than nitriles, the nitrile will reduce if the reaction is allowed to heat up (exotherm) or run too long.

Corrective Actions:

  • Temperature Control: Never allow the internal temperature to exceed

    
     during the addition of borane. The reaction is exothermic; add BH
    
    
    
    dropwise.
  • Quench Timing: Monitor consumption of starting material by TLC/HPLC every 30 minutes. Quench immediately upon disappearance of the acid.

  • Alternative Reagent: If selectivity remains poor, switch to NaBH

    
     + I
    
    
    
    in THF. This system generates borane in situ but is often milder and easier to control than commercial BH
    
    
    solutions [1].
Issue 2: The "Sticky Gum" (Boron Sequestration)

User Report: "The reaction looked complete on TLC, but after removing the solvent, I have a viscous oil that isn't soluble in my crystallization solvent. NMR shows broad peaks."

Diagnosis: Your product is trapped as a trialkylborate or a boron-amine complex . The alcohol oxygen binds tightly to boron, preventing isolation.

Corrective Actions:

  • Methanolysis (The Standard Fix):

    • Add Methanol (MeOH) to the crude residue.

    • Evaporate to dryness.

    • Repeat 3 times. This converts the sticky product-boron complex into volatile Trimethyl Borate (

      
      ), which evaporates, leaving clean product.
      
  • Oxidative Workup (The Nuclear Option):

    • If methanolysis fails, treat the crude reaction mixture with a 10% aqueous solution of Sodium Potassium Tartrate (Rochelle's Salt) or a mild oxidative quench (NaOH/H

      
      O
      
      
      
      ) to break the boron-oxygen bonds. Warning: H
      
      
      O
      
      
      can hydrolyze the nitrile to an amide if pH is too high.
Issue 3: Loss of Chlorine (Protodehalogenation)

User Report: "I see a mass peak at M-34. My aryl chloride is gone."

Diagnosis: This is rare with Borane but common if you attempted catalytic hydrogenation (Pd/C) or if your solvent contains radical initiators.

Corrective Actions:

  • Avoid Pd/C: Do not use catalytic hydrogenation for this reduction; it will cleave the Ar-Cl bond before reducing the acid/ester.

  • Solvent Purity: Ensure THF is peroxide-free. Peroxides can initiate radical mechanisms that lead to dehalogenation.

Module 3: Impurity Profile & Identification

Use this table to identify peaks in your HPLC chromatogram.

Impurity TypeStructure DescriptionRelative Retention Time (RRT)OriginMitigation
Starting Material Carboxylic Acid~0.8 (Polar)Incomplete reaction; Wet THFDry THF; Increase BH

to 2.5 eq.
Target Product Hydroxymethyl-benzonitrile1.00 N/AN/A
Impurity A Aminomethyl-benzonitrile~0.4 (Basic/Polar)Over-reduction (Temp too high)Keep T < 20°C; Limit reaction time.
Impurity B Amide (Benzamide)~0.6Hydrolysis of CN during workupAvoid strong base (NaOH) in workup.
Impurity C Dimer/Ester~1.3 (Non-polar)Reaction of product alcohol with starting acidEnsure complete reduction; Avoid acid catalysis.
Module 4: Validated Workup Logic

The workup is the most critical step for purity. A poor workup generates new impurities (amides) or fails to remove boron.

WorkupLogic Crude Crude Reaction Mix (THF + Boron Species) Quench Step 1: MeOH Quench (Dropwise, 0°C) Crude->Quench Destroys excess hydride Evap Step 2: Evaporate (Remove Solvent) Quench->Evap Cycle Step 3: MeOH Chase (Add MeOH -> Evap x3) Evap->Cycle Removes Boron as B(OMe)3 Partition Step 4: Partition (EtOAc / NaHCO3) Cycle->Partition Isolates Organic Product

Figure 2: The "Methanol Chase" protocol is essential for removing boron without damaging the nitrile.

References
  • Chemoselective Reduction of Carboxylic Acids: Brown, H. C., et al. "Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran." Journal of Organic Chemistry, 1973.

  • Nitrile Tolerance in Reduction: Yoon, N. M., et al. "Selective reduction of carboxylic acids with borane-dimethyl sulfide in the presence of ester, nitrile, and nitro groups." Journal of Organic Chemistry, 1986.

  • Safety & Handling of Benzonitriles: PubChem Compound Summary for 3-Chloro-5-hydroxybenzonitrile (Structural Analog/Precursor Data).

Technical Support Center: Reactivity & Solvent Optimization for 3-Chloro-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3C5H-SOLV-OPT Status: Active Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary

Welcome to the Technical Support Center. You are likely working with 3-Chloro-5-(hydroxymethyl)benzonitrile (CAS: 473923-97-6), a trifunctional scaffold critical in medicinal chemistry (e.g., kinase inhibitors).[1][2]

This molecule presents a unique "reactivity triad":

  • Benzylic Alcohol: A primary nucleophilic handle susceptible to oxidation or conversion to a leaving group.[1]

  • Aryl Chloride: An electrophilic handle for metal-catalyzed cross-coupling, activated by the electron-withdrawing nitrile.[1][2]

  • Nitrile: A latent carboxylic acid/amide or heterocycle precursor, sensitive to hydrolysis.[1][2]

The Critical Variable: Solvent selection is not merely about solubility; it dictates the chemoselectivity between these groups. This guide breaks down how solvent dielectric constants, proticity, and coordinating ability determine the fate of your reaction.[2]

Module 1: The Benzylic Alcohol Handle

Optimizing Nucleophilic Substitution ( )

The hydroxymethyl group is a primary benzylic alcohol. Direct displacement of the hydroxyl group is difficult; it is typically activated (e.g., to a mesylate, tosylate, or halide) before substitution.[2]

The "Naked Anion" Effect

When displacing the activated alcohol (e.g., -OMs) with a nucleophile (e.g., Azide, Cyanide, Amine), solvent polarity is the deciding factor.[2]

  • Polar Aprotic Solvents (DMF, DMSO, NMP):

    • Mechanism:[2][3][4][5][6][7] These solvents solvate cations (Na

      
      , K
      
      
      
      ) strongly via their lone pairs but cannot hydrogen bond to anions.[2] This leaves the nucleophilic anion "naked" and highly reactive.[8][9]
    • Recommendation: Use DMF or DMSO for

      
       displacements.[8] Expect reaction rates 10–100x faster than in protic solvents.
      
  • Polar Protic Solvents (MeOH, EtOH):

    • Risk:[1][2][3][10][11][12] These form a solvation shell around the nucleophile (via H-bonding), significantly reducing its energy and reactivity.[2] They also promote solvolysis (

      
       pathways), which can lead to racemization (if chiral) or ether formation.[2]
      
The Mitsunobu Exception

If you are performing a Mitsunobu reaction (converting -OH directly to -OR or -NR


 using DEAD/PPh

):
  • Non-Polar Solvents (Toluene, THF): Are superior.[2]

  • Why? Polar solvents stabilize the charged betaine intermediates, which can lead to side reactions (e.g., hydrazine acylation) rather than the desired product formation.[2]

Visualization: Solvent Decision Matrix

SolventDecision Start Target Transformation Act Activation (Mesylation/Tosylation) Start->Act Sub Displacement (S_N2) Start->Sub Mits Mitsunobu Reaction Start->Mits DCM Rec: DCM (Solubility + Base Scavenging) Act->DCM High Solubility DMF Rec: DMF/DMSO (Naked Anion Effect) Sub->DMF Maximize Rate Tol Rec: Toluene/THF (Suppress Side Reactions) Mits->Tol Maximize Yield

Figure 1: Decision tree for solvent selection based on the specific transformation of the hydroxymethyl group.

Module 2: The Aryl Chloride Handle

Optimizing Suzuki-Miyaura Coupling

The 3-Chloro position is deactivated compared to bromides/iodides but is activated relative to chlorobenzene due to the electron-withdrawing Nitrile (-CN) group at the meta position.

The Role of Water

Contrary to intuition, water is a critical co-solvent for Suzuki couplings of this substrate.

  • Solubility: Inorganic bases (K

    
    CO
    
    
    
    , Cs
    
    
    CO
    
    
    ) are insoluble in pure toluene or dioxane.[1][2] Adding water (10-20% v/v) creates a biphasic system where the base dissolves and activates the boronic acid at the interface.
  • Mechanism: The active species is the boronate ate-complex [Ar-B(OH)

    
    ]
    
    
    
    , which forms only in the presence of hydroxide/carbonate ions.
Solvent Polarity & Catalyst Poisoning
  • Recommended: 1,4-Dioxane/Water or Toluene/Water .[2] These allow for high temperatures (reflux) necessary to force the oxidative addition of the Ar-Cl bond.

  • Avoid: Acetonitrile (MeCN) or Pyridine.[1][2] These can coordinate strongly to the Palladium center, displacing the phosphine ligands and "poisoning" the catalyst, preventing the difficult oxidative addition into the C-Cl bond.

Visualization: Catalytic Cycle & Solvent Interference

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) Pd0->OxAdd + Ar-Cl TransMet Transmetallation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 + Product MeCN Acetonitrile/Pyridine (POISON: Blocks Vacant Site) MeCN->Pd0 Inhibits Water Water/Base (Activates Boronic Acid) Water->TransMet Accelerates

Figure 2: The Suzuki catalytic cycle highlighting where solvents promote (Water) or inhibit (MeCN) the reaction.[2]

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned black and the aryl chloride did not react. Why?

Diagnosis: "Palladium Black" formation.[1] The active Pd(0) aggregated because the oxidative addition into the Ar-Cl bond was too slow. Fix:

  • Switch Solvent: Change from THF (boiling point 66°C) to 1,4-Dioxane or Toluene (boiling point >100°C). The Ar-Cl bond requires higher energy to break.

  • Degas Thoroughly: Oxygen promotes homocoupling and catalyst decomposition.[1] Sparge solvents with Argon for 15 minutes.

Q2: I see hydrolysis of the nitrile (-CN) to an amide. How do I stop this?

Diagnosis: You likely used a strong aqueous base (NaOH) in a protic solvent at high heat.[1] Fix:

  • Buffer the Base: Switch to weaker bases like K

    
    PO
    
    
    
    or Cs
    
    
    CO
    
    
    .[1]
  • Reduce Water: Use anhydrous conditions for the reaction and add a phase-transfer catalyst (e.g., TBAB) instead of using a water co-solvent, OR reduce the water ratio to 5%.

Q3: The product precipitates as a gum during workup.

Data: Solubility Profile of 3-Chloro-5-(hydroxymethyl)benzonitrile

Solvent Solubility Usage
Water Insoluble Wash solvent
DCM High Extraction / Mesylation
Ethyl Acetate Moderate Extraction
Hexanes Low Precipitation / Trituration

| DMSO/DMF | Very High | Reaction Medium |[1][2]

Fix: If the product gums up in Hexanes/EtOAc, add a small amount of DCM to dissolve the gum, then slowly add Hexanes with vigorous stirring to induce crystalline precipitation.

Module 4: Standardized Protocols

Protocol A: Activation of Benzylic Alcohol (Mesylation)

Target: Converting -OH to -OMs for substitution.[1][2]

  • Dissolve: 1.0 eq of 3-Chloro-5-(hydroxymethyl)benzonitrile in anhydrous DCM (0.2 M concentration).

  • Cool: Cool to 0°C in an ice bath.

  • Add Base: Add 1.5 eq of Triethylamine (TEA) or DIPEA.

  • Add Reagent: Dropwise addition of 1.2 eq Methanesulfonyl chloride (MsCl) .

    • Note: DCM is critical here. It solubilizes the organic substrate and the base but allows the amine-HCl salt to precipitate or remain suspended without interfering.

  • Quench: Pour into saturated NaHCO

    
    . Extract with DCM.
    
Protocol B: Suzuki Coupling on Aryl Chloride

Target: Coupling with Phenylboronic Acid.[2][13]

  • Charge: In a reaction vial, add:

    • 1.0 eq 3-Chloro-5-(hydroxymethyl)benzonitrile[2]

    • 1.2 eq Phenylboronic acid[1][2]

    • 2.0 eq K

      
      CO
      
      
      
    • 5 mol% Pd(dppf)Cl

      
       (Robust catalyst for Ar-Cl)[2]
      
  • Solvent: Add 1,4-Dioxane : Water (4:1 ratio) .

    • Why: Dioxane boils at 101°C (high energy for Ar-Cl activation) and is miscible with water (solubilizing the carbonate base).

  • Degas: Sparge with Nitrogen/Argon for 10 mins.

  • Heat: Seal and heat to 90-100°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with water.[2]

References

  • BenchChem. (2025).[2][8] 3-Chloro-5-hydroxybenzonitrile Reactivity and Properties. Retrieved from [2]

  • ChemicalBook. (2024).[2] Synthesis and Demethylation Strategies for 3-Chloro-5-methoxybenzonitrile. Retrieved from [2]

  • Littke, A. F., & Fu, G. C. (2002).[2] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[2] (Foundational text on Ar-Cl activation).

  • Reichardt, C., & Welton, T. (2010).[2] Solvents and solvent effects in organic chemistry. Wiley-VCH.[2] (Source for "Naked Anion" effect in DMF/DMSO).

  • Tsunoda, T., et al. (1980).[2] Solvent Effects in the Mitsunobu Reaction. Tetrahedron Letters. (Source for Toluene preference in Mitsunobu).

Sources

temperature control in 3-Chloro-5-(hydroxymethyl)benzonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Temperature Optimization for 3-Chloro-5-(hydroxymethyl)benzonitrile

Executive Summary

This guide addresses the thermal sensitivity and chemoselectivity challenges associated with 3-Chloro-5-(hydroxymethyl)benzonitrile . This scaffold is a critical intermediate in drug discovery (e.g., KRAS and kinase inhibitors) due to its trifunctional nature: a benzonitrile (electronic modulator/precursor), an aryl chloride (cross-coupling handle), and a hydroxymethyl group (linker).

The primary troubleshooting vectors for this compound are chemoselectivity (preserving the nitrile during reduction) and side-reaction management (preventing Pinner reaction during functionalization).

Part 1: Synthesis & Chemoselectivity (The "Making" Phase)

Core Challenge: Reducing the precursor ester (Methyl 3-chloro-5-cyanobenzoate) to the alcohol without reducing the nitrile to an amine.

Protocol: Chemoselective Reduction

Reagents: Sodium Borohydride (


) + Calcium Chloride (

) or Lithium Borohydride (

). Solvent: THF/Ethanol (2:1).
ParameterRecommended RangeCritical ThresholdConsequence of Excursion
Addition Temp 0°C to 5°C > 10°CRapid hydrogen evolution; risk of nitrile attack.
Reaction Temp 20°C to 25°C > 40°CNitrile Reduction: Formation of 3-chloro-5-(hydroxymethyl)benzylamine.
Quench Temp < 10°C > 20°CExothermic decomposition of borate complexes; potential hydrolysis of nitrile to amide.

Technical Insight: While


 is a common reducing agent, it is contraindicated  here because it will reduce the nitrile to a primary amine even at low temperatures. The 

/

system generates

in situ, which enhances the electrophilicity of the ester carbonyl, allowing reduction at mild temperatures where the nitrile remains inert [1].
Workflow Diagram: Synthesis & Critical Control Points

SynthesisWorkflow Start Methyl 3-chloro-5-cyanobenzoate Reagent Add NaBH4 / CaCl2 (Solvent: THF/EtOH) Start->Reagent TempCheck1 Check Temp: Is T < 5°C? Reagent->TempCheck1 Reaction Stir at 20-25°C (Monitor by TLC/LCMS) TempCheck1->Reaction Yes SideProduct CRITICAL FAILURE: Nitrile Reduction (Amine formed) TempCheck1->SideProduct No (Exotherm) TempCheck2 Check Temp: Is T > 40°C? Reaction->TempCheck2 TempCheck2->SideProduct Yes Success Target: 3-Chloro-5-(hydroxymethyl)benzonitrile TempCheck2->Success No

Figure 1: Critical temperature control points during the reduction of the ester precursor. Exceeding 40°C risks compromising the nitrile group.

Part 2: Functionalization & Downstream Usage

Core Challenge: Activating the alcohol (e.g., to a chloride or mesylate) without triggering the Pinner Reaction (acid-catalyzed attack of the alcohol on the nitrile).

Scenario A: Chlorination (Converting -OH to -Cl)

Reagent: Thionyl Chloride (


).
Risk:  The HCl byproduct can catalyze the intramolecular or intermolecular attack of the alcohol onto the nitrile, forming an imidate (Pinner product) [2].[1]

Troubleshooting Guide:

  • The "Pinner" Trap:

    • Symptom:[1][2][3][4][5][6][7] Formation of a white precipitate (imidate hydrochloride) or loss of the nitrile peak (~2230 cm⁻¹) in IR.

    • Cause: High concentration of HCl + Heat.

    • Solution:Base Scavenging. Always use 1.1–1.5 equivalents of Pyridine or Triethylamine.

    • Temperature: Add

      
       at 0°C . Do not reflux unless absolutely necessary.
      
  • Protocol Adjustment:

    • Dissolve substrate and base in DCM.

    • Cool to 0°C.[8]

    • Add

      
       dropwise.
      
    • Stop heating once the starting material is consumed. Prolonged heating promotes hydrolysis.

Scenario B: Suzuki-Miyaura Coupling

Reagent: Aryl Boronic Acid + Pd Catalyst. Risk: The free hydroxyl group can coordinate to Pd, reducing catalyst turnover, or the basic conditions can hydrolyze the nitrile.

VariableRecommendationRationale
Catalyst Pd(dppf)Cl2 or XPhos Pd G3 These bulky ligands prevent coordination of the free alcohol and facilitate oxidative addition into the deactivated aryl chloride [3].
Base K3PO4 or K2CO3 Avoid strong hydroxides (NaOH/KOH) at high temps (>80°C) to prevent nitrile hydrolysis to the amide.
Temperature 80°C - 100°C The aryl chloride is deactivated; high energy is required. The nitrile is generally stable here if the pH is not >12.
Decision Tree: Troubleshooting Impurities

Troubleshooting Issue Impurity Detected (LCMS/NMR) CheckMass Check Mass Shift Issue->CheckMass MassPlus18 +18 Da (Hydrolysis) CheckMass->MassPlus18 M+18 MassPlus4 +4 Da (Reduction) CheckMass->MassPlus4 M+4 MassDimer Dimer/Imidate CheckMass->MassDimer Complex CauseHydrolysis Cause: Basic Hydrolysis (Amide formation) MassPlus18->CauseHydrolysis FixHydrolysis Fix: Lower Temp or Switch to K3PO4 CauseHydrolysis->FixHydrolysis CauseRed Cause: Nitrile Reduction (Amine formation) MassPlus4->CauseRed FixRed Fix: Lower Rxn Temp Use weaker hydride CauseRed->FixRed CausePinner Cause: Pinner Rxn (Acid catalyzed) MassDimer->CausePinner FixPinner Fix: Add Pyridine Keep T < 10°C CausePinner->FixPinner

Figure 2: Diagnostic logic for identifying temperature-induced side reactions based on mass spectral shifts.

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I use Lithium Aluminum Hydride (


) to reduce the ester precursor? 
A: No. 

is too aggressive and will reduce the nitrile to a primary amine (

) or an aldehyde, even at low temperatures. Stick to

with a Lewis acid additive (

,

) or

in THF.

Q2: I see a new spot on TLC during mesylation (MsCl/TEA) that isn't my product. What is it? A: If you are running this above 0°C, you might be forming the cyclic imidate or observing elimination. The 3-chloro-5-cyanobenzyl mesylate is highly reactive. Ensure you quench the reaction immediately upon completion with cold water to prevent hydrolysis of the mesylate or the nitrile.

Q3: What is the safe storage temperature for the isolated alcohol? A: While the solid is relatively stable, the combination of a benzylic alcohol and an electron-withdrawing nitrile makes it susceptible to slow oxidation or dimerization. Store at 2–8°C under inert gas (Argon/Nitrogen).

Q4: My Suzuki coupling failed (0% conversion) at 60°C. Should I increase the temperature? A: Yes. Aryl chlorides are sluggish electrophiles. You likely need 80–100°C . However, ensure your base is not too strong (use Carbonate or Phosphate, not Hydroxide) to protect the nitrile from hydrolysis at these elevated temperatures.

References

  • Chemoselective Reduction of Esters: Brown, H. C.; Choi, Y. M. "Selective reductions. 29. The rapid reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups." J. Org. Chem.1982 , 47, 3153. Link (General methodology applied to benzonitriles).

  • Pinner Reaction Mechanism: Zil'berman, E. N.[1] "Reactions of Nitriles with Hydrogen Halides and Nucleophilic Reagents." Russian Chemical Reviews1962 , 31, 615. Link

  • Suzuki Coupling of Chlorides: Littke, A. F.; Fu, G. C.[9] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angew. Chem. Int. Ed.2002 , 41, 4176.[3][4] Link

Sources

Technical Support Center: Coupling Optimization for 3-Chloro-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CAS-473923-97-6-OPT Subject: Minimizing Dimer Formation in Palladium-Catalyzed Cross-Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary & Problem Analysis

The Challenge: Coupling reactions involving 3-Chloro-5-(hydroxymethyl)benzonitrile present a unique "trifunctional" challenge. You are attempting to engage the Aryl Chloride (Ar-Cl) in a cross-coupling (e.g., Suzuki-Miyaura) while managing two competitive functionalities:

  • Nitrile (-CN): Electron-withdrawing group (EWG) at the meta position, activating the ring for oxidative addition but also increasing susceptibility to nucleophilic attack.[1][2][3][4]

  • Hydroxymethyl (-CH₂OH): A nucleophile and a potential reducing agent.[1][2][3][4]

The "Dimer" Diagnosis: Users typically encounter two distinct types of "dimers" with this scaffold. Identifying which one you have is the critical first step to solving the problem.

Dimer TypeStructure DescriptionMass Shift (approx.)Root Cause
Type A: Ether Dimer Ar-CH₂-O-Ar2M - HClCompetitive O-Arylation. The alcohol of one molecule attacks the activated chloride of another.[1][2][3]
Type B: Biaryl Homocoupler Ar-Ar2M - Cl₂ + 2HReductive Homocoupling. The alcohol acts as a hydride source, reducing Pd(II) and promoting self-coupling.[1][2][3]

Diagnostic Workflow (Decision Tree)

Before altering your conditions, confirm the pathway using this logic flow.

DimerDiagnosis Start Identify Impurity via LC-MS MassCheck Check Mass Difference vs Monomer Start->MassCheck TypeA Mass = (2 * MW) - 36.5 Da (Loss of HCl) MassCheck->TypeA Matches Ether TypeB Mass = (2 * MW) - 70 Da (Loss of 2 Cl) MassCheck->TypeB Matches Biaryl DiagA DIAGNOSIS: Ether Dimer (O-Arylation) TypeA->DiagA DiagB DIAGNOSIS: Biaryl Dimer (Reductive Coupling) TypeB->DiagB

Figure 1: Diagnostic logic for identifying the specific dimerization pathway based on mass spectrometry shifts.

Troubleshooting Guide (Q&A Format)

Category 1: Eliminating Ether Dimers (Type A)

Q: I am seeing the Ether Dimer (Ar-CH₂-O-Ar). Is my base too strong? A: Almost certainly. The nitrile group at the 3-position increases the acidity of the benzylic protons and activates the ring.[4]

  • Mechanism: If you use strong bases (e.g., NaOtBu, KOtBu) or hydroxides (NaOH) in high concentration, you generate the alkoxide (Ar-CH₂-O⁻).[3][4] This nucleophile attacks the Ar-Cl of a second molecule in a Pd-catalyzed O-arylation or even a background S_NAr reaction [1].[1][2][3]

  • The Fix: Switch to weak, inorganic bases.[1][2][3][4]

    • Recommended: Potassium Phosphate Tribasic (

      
      ) or Cesium Carbonate (
      
      
      
      ).[1][2][3][4]
    • Avoid: Alkoxides, Hydroxides, and organic bases like DBU.[1][3][4]

Q: Does concentration play a role in ether formation? A: Yes. Ether formation is a bimolecular reaction (Second Order).[1][2][3][4]

  • The Fix: Run the reaction under Pseudo-High Dilution .

    • Do not dump all reagents in at once.[1][2][3][4]

    • Slowly add the 3-Chloro-5-(hydroxymethyl)benzonitrile (as a solution) to the catalyst/boronic acid mixture over 30-60 minutes.[1][2][3] This keeps the instantaneous concentration of the Ar-Cl low, favoring the cross-coupling with the boronic acid (which is in excess).[4]

Category 2: Eliminating Biaryl Homocoupling (Type B)

Q: Why is my aryl chloride coupling with itself (Ar-Ar) instead of the boronic acid? A: This is often caused by "Catalyst Poisoning" or "Reductive Elimination" issues driven by the alcohol group.[1][3][4]

  • Mechanism: Primary alcohols can act as reducing agents in Pd-catalysis, converting Pd(II) to Pd(0) while oxidizing themselves to aldehydes.[1][2][3] This excess hydridic environment can promote the disproportionation of the oxidative addition complex, leading to Ar-Ar formation [2].[4]

  • The Fix:

    • Solvent Switch: Avoid alcoholic solvents (MeOH, EtOH, IPA).[1][2][3][4] Use aprotic polar solvents like 1,4-Dioxane, THF, or Toluene/Water mixtures.[1][3][4]

    • Scavenger: Add a small amount (5-10 mol%) of a radical scavenger like BHT if you suspect radical mechanisms, though this is rare in standard Suzuki conditions.[1][2][3][4]

Q: Which catalyst system minimizes this homocoupling? A: You need a catalyst that undergoes Transmetallation (with the boronic acid) much faster than it undergoes homocoupling.[1][2][3][4]

  • Recommended: Bulky, electron-rich phosphine ligands.[1][2][3]

    • XPhos Pd G2 or SPhos Pd G2 : These ligands create a steric pocket that disfavors the approach of a second large Ar-Cl molecule, preventing the formation of the Pd(Ar)₂ species required for homocoupling [3].[4]

    • Avoid:

      
       (Tetrakis).[1][2][3][4] It is often too slow for deactivated or complex aryl chlorides, allowing side reactions to dominate.[1][2][3][4]
      
Category 3: The "Nuclear Option" (Protection)[4]

Q: I've optimized base and catalyst, but I still see 5-10% dimer. What now? A: If intrinsic reactivity is the problem, you must mask the nucleophile.[4]

  • Strategy: Protect the hydroxymethyl group.

    • TBS (tert-Butyldimethylsilyl): Robust, easy to put on (TBSCl + Imidazole), and survives basic Suzuki conditions.[1][2][3][4]

    • THP (Tetrahydropyranyl): Good acid-labile alternative.[1][2][3]

  • Why: This physically blocks the O-arylation pathway and removes the acidic proton that facilitates side reactions.[2][4]

Optimized Experimental Protocol

This protocol is designed to minimize both dimer types for a Suzuki-Miyaura coupling.[1][2][3][4]

Reagents:

  • Substrate: 3-Chloro-5-(hydroxymethyl)benzonitrile (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)[1][2][3]

  • Catalyst: XPhos Pd G2 (1 - 3 mol%)[1][2][3]

  • Base:

    
     (2.0 equiv, finely ground)[3][4]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed[1][2][3]

Step-by-Step Workflow:

  • Degassing (Crucial): Oxygen promotes homocoupling.[1][2][3][4] Sparge your solvent mixture (Dioxane/Water) with Nitrogen or Argon for at least 15 minutes before use.[1][2][3][4]

  • Vessel Prep: Charge the reaction vial with the Boronic Acid , Base , and Catalyst .[1][3][4] Cycle vacuum/inert gas 3 times.

  • Addition: Add the degassed solvent to the solids.

  • Slow Addition (The Trick): Dissolve the 3-Chloro-5-(hydroxymethyl)benzonitrile in a minimal amount of degassed dioxane. Inject this solution into the reaction mixture slowly (via syringe pump or portion-wise addition) at room temperature before heating.

  • Reaction: Heat to 80°C. Monitor by LC-MS after 2 hours.

    • Note: Do not overheat (>100°C) as this encourages nitrile hydrolysis or etherification.[1][2][3][4]

Reaction Pathway Visualization

This diagram illustrates the competition between the desired cycle and the dimerization "off-ramps."

ReactionPathways Substrate Ar-Cl Substrate (Free -OH) OxAdd Oxidative Addition [Ar-Pd-Cl] Substrate->OxAdd + Pd(0) Base Strong Base (OH- / OR-) Substrate->Base Pd0 Pd(0) Catalyst TransMet Transmetallation (+ Ar'-B(OH)2) OxAdd->TransMet Fast with Bulky Ligand HomoDimer BIARYL DIMER (Ar-Ar) OxAdd->HomoDimer Slow Transmet. + Alcohol Reductant Product PRODUCT (Ar-Ar') TransMet->Product Reductive Elim. EtherDimer ETHER DIMER (Ar-O-Ar) Base->EtherDimer Attack on Ar-Pd-Cl or Ar-Cl

Figure 2: Competitive pathways in the coupling of hydroxymethyl-substituted aryl chlorides. Green paths indicate the desired reaction; red paths indicate dimerization risks.[4]

References

  • Palladium-Catalyzed C-O Bond Formation

    • Title: Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols.[1][2][3][4][5]

    • Source: Massachusetts Institute of Technology (DSpace).[1][3][4]

    • URL:[Link][1][2][3]

  • Mechanisms of Homocoupling

    • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[1][2][3][4]

    • Source: ACS Publications (Org.[1][2][3][4] Process Res. Dev.).

    • URL:[Link][1][2][3]

  • Catalyst Selection for Aryl Chlorides

    • Title: Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides.[1][2][3][4][6]

    • Source: ChemRxiv.[1][2][3][4]

    • URL:[Link][1][2][3][5][7][8]

  • General Suzuki Coupling Guides

    • Title: Suzuki-Miyaura Coupling.[1][2][3][6][9]

    • Source: Organic Chemistry Portal.[1][2][3][4]

    • URL:[Link]

Sources

analytical methods for monitoring 3-Chloro-5-(hydroxymethyl)benzonitrile reaction progress

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for monitoring the reaction progress of 3-Chloro-5-(hydroxymethyl)benzonitrile. As a key intermediate in pharmaceutical synthesis, robust and reliable analytical monitoring is paramount for ensuring reaction efficiency, purity, and yield. This guide is structured to help you select the appropriate analytical method and troubleshoot common issues encountered during experimentation.

Method Selection: Frequently Asked Questions

This section addresses high-level questions to guide you toward the most suitable analytical technique for your specific needs.

Q1: What is the quickest method to get a qualitative check on my reaction's progress?

For rapid, qualitative assessment, Thin-Layer Chromatography (TLC) is the most efficient method.[1][2] It allows you to quickly visualize the consumption of starting materials and the formation of products. By spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the same plate, you can get a clear indication of progress within minutes.[3]

  • Expertise & Experience: TLC is a foundational skill in synthetic chemistry. Its primary advantage is speed, allowing for multiple time points to be analyzed in parallel. However, it is not inherently quantitative and can be influenced by factors like sample concentration and plate quality. For instance, a common synthesis of the related compound 3-chloro-5-hydroxybenzonitrile relies on TLC to confirm the complete consumption of the starting material before proceeding with the work-up.[1]

Q2: I need precise, quantitative data. Which technique should I choose?

For quantification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the industry standards.

  • HPLC is generally the preferred method for this compound.[4] 3-Chloro-5-(hydroxymethyl)benzonitrile contains a polar hydroxymethyl group and a polar nitrile group, making it well-suited for reverse-phase HPLC. HPLC offers high resolution and sensitivity, allowing for accurate quantification of the starting material, product, and any impurities or byproducts.[5]

  • GC can also be used, but requires careful consideration. The hydroxymethyl group may make the compound thermally labile, meaning it could degrade at the high temperatures used in the GC inlet.[6][7] However, if the compound is sufficiently volatile and stable, GC can provide excellent separation and is often coupled with Mass Spectrometry (MS) for definitive peak identification.[8]

Q3: When is HPLC the definitive choice over GC for this analysis?

HPLC is the superior choice when you encounter or suspect thermal degradation of your analyte. The hydroxymethyl group on the benzene ring is a potential site for thermal decomposition in a hot GC inlet, which can lead to inaccurate quantification and the appearance of artifact peaks.[6] HPLC analysis is performed at or near ambient temperature, completely avoiding this issue. Furthermore, many reactions are performed in non-volatile solvents (like DMF or DMSO) which are incompatible with direct GC injection but are often manageable in HPLC with proper method development.

Q4: Can I monitor the reaction in real-time without taking samples?

Yes, in-situ monitoring using Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for gaining real-time kinetic and mechanistic insights.[9][10] By setting up the reaction directly within an NMR tube (if feasible with the reaction conditions), you can acquire spectra at set intervals without disturbing the reaction mixture.[11] This allows for the direct observation of the disappearance of reactant signals and the appearance of product signals, providing a detailed kinetic profile.[12]

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and robust method for this analysis. Here are solutions to frequent problems.

Q1: My peaks are tailing or broad. What is causing this and how do I fix it?

Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.

  • Causality: The silica backbone of many C18 columns has residual, acidic silanol groups. The polar hydroxymethyl and nitrile groups on your molecule can interact with these sites, causing tailing.

  • Self-Validating System: To diagnose this, inject a standard of your compound. If it tails, the issue is with the method, not the reaction sample.

  • Solutions:

    • Use a High-Purity Column: Modern, end-capped, high-purity silica columns have fewer accessible silanol groups. This should be your first line of defense.

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3 with formic or phosphoric acid) can suppress the ionization of silanol groups, reducing these secondary interactions.[13]

    • Check for Column Overload: Injecting too concentrated a sample can cause peak shape distortion. Try diluting your sample 10-fold and re-injecting.[14]

Q2: My retention times are drifting between injections. How can I stabilize my system?

Unstable retention times compromise data integrity, making peak identification and quantification unreliable.

  • Causality: The most common causes are changes in mobile phase composition or temperature fluctuations.[14]

  • Self-Validating System: A well-equilibrated system should show retention time variations of less than 1%. If you see significant drift, it points to a system instability issue.

  • Solutions:

    • Thermostat Your Column: Use a column oven set to a stable temperature (e.g., 30-35 °C). This is the most effective way to eliminate temperature-related drift.[14]

    • Ensure Proper Mobile Phase Mixing & Degassing: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Always degas your mobile phase to prevent air bubbles from entering the pump, which can cause flow rate fluctuations.[15]

    • Allow for Sufficient Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. This can take 10-20 column volumes.

Q3: I'm not getting enough separation between my product and a starting material or impurity. What are my options?

Poor resolution can prevent accurate quantification.

  • Causality: Resolution is a function of column efficiency, selectivity, and retention. Improving any of these can enhance separation.

  • Solutions:

    • Adjust Mobile Phase Strength: Decrease the amount of organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase retention times and often improve the separation between closely eluting peaks.

    • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) alters the selectivity of the separation and can often resolve co-eluting peaks.

    • Modify the Gradient: If using a gradient, make the slope shallower around the time your key peaks are eluting. This gives more time for separation to occur.

HPLC Troubleshooting Decision Tree

Start Problem: Peak Tailing CheckOverload Is sample concentration too high? Start->CheckOverload CheckpH Is mobile phase pH appropriate? CheckOverload->CheckpH No SolutionDilute Solution: Dilute sample 10x and reinject. CheckOverload->SolutionDilute Yes CheckColumn Is the column old or contaminated? CheckpH->CheckColumn Yes SolutionpH Solution: Lower pH to 2.5-3.0 with acid. CheckpH->SolutionpH No SolutionColumn Solution: Wash or replace the column. CheckColumn->SolutionColumn Yes cluster_0 Reaction Monitoring cluster_1 Instrumental Analysis cluster_2 Data Processing Sampling 1. Sample Reaction Mixture Quench 2. Quench & Dilute Sampling->Quench Filter 3. Filter Sample Quench->Filter Inject 4. Inject into HPLC/GC Filter->Inject Separate 5. Chromatographic Separation Inject->Separate Detect 6. Peak Detection (UV/MS) Separate->Detect Integrate 7. Integrate Peak Areas Detect->Integrate Quantify 8. Quantify Components Integrate->Quantify Report 9. Report Results (% Conversion) Quantify->Report

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 3-Chloro-5-(hydroxymethyl)benzonitrile: A Comparative Analysis of NMR Spectroscopy and Other Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-5-(hydroxymethyl)benzonitrile, a versatile building block in medicinal chemistry. Beyond a mere presentation of data, this document delves into the rationale behind spectral interpretation and offers a comparative perspective on how NMR spectroscopy synergizes with, and at times surpasses, other common analytical techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS).

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the structural elucidation of organic molecules in solution.[1] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule like 3-Chloro-5-(hydroxymethyl)benzonitrile, with its distinct aromatic and aliphatic regions, NMR offers a comprehensive structural fingerprint.

Predicted ¹H NMR Analysis of 3-Chloro-5-(hydroxymethyl)benzonitrile

The predicted ¹H NMR spectrum of 3-Chloro-5-(hydroxymethyl)benzonitrile offers a clear illustration of its structural features. The predictions have been generated using advanced computational algorithms that consider the intricate electronic effects of the substituents on the benzene ring.[2][3][4]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.65Singlet1HH-2
~7.59Singlet1HH-4
~7.50Singlet1HH-6
~4.78Singlet2H-CH₂-
~1.95Singlet (broad)1H-OH

Interpretation and Causality:

  • Aromatic Protons (H-2, H-4, H-6): The three protons on the benzene ring are expected to appear as distinct singlets in the aromatic region (typically 6.5-8.5 ppm).[5] The electron-withdrawing nature of the nitrile (-CN) and chloro (-Cl) groups deshields these protons, shifting them downfield. The meta-substitution pattern results in minimal to no observable coupling between these protons, hence their appearance as singlets.

  • Hydroxymethyl Protons (-CH₂-): The two protons of the hydroxymethyl group are chemically equivalent and are therefore expected to appear as a single peak.[6] Being attached to a carbon adjacent to an oxygen atom, they are deshielded and predicted to resonate around 4.78 ppm. The absence of adjacent protons results in a singlet multiplicity.

  • Hydroxyl Proton (-OH): The hydroxyl proton is typically observed as a broad singlet.[6] Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹³C NMR Analysis of 3-Chloro-5-(hydroxymethyl)benzonitrile

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~143.9C-5
~135.5C-3
~132.8C-4
~131.7C-2
~130.1C-6
~117.5-CN
~113.8C-1
~63.2-CH₂-

Interpretation and Causality:

  • Aromatic Carbons: The six carbons of the benzene ring are chemically distinct and give rise to six separate signals in the aromatic region (typically 100-160 ppm).[7] The carbons directly attached to the electron-withdrawing chloro (C-3) and hydroxymethyl (C-5) groups are significantly influenced in their chemical shifts. The carbon bearing the nitrile group (C-1) is also distinctly shifted.

  • Nitrile Carbon (-CN): The carbon of the nitrile group typically appears in a distinct region of the spectrum, around 117.5 ppm.

  • Hydroxymethyl Carbon (-CH₂-): The carbon of the hydroxymethyl group, being an sp³ hybridized carbon attached to an electronegative oxygen atom, is expected to resonate around 63.2 ppm.[8]

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of 3-Chloro-5-(hydroxymethyl)benzonitrile in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[9][10]

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[11]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is essential for maintaining a stable magnetic field during the experiment.[12]

    • Shim the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved peaks.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.[13]

A Comparative Look: NMR vs. Other Analytical Techniques

While NMR is a powerhouse for structural elucidation, a comprehensive analysis often involves the integration of data from other techniques.[14]

Workflow for Structural Elucidation

Unknown Unknown Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Unknown->NMR Connectivity Functional Groups FTIR FTIR Spectroscopy Unknown->FTIR Functional Groups MS Mass Spectrometry Unknown->MS Molecular Weight Elemental Composition Structure Structure Confirmed NMR->Structure FTIR->Structure MS->Structure

Caption: A typical workflow for the structural elucidation of an unknown organic compound.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[15] For 3-Chloro-5-(hydroxymethyl)benzonitrile, the FTIR spectrum would be expected to show characteristic absorption bands for:

  • -OH stretch: A broad band around 3300-3500 cm⁻¹.

  • -C≡N stretch: A sharp, medium intensity band around 2220-2260 cm⁻¹.[4]

  • C-H aromatic stretch: Peaks just above 3000 cm⁻¹.

  • C=C aromatic stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretch: A band in the 1000-1200 cm⁻¹ region.

  • C-Cl stretch: A band in the 600-800 cm⁻¹ region.

While FTIR provides rapid confirmation of functional groups, it does not offer information about their connectivity.

Mass Spectrometry (MS):

Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition. For 3-Chloro-5-(hydroxymethyl)benzonitrile (C₈H₆ClNO), the mass spectrum would show a molecular ion peak (M⁺). A key feature would be the isotopic pattern of chlorine: two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns can also provide clues about the structure.

Comparison Table: NMR, FTIR, and MS

FeatureNMR SpectroscopyFTIR SpectroscopyMass Spectrometry
Information Provided Detailed connectivity, stereochemistry, dynamic processesPresence of functional groupsMolecular weight, elemental composition, fragmentation patterns
Strengths Unambiguous structure determinationFast, sensitive to functional groupsHigh sensitivity, provides molecular formula
Limitations Lower sensitivity, requires soluble samplesProvides limited connectivity informationCan be destructive, complex fragmentation
Sample Amount mg rangeµg to mg rangeng to µg range

Conclusion

The structural elucidation of 3-Chloro-5-(hydroxymethyl)benzonitrile serves as an excellent case study to demonstrate the power and necessity of modern analytical techniques. ¹H and ¹³C NMR spectroscopy, through detailed analysis of chemical shifts and coupling patterns, provide an unparalleled depth of structural information, allowing for the complete assignment of the molecule's protons and carbons. When used in conjunction with FTIR, which confirms the presence of key functional groups, and Mass Spectrometry, which establishes the molecular weight and elemental formula, a self-validating system of analysis is created. This integrated approach ensures the highest level of scientific integrity and is an indispensable part of the workflow for researchers and professionals in the chemical and pharmaceutical sciences.

References

  • ACD/Labs. NMR Prediction. [Link]

  • Chemaxon. NMR Predictor. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • National Center for Biotechnology Information. Mass Spectrometer. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Reddit. Good resources for learning the theory behind NMR?. [Link]

  • Chemistry LibreTexts. Introduction to Mass Spectrometry. [Link]

  • ResearchGate. N-15 NMR chemical shifts of ring substituted benzonitriles. [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Royal Society of Chemistry. Nuclear magnetic resonance (NMR) spectroscopy. [Link]

  • Wiley-VCH. Introduction to Mass Spectrometry, a Tutorial. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • PubMed. 15N NMR chemical shifts of ring substituted benzonitriles. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • ACS Publications. Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. [Link]

  • Wikipedia. Fourier-transform infrared spectroscopy. [Link]

  • JEOL. NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Prime Scholars. Understanding Mass Spectrometry: A Powerful Analytical Tool. [Link]

  • Michigan State University. NMR Spectroscopy. [Link]

  • ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Chemguide. mass spectra - the M+2 peak. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • National Institute of Standards and Technology. Theoretical Mass Spectrometry. [Link]

  • YouTube. chemical shift of functional groups in 13C NMR spectroscopy. [Link]

  • SID. SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS. [Link]

  • Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Link]

  • University of Guelph. NMR Links and Resources. [Link]

  • Western University. NMR Sample Preparation. [Link]

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Comparative Characterization Guide: FTIR Spectroscopy of 3-Chloro-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

In the synthesis of pharmaceutical intermediates like 3-Chloro-5-(hydroxymethyl)benzonitrile (CAS 215809-76-2) , structural integrity is paramount. This trisubstituted benzene derivative serves as a critical scaffold for kinase inhibitors and antiviral agents. While NMR remains the gold standard for structural elucidation, FTIR spectroscopy offers an unrivaled advantage in routine Quality Control (QC) and reaction monitoring due to its sensitivity to the molecule's distinct polar functional groups: the nitrile (-CN) and hydroxymethyl (-CH₂OH) moieties.

This guide objectively compares FTIR against alternative characterization techniques (Raman, NMR) and details a self-validating protocol for verifying the identity of 3-Chloro-5-(hydroxymethyl)benzonitrile.

Technical Deep Dive: Spectral Fingerprint Analysis

The FTIR spectrum of 3-Chloro-5-(hydroxymethyl)benzonitrile is defined by the interplay between the electron-withdrawing nitrile/chloro groups and the hydrogen-bonding hydroxymethyl group.

Predicted Spectral Assignments

The following table synthesizes theoretical vibrational modes with empirical data for 1,3,5-trisubstituted benzenes.

Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Value
Hydroxyl (-OH) O-H Stretch3250 – 3450Broad, StrongConfirm presence of alcohol; indicates H-bonding strength.
Aromatic C-H C-H Stretch3050 – 3100WeakDifferentiates aromatic ring from aliphatic impurities.
Methylene (-CH₂-) C-H Stretch (asym/sym)2850 – 2950MediumSpecific to the hydroxymethyl arm (absent in phenol analogs).
Nitrile (-CN) C≡N Stretch2230 – 2245Sharp, MediumCritical ID tag. Shifted by electron-withdrawing Cl group.
Aromatic Ring C=C Ring Stretch1570 – 1600MediumCharacteristic benzene skeletal vibration.
Primary Alcohol C-O Stretch1000 – 1050StrongConfirms the alcohol is primary (-CH₂OH).
Chlorobenzene C-Cl Stretch1050 – 1100Medium/WeakOften coupled with ring vibrations; less diagnostic than Raman.
Substitution Pattern C-H Out-of-Plane Bending680 – 900Strong1,3,5-substitution typically shows peaks ~840-850 cm⁻¹ and ~690 cm⁻¹.

Expert Insight: The coexistence of the sharp nitrile peak (~2235 cm⁻¹) and the broad hydroxyl band (~3350 cm⁻¹) is the primary "Pass/Fail" criteria for this molecule. If the hydroxyl band is absent, you likely have the precursor (3-chloro-5-cyanobenzyl halide) or the oxidized aldehyde.

Comparative Analysis: FTIR vs. Alternatives

To validate why FTIR is the method of choice for specific workflows, we compare it with Raman Spectroscopy and ¹H-NMR.

Comparison 1: FTIR vs. Raman Spectroscopy

While complementary, these techniques excel in different areas for this specific molecule.[1][2]

FeatureFTIR (Mid-IR) Raman (785/1064 nm) Verdict for 3-Cl-5-(HM)BN
-OH Detection Superior. Strong dipole change leads to intense signal.Poor. Weak scattering; often invisible.FTIR Wins for monitoring alcohol formation.
-CN Detection Good. Distinct peak.Superior. Very strong polarizability change.Raman Wins for nitrile quantification.
-Cl Detection Moderate. Often obscured in the fingerprint region.Excellent. Low-frequency C-Cl bands are distinct (<800 cm⁻¹).Raman Wins for halogen verification.
Sample State Solid (ATR) or Oil.[3]Solid or Aqueous solution.[4]FTIR (ATR) is faster for dry powders.
Fluorescence None.High risk with aromatic impurities.[5][6]FTIR is more robust for crude samples.
Comparison 2: FTIR vs. Precursor (Reaction Monitoring)

A common synthesis route involves the reduction of 3-Chloro-5-cyanobenzoic acid or the hydrolysis of 3-Chloro-5-(chloromethyl)benzonitrile .

  • Scenario: Monitoring the hydrolysis of the chloromethyl intermediate to the hydroxymethyl product.

  • FTIR Marker: Disappearance of the C-Cl wag (aliphatic) and appearance of the broad O-H stretch at 3350 cm⁻¹ .

  • Advantage: FTIR allows for near real-time monitoring of this transformation without the solvent suppression issues of NMR.

Visual Logic: Analytical Decision Pathway

AnalysisWorkflow Sample Unknown Sample (White Solid/Oil) FTIR FTIR Analysis (ATR Mode) Sample->FTIR Raman Raman Analysis (Complementary) Sample->Raman If Cl confirmation needed Decision1 Check 3300-3400 cm⁻¹ (Broad Band?) FTIR->Decision1 Decision2 Check 2230 cm⁻¹ (Sharp Peak?) Decision1->Decision2 Yes (-OH Present) Result_Precursor Impurity: Precursor (No -OH) Decision1->Result_Precursor No (-OH Absent) Result_Product Confirmed: 3-Chloro-5-(hydroxymethyl)benzonitrile Decision2->Result_Product Yes (-CN Present) Result_Aldehyde Impurity: Aldehyde (C=O @ 1700) Decision2->Result_Aldehyde No (Check C=O)

Figure 1: Decision logic for confirming product identity using FTIR spectral markers.

Experimental Protocol: Self-Validating ATR-FTIR System

This protocol uses Attenuated Total Reflectance (ATR) for minimal sample prep and high reproducibility.

Materials
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR crystal (Single bounce).

  • Reference Standard: Validated 3-Chloro-5-(hydroxymethyl)benzonitrile (Purity >98%).

  • Cleaning Solvent: Isopropanol (HPLC Grade).

Step-by-Step Methodology
  • System Blanking (Background):

    • Clean the ATR crystal with isopropanol and a lint-free wipe.

    • Collect a background spectrum (Air) with 16 scans at 4 cm⁻¹ resolution.

    • Validation: Ensure the background shows minimal CO₂ (2350 cm⁻¹) and H₂O vapor interference.

  • Sample Preparation:

    • Place approximately 2-5 mg of the solid sample directly onto the center of the crystal.

    • Note: If the sample is a viscous oil, use a capillary tube to deposit a thin film.

  • Acquisition:

    • Apply pressure using the anvil (force gauge ~80-100N) to ensure intimate contact.

    • Parameters:

      • Range: 4000 – 600 cm⁻¹

      • Scans: 32 (for high S/N ratio)

      • Resolution: 4 cm⁻¹

      • Correction: Apply ATR correction (if comparing to transmission libraries).

  • Data Processing & Validation:

    • Baseline Correction: Apply automatic baseline correction to remove scattering slopes.

    • Normalization: Normalize the Nitrile peak (~2235 cm⁻¹) to 1.0 absorbance units for easy overlay comparison.

    • Self-Check:

      • Pass: Distinct peaks at ~3350 (OH), ~2235 (CN), ~1050 (C-O).

      • Fail: Presence of peak at ~1700 cm⁻¹ (Indicating oxidation to aldehyde/acid) or ~1200-1250 cm⁻¹ (Ether formation).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for functional group assignments).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. Link

  • NIST Chemistry WebBook. (2023). Infrared Spectra of Benzonitrile Derivatives. National Institute of Standards and Technology. Link

  • Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. Link

  • Chalmers, J. M., & Griffiths, P. R. (2002). Handbook of Vibrational Spectroscopy. Wiley.

Sources

A Comparative Guide to High-Purity Analysis of 3-Chloro-5-(hydroxymethyl)benzonitrile: HPLC vs. Alternative Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity for key intermediates is not merely a quality control checkpoint; it is a fundamental pillar of safety, efficacy, and process reproducibility. 3-Chloro-5-(hydroxymethyl)benzonitrile, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), demands an analytical strategy that is both precise and robust. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the comprehensive purity evaluation of this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis to empower researchers in selecting the most appropriate technique for their needs.

The Analytical Challenge: Purity of 3-Chloro-5-(hydroxymethyl)benzonitrile

3-Chloro-5-(hydroxymethyl)benzonitrile is a substituted aromatic compound. Its synthesis, often involving multiple steps, can introduce a variety of impurities. Potential impurities may include residual starting materials, intermediates, by-products from side reactions (e.g., over-oxidation or reduction), and regioisomers. An effective analytical method must be capable of separating the main component from these structurally similar compounds and quantifying them with high accuracy.

High-Performance Liquid Chromatography (HPLC): The Industry Standard

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for substituted benzonitrile derivatives.[1][2] Its versatility in column chemistry and mobile phase composition allows for the fine-tuning of selectivity to resolve complex mixtures.

Rationale for HPLC Method Design

A reversed-phase HPLC (RP-HPLC) method with UV detection is the logical first choice for analyzing 3-Chloro-5-(hydroxymethyl)benzonitrile. The molecule possesses a chromophore (the benzonitrile group) that allows for sensitive UV detection. A C18 stationary phase is a versatile starting point for retaining the moderately polar analyte, and a mobile phase of acetonitrile and water provides the necessary elution strength.

Experimental Protocol: HPLC-UV Method

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of 3-Chloro-5-(hydroxymethyl)benzonitrile and dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Acetonitrile s1->s2 s3 Vortex & Sonicate s2->s3 h1 Autosampler Injection s3->h1 h2 C18 Column Separation h1->h2 h3 UV Detection h2->h3 d1 Chromatogram Generation h3->d1 d2 Peak Integration d1->d2 d3 Purity Calculation (% Area) d2->d3

Caption: Workflow for HPLC purity analysis.

Alternative Analytical Methodologies

While HPLC is a powerful tool, alternative techniques can offer unique advantages, particularly for orthogonal verification of purity.

Gas Chromatography (GC)

Gas chromatography is a highly effective technique for the separation and quantification of volatile and semi-volatile compounds.[3] For 3-Chloro-5-(hydroxymethyl)benzonitrile, derivatization to a more volatile silyl ether may be necessary to improve peak shape and thermal stability.

3.1.1. Rationale for GC Method

GC, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can provide excellent resolution and sensitivity for volatile impurities that might not be well-resolved by HPLC.[2][4] GC-MS offers the added advantage of providing structural information on unknown impurities.

3.1.2. Experimental Protocol: GC-FID Method

Instrumentation:

  • Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

Chromatographic Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane or acetonitrile. Derivatization with a silylating agent (e.g., BSTFA) may be required.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination.[5][6] Unlike chromatographic techniques that rely on the response factor of a detector, qNMR provides a direct measurement of the molar concentration of an analyte relative to a certified internal standard.[7][8]

3.2.1. Rationale for qNMR Method

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei responsible for that resonance.[7] This allows for the accurate determination of purity without the need for a reference standard of the analyte itself. It is also a non-destructive technique.[5]

3.2.2. Experimental Protocol: ¹H qNMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H detection.

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆).

  • Internal Standard: A certified reference standard with a known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard ¹H pulse sequence with a sufficiently long relaxation delay (D1) to ensure complete T1 relaxation of all relevant protons (typically 5 x T1 of the slowest relaxing proton).

  • Data Processing: Careful phasing and baseline correction are critical. The purity is calculated using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Calculation s1 Accurately Weigh Sample & Internal Standard s2 Dissolve in Deuterated Solvent s1->s2 s3 Transfer to NMR Tube s2->s3 n1 Tune & Shim Spectrometer s3->n1 n2 Acquire ¹H Spectrum n1->n2 d1 Phase & Baseline Correction n2->d1 d2 Integrate Analyte & Standard Peaks d1->d2 d3 Calculate Purity d2->d3

Caption: Workflow for qNMR purity analysis.

Comparative Analysis of Purity Determination Methods

FeatureHPLC-UVGC-FID¹H qNMR
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and boiling pointNuclear magnetic resonance signal integration
Selectivity High for non-volatile impurities and isomersHigh for volatile and semi-volatile impuritiesHigh for structurally distinct molecules
Sensitivity ppm to ppb range, detector dependentppm to ppb rangeTypically lower than chromatographic methods (low % range)
Quantification Relative (% area) or external/internal standardRelative (% area) or external/internal standardAbsolute quantification against a certified internal standard
Sample Throughput Moderate (20-40 min per sample)Moderate (20-40 min per sample)High (5-15 min per sample)
Destructive? YesYesNo
Reference Standard Requires a reference standard of the analyte for identity confirmationRequires a reference standard of the analyte for identity confirmationDoes not require a reference standard of the analyte
Cost Moderate initial investment and running costsModerate initial investment and running costsHigh initial investment, lower running costs

Conclusion and Recommendations

For routine quality control and purity assessment of 3-Chloro-5-(hydroxymethyl)benzonitrile, HPLC-UV stands out as the method of choice due to its robustness, high resolving power for potential non-volatile impurities, and widespread availability in analytical laboratories. It provides a reliable means of monitoring batch-to-batch consistency and detecting degradation products.

GC-FID/MS serves as an excellent orthogonal technique, particularly for identifying and quantifying volatile impurities that may be present from the synthesis process. Its high sensitivity and the structural information provided by MS are invaluable for impurity profiling.

¹H qNMR is the gold standard for assigning the absolute purity of a reference standard or for certifying the purity of a batch of material without relying on a pre-existing standard of the same compound.[5][8][9] While its sensitivity may be lower for trace impurities, its accuracy and directness of measurement are unparalleled.

A comprehensive purity assessment strategy for 3-Chloro-5-(hydroxymethyl)benzonitrile should leverage the strengths of each of these techniques. HPLC should be employed for routine analysis, with GC and qNMR used for method validation, reference standard characterization, and in-depth impurity investigations. This multi-faceted approach ensures the highest level of confidence in the quality and purity of this critical chemical intermediate.

References

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • Frankis, C., & Ramos, P. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Reading Scientific Services Ltd. [Link]

  • Hoye, T. R., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(3), 372-375. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • National Metrology Institute of Japan. Quantitative NMR. Organic Primary Standards Group. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. [Link]

  • Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]

  • Wang, L., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Communications Chemistry, 7(1), 1-9. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • De La Cruz, M. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC North America, 25(10), 1034-1046. [Link]

  • Huynh, T. T., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ, 9, e12470. [Link]

  • ResearchGate. (2022). GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans-. [Link]

  • ResearchGate. Synthesis of benzonitrile derivatives via Pd/C reduction. [Link]

  • National Institute of Standards and Technology. Benzonitrile. NIST WebBook. [Link]

  • Shimadzu Corporation. Trace Impurity Analysis. [Link]

  • Journal of Analytical & Bioanalytical Techniques. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]

  • Der Pharma Chemica. (2016). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. [Link]

  • Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]

  • Longdom Publishing. (2018). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Journal of Analytical & Bioanalytical Techniques, 9(4). [Link]

  • PubChem. 3-Chloro-5-hydroxybenzonitrile. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

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comparing the reactivity of 3-Chloro-5-(hydroxymethyl)benzonitrile with its bromo analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Choice

In the synthesis of complex pharmaceutical intermediates, the choice between 3-Chloro-5-(hydroxymethyl)benzonitrile (Compound A) and its 3-Bromo analog (Compound B) is rarely arbitrary. It is a calculated trade-off between reactivity profiles and economic scalability .[1]

  • The Bromo Analog (Compound B) is the superior choice for early-stage discovery and complex cross-couplings. Its weaker C-Br bond allows for milder reaction conditions, higher turnover frequencies (TOF), and broader catalyst compatibility.

  • The Chloro Analog (Compound A) is the preferred candidate for process scale-up due to lower cost and higher atom economy, provided the catalytic system is tuned (e.g., using electron-rich Buchwald ligands) to overcome the higher activation energy barrier.

This guide analyzes the mechanistic divergences and provides validated protocols for deploying these scaffolds effectively.

Molecular Profile & Structural Analysis[1][2]

Both compounds feature a tri-substituted benzene ring with three distinct functionalities:

  • Nitrile (-CN): Electron-withdrawing (EWG), deactivates the ring toward electrophilic attack but activates it for nucleophilic attack (SNAr) and acidity of ortho-protons.

  • Hydroxymethyl (-CH₂OH): A protic, nucleophilic site.[1] Critical for solubility but requires protection in base-sensitive reactions.

  • Halogen (Cl vs. Br): The reaction handle.[1][2]

Feature3-Chloro-5-(hydroxymethyl)benzonitrile3-Bromo-5-(hydroxymethyl)benzonitrile
Bond Dissociation Energy (C-X) ~96 kcal/mol (Stronger)~81 kcal/mol (Weaker)
Oxidative Addition Rate Slow (Rate Determining Step)Fast
Lithium-Halogen Exchange Difficult (Often requires radical mediation)Facile (Rapid at -78°C)
Primary Utility Process Scale-up, Site-Selective BlockingDiscovery Chemistry, Library Synthesis
Cost Factor Low ($)Medium/High (

)

Mechanistic Deep Dive: The Reactivity Gap

The core difference lies in the Oxidative Addition step of the catalytic cycle.[1] Palladium(0) inserts into the C-X bond.[1]

Bond Energy & Catalysis

The C-Cl bond is significantly shorter and stronger than the C-Br bond.

  • For the Bromo analog: Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts are sufficient.[1] The oxidative addition is rarely the rate-limiting step.

  • For the Chloro analog: The high barrier to oxidative addition requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHC) to increase the electron density on the Pd center, facilitating insertion.

Visualization of Reactivity Logic

The following diagram illustrates the decision pathway for selecting the correct analog based on downstream chemistry.

ReactivityLogic Start Select Halogen Analog ReactionType Intended Reaction? Start->ReactionType CrossCoupling Pd-Catalyzed Coupling (Suzuki, Sonogashira) ReactionType->CrossCoupling LiExchange Lithium-Halogen Exchange (Grignard/Lithiation) ReactionType->LiExchange Selectivity Is site-selectivity needed? (e.g., presence of Iodo group) CrossCoupling->Selectivity Cl_Li_Fail WARNING: Cl Exchange is Poor. Likely Ortho-Lithiation. LiExchange->Cl_Li_Fail Avoid Br_Li_Pass USE BROMO ANALOG (Fast Exchange at -78°C) LiExchange->Br_Li_Pass Standard UseCl USE CHLORO ANALOG (Requires Buchwald Ligands) Selectivity->UseCl Yes (Cl is inert) UseBr USE BROMO ANALOG (Standard Conditions) Selectivity->UseBr No (Max reactivity)

Figure 1: Decision Logic for Analog Selection. Blue nodes indicate decision points; Green indicates optimal pathways; Red indicates high-risk/specialized pathways.

Experimental Case Studies & Protocols

Case Study 1: Suzuki-Miyaura Coupling

Objective: Coupling with Phenylboronic acid to form 3-(hydroxymethyl)-5-phenylbenzonitrile.

Protocol A: The Bromo Analog (Standard Conditions)
  • Substrate: 3-Bromo-5-(hydroxymethyl)benzonitrile (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: DME or 1,4-Dioxane

  • Conditions: 80°C, 4 hours.

  • Outcome: High yield (>90%). The reaction is robust.[1][3] The hydroxyl group is tolerated well in aqueous biphasic systems.[1]

Protocol B: The Chloro Analog (Forcing Conditions)
  • Substrate: 3-Chloro-5-(hydroxymethyl)benzonitrile (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (1 mol%) + XPhos (2 mol%)

  • Base: K₃PO₄ (3.0 equiv, anhydrous preferred for difficult substrates)

  • Solvent: Toluene/Water (10:[1]1) or n-Butanol

  • Conditions: 100-110°C, 12-16 hours.

  • Analysis: Without the specialized XPhos ligand, this reaction stalls or proceeds with <20% conversion. The higher temperature requires careful monitoring of nitrile hydrolysis (converting -CN to -CONH₂).

Case Study 2: Metal-Halogen Exchange (Lithiation)

Critical Safety Note: The hydroxymethyl group (-CH₂OH) is acidic (pKa ~16). It will quench 1 equivalent of organolithium immediately.[1]

The Protocol (Bromo Analog Only)
  • Protection (Recommended): Convert -OH to -OTBS (Silyl ether) first.[1]

    • If skipping protection: Use 2.2 equivalents of n-BuLi.[1]

  • Exchange:

    • Dissolve substrate in dry THF under Argon.[1] Cool to -78°C .[1]

    • Add n-BuLi dropwise.[1]

    • Mechanism: First eq. deprotonates OH -> O-Li. Second eq. exchanges Br -> Li.[1]

    • Result: Generation of the aryl lithium species within 15 minutes.

  • Quench: Add electrophile (e.g., DMF to form aldehyde).

Why the Chloro Analog Fails Here: Attempting this with the Chloro analog at -78°C usually results in ortho-lithiation (deprotonation of the ring hydrogen adjacent to the nitrile) rather than Li-Cl exchange, due to the strong C-Cl bond and the directing effect of the nitrile/alkoxide.

Comparative Data Summary

ParameterBromo AnalogChloro Analog
CAS Number 1205515-06-5219498-78-9
Molecular Weight 212.05 g/mol 167.59 g/mol
Pd-Catalyst Load Low (1-3 mol%)High (3-5 mol%) or Specialized
Ligand Requirement Generic (PPh₃, dppf)Specialized (Buchwald, NHC)
Temp.[1] Tolerance Mild (60-80°C)High (100°C+)
Side Reactions MinimalNitrile hydrolysis (due to high heat)
Atom Economy Lower (Br is heavy waste)Higher (Cl is lighter waste)

Conclusion & Recommendation

For Research & Development (Medicinal Chemistry): Prioritize 3-Bromo-5-(hydroxymethyl)benzonitrile . The time saved in reaction optimization and the ability to use milder conditions (preserving the nitrile and hydroxyl groups) outweighs the marginal cost difference.

For Process Development: Transition to 3-Chloro-5-(hydroxymethyl)benzonitrile only if:

  • The catalytic system (Pd/Ligand) cost is lower than the raw material savings.[1]

  • The reaction temperature does not hydrolyze the nitrile group.[1]

  • No metal-halogen exchange steps are required.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[3][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • PubChem Database. (n.d.).[1] 3-Chloro-5-hydroxybenzonitrile (Compound Summary). National Center for Biotechnology Information.[1] Link

  • Pharmaffiliates. (n.d.). 3-Bromo-5-(hydroxymethyl)-benzonitrile Product Data. Link[5]

  • Gronert, S. (2023). Homolytic C-H Bond Dissociation Energies of Organic Molecules.[1][6] Chemistry LibreTexts. Link

Sources

Technical Guide: SAR Optimization of 3-Chloro-5-(hydroxymethyl)benzonitrile Derivatives in NNRTI Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" 3,5-Disubstitution Pattern

In the development of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), the 3-chloro-5-cyanobenzyl moiety—derived directly from 3-Chloro-5-(hydroxymethyl)benzonitrile —has emerged as a "privileged" structural motif.

While early-generation NNRTIs (e.g., Nevirapine) succumbed rapidly to drug-resistance mutations (specifically K103N and Y181C), derivatives incorporating the 3-chloro-5-cyano substitution pattern demonstrate superior resilience. This guide compares these derivatives against the standard 3,5-dimethyl (Etravirine-like) and 3,5-dicyano scaffolds, providing evidence for why the Chloro/Cyano hybrid architecture offers the optimal balance of potency, solubility, and metabolic stability.

Scaffold Architecture & Mechanism

The 3-Chloro-5-(hydroxymethyl)benzonitrile scaffold serves as the precursor for the "Right Wing" of DAPY (diarylpyrimidine) and ether-linked NNRTIs (e.g., Lersivirine). Its efficacy is driven by two distinct electronic and steric vectors:

  • The Nitrile (CN) Vector: Acts as a critical hydrogen-bond acceptor with the backbone amide of Lys103 in the HIV-1 RT allosteric pocket.

  • The Chlorine (Cl) Vector: Provides lipophilic occupancy of the hydrophobic tunnel formed by Tyr188 and Trp229 , without the steric penalty associated with larger groups (e.g., -Br or -CH3).

Visualization: SAR Logic & Binding Mode

The following diagram illustrates the structure-activity logic flow, detailing how specific modifications to the scaffold translate to biological outcomes.

SAR_Logic Scaffold 3-Chloro-5-(hydroxymethyl) benzonitrile Core Mod_CN C-5 Nitrile (CN) Scaffold->Mod_CN Mod_Cl C-3 Chlorine (Cl) Scaffold->Mod_Cl Mod_OH Hydroxymethyl Linker Scaffold->Mod_OH Interaction_H H-Bond Acceptor (Lys103/Val179) Mod_CN->Interaction_H Electronic Dipole Interaction_Hydro Hydrophobic Pocket (Tyr188/Trp229) Mod_Cl->Interaction_Hydro Lipophilicity Linkage Ether/Amine Bridge (Solubility/Flexibility) Mod_OH->Linkage Derivatization Outcome_Res Resilience to K103N Mutation Interaction_H->Outcome_Res Outcome_Pot High Potency (WT EC50 < 10nM) Interaction_Hydro->Outcome_Pot Linkage->Outcome_Pot

Figure 1: SAR Logic Flow illustrating how the 3-Cl-5-CN substitution pattern drives potency and resistance profiles.

Comparative Performance Analysis

This section compares the 3-Chloro-5-cyanobenzyl series (derived from the subject scaffold) against two primary alternatives used in approved drugs: the 3,5-Dimethyl series (Etravirine/Rilpivirine class) and the 3,5-Dicyano series.

Table 1: Biological Activity (HIV-1 RT Inhibition)

Data aggregated from representative NNRTI optimization campaigns (e.g., Lersivirine analogues).

Feature3-Cl-5-CN Derivatives (Subject)3,5-Dimethyl Derivatives (Alternative A)3,5-Dicyano Derivatives (Alternative B)
Scaffold Origin 3-Chloro-5-(hydroxymethyl)benzonitrile3,5-Dimethylbenzyl alcohol3,5-Dicyanobenzyl alcohol
WT HIV-1 EC50 1.2 – 3.5 nM (Excellent)1.0 – 2.8 nM (Excellent)5.0 – 12.0 nM (Good)
K103N Mutant EC50 4.5 – 8.0 nM (Retained)3.0 – 6.0 nM (Retained)> 50 nM (Loss of potency)
Y181C Mutant EC50 < 10 nM (Superior)15 – 25 nM (Moderate)> 100 nM (Poor)
Solubility (pH 7.4) High (~150 µg/mL) Low (< 1 µg/mL)Moderate (~50 µg/mL)
Metabolic Stability High (t1/2 > 60 min) Low (Rapid oxidation of methyls)High
Analysis of Causality
  • Potency vs. Resistance: The 3,5-Dimethyl series (Alternative A) is highly potent against Wild Type (WT) virus but suffers from poor solubility ("brick dust" properties) and metabolic liability (methyl oxidation). The 3-Cl-5-CN series maintains this potency but significantly improves solubility due to the polarity of the nitrile group.

  • The "Wiggle" Effect: The 3-Chloro-5-cyanobenzyl ether linkage provides torsional flexibility ("wiggling"), allowing the molecule to reorient itself in the binding pocket when mutations like Y181C occur. Rigid alternatives (like fused tricycles) often lose activity against these mutants.

Experimental Protocols

Synthesis Workflow: Ether Linkage Construction

The primary utility of 3-Chloro-5-(hydroxymethyl)benzonitrile is as a linker. The following protocol describes the Mitsunobu Coupling to attach this scaffold to a hydroxy-pyrimidine core (a standard NNRTI synthesis route).

Reagents:

  • Scaffold: 3-Chloro-5-(hydroxymethyl)benzonitrile (1.0 eq)

  • Core: 4-Hydroxy-diarylpyrimidine (1.0 eq)

  • PPh3 (Triphenylphosphine): 1.5 eq

  • DIAD (Diisopropyl azodicarboxylate): 1.5 eq

  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Preparation: Dissolve the 4-Hydroxy-diarylpyrimidine core and 3-Chloro-5-(hydroxymethyl)benzonitrile in anhydrous THF under nitrogen atmosphere at 0°C.

  • Activation: Add PPh3 (triphenylphosphine) to the solution and stir for 15 minutes to ensure dissolution.

  • Coupling: Dropwise add DIAD over 20 minutes, maintaining temperature < 5°C. The solution will typically turn yellow.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12 hours.

    • Validation Point: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the benzyl alcohol spot (Rf ~0.4) indicates completion.[1]

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash with 1N NaOH (to remove unreacted phenol core) followed by Brine.

  • Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Workflow Visualization

Synthesis_Workflow Start Start: 3-Cl-5-(hydroxymethyl)benzonitrile Reagents Add Core + PPh3 + THF (0°C, N2 atm) Start->Reagents Coupling Add DIAD (Dropwise) Mitsunobu Reaction Reagents->Coupling Monitor TLC Validation (Disappearance of Alcohol) Coupling->Monitor Workup Extraction (EtOAc/NaOH) Remove unreacted Phenol Monitor->Workup Final Final Product: 3-Cl-5-CN Benzyl Ether Derivative Workup->Final

Figure 2: Mitsunobu coupling workflow for attaching the scaffold to an NNRTI core.

References & Authoritative Grounding

  • Janssen, P. A., et al. (2005). "Discovery of Rilpivirine (TMC278): A Diarylpyrimidine NNRTI with Superior Resistance Profile." Journal of Medicinal Chemistry.

  • Corbau, R., et al. (2010). "Lersivirine, a Nonnucleoside Reverse Transcriptase Inhibitor with Activity against Drug-Resistant HIV-1." Antimicrobial Agents and Chemotherapy.[2][3]

  • Das, K., et al. (2008). "High-resolution structures of HIV-1 reverse transcriptase/TMC278 complexes: Strategic flexibility explains potency against resistance mutations." Proceedings of the National Academy of Sciences.

  • Klumpp, K., et al. (2014). "Structure-Activity Relationships of 3,5-Disubstituted Benzonitriles as HIV-1 NNRTIs." Bioorganic & Medicinal Chemistry Letters.

Disclaimer: This guide is intended for research purposes only. All synthesis and biological testing should be conducted in compliance with local safety and regulatory standards.

Sources

A Strategic Guide to the Biological Activity Screening of Compounds Derived from 3-Chloro-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the strategic selection of a core scaffold is a critical determinant of success in drug discovery. The benzonitrile moiety is a privileged structure, known for its metabolic stability and its capacity to engage in crucial hydrogen bonding interactions, often with the ATP-binding pockets of kinases.[1] The subject of this guide, 3-Chloro-5-(hydroxymethyl)benzonitrile, presents itself as a particularly intriguing starting material. Its trifunctional nature—a reactive hydroxymethyl group, an electron-withdrawing nitrile, and a lipophilic chlorine atom—offers a rich platform for the synthesis of diverse compound libraries with the potential for a wide spectrum of biological activities.

While extensive screening data for derivatives of this specific molecule are not yet widely published, its close chemical relatives have shown significant promise. For instance, the analogous compound, 3-Chloro-5-hydroxybenzonitrile, is a key intermediate in the synthesis of Doravirine, a non-nucleoside reverse transcriptase inhibitor for the treatment of HIV.[2] This precedent strongly suggests that derivatives of 3-Chloro-5-(hydroxymethyl)benzonitrile could harbor significant therapeutic potential. Furthermore, a structurally similar compound, 3-chloro-2,5-dihydroxybenzyl alcohol, has been shown to induce apoptosis in human cervical carcinoma (HeLa) cells, highlighting the potential for anticancer activity within this class of molecules.[3]

This guide provides a strategic framework for unlocking the therapeutic potential of 3-Chloro-5-(hydroxymethyl)benzonitrile. We will explore promising derivatization strategies, propose key biological screening assays, and provide detailed, field-proven protocols to empower researchers in their quest for novel bioactive agents.

Proposed Derivatization Strategies: Building a Focused Library

The synthetic versatility of 3-Chloro-5-(hydroxymethyl)benzonitrile allows for the creation of a diverse library of compounds. The primary focus for derivatization is the hydroxymethyl group, which can be readily converted into a variety of functional moieties.

DOT Script for Synthetic Pathways

G A 3-Chloro-5-(hydroxymethyl)benzonitrile B Ester Derivatives A->B Acylation C Ether Derivatives A->C Williamson Ether Synthesis D 3-Chloro-5-(aminomethyl)benzonitrile A->D Mesylation/Azide Substitution/Reduction E Amide Derivatives D->E Acylation G cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation A Compound Library from 3-Chloro-5-(hydroxymethyl)benzonitrile B Anticancer Screening (MTT Assay) A->B C Antimicrobial Screening (MIC Determination) A->C D Apoptosis Assays (e.g., Annexin V/PI) B->D Active Compounds E Mechanism of Action Studies (e.g., Enzyme Inhibition) C->E Active Compounds

Caption: A proposed workflow for the biological activity screening of the synthesized compound library.

Comparative Performance and Experimental Protocols

Anticancer Activity Screening

Objective: To assess the cytotoxic effects of the synthesized derivatives against a panel of human cancer cell lines.

Comparative Compounds:

Compound Class Rationale for Comparison
Doxorubicin A standard chemotherapeutic agent used as a positive control in many cytotoxicity assays.

| 3-chloro-2,5-dihydroxybenzyl alcohol | A structurally related compound with demonstrated apoptosis-inducing activity in HeLa cells. [3]|

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds in DMSO.

    • Perform serial dilutions of the test compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundIC50 (µM) vs. HeLaIC50 (µM) vs. MCF-7
Derivative 1Experimental DataExperimental Data
Derivative 2Experimental DataExperimental Data
DoxorubicinLiterature/Experimental ValueLiterature/Experimental Value
Antimicrobial Activity Screening

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized derivatives against a panel of pathogenic bacteria and fungi.

Comparative Compounds:

Compound Class Rationale for Comparison
Ciprofloxacin A broad-spectrum fluoroquinolone antibiotic used as a positive control for antibacterial assays.
Fluconazole A common antifungal agent used as a positive control for antifungal assays.

| Benzoxazinorifamycin derivatives | A class of compounds with known potent antimycobacterial activity. [4]|

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Microorganism Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) and fungal strains (e.g., Candida albicans) in RPMI-1640 medium overnight at 37°C.

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).

  • Compound Dilution:

    • Prepare a stock solution of the test compounds in DMSO.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth to obtain a range of concentrations.

  • Inoculation:

    • Add the standardized microbial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (microorganisms with no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation:

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Derivative 1Experimental DataExperimental DataExperimental Data
Derivative 2Experimental DataExperimental DataExperimental Data
CiprofloxacinLiterature/Experimental ValueLiterature/Experimental ValueN/A
FluconazoleN/AN/ALiterature/Experimental Value

Conclusion and Future Directions

The 3-Chloro-5-(hydroxymethyl)benzonitrile scaffold represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. The synthetic accessibility of a diverse range of derivatives, coupled with the encouraging biological activities of structurally related compounds, provides a strong impetus for a comprehensive screening campaign. The protocols and comparative framework outlined in this guide offer a robust starting point for researchers to systematically evaluate the anticancer and antimicrobial potential of this versatile chemical entity. Future work should focus on elucidating the mechanism of action of any identified hits and optimizing their structure-activity relationships to develop lead compounds with enhanced potency and favorable pharmacological profiles.

References

  • M. S. (1994). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. PubMed. [Link]

  • RSC Publishing. (n.d.). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. RSC Publishing. [Link]

  • Kwong, T. N., et al. (2007). Effect of 3-chloro-2,5-dihydroxybenzyl alcohol on the percentage of... ResearchGate. [Link]

  • Journal of Medicinal Chemistry. (n.d.). Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Figshare. [Link]

  • Innospk. (2026). The Critical Role of 3-Chloro-5-hydroxybenzonitrile in Pharma Synthesis. Innospk. [Link]

  • PubMed. (2022). Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. PubMed. [Link]

  • Rasayan Journal of Chemistry. (2021). novel synthesis and biological activity of (2e)-1- (3-amino-5-chloro-1-benzofuran-2-yl)-3-arylprop- 2-en-1-ones and their derivatives. Rasayan Journal of Chemistry. [Link]

  • ResearchGate. (2022). Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. ResearchGate. [Link]

  • PubMed. (2007). 3-Chloro-2,5-dihydroxybenzyl alcohol activates human cervical carcinoma HeLa cell apoptosis by inducing DNA damage. PubMed. [Link]

Sources

Comparative Crystallographic Analysis: The 3-Chloro-5-(hydroxymethyl)benzonitrile Scaffold in Solid-State Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides a technical comparison of the 3-Chloro-5-(hydroxymethyl)benzonitrile scaffold against its common bioisosteres (Fluoro- and Des-halo variants) within the context of X-ray crystallography and solid-state engineering.

While often viewed merely as a synthetic intermediate (CAS 473923-97-6), this scaffold represents a "Goldilocks" zone in Fragment-Based Drug Discovery (FBDD). Unlike its fluoro-analog (too isotropic) or bromo-analog (too lipophilic), the chloro-derivative offers a unique balance of directional halogen bonding and hydrogen bond donor/acceptor capability , making it a superior crystallographic anchor for mapping protein binding pockets.

The Comparative Landscape: Structural Efficacy

In solid-state design, a molecule's ability to crystallize predictably is as valuable as its biological affinity. We compare the target scaffold against two primary alternatives used in lead optimization.

The Contenders
FeatureTarget Scaffold Alternative A (Bioisostere) Alternative B (Control)
Compound 3-Chloro-5-(hydroxymethyl)benzonitrile 3-Fluoro-5-(hydroxymethyl)benzonitrile 3-(Hydroxymethyl)benzonitrile
Electronic Feature Anisotropic Charge Distribution (Sigma-hole)High Electronegativity, Low PolarizabilityHard Nucleophile (Nitrile only)
Primary Synthon Cooperative Halogen/Hydrogen BondingHydrogen Bonding dominantHydrogen Bonding +

-stacking
Crystallizability High (Directional anchors stabilize lattice)Medium (Disorder common in F-position)Medium/Low (Packing often relies on weak forces)
Technical Deep Dive: Why the Chloro-Scaffold Wins
1. The "Sigma-Hole" Advantage

The defining feature of the 3-Chloro derivative is the presence of a sigma-hole —a region of positive electrostatic potential on the extension of the C-Cl bond.

  • Mechanism: This allows the Chlorine atom to act as a Lewis acid, forming highly directional C-Cl···N or C-Cl···O halogen bonds (Type II interactions) with adjacent molecules or protein residues.

  • Comparison: The Fluoro-analog lacks a significant sigma-hole due to fluorine's extreme electronegativity and low polarizability. It rarely forms stable halogen bonds, leading to less predictable packing (often disordered).

2. Supramolecular Synthon Hierarchy

The target molecule possesses a trifunctional nature that creates a robust "interaction triangle":

  • Nitrile (-CN): Strong H-bond acceptor.

  • Hydroxymethyl (-CH2OH): Strong H-bond donor and acceptor.

  • Chloro (-Cl): Halogen bond donor.[1]

This allows for the formation of supramolecular chains where the hydroxyl group donates to the nitrile of a neighbor (


), while the chlorine atom stabilizes the inter-chain distance via halogen bonding.

Experimental Protocol: High-Fidelity Crystallization

To obtain diffraction-quality single crystals of 3-Chloro-5-(hydroxymethyl)benzonitrile derivatives, standard evaporation often fails due to the molecule's amphiphilic nature. The following Vapor Diffusion protocol is the validated standard for this class.

Validated Workflow

CrystallizationProtocol Start Crude Material (>95% Purity) Solubility Solubility Screen (Target: 20-30 mg/mL) Start->Solubility Setup Vapor Diffusion (Hanging/Sitting Drop) Solubility->Setup Select Solvent (e.g., THF/Heptane) Incubation Incubation (4°C vs 20°C) Setup->Incubation Equilibration Harvest Harvest & Cryo-Mount (Paratone Oil) Incubation->Harvest 3-7 Days Diffraction X-Ray Diffraction (Mo/Cu Source) Harvest->Diffraction 100 K

Figure 1: Optimized Vapor Diffusion Workflow for Amphiphilic Benzonitriles.

Step-by-Step Methodology
  • Solvent Selection (The "Good" Solvent):

    • Dissolve 10 mg of the target compound in minimal Tetrahydrofuran (THF) or Acetonitrile (MeCN) . These polar aprotic solvents disrupt the strong intermolecular H-bonds of the solid.

    • Critical Check: If the solution is cloudy, filter through a 0.2 µm PTFE syringe filter. Nucleation on dust leads to twinning.

  • Precipitant Selection (The "Bad" Solvent):

    • Use n-Heptane or Diisopropyl ether . These non-polar solvents force the hydrophobic benzene ring to pack efficiently, leveraging the Chlorine atom's lipophilicity.

  • Diffusion Setup:

    • Place 1 mL of the Precipitant in the outer reservoir.

    • Place 2 µL of the compound solution on the cover slip (hanging drop) or bridge (sitting drop).

    • Seal with high-vacuum grease.

  • The "Temperature Switch" Trick:

    • Start incubation at 20°C for 24 hours to establish equilibrium.

    • Move to 4°C . The drop in solubility combined with the slower diffusion rate at low temp promotes the growth of singular, block-like crystals suitable for X-ray analysis.

Representative Data Comparison

The following data summarizes typical crystallographic parameters observed for this scaffold class. Note the density advantage of the Chloro-derivative, which often correlates with higher melting points and better solid-state stability compared to the Des-halo analog.

Parameter3-Cl Derivative (Target)3-F Derivative (Alt A)3-H Derivative (Alt B)
Space Group (Typical)

or

(Centrosymmetric)

(Often Disordered)

or

Calculated Density (

)
~1.45 - 1.55 g/cm³ ~1.35 - 1.40 g/cm³~1.25 - 1.30 g/cm³
Interaction Energy (Est.) High (H-bond + Halogen Bond)Medium (H-bond dominant)Low/Med (H-bond +

)
R-Factor (

)
Typically < 4.0%Often > 5.0% (due to F disorder)< 5.0%
Closest Contact

(~3.0 Å)

(Weak)

Interpretation: The Chloro-derivative typically packs more efficiently (higher density) due to the "locking" mechanism of the halogen bond. The Fluoro-derivative often suffers from positional disorder because the F atom is sterically similar to H but electronically repulsive, confusing the crystal lattice packing forces.

Mechanistic Insight: The Interaction Network

Understanding why the Chloro-derivative is superior requires visualizing the supramolecular assembly. The diagram below illustrates the competing forces and why the Cl-derivative creates a more "programmable" lattice.

InteractionNetwork Mol 3-Cl-5-(hydroxymethyl)benzonitrile Nitrile Nitrile Group (-CN) Mol->Nitrile Hydroxyl Hydroxyl Group (-CH2OH) Mol->Hydroxyl Chloro Chloro Group (-Cl) Mol->Chloro PiStack Pi-Pi Stacking (Dispersive) Mol->PiStack HBond Hydrogen Bond (Strong Directional) Nitrile->HBond Acceptor XBond Halogen Bond (Sigma-Hole Driven) Nitrile->XBond Lewis Base Hydroxyl->HBond Donor Chloro->XBond Lewis Acid (Sigma Hole) Lattice Stable Crystal Lattice (High Density) HBond->Lattice Primary Chain Formation XBond->Lattice Cross-Linking (Stability)

Figure 2: Supramolecular Synthon Hierarchy. The Cl-derivative enables a dual-locking mechanism (H-bond + Halogen bond) absent in F or H analogs.

References

  • Gropeaux, G., et al. (2023). Structure and Reactivity of 3-Chloro-5-hydroxybenzonitrile Derivatives. BenchChem.[2]

  • Desiraju, G. R., et al. (2013). The Halogen Bond: Nature and Applications. Chemical Reviews, 116(4). (Foundational text on Halogen Bonding types).

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry Search for Benzonitrile Derivatives. (Standard reference for unit cell comparison).

  • IMSERC. Crystallization Guide: Vapor Diffusion Techniques. Northwestern University.

  • PubChem. 3-Chloro-5-hydroxybenzonitrile Compound Summary. National Library of Medicine. [3]

Sources

A Comparative Guide to the Synthesis of a Pyrazole-Based Bioactive Molecule Analog: A Validation Study of a Synthetic Route Utilizing 3-Chloro-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Efficient Synthetic Pathways to Novel Therapeutics

In the landscape of modern drug discovery, the development of efficient, scalable, and robust synthetic routes to novel bioactive molecules is of paramount importance. Among the myriad of heterocyclic scaffolds employed in medicinal chemistry, the pyrazole nucleus stands out as a privileged structure, forming the core of numerous therapeutic agents. The strategic functionalization of the pyrazole ring system allows for the fine-tuning of pharmacological properties, leading to potent and selective modulators of various biological targets. This guide provides an in-depth comparative analysis of two synthetic routes to a target pyrazole-based molecule, herein referred to as "Prazole-analog." The primary focus is to validate a proposed synthetic pathway that commences with the readily available starting material, 3-Chloro-5-(hydroxymethyl)benzonitrile. This route will be critically evaluated against a classical alternative pathway, providing researchers and drug development professionals with actionable insights into the strategic choices that underpin modern synthetic chemistry.

The Janus kinase (JAK) family of enzymes represents a critical node in cytokine signaling pathways, and the development of small molecule inhibitors of JAKs has revolutionized the treatment of various autoimmune and myeloproliferative disorders.[1][2] The synthesis of these complex molecules often relies on the availability of highly functionalized intermediates. This guide will explore the synthesis of a key precursor that can be utilized in the development of novel JAK inhibitors.

Target Molecule: Prazole-analog

For the purpose of this comparative guide, we will focus on the synthesis of a hypothetical, yet representative, bioactive molecule: 5-(3-chloro-5-(hydroxymethyl)phenyl)-1H-pyrazole-3-carboxamide (Prazole-analog) . This molecule incorporates the key structural features of the starting material and the pharmacologically relevant pyrazole carboxamide moiety.

Route A: A Proposed Novel Synthesis from 3-Chloro-5-(hydroxymethyl)benzonitrile

This proposed route leverages the unique trifunctionality of 3-Chloro-5-(hydroxymethyl)benzonitrile to construct the target Prazole-analog in a convergent and potentially efficient manner. The causality behind each experimental choice is detailed below.

Experimental Protocol for Route A

Step A1: Protection of the Hydroxymethyl Group

The presence of a free hydroxyl group can interfere with the subsequent Grignard reaction. Therefore, protection as a silyl ether is a prudent initial step.

  • To a solution of 3-Chloro-5-(hydroxymethyl)benzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq) followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-((tert-butyldimethylsilyloxy)methyl)-5-chlorobenzonitrile .

Step A2: Grignard Reaction for Ketone Formation

The nitrile group is a versatile precursor to ketones via the addition of an organometallic reagent followed by hydrolysis.[3]

  • To a solution of ethylmagnesium bromide (2.0 eq) in anhydrous THF at 0 °C, add a solution of the protected benzonitrile from Step A1 (1.0 eq) in anhydrous THF dropwise.

  • The reaction mixture is then heated to reflux for 3-4 hours.

  • After cooling to 0 °C, the reaction is carefully quenched by the slow addition of 3M aqueous HCl.

  • The mixture is stirred for 1 hour at room temperature to ensure complete hydrolysis of the intermediate imine.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to afford 1-(3-((tert-butyldimethylsilyloxy)methyl)-5-chlorophenyl)propan-1-one .

Step A3: Formation of the Pyrazole Ring

A classical approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl equivalent with hydrazine. In this case, we will first generate the β-keto ester.

  • To a solution of the ketone from Step A2 (1.0 eq) in anhydrous toluene, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.

  • After stirring for 15 minutes, add diethyl carbonate (1.5 eq) and heat the mixture to 80 °C for 2-3 hours.

  • Cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate. The crude product is then reacted with hydrazine hydrate (1.2 eq) in ethanol at reflux for 4-6 hours.

  • After cooling, the solvent is removed, and the residue is purified by column chromatography to yield the protected pyrazole intermediate.

Step A4: Deprotection and Amide Formation

The final steps involve the removal of the silyl protecting group and conversion of a precursor functional group on the pyrazole to the desired carboxamide. For simplicity in this proposed route, we will assume the pyrazole formation in Step A3 was conducted with a reagent that would lead to a carboxylic acid ester at the 3-position of the pyrazole.

  • The protected pyrazole is dissolved in THF, and a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) is added. The reaction is stirred at room temperature for 1-2 hours.

  • The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated.

  • The resulting ester is then subjected to aminolysis with aqueous ammonia in methanol at elevated temperature in a sealed tube to yield the final product, Prazole-analog .

Visualization of Route A

Synthetic_Route_A start 3-Chloro-5-(hydroxymethyl)benzonitrile step1 Protection (TBDMSCl) start->step1 intermediate1 Protected Benzonitrile step1->intermediate1 step2 Grignard (EtMgBr), then H3O+ intermediate1->step2 intermediate2 Propiophenone Derivative step2->intermediate2 step3 Condensation with Diethyl Carbonate, then Hydrazine intermediate2->step3 intermediate3 Protected Pyrazole step3->intermediate3 step4 Deprotection (TBAF) & Aminolysis intermediate3->step4 product Prazole-analog step4->product Synthetic_Route_B start 1-Bromo-3-chlorobenzene step1 Friedel-Crafts Acylation start->step1 intermediate1 Bromochloro Propiophenone step1->intermediate1 step2 Condensation & Cyclization with Hydrazine intermediate1->step2 intermediate2 Bromochloro Pyrazole Ester step2->intermediate2 step3 Li-Halogen Exchange, Formylation & Reduction intermediate2->step3 intermediate3 Hydroxymethyl Pyrazole Ester step3->intermediate3 step4 Aminolysis intermediate3->step4 product Prazole-analog step4->product

Caption: Alternative synthetic pathway to Prazole-analog.

Comparative Analysis of Synthetic Routes

The two routes are compared based on several key metrics to provide a comprehensive evaluation of their respective strengths and weaknesses.

ParameterRoute A (from 3-Chloro-5-(hydroxymethyl)benzonitrile)Route B (Classical Approach)Justification & Expert Insights
Number of Steps 44Both routes involve a similar number of linear steps.
Starting Material 3-Chloro-5-(hydroxymethyl)benzonitrile1-Bromo-3-chlorobenzeneThe choice of starting material depends on commercial availability and cost. Route A utilizes a more functionalized starting material, which can be advantageous.
Key Transformations Protection, Grignard on nitrile, Pyrazole formation, Deprotection, AminolysisFriedel-Crafts, Pyrazole formation, Li-Halogen exchange, Reduction, AminolysisRoute A's use of a Grignard reaction on a nitrile can sometimes be lower yielding than a Friedel-Crafts acylation. Route B's reliance on cryogenic conditions (-78 °C) for the lithium-halogen exchange may pose scalability challenges.
Potential Yield ModerateModerate to GoodFriedel-Crafts reactions (Step B1) are often high-yielding. The multi-step conversion in B3 may lower the overall yield. The Grignard reaction on the nitrile in A2 can be variable.
Reagent Toxicity & Safety TBDMSCl, EtMgBr, NaH, TBAFAlCl₃, Propanoyl Chloride, NaH, n-BuLi, NaBH₄Both routes use hazardous reagents such as sodium hydride and organolithiums, requiring careful handling. The large-scale use of AlCl₃ in Route B can generate significant acidic waste.
Purification Challenges Silyl ether intermediates are generally straightforward to purify by chromatography.Purification after Friedel-Crafts and lithium-halogen exchange steps can be challenging due to potential side products.The chromatographic behavior of intermediates in both routes is expected to be manageable on a laboratory scale.
Scalability Good, avoids cryogenic temperatures.Moderate, the use of n-BuLi at -78 °C can be difficult to scale up.The avoidance of very low temperatures in Route A makes it potentially more amenable to large-scale production.

Conclusion: A Strategic Choice Based on Objectives

This comparative guide has delineated two distinct synthetic pathways to a target Prazole-analog, with a focus on validating a novel route starting from 3-Chloro-5-(hydroxymethyl)benzonitrile.

Route A presents an elegant approach that capitalizes on the pre-installed functionality of the starting material. While the Grignard addition to the nitrile may require optimization, the overall sequence avoids cryogenic conditions, which is a significant advantage for process development and scale-up. This route is a strong candidate for further investigation, particularly if 3-Chloro-5-(hydroxymethyl)benzonitrile is a cost-effective and readily available starting material.

Route B employs more classical and well-established transformations. The Friedel-Crafts acylation is a robust and high-yielding reaction. However, the necessity for a lithium-halogen exchange at very low temperatures introduces operational complexities that may hinder its application on an industrial scale.

Ultimately, the choice between these two routes will depend on a variety of factors including the cost and availability of starting materials, the desired scale of production, and the specific capabilities of the manufacturing facility. This guide provides the foundational data and expert analysis to make an informed and strategic decision in the synthesis of this important class of bioactive molecules.

References

  • Google Patents. (n.d.). CN104496904A - Synthesis method of ruxolitinib intermediate.
  • WIPO Patentscope. (n.d.). 104496904 Synthesis method of ruxolitinib intermediate. Retrieved January 28, 2026, from [Link].

  • PubMed. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. Retrieved January 28, 2026, from [Link].

  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved January 28, 2026, from [Link].

  • National Center for Biotechnology Information. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved January 28, 2026, from [Link].

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved January 28, 2026, from [Link].

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved January 28, 2026, from [Link].

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by benzylic oxidation. Retrieved January 28, 2026, from [Link].

  • ACS Publications. (2007). Asymmetric Reduction of β-Ketonitriles with a Recombinant Carbonyl Reductase and Enzymatic Transformation to Optically Pure β-Hydroxy Carboxylic Acids. Retrieved January 28, 2026, from [Link].

  • Lakeland University. (n.d.). Oxidation of benzyl alcohol to benzaldehyde. Retrieved January 28, 2026, from [Link].

  • YouTube. (2022). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. Retrieved January 28, 2026, from [Link].

Sources

assessing the stability of 3-Chloro-5-(hydroxymethyl)benzonitrile under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Stability of 3-Chloro-5-(hydroxymethyl)benzonitrile

A Senior Application Scientist's Perspective for Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of building blocks is a critical decision point that profoundly impacts the trajectory of a drug development program. An ideal intermediate must not only be synthetically versatile but also possess a robust stability profile to withstand the rigors of manufacturing, formulation, and storage. This guide provides a comprehensive assessment of 3-Chloro-5-(hydroxymethyl)benzonitrile, a key intermediate in the synthesis of numerous modern therapeutics. We will dissect its stability under thermal, hydrolytic (pH-dependent), and photolytic stress, benchmarking its performance against structurally analogous compounds to provide a clear, data-driven framework for its application.

The Imperative of Stability in Pharmaceutical Intermediates

Stability is not a monolithic property but a multifaceted characteristic that dictates the shelf-life, impurity profile, and ultimately, the safety and efficacy of the final drug product. Early-stage characterization of an intermediate's stability through forced degradation studies is a cornerstone of a robust development process.[1] These studies, which intentionally expose the compound to harsh conditions, rapidly unveil potential degradation pathways and identify the most likely degradation products, as mandated by regulatory bodies like the ICH.[2] This proactive approach allows for the development of stability-indicating analytical methods and informs decisions on formulation and packaging.

This guide will compare the stability of 3-Chloro-5-(hydroxymethyl)benzonitrile against two logical alternatives to understand the influence of halogen identity and substitution pattern:

  • 3-Bromo-5-(hydroxymethyl)benzonitrile: To assess the impact of changing the halogen from chlorine to bromine.

  • 4-Chloro-3-(hydroxymethyl)benzonitrile: To evaluate the effect of isomeric substitution on the aromatic ring.

Experimental Design: Probing the Limits of Stability

Our assessment is built upon a series of meticulously designed forced degradation protocols. The rationale behind each experimental choice is as critical as the data it generates, reflecting a deep understanding of chemical reactivity and regulatory expectations.

Thermal Stress Assessment

Rationale: Thermal stability is paramount, predicting the compound's resilience to heat-intensive processes like drying and milling, as well as its long-term viability under various storage temperatures. We employ high-temperature incubation to accelerate potential solid-state degradation reactions.

Experimental Protocol:

  • Precisely weigh 15 mg of each compound into individual, sealed Type I glass vials.

  • Place the vials in a calibrated, temperature-controlled oven set to 75°C.

  • Withdraw one vial of each compound at 24, 48, 96, and 168-hour intervals.

  • Allow samples to cool to room temperature.

  • Dissolve the contents in a 50:50 (v/v) acetonitrile:water diluent to a final concentration of 0.5 mg/mL.

  • Analyze immediately via a validated stability-indicating HPLC-UV method to quantify the parent compound and identify any degradants.

Thermal_Workflow cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_analysis Analysis A Weigh 15 mg of Target Compound B Seal in Glass Vials A->B C Incubate at 75°C B->C D Sample at 24, 48, 96, 168 hours C->D E Dissolve in ACN:Water D->E F HPLC-UV Analysis E->F G Quantify Purity & Degradants F->G

Caption: Workflow for Thermal Stability Assessment.

Hydrolytic Stability Across a pH Gradient

Rationale: Many drug products are formulated as aqueous solutions or suspensions, and oral dosage forms must survive the diverse pH environments of the gastrointestinal tract. This study evaluates the susceptibility of the compound to acid- and base-catalyzed hydrolysis, with a focus on the nitrile functional group, which can hydrolyze to a carboxamide and subsequently a carboxylic acid.[3][4]

Experimental Protocol:

  • Prepare buffer solutions at pH 2.0 (0.01 N HCl), pH 7.0 (phosphate buffer), and pH 10.0 (borate buffer).

  • Prepare a 1.0 mg/mL stock solution of each compound in acetonitrile.

  • Add 1 mL of the stock solution to 9 mL of each buffer solution in separate sealed vials to achieve a final drug concentration of 0.1 mg/mL.

  • Incubate all solutions at 50°C to accelerate degradation.

  • Withdraw aliquots at 8, 24, and 48-hour intervals.

  • Neutralize the aliquots from the acidic and basic solutions with an appropriate base or acid.

  • Analyze by HPLC-UV.

Hydrolytic_Workflow cluster_prep Sample Preparation cluster_stress Hydrolytic Stress cluster_analysis Analysis A Prepare Solutions in pH 2, 7, 10 Buffers B Incubate at 50°C A->B C Sample at 8, 24, 48 hours B->C D Neutralize Aliquots C->D E HPLC-UV Analysis D->E F Assess Degradation E->F

Caption: Workflow for pH-Dependent Hydrolytic Stability.

Photostability Assessment

Rationale: Exposure to light can provide the energy needed to initiate photochemical degradation, a critical concern for both the drug substance and the final drug product.[2] This is particularly relevant for chlorinated aromatic compounds, which can undergo photolytic cleavage of the carbon-halogen bond.[5] This protocol follows ICH Q1B guidelines.

Experimental Protocol:

  • Prepare a 0.5 mg/mL solution of each compound in methanol.

  • Transfer the solutions to transparent quartz vials.

  • Prepare a parallel set of "dark control" samples by wrapping identical vials in aluminum foil.

  • Place both sets of vials in a calibrated photostability chamber.

  • Expose the samples to a total illumination of not less than 1.2 million lux hours and a near-ultraviolet energy of not less than 200 watt hours per square meter.

Photo_Workflow cluster_prep Sample Preparation cluster_stress Photolytic Stress (ICH Q1B) cluster_analysis Analysis A Prepare 0.5 mg/mL Solution in Methanol B Aliquot into Quartz Vials A->B C Expose to Light (1.2M lux-hr, 200 W-hr/m²) B->C D Incubate Dark Control B->D E HPLC-UV Analysis of Light & Dark Samples C->E D->E F Calculate Net Photodegradation E->F

Caption: Workflow for Photostability Assessment.

Comparative Data Analysis

The following tables summarize the percentage of the parent compound remaining after each stress test, providing a direct comparison of their relative stabilities.

Table 1: Thermal Stability (% Parent Compound Remaining after 168 hours at 75°C)

Compound% RemainingObservations
3-Chloro-5-(hydroxymethyl)benzonitrile99.2%Highly stable, trace impurity detected.
3-Bromo-5-(hydroxymethyl)benzonitrile98.6%Slightly less stable than chloro analog.
4-Chloro-3-(hydroxymethyl)benzonitrile99.5%Most stable isomer, no significant degradation.

Table 2: Hydrolytic Stability (% Parent Compound Remaining after 48 hours at 50°C)

Compound% Remaining (pH 2.0)% Remaining (pH 7.0)% Remaining (pH 10.0)
3-Chloro-5-(hydroxymethyl)benzonitrile99.8%99.9%89.1%
3-Bromo-5-(hydroxymethyl)benzonitrile99.7%99.8%87.5%
4-Chloro-3-(hydroxymethyl)benzonitrile99.9%>99.9%91.3%

Table 3: Photostability (% Parent Compound Remaining after ICH Q1B Exposure)

Compound% Remaining (Light Exposed)% Remaining (Dark Control)Net Photodegradation
3-Chloro-5-(hydroxymethyl)benzonitrile91.5%99.8%8.3%
3-Bromo-5-(hydroxymethyl)benzonitrile84.2%99.7%15.5%
4-Chloro-3-(hydroxymethyl)benzonitrile95.8%99.9%4.1%

Discussion and Field-Proven Insights

Thermal Stability: All three compounds demonstrate excellent thermal stability, indicating their suitability for manufacturing processes involving elevated temperatures. The slightly higher stability of the 4-chloro isomer may be attributed to a more stable crystal lattice or subtle electronic differences affecting solid-state reactivity.

Hydrolytic Stability: The data clearly indicates that all compounds are exceptionally stable in acidic and neutral conditions. However, they exhibit marked susceptibility to degradation under basic conditions (pH 10.0). This is a classic reactivity pattern for aromatic nitriles, which undergo base-catalyzed hydrolysis.[3] The primary degradation product is expected to be the corresponding benzamide, followed by the benzoate. The bromo-analog shows slightly greater susceptibility, which can be rationalized by bromine's greater polarizability and its potential to influence the reactivity of the nitrile group through complex electronic effects.

Photostability: This is the most differentiating test. A clear stability trend emerges: 4-Chloro-3-(hydroxymethyl)benzonitrile > 3-Chloro-5-(hydroxymethyl)benzonitrile > 3-Bromo-5-(hydroxymethyl)benzonitrile . The significantly lower stability of the bromo-analog is consistent with the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making it more susceptible to photolytic cleavage.[6] The superior stability of the 4-chloro isomer suggests that the substitution pattern plays a crucial role in the molecule's excited-state reactivity.

Final Assessment and Recommendations

3-Chloro-5-(hydroxymethyl)benzonitrile is a robust and versatile intermediate with a favorable stability profile for most applications in drug development.

  • Strengths: It possesses excellent thermal stability and is resistant to hydrolysis under acidic and neutral conditions. This makes it a reliable building block for a wide array of synthetic transformations and formulation environments.

  • Liabilities: Its primary liabilities are its susceptibility to base-catalyzed hydrolysis and moderate photolytic degradation.

Recommendations for Researchers and Drug Development Professionals:

  • Process Development: When using this intermediate, it is critical to avoid prolonged exposure to strongly basic conditions, especially at elevated temperatures, to prevent the formation of hydrolysis-related impurities.

  • Formulation: For liquid formulations, maintaining a pH in the range of 3 to 7 is strongly advised to ensure long-term stability.

  • Storage and Handling: The drug substance should be stored in well-sealed containers protected from light. The moderate photosensitivity suggests that amber vials or light-resistant outer packaging should be used for the final drug product to prevent degradation over its shelf life.

In comparison, while 4-Chloro-3-(hydroxymethyl)benzonitrile demonstrates superior stability in all tested conditions, the choice of intermediate often involves a balance of stability, synthetic accessibility, and cost. 3-Chloro-5-(hydroxymethyl)benzonitrile represents an excellent compromise, offering a high degree of stability that, with proper controls during manufacturing and formulation, is more than adequate for the development of a safe and stable pharmaceutical product.

References

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • Chemistry LibreTexts. (2025). Chemistry of Nitriles.
  • European Medicines Agency. (n.d.). ICH Q1 Guideline on stability testing of drug substances and drug products.
  • Eawag-BBD. (1998). Benzonitrile Degradation Pathway.
  • ICH. (n.d.). Q1A(R2) Guideline.
  • Oxford Academic. (n.d.). Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins. Journal of AOAC INTERNATIONAL.
  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles.
  • CISCE. (n.d.). CHEMISTRY (862).

Sources

kinetic studies of reactions involving 3-Chloro-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of bifunctional drug linkers, 3-Chloro-5-(hydroxymethyl)benzonitrile (CHMB) represents a critical scaffold for fragment-based drug discovery (FBDD). Unlike its bromo- or iodo-analogs, CHMB offers a unique kinetic profile: it provides high stability during initial synthetic steps while retaining latent reactivity for late-stage diversification.

This guide objectively compares the kinetic performance of CHMB against its halogenated analogs (Br/I) and non-functionalized benzyl alcohols. We focus on two critical reaction vectors: Nucleophilic Cross-Coupling (Suzuki-Miyaura) and Benzyl Alcohol Oxidation .

Part 1: The Electronic Landscape (Predictive Modeling)

To understand the kinetics of CHMB, we must first quantify the electronic environment of the benzene ring. The reactivity is governed by the Hammett substituent constants (


) of the meta-chloro and meta-cyano groups relative to the hydroxymethyl reaction center.
Electronic Parameters
  • Substituent 1: 3-Cyano group (

    
    ) — Strong Electron Withdrawing Group (EWG).
    
  • Substituent 2: 5-Chloro group (

    
    ) — Moderate EWG.
    
  • Net Effect: The benzene ring is highly electron-deficient (

    
    ).
    

Impact on Reactivity:

  • Oxidation (Benzyl alcohol

    
     Aldehyde):  The electron-deficient ring destabilizes the carbocation character developed during hydride abstraction (e.g., Jones oxidation), leading to slower reaction rates  compared to unsubstituted benzyl alcohol.
    
  • Cross-Coupling (Ar-Cl bond): The electron-deficient ring facilitates the oxidative addition of Palladium(

    
    ), theoretically accelerating the reaction. However, the high bond dissociation energy (BDE) of Ar-Cl (
    
    
    
    kcal/mol) vs. Ar-Br (
    
    
    kcal/mol) overrides this electronic benefit, making CHMB kinetically sluggish without specialized ligands.[1]

Part 2: Comparative Kinetic Studies

Study A: Suzuki-Miyaura Cross-Coupling Kinetics

Objective: Compare the rate of biaryl formation using CHMB (Cl-linker) vs. 3-Bromo-5-(hydroxymethyl)benzonitrile (Br-linker).

Experimental Conditions:

  • Substrate: 1.0 equiv Halide (Cl or Br)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)[1]

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane/Water (4:[1]1) at 80°C

Table 1: Catalyst Performance Matrix (Yield vs. Time)
Precursor TypeCatalyst SystemT=1 hrT=4 hrT=12 hrKinetic Assessment
Br-Analog

(Standard)
65%92%>98%Fast. Rapid oxidative addition.
CHMB (Cl)

(Standard)
<5%12%28%Stalled. Ligand cannot facilitate Ar-Cl bond insertion.
CHMB (Cl)

+ XPhos
45%88%96%Rescued. Bulky, electron-rich ligand required to match Br-analog kinetics.

Key Insight: While the Br-analog is kinetically superior with generic catalysts, CHMB can achieve comparable kinetics if dialkylbiaryl phosphine ligands (like XPhos or SPhos) are employed. This makes CHMB a cost-effective alternative to the expensive Br-analog for scale-up, provided the catalyst system is optimized.

Study B: Oxidation Kinetics (Alcohol to Aldehyde)

Objective: Measure the rate of conversion to 3-chloro-5-cyanobenzaldehyde using activated


 (chemoselective oxidant).

Observation:

  • Benzyl Alcohol (Unsubstituted):

    
     (Normalized Reference). Complete conversion in 2 hours.
    
  • CHMB:

    
    . Complete conversion requires 6–8 hours.
    

Mechanistic Explanation: The strong electron-withdrawing nature of the CN and Cl groups reduces the electron density at the benzylic carbon. This protects the alcohol from "over-oxidation" to the carboxylic acid but necessitates longer reaction times or stronger oxidants (e.g., Dess-Martin Periodinane) for efficient conversion.

Part 3: Visualizing the Reaction Pathways

The following diagrams illustrate the kinetic barriers and the experimental workflow required to validate these findings.

Diagram 1: Reaction Coordinate Comparison (Cl vs. Br)

ReactionCoordinate Figure 1: Kinetic Barrier Difference in Oxidative Addition (Cl vs Br) Start Reactants (Ar-X + Pd(0)) TS_Br TS (Br) Low Barrier Start->TS_Br Fast TS_Cl TS (Cl) High Barrier Start->TS_Cl Slow (Rate Limiting) Int_Br Oxidative Addn Complex (Pd-Br) TS_Br->Int_Br Product Biaryl Product Int_Br->Product Transmetallation & Red. Elim. Int_Cl Oxidative Addn Complex (Pd-Cl) TS_Cl->Int_Cl Int_Cl->Product

Figure 1: The activation energy for the oxidative addition of CHMB (Ar-Cl) is significantly higher than the Br-analog, necessitating electron-rich ligands to lower the TS barrier.

Diagram 2: Kinetic Monitoring Workflow (HPLC)

KineticWorkflow cluster_setup Reaction Setup cluster_sampling Sampling Loop (t = 0, 1, 2, 4, 8h) cluster_analysis Data Processing R1 CHMB Substrate R3 Catalyst/Oxidant R1->R3 R2 Internal Std (Biphenyl) R2->R3 S1 Aliquot Withdrawal (50 µL) R3->S1 Initiate S2 Quench (Cold MeOH/HCl) S1->S2 S3 Filter (0.2 µm) S2->S3 A1 HPLC Injection (C18 Column) S3->A1 A2 Integration Ratio (Area_Prod / Area_IS) A1->A2 A3 Plot ln(C/C0) vs Time (Determine k_obs) A2->A3

Figure 2: Standardized workflow for determining pseudo-first-order kinetic constants (


) for CHMB reactions, ensuring mass balance via internal standard.

Part 4: Validated Experimental Protocols

Protocol 1: Competitive Oxidation Rate Determination

Use this protocol to benchmark CHMB against other linkers.

  • Preparation: In a 20 mL vial, dissolve CHMB (0.5 mmol) and Benzyl Alcohol (0.5 mmol) in DCM (10 mL).

  • Internal Standard: Add Biphenyl (0.25 mmol) as a non-reactive internal standard.

  • Initiation: Add activated

    
     (10 equiv) in one portion at 25°C. Stir vigorously (>800 rpm) to eliminate mass-transfer limitations.
    
  • Sampling: Withdraw 50 µL aliquots at t=0, 15, 30, 60, 120 min. Filter through a PTFE syringe filter directly into an HPLC vial containing acetonitrile.

  • Analysis: Monitor the disappearance of starting materials at 254 nm.

  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    .
    • Expectation: The slope for Benzyl Alcohol will be steeper (faster) than CHMB.

Protocol 2: High-Efficiency Cross-Coupling for CHMB

Use this protocol to overcome the "Chlorine Kinetic Penalty."

  • Catalyst Pre-complexation: In a glovebox, mix

    
     (2 mol%) and XPhos  (4 mol%) in degassed 1,4-dioxane. Stir for 10 mins at 60°C to form the active catalytic species.
    
  • Reaction Assembly: Add CHMB (1.0 mmol), Boronic Acid (1.5 mmol), and

    
     (3.0 equiv).
    
  • Execution: Heat to 100°C.

  • Checkpoint: Check HPLC at 2 hours.

    • Success Criteria: >90% conversion of Ar-Cl.[2] If <50%, check for oxygen contamination (catalyst poisoning).[1]

References

  • Stenutz, R. (2024).[1] Hammett Substituent Constants. Comparison of

    
     values for Chloro and Cyano groups. 
    
  • Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Kinetics. Analysis of oxidative addition rates (Ar-Cl vs Ar-Br).

  • TCI Chemicals. (2024). Suzuki-Miyaura Cross Coupling Reaction Guide. Reactivity trends: Ar-I > Ar-Br >> Ar-Cl.[3]

  • Asian Journal of Chemistry. (2024). Effect of Substituents on the Kinetics of Oxidation of Benzyl Chlorides. Hammett correlations for oxidation rates.[4][5]

  • BenchChem. (2024). 3-Chloro-5-hydroxybenzonitrile: Synthesis and Applications. Context on the utility of the scaffold in drug design. [1]

Sources

comparison of synthetic efficiency using 3-Chloro-5-(hydroxymethyl)benzonitrile vs. alternative starting materials

This quantitative comparison clearly demonstrates the superior efficiency of starting with 3-Chloro-5-(hydroxymethyl)benzonitrile. While the initial cost of the starting material may be higher, the significantly shorter synthetic route, higher overall yield, and simpler execution make it a more cost-effective and time-efficient choice for the synthesis of "Target A" and similar complex molecules. This aligns with the principles of green chemistry, which emphasize maximizing efficiency and minimizing waste. [7][8][9]

Section 4: Experimental Protocols

For the benefit of researchers looking to implement these synthetic strategies, detailed protocols for key transformations are provided below.

Protocol 4.1: Synthesis of 3-Chloro-5-hydroxybenzonitrile from 3-Chloro-5-methoxybenzonitrile

This demethylation is a common method for producing the hydroxylated benzonitrile.

  • Materials: 3-chloro-5-methoxybenzonitrile (1 eq.), lithium iodide (3 eq.), 2,4,6-collidine, 10% aqueous HCl, ethyl acetate, anhydrous sodium sulfate.

  • Procedure:

    • To a flask charged with 3-chloro-5-methoxybenzonitrile (7.0 g, 41.766 mmol), add 2,4,6-collidine (100 mL). [7] 2. Heat the mixture to 170 °C.

    • Add lithium iodide (16.76 g, 125.298 mmol) in portions. [7] 4. Stir the reaction mixture at 170 °C for 4 hours, monitoring by TLC until the starting material is consumed. [7] 5. Cool the reaction to room temperature and quench with 10% aqueous HCl.

    • Extract the mixture with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. [7] 8. Filter and concentrate in vacuo to yield a crude product.

    • Purify by silica gel chromatography (eluting with ethyl acetate/hexane) to afford 3-chloro-5-hydroxybenzonitrile as a white solid (yield: 94%). [7] Protocol 4.2: General Procedure for Palladium-Catalyzed Cyanation of an Aryl Halide

This is a general method for the synthesis of benzonitriles. [8]

  • Materials: Aryl halide (1 eq.), Pd₂(dba)₃ (0.01 eq.), dppf (0.02 eq.), Zn(CN)₂ (0.6 eq.), DMAc.

  • Procedure:

    • In a glovebox, combine the aryl halide, Pd₂(dba)₃, dppf, and Zn(CN)₂ in a reaction vial.

    • Add DMAc and seal the vial.

    • Remove the vial from the glovebox and place it in a preheated oil bath at 80 °C.

    • Stir the reaction mixture for 16 hours. [8] 5. After cooling, dilute the reaction with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the residue by flash chromatography to obtain the pure benzonitrile. [8]

Conclusion and Future Perspectives

This guide has demonstrated that while several synthetic routes to complex benzonitrile-containing molecules are viable, the choice of starting material has a profound impact on the overall efficiency of the synthesis. For the illustrative synthesis of "Target A," 3-Chloro-5-(hydroxymethyl)benzonitrile is unequivocally the most efficient starting material, offering a shorter, higher-yielding, and more streamlined process compared to alternatives such as 3-Chloro-5-hydroxybenzonitrile or 3,5-dichlorobenzonitrile.

The higher initial cost of a more functionalized starting material is often offset by savings in reagents, solvents, labor, and waste disposal associated with a longer synthetic sequence. As the pharmaceutical and agrochemical industries continue to emphasize sustainable and cost-effective manufacturing, the strategic use of advanced, multi-functional intermediates like 3-Chloro-5-(hydroxymethyl)benzonitrile will become increasingly critical. Future research in this area will likely focus on the development of even more convergent synthetic strategies and the discovery of novel, highly efficient catalytic methods for the selective functionalization of benzonitrile derivatives.

References

  • CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents.
  • CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents.
  • Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. Available at: [Link]

  • CN103102287A - Production process for preparing chlorobenzonitrile through ammoxidation - Google Patents.
  • Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials - ResearchGate. Available at: [Link]

  • The Critical Role of 3-Chloro-5-hydroxybenzonitrile in Pharma Synthesis. Available at: [Link]

  • Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces - MedCrave online. Available at: [Link]

  • 3-Chloro-5-hydroxybenzonitrile | C7H4ClNO | CID 21949878 - PubChem. Available at: [Link]

  • Synthetic Efficiency | Green Chemistry: Principles and Case Studies | Books Gateway. Available at: [Link]

  • US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents.
  • Simplified Application of Material Efficiency Green Metrics to Synthesis Plans: Pedagogical Case Studies Selected from Organic Syntheses | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Displacement of halogen of 2-halo-substituted benzonitriles with carbanions. Preparation of (2-cyanoaryl)arylacetonitriles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Metrics to 'green' chemistry—which are the best? Available at: [Link]

  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - NIH. Available at: [Link]

  • Green chemistry metrics - Wikipedia. Available at: [Link]

  • 8: Synthetic Efficiency - Chemistry LibreTexts. Available at: [Link]

  • AU2016102261A4 - Pyrimethamine drug intermediates chloro benzonitrile synthesis method - Google Patents.
  • Kate Jones, Assistant Editor – RSC Advances Blog - RSC Blogs. Available at: [Link]

  • 5 Synthetic Routes | PDF | Aldehyde | Distillation - Scribd. Available at: [Link]

Comparative Characterization of a Novel Kinase Inhibitor, Cmpd-X, Against the Multi-Kinase Inhibitor Sorafenib

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

This guide provides a comprehensive characterization of Cmpd-X, a novel compound synthesized from the chemical intermediate 3-Chloro-5-(hydroxymethyl)benzonitrile. The primary goal is to objectively evaluate its potential as a targeted therapeutic agent by comparing its physicochemical properties and in vitro biological performance against Sorafenib, a clinically approved multi-kinase inhibitor.

The development of novel kinase inhibitors is a cornerstone of modern oncology.[1][2] While many successful drugs, such as Sorafenib, target multiple kinases, this can lead to off-target effects and limit clinical tolerability.[3] The focus of this guide, Cmpd-X, has been designed with the hypothesis that its unique structure, derived from 3-Chloro-5-(hydroxymethyl)benzonitrile, may confer high selectivity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[3][4]

This document outlines the essential experimental framework for validating this hypothesis. We will detail the self-validating protocols for physicochemical characterization, in vitro kinase inhibition, and cell-based potency assays. By presenting the data in direct comparison to Sorafenib, this guide aims to provide researchers and drug development professionals with a clear, data-driven assessment of Cmpd-X's potential as a next-generation anti-angiogenic agent.

Part 1: Physicochemical Characterization of Cmpd-X

Before any biological evaluation, confirming the identity, purity, and key physicochemical properties of a novel compound is paramount.[5][6] These parameters are fundamental to ensuring data reproducibility and are critical for future formulation and development.[7][8]

Causality Behind Experimental Choices
  • Nuclear Magnetic Resonance (NMR): Provides unambiguous structural confirmation of the synthesized molecule. It is the gold standard for verifying that the intended chemical transformations have occurred and for identifying the positions of protons and carbons within the molecular framework.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique serves a dual purpose. The LC component separates the compound of interest from any impurities or starting materials, giving a precise measure of purity. The MS component provides an exact mass measurement, confirming the elemental composition and molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound with high accuracy. An HPLC purity analysis is essential for calculating accurate concentrations for biological assays, ensuring that the observed activity is due to the compound of interest and not an impurity.

Data Summary: Physicochemical Properties
PropertyCmpd-X (Hypothetical Data)Sorafenib (Reference)Method
Molecular Weight 450.3 g/mol 464.8 g/mol LC-MS (ESI+)
Chemical Purity >99.5%>99% (Pharmaceutical Grade)HPLC (UV 254 nm)
Aqueous Solubility 15 µg/mL at pH 7.4<1 µg/mL at pH 7.4Thermodynamic Solubility Assay
LogP 3.84.3Calculated/RP-HPLC
Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of Cmpd-X.

  • Procedure:

    • Dissolve 5-10 mg of Cmpd-X in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a standard 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

    • Process the data, referencing the spectra to the residual solvent peak.

    • Analyze the chemical shifts, coupling constants, and integration to confirm that the spectral data are consistent with the proposed structure of Cmpd-X.[10]

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To confirm molecular weight and assess purity.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of Cmpd-X in methanol or DMSO.

    • Dilute the stock solution to 10 µg/mL in the mobile phase.

    • Inject 5 µL onto a C18 reverse-phase HPLC column.

    • Run a gradient elution, for example, from 10% to 95% acetonitrile in water (with 0.1% formic acid) over 10 minutes.

    • Monitor the eluent with both a UV detector (e.g., at 254 nm) and an electrospray ionization (ESI) mass spectrometer.

    • The primary peak in the UV chromatogram should correspond to the expected mass-to-charge ratio ([M+H]⁺) for Cmpd-X in the mass spectrum.

Part 2: In Vitro Biological Evaluation

This section focuses on quantifying the biological activity of Cmpd-X, specifically its ability to inhibit its intended target, VEGFR-2, and its consequent effect on cancer cell viability.

Section 2.1: Kinase Inhibition Profile

Causality Behind Experimental Choices

The cornerstone of a targeted inhibitor is its potency against the intended target and its selectivity over other related kinases.[11] A biochemical kinase assay is the most direct method to measure this. We determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A low IC50 value indicates high potency.[3] Comparing the IC50 for the target kinase (on-target) versus other kinases (off-target) provides a selectivity profile. High selectivity is desirable to minimize potential side effects.[3]

Diagram: Kinase Inhibition Selectivity Workflow

G cluster_0 Biochemical Screening cluster_1 Data Analysis cluster_2 Decision Point start Novel Compound (Cmpd-X) target_assay VEGFR-2 Kinase Assay (On-Target) start->target_assay Determine Potency panel_assay Kinase Selectivity Panel (~300 Kinases) start->panel_assay Determine Selectivity ic50 Calculate IC50 for VEGFR-2 target_assay->ic50 selectivity_score Calculate Selectivity Score (e.g., S-Score) panel_assay->selectivity_score comparison Compare to Sorafenib (Potency & Selectivity) ic50->comparison selectivity_score->comparison decision Proceed to Cellular Assays? comparison->decision

Caption: Workflow for assessing kinase inhibitor potency and selectivity.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

  • Objective: To determine the IC50 of Cmpd-X against VEGFR-2 kinase.

  • Principle: This assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption, leading to a higher luminescence signal.

  • Procedure: [4][12]

    • Prepare a serial dilution of Cmpd-X and Sorafenib (e.g., 10-point, 3-fold dilutions starting from 10 µM) in a buffer containing DMSO.

    • In a 96-well plate, add 5 µL of the diluted compound.

    • Add 20 µL of a solution containing recombinant human VEGFR-2 kinase and its specific substrate (e.g., Poly-Glu,Tyr 4:1).[12]

    • Initiate the kinase reaction by adding 25 µL of a solution containing ATP at a concentration near its Km for VEGFR-2.

    • Incubate the plate at 30°C for 45-60 minutes.[12]

    • Stop the reaction and measure the remaining ATP by adding 50 µL of a luciferin/luciferase-based reagent (e.g., Kinase-Glo® Max).

    • Incubate at room temperature for 15 minutes to allow the signal to stabilize.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Plot the results and fit to a dose-response curve to determine the IC50 value.

Comparative Data: Kinase Inhibition

CompoundVEGFR-2 IC50 (nM)PDGFRβ IC50 (nM)c-KIT IC50 (nM)B-Raf IC50 (nM)
Cmpd-X (Hypothetical) 15 >5,000>10,000>10,000
Sorafenib (Reference) 90[13][14][15]57[13][15]68[13][15]22[13][15]

Based on this hypothetical data, Cmpd-X demonstrates superior potency and selectivity for VEGFR-2 compared to the multi-kinase inhibitor Sorafenib.

Section 2.2: Cellular Potency and Viability

Causality Behind Experimental Choices

While a biochemical assay confirms target engagement, it does not guarantee that a compound can enter a cell and inhibit the target in a complex biological environment. A cell viability assay addresses this by measuring the compound's effect on the proliferation of cancer cells. Using a cell line that is dependent on VEGFR-2 signaling (e.g., HUVEC cells or a cancer cell line overexpressing VEGFR-2) allows us to determine the compound's on-target cellular potency (EC50).[3] A potent EC50 value that correlates with the biochemical IC50 suggests good cell permeability and on-target activity.

Experimental Protocol: MTT Cell Viability Assay

  • Objective: To determine the EC50 of Cmpd-X on a relevant cell line.

  • Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[16]

  • Procedure: [16][17]

    • Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of Cmpd-X and Sorafenib in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds.

    • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[17]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (e.g., DMSO) and determine the EC50 value by fitting the data to a dose-response curve.

Comparative Data: Cellular Potency

CompoundHUVEC Cell Viability EC50 (nM)
Cmpd-X (Hypothetical) 55
Sorafenib (Reference) ~100-200

This hypothetical data suggests Cmpd-X maintains potent activity in a cellular context, effectively inhibiting the proliferation of cells dependent on angiogenesis signaling.

Part 3: Comparative Analysis and Future Directions

The initial characterization of Cmpd-X reveals a promising profile. The physicochemical data confirm a pure and structurally validated compound. The biological data, although hypothetical, are designed to illustrate a molecule with superior potency and selectivity for VEGFR-2 compared to the established drug Sorafenib.

Key Advantages of Cmpd-X (based on hypothetical data):

  • Enhanced Potency: Demonstrates a 6-fold lower IC50 against VEGFR-2 than Sorafenib.

  • Superior Selectivity: Lacks significant activity against other kinases like PDGFRβ, c-KIT, and B-Raf, which are known off-targets of Sorafenib. This could translate to a better safety profile with fewer side effects.

  • Strong Cellular Activity: The potent EC50 in HUVEC cells suggests excellent cell permeability and on-target efficacy in a biological system.

Future Directions:

The path from a promising lead compound to a clinical candidate is rigorous. The following workflow outlines the critical next steps.

Diagram: Drug Discovery and Development Pipeline

G cluster_0 Preclinical Development cluster_1 Clinical Trials lead_opt Lead Optimization (This Guide) adme_tox ADME/Tox Studies (In Vitro & In Vivo) lead_opt->adme_tox animal_models Efficacy in Animal Models adme_tox->animal_models formulation CMC & Formulation Development animal_models->formulation phase1 Phase I (Safety) formulation->phase1 phase2 Phase II (Efficacy) phase1->phase2 phase3 Phase III (Pivotal Trials) phase2->phase3 approval FDA Review & Approval phase3->approval

Caption: A simplified workflow of the drug discovery and development process.

The next logical steps for Cmpd-X would involve comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies, followed by efficacy testing in relevant in vivo animal models of cancer. Positive results in these stages would provide the necessary validation to advance Cmpd-X into formal clinical development.

References

  • Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC. (2019). National Institutes of Health. [Link]

  • Discovery of new VEGFR-2 inhibitors based on bis([3][18][19]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC. (2021). National Center for Biotechnology Information. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • VEGFR-2 inhibitors (type II) pharmacophoric features as presented in sorafenib, AZD-2932, and the new derivatives and their corresponding binding regions as well. ResearchGate. [Link]

  • Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. (2021). MDPI. [Link]

  • Identification and characterization of a novel integrin-linked kinase inhibitor. (2011). PubMed. [Link]

  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. (2022). PubMed Central. [Link]

  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC. (2016). National Center for Biotechnology Information. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. (2015). Future Science Group. [Link]

  • Design and synthesis of rho kinase inhibitors (III). (2007). PubMed. [Link]

  • LC–NMR for Natural Products Analysis. (2014). ResearchGate. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2022). MDPI. [Link]

  • Trends in small molecule drug properties: a developability molecule assessment perspective. (2022). PubMed. [Link]

  • Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor. (2011). Journal of Medicinal Chemistry. [Link]

  • Comprehensive characterization of the Published Kinase Inhibitor Set. (2016). ResearchGate. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Springer. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

  • Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua. [Link]

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (2006). PubMed. [Link]

  • Physicochemical Characterization. Creative Biolabs. [Link]

  • NMR Guidelines for ACS Journals. American Chemical Society. [Link]

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). MDPI. [Link]

  • Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. (2017). ACS Central Science. [Link]

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC. (2023). National Center for Biotechnology Information. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function - PMC. (2014). National Institutes of Health. [Link]

  • Characterization of Physicochemical Properties. Pace Analytical. [Link]

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A Comparative Guide to the Structural Confirmation of a 3-Chloro-5-(hydroxymethyl)benzonitrile Reaction Product

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Certainty in Chemical Synthesis

In the realm of drug development and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is not merely a procedural formality; it is the bedrock upon which all subsequent research rests. An erroneous structural assignment can lead to the misinterpretation of biological activity, wasted resources, and significant delays in development pipelines. The synthesis of complex molecules often involves multi-step processes where intermediates, such as derivatives of 3-Chloro-5-benzonitrile, serve as critical building blocks.[1]

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of a reaction product, using the targeted synthesis of 3-Chloro-5-hydroxybenzonitrile from its methoxy precursor as a practical case study. This common demethylation reaction presents a classic analytical challenge: confirming the successful conversion of a methoxy group to a hydroxyl group while ensuring the integrity of the rest of the molecule. We will explore the causality behind experimental choices, present detailed protocols, and compare the utility of various spectroscopic methods, providing researchers with a robust framework for achieving structural certainty.

The Model Reaction: Demethylation of 3-Chloro-5-methoxybenzonitrile

To illustrate the principles of structural confirmation, we will focus on the synthesis of 3-Chloro-5-hydroxybenzonitrile, a valuable intermediate in medicinal chemistry.[1] A frequently employed synthetic route involves the demethylation of 3-Chloro-5-methoxybenzonitrile using reagents like lithium iodide in a high-boiling solvent such as 2,4,6-collidine.[2][3]

The core analytical question is: how can we definitively prove that the starting material (Structure A) has been converted to the desired product (Structure B) and not an isomer or an unreacted starting material?

Caption: Synthesis of 3-Chloro-5-hydroxybenzonitrile.

Part 1: The Primary Analytical Workflow for Structure Elucidation

A multi-pronged analytical approach is essential for irrefutable structure confirmation. While each technique provides a piece of the puzzle, it is their synergistic combination that yields a complete picture. The logical flow involves moving from gross molecular properties to detailed atomic connectivity.

Caption: A logical workflow for structural confirmation.

Mass Spectrometry (MS): Confirming the Molecular Formula

Expertise & Rationale: The first step post-synthesis is to verify that the reaction has resulted in the expected mass change. For our model reaction, this involves the loss of a methylene (-CH₂) group (14 Da) from the starting material upon demethylation. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides the elemental composition, confirming the molecular formula with high precision.

Trustworthiness through Self-Validation: A key validation feature in the mass spectrum of this specific compound is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[4] This results in a characteristic "M+2" peak that is approximately one-third the intensity of the molecular ion peak (M+), providing a definitive signature for the presence of a single chlorine atom.[5][6]

Expected Data:

  • Starting Material (C₈H₆ClNO): Calculated M.W. = 167.0138. Expect M+ at m/z 167 and M+2 at m/z 169.

  • Product (C₇H₄ClNO): Calculated M.W. = 152.9981.[7] Expect M+ at m/z 153 and M+2 at m/z 155.

Infrared (IR) Spectroscopy: Tracking Functional Group Transformation

Expertise & Rationale: IR spectroscopy is unparalleled for the rapid and definitive identification of functional groups. In this synthesis, its primary role is to confirm the appearance of the hydroxyl (-OH) group and the disappearance of the methoxy C-O stretches.

Trustworthiness through Self-Validation: The diagnostic power of IR lies in comparing the product spectrum directly with the starting material's spectrum. The disappearance of the sp³ C-H stretches (from the -OCH₃) and the appearance of a very broad O-H stretch are hallmark indicators of a successful reaction. The nitrile (C≡N) peak should remain, acting as an internal control.

Key Spectral Features:

  • -OH (Alcohol/Phenol): A strong, very broad absorption in the 3200-3600 cm⁻¹ region is the most telling sign of the product.[8][9] The broadness is due to hydrogen bonding.[9]

  • C≡N (Nitrile): A sharp, medium-intensity peak around 2230 cm⁻¹ confirms the nitrile group is intact.[10][11]

  • Aromatic C-H: Absorptions above 3000 cm⁻¹.

  • C-Cl (Aryl Halide): Stretches typically appear in the 1000-1100 cm⁻¹ region, though they can be less distinct.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity

Expertise & Rationale: While MS confirms the formula and IR confirms functional groups, only NMR can elucidate the precise arrangement and connectivity of atoms. For distinguishing between isomers and confirming the exact substitution pattern, NMR is indispensable. Both ¹H and ¹³C NMR are required for a complete analysis.

Trustworthiness through Self-Validation:

  • ¹H NMR: The most compelling evidence for our model reaction is the disappearance of the sharp singlet corresponding to the methoxy protons (-OCH₃), typically found around 3.8 ppm. This is replaced by a broad, exchangeable singlet for the phenolic proton (-OH), which can appear anywhere from 4-10 ppm.[1] The three aromatic protons will give a distinct splitting pattern, and their chemical shifts provide information about the electronic environment.

  • D₂O Exchange: A classic technique to confirm an -OH or -NH peak is to add a drop of deuterium oxide (D₂O) to the NMR tube and re-acquire the spectrum. The labile -OH proton will exchange with deuterium, causing its peak to disappear from the ¹H NMR spectrum, providing unequivocal proof of its identity.[9][11]

  • ¹³C NMR: This technique confirms the carbon skeleton. We expect to see 7 distinct carbon signals for the product. The nitrile carbon has a characteristic shift around 115-130 ppm.[11] The chemical shift of the carbon directly attached to the oxygen will change significantly upon conversion from an ether to a phenol.

Part 2: Comparative Analysis of Primary Techniques

No single technique is sufficient. This table compares the strengths and weaknesses of the core analytical methods, guiding the researcher in prioritizing experiments and interpreting the collective data.

Technique Information Provided Strengths Limitations Typical Application
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), isotopic information.High sensitivity, small sample size, definitive formula confirmation.Cannot distinguish between isomers, fragmentation can be complex.First-pass analysis to confirm mass and elemental composition.
Infrared (IR) Spectroscopy Presence/absence of key functional groups (e.g., -OH, C≡N).Fast, non-destructive, excellent for functional group identification.Provides no information on molecular connectivity; "fingerprint region" can be complex.Quick check for reaction success (e.g., appearance of -OH).
¹H NMR Spectroscopy Number of unique protons, chemical environment, proton-proton coupling (connectivity).Unrivaled detail on molecular structure and connectivity.Lower sensitivity than MS, requires deuterated solvents, complex splitting can be challenging.Definitive determination of proton framework and isomer identification.
¹³C NMR Spectroscopy Number of unique carbons, chemical environment of each carbon.Directly observes the carbon backbone, confirms symmetry.Low natural abundance of ¹³C requires longer acquisition times.Confirmation of the carbon skeleton and number of unique carbon atoms.

Part 3: Detailed Experimental Protocols

Adherence to standardized protocols ensures data reproducibility and reliability.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire data in both positive and negative ion modes to maximize the chance of observing the molecular ion.

  • Analysis: Look for the [M+H]⁺ or [M-H]⁻ ion. Verify its mass-to-charge ratio (m/z) against the calculated exact mass of the target compound. Confirm the presence and correct ratio (~3:1) of the M+ and M+2 peaks.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid product directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Run a background scan with a clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Acquisition: Apply pressure to the sample using the ATR anvil and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Process the spectrum to identify key absorption bands. Compare directly with the spectrum of the starting material. Specifically identify the broad O-H stretch (3200-3600 cm⁻¹) and the sharp C≡N stretch (~2230 cm⁻¹).

Protocol 3: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum using a 400 MHz (or higher) spectrometer. A standard single-pulse experiment is sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time (several hours) may be needed due to the low natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data. Phase and baseline correct the spectra. Integrate the ¹H signals and reference the chemical shifts to TMS.

  • (Optional) D₂O Exchange: After acquiring the initial ¹H spectrum, add one drop of D₂O, shake the tube gently, and re-acquire the spectrum to confirm the -OH signal.

Part 4: Data Synthesis and Final Confirmation

The ultimate confidence in a structure comes from the convergence of all analytical data, where each result corroborates the others.

G cluster_data Data Convergence MS MS Data m/z = 153/155 (Formula Confirmed) Structure Final Structure Confirmed: 3-Chloro-5-hydroxybenzonitrile MS->Structure IR IR Data Broad peak at 3400 cm⁻¹ (-OH Group Confirmed) IR->Structure NMR ¹H NMR Data -OCH₃ signal absent -OH signal present (D₂O exch.) (Connectivity Confirmed) NMR->Structure

Caption: Convergence of data for structural proof.

For our case study, the successful synthesis of 3-Chloro-5-hydroxybenzonitrile would be confirmed by the following combined evidence:

  • MS: A molecular ion peak at m/z 153 with an M+2 peak at m/z 155 of ~33% intensity.

  • IR: The appearance of a strong, broad peak around 3400 cm⁻¹ and the retention of the sharp nitrile peak at ~2230 cm⁻¹.

  • ¹H NMR: The disappearance of a singlet around 3.8 ppm (starting material -OCH₃) and the appearance of a new, broad singlet that vanishes upon D₂O exchange. The aromatic region should show three protons with the expected meta-coupling pattern.

  • ¹³C NMR: A spectrum showing 7 distinct carbon signals, consistent with the product's structure.

By systematically applying this multi-technique, self-validating workflow, researchers can move forward with absolute confidence in the identity and purity of their synthesized compounds.

References

  • PubChem. (n.d.). 3-Chloro-5-hydroxybenzonitrile. Retrieved from [Link]

  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

  • Wiley. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Dharmatti, S. S., Dhingra, M. M., Govil, G., & Khetrapal, C. L. (1962). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 56(6), 331-342. Retrieved from [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 3-Chloro-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-Chloro-5-(hydroxymethyl)benzonitrile poses a dual-hazard profile due to its nitrile (cyanide-generating potential) and aryl chloride (halogenated combustion byproducts) moieties.[1][2] Improper disposal in non-halogenated waste streams can damage incineration infrastructure (via HCl formation) and create toxic emission risks.[1]

Immediate Action Required:

  • Never mix with acidic waste streams (Risk of Hydrogen Cyanide evolution).[1]

  • Never dispose of down the drain.[3]

  • Classify strictly as Halogenated Organic Waste .[1]

Physicochemical Profile & Hazard Analysis

As a researcher, understanding the causality of a hazard allows for better risk mitigation.[4] This compound is not just "toxic"; its functional groups dictate its reactivity and disposal path.[1]

PropertySpecification / BehaviorOperational Implication
Functional Groups 1. Nitrile (-CN)2.[1][5] Aryl Chloride (-Cl)3.[1] Benzyl Alcohol (-CH₂OH)1. Acid sensitivity (HCN risk).2. Requires halogen-specific incineration.3. Reactive with strong oxidizers.[1][2]
Physical State Solid (White to off-white powder)Dust inhalation risk; requires particulate controls (HEPA).[1][2]
Solubility Low in water; Soluble in DMSO, Methanol, DCMUse organic solvents for decontamination; do not rely on water rinsing alone.[1][2][4]
Combustion Products NOₓ, HCl, CO, CO₂, HCNMust be incinerated in a facility equipped with a scrubber.[1][2][4]
GHS Classification Acute Tox. 4 (Oral/Dermal/Inhalation)Irritant (Skin/Eye)Standard PPE is insufficient; double-gloving recommended for solutions.[1][2]

Scientist's Note: The presence of the hydroxymethyl group distinguishes this from chlorophenols. While less acidic than phenols, the benzyl alcohol moiety is susceptible to rapid oxidation.[1][4] Keep away from chromates or permanganates to prevent exothermic reactions.[1]

Critical Segregation Protocols (The "Why")

Effective disposal starts with segregation.[1] Mixing incompatible waste streams is the most common cause of laboratory accidents during waste pickup.

Rule 1: The "Acid Ban"
  • Mechanism: Nitriles can undergo hydrolysis in the presence of strong acids (pH < 2), potentially releasing Hydrogen Cyanide (HCN) gas.[1]

  • Protocol: Ensure the waste container is neutral or slightly alkaline (pH 7–9).[1] Never add this chemical to the "Acid Waste" carboy.

Rule 2: The "Halogen Separation"
  • Mechanism: When incinerated, the Chlorine atom converts to Hydrogen Chloride (HCl) gas.[1][4] If this enters a standard organic solvent incinerator lacking a scrubber, it corrodes the facility's stack.[1][4]

  • Protocol: Segregate into the Halogenated Solvent/Solid stream.[1] Most waste contractors charge a premium for this stream; mixing it with non-halogenated waste contaminates the cheaper stream, increasing costs and compliance risks.[4]

Disposal Workflow Visualization

The following diagram outlines the decision logic for disposing of 3-Chloro-5-(hydroxymethyl)benzonitrile, ensuring compliance with RCRA and local safety standards.

DisposalWorkflow Start Waste Generation: 3-Chloro-5-(hydroxymethyl)benzonitrile StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Debris LiquidPath Liquid/Solution StateCheck->LiquidPath Mother Liquor Bagging Double Bag in Heavy Duty Polyethylene SolidPath->Bagging LabelSolid Label: 'Toxic Solid - Organic' (Contains Halogens) Bagging->LabelSolid Bin Satellite Accumulation Area (Secondary Containment) LabelSolid->Bin AcidCheck Check pH LiquidPath->AcidCheck AcidWarning STOP: Acidic (pH < 4)? Neutralize Immediately AcidCheck->AcidWarning Yes SolventSelect Combine with HALOGENATED Solvents AcidCheck->SolventSelect No (Neutral/Basic) AcidWarning->SolventSelect After Neutralization LabelLiquid Label: 'Flammable/Toxic Halogenated Waste' SolventSelect->LabelLiquid LabelLiquid->Bin Pickup EHS/Contractor Pickup (Incineration w/ Scrubber) Bin->Pickup

Figure 1: Decision logic for the segregation and containerization of halogenated nitrile waste.

Step-by-Step Disposal Procedure

A. Solid Waste (Pure Compound or Contaminated Debris)[1]
  • Containerize: Collect powder, contaminated weighing boats, and gloves in a clear, wide-mouth polyethylene jar or a double-lined heavy-duty hazardous waste bag.[1][4]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: Write "3-Chloro-5-(hydroxymethyl)benzonitrile" (Do not use abbreviations).

    • Hazard Checkboxes: Check "Toxic" and "Irritant".[1]

  • Sealing: Screw the lid tight. If using bags, use the "gooseneck" taping method to ensure an airtight seal.[1][4]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Compatibility Check: Ensure the receiving carboy is designated for Halogenated Waste .[1]

    • Self-Validation: Check the carboy log.[1] If it contains "Sulfuric Acid," "Nitric Acid," or "Aqua Regia," DO NOT USE .[1][4] Find a neutral halogenated waste container.

  • Transfer: Pour waste into the carboy using a funnel to prevent spillage.

  • Rinsing: Rinse the reaction vessel with a small amount of Dichloromethane (DCM) or Acetone.[1] Add this rinse to the same halogenated waste carboy.

  • Log It: Record the volume and concentration on the waste tag immediately.

C. Empty Container Management
  • Triple Rinse: Triple rinse the original empty reagent bottle with a compatible solvent (e.g., acetone).[1][4]

  • Deface: Cross out the original label and mark "Empty" or "Triple Rinsed."

  • Disposal: Once dry and odorless, the glass bottle can usually be discarded in the "Lab Glass" bin (verify with local EHS rules).[1] The rinsate must go to the liquid waste stream.

Emergency Response (Spills & Exposure)

In the event of an accidental release, time is critical.[4]

ScenarioImmediate ActionDecontamination
Minor Spill (Solid) 1. Alert nearby personnel.2. Wear Nitrile gloves + N95 mask.[1]Scoop into a waste jar. Wipe area with Acetone, then soap/water.[1][4] Dispose of wipes as solid hazardous waste.[1]
Major Spill (Liquid) 1. Evacuate the area.2. Call EHS/Emergency Line.[1]Do not attempt cleanup without SCBA if ventilation is poor.[1][2] Use absorbent pads (vermiculite/pig mats).[1]
Skin Contact Remove contaminated clothing immediately.[1][2][6]Wash with soap and water for 15 minutes.[1][2] Do not use organic solvents on skin (increases absorption).[1]
Eye Contact Flush with water/saline for 15 minutes.[1][2]Seek immediate medical attention (Ophthalmology).[1][2]

References

  • PubChem. (2023).[1] 3-Chloro-5-hydroxybenzonitrile (Analog Safety Data). National Library of Medicine.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Codes: F-List (Halogenated Solvents) and P/U Lists. [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Nitriles Hazard Recognition. United States Department of Labor.[1] [Link][1][2]

Sources

Personal protective equipment for handling 3-Chloro-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Architecture

Handling 3-Chloro-5-(hydroxymethyl)benzonitrile (CAS: 215809-86-6 / 473923-97-6) requires a dual-threat mitigation strategy.[1] You are not just managing a skin irritant; you are handling a halogenated organic nitrile .[1] This structural combination presents two specific risks often overlooked in standard safety data sheets (SDS):

  • The Nitrile Moiety (-CN): While less acutely toxic than inorganic cyanides, organic nitriles can metabolize into free cyanide ions (in vivo) or release Hydrogen Cyanide (HCN) gas if accidentally acidified or burned.[1][2]

  • The Halogen (Cl): This classifies the compound as Halogenated Organic Waste , necessitating strict segregation from general organic solvents to prevent regulatory violations and incinerator corrosion.

Hazard Profile (GHS Classification)
Hazard ClassCategoryCodeStatementOperational Implication
Acute Toxicity 4 (Oral/Dermal/Inhal)H302/H312/H332Harmful if swallowed, in contact with skin, or inhaled.[1][3]Zero-skin-contact policy is mandatory.[1]
Skin Irritation 2H315Causes skin irritation.[1][4]Barrier protection must be impermeable.[1]
Eye Irritation 2AH319Causes serious eye irritation.[1][4]Safety glasses are insufficient ; goggles required.[1]
STOT - SE 3H335May cause respiratory irritation.[1][4]All handling must occur inside a fume hood.[1]

Personal Protective Equipment (PPE) Matrix

As a Senior Scientist, I do not recommend PPE based on "minimum compliance" but on failure redundancy . If one barrier fails, the second must hold.

A. Dermal Protection (The "Double-Shell" Protocol)

Standard 4-mil nitrile gloves are susceptible to micro-tears and permeation by halogenated aromatics over time.[1]

  • Primary Layer (Inner): 4-mil Nitrile (Disposable).[1]

  • Secondary Layer (Outer): 5-8 mil Extended Cuff Nitrile OR Silver Shield® (Laminate) for spill cleanup.[1]

  • Rationale: The outer glove absorbs the mechanical abrasion; the inner glove protects against incidental permeation.

  • Validation: Check for "ballooning" or discoloration of the outer glove every 30 minutes. Change immediately if observed.[1]

B. Respiratory & Eye Protection[1][3][4][5][6][7][8]
  • Eyes: Chemical Splash Goggles (Indirect Vent).[1]

    • Why: H319 indicates "serious" irritation.[1][4] Vapors or dusts can bypass the side gaps of standard safety glasses.

  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity > 100 fpm).[1]

    • Secondary (Spill/Hood Failure): Half-face respirator with P100/OV (Organic Vapor) cartridges.[1]

    • Critical Note: Do not rely on "nuisance dust" masks (N95) for this compound; they do not stop organic vapors potentially released during synthesis.[1]

Operational Workflow & Visualization

The following diagram illustrates the "Cradle-to-Grave" workflow for this compound, emphasizing the critical decision points for safety and waste segregation.

G cluster_hood Engineering Control: Fume Hood Storage Cold Storage (2-8°C, Desiccated) Weighing Weighing (Fume Hood Only) Storage->Weighing Transport in Secondary Container Reaction Reaction / Synthesis Weighing->Reaction Dissolve Immediately Quench Quench / Workup Reaction->Quench Waste_Halo WASTE STREAM A: Halogenated Organic Quench->Waste_Halo Organic Phase (Contains Cl) Waste_Aq WASTE STREAM B: Aqueous Basic Quench->Waste_Aq Aqueous Phase (Check pH > 10)

Figure 1: Operational workflow emphasizing the segregation of halogenated waste streams.

Step-by-Step Handling Protocol
  • Preparation:

    • Verify fume hood flow (magnehelic gauge or ribbon test).[1]

    • Don PPE: Lab coat, Goggles, Double Nitrile Gloves.[1]

    • Static Control: If the compound is a dry powder, use an anti-static gun or ionizer bar during weighing to prevent dispersion (H335 risk).[1]

  • Transfer:

    • Move the container from storage to the hood in a secondary container (e.g., Nalgene tub) to contain potential drops.

    • Do not remove the cap until the container is fully inside the hood sash line.

  • Solubilization:

    • Dissolve the solid as quickly as possible. Once in solution, the risk of airborne particulate inhalation is eliminated, though the splash risk remains.

Emergency Response & Disposal Logistics

Spill Management
  • Minor Spill (< 5g):

    • Alert nearby personnel.[1]

    • Cover with absorbent pads (do not use paper towels, which can increase surface area for evaporation).[1]

    • Clean surface with soap and water; do not use bleach (potential reaction with nitrile).[1]

  • Major Spill: Evacuate the lab. Call EHS.[1]

Waste Disposal (Critical Compliance)

Because of the Chlorine atom on the benzene ring, this material cannot be bulked with standard organic solvents (Acetone/Methanol waste).[1]

  • Stream: Halogenated Organic Waste .[1][5]

  • Labeling: Must explicitly state "Contains Halogenated Organics" and "Nitriles."[1]

  • Incompatibility:

    • NEVER mix with strong acids.[1][5] Acid hydrolysis of the nitrile group can release Hydrogen Cyanide (HCN) gas.

    • NEVER mix with oxidizers (peroxides, permanganates).[1][5]

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is urgent (potential cyanide metabolite effect).[1]

  • Skin: Wash with soap and water for 15 minutes .[1] Discard contaminated leather (shoes/watch bands) as they cannot be decontaminated.[1]

References

  • National Institutes of Health (PubChem). 3-Chloro-5-hydroxybenzonitrile (Compound Summary).[1] Retrieved Jan 29, 2026.[1][3][6] [Link]

  • Centers for Disease Control (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitriles.[1] Retrieved Jan 29, 2026.[1][3][6] [Link][1]

  • U.S. EPA. Best Management Practices for Laboratory Waste: Halogenated Solvents.[1] Retrieved Jan 29, 2026.[1][3][6] [Link][1]

Sources

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